molecular formula C9H11NO2 B1347108 2-(4-Methoxyphenyl)acetamide CAS No. 6343-93-7

2-(4-Methoxyphenyl)acetamide

Cat. No.: B1347108
CAS No.: 6343-93-7
M. Wt: 165.19 g/mol
InChI Key: OLKQIWCQICCYQS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKQIWCQICCYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979618
Record name 2-(4-Methoxyphenyl)ethanimidic acid
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6343-93-7
Record name (4-Methoxyphenyl)acetamide
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Record name 2-(4-methoxyphenyl)acetamide
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Record name 2-(4-METHOXYPHENYL)ACETAMIDE
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxyphenyl)acetamide is a versatile chemical entity that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. As a derivative of acetamide, its structural motif serves as a valuable scaffold for the synthesis of a diverse array of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its relevance in contemporary drug discovery, with a focus on the neuroprotective activities exhibited by its derivatives. This document is intended to be a vital resource for researchers, scientists, and professionals engaged in the multifaceted process of drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems, influencing factors such as solubility, stability, and bioavailability.

Structural and General Information
PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4-Methoxyphenylacetamide, Benzeneacetamide, 4-methoxy-[1]
CAS Number 6343-93-7[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Crystalline powder
Computed and Experimental Properties
PropertyValueSource(s)
Melting Point 137-138 °C
Boiling Point 345.5±25.0 °C at 760 mmHg (Predicted)
Solubility Slightly soluble in water. Soluble in alcohol and chloroform.
XLogP3 0.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 52.3 Ų[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the amidation of 4-methoxyphenylacetic acid. This reaction can be performed using various reagents and conditions, each with its own advantages in terms of yield, purity, and scalability.

General Synthetic Workflow

Synthesis_Workflow Start 4-Methoxyphenylacetic Acid Activation Activation of Carboxylic Acid Start->Activation e.g., Thionyl Chloride, EDC/HOBt Amidation Amidation with Ammonia Source Activation->Amidation Product This compound Amidation->Product Work-up and Purification

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Amidation of 4-Methoxyphenylacetic Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound from 4-methoxyphenylacetic acid using thionyl chloride for activation, followed by reaction with ammonium hydroxide.

Materials:

  • 4-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Ammonium hydroxide solution (28-30%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous toluene.

    • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4-methoxyphenylacetyl chloride.

  • Amidation:

    • Cool the flask containing the crude acid chloride in an ice bath.

    • Slowly add a concentrated solution of ammonium hydroxide (excess) to the flask with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Extract the product into dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a crystalline solid.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:

  • ~3.50 ppm (s, 2H): A singlet corresponding to the two protons of the methylene group (-CH₂-).

  • ~3.80 ppm (s, 3H): A singlet attributed to the three protons of the methoxy group (-OCH₃).

  • ~5.5-6.0 ppm (br s, 2H): A broad singlet corresponding to the two protons of the primary amide group (-NH₂). The chemical shift and broadness of this peak can vary depending on the concentration and solvent.

  • ~6.85 ppm (d, J ≈ 8.7 Hz, 2H): A doublet for the two aromatic protons ortho to the methoxy group.

  • ~7.20 ppm (d, J ≈ 8.7 Hz, 2H): A doublet for the two aromatic protons meta to the methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ is expected to show the following signals:

  • ~43 ppm: Methylene carbon (-CH₂-).

  • ~55 ppm: Methoxy carbon (-OCH₃).

  • ~114 ppm: Aromatic carbons ortho to the methoxy group.

  • ~127 ppm: Quaternary aromatic carbon attached to the acetyl group.

  • ~130 ppm: Aromatic carbons meta to the methoxy group.

  • ~159 ppm: Quaternary aromatic carbon attached to the methoxy group.

  • ~174 ppm: Carbonyl carbon of the amide group (C=O).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands include:

  • ~3350 and 3180 cm⁻¹: Two bands corresponding to the N-H stretching vibrations of the primary amide.

  • ~2950 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.

  • ~1640 cm⁻¹: A strong absorption band for the C=O stretching vibration (Amide I band).

  • ~1610 cm⁻¹: N-H bending vibration (Amide II band).

  • ~1245 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

  • ~1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak [M]⁺ at m/z 165. A prominent fragment ion is typically observed at m/z 121, corresponding to the 4-methoxybenzyl cation, formed by the cleavage of the C-C bond adjacent to the carbonyl group.

Role in Drug Development and Pharmacological Insights

While this compound itself is primarily a building block, its derivatives have shown significant promise in various therapeutic areas, most notably in the field of neuroprotection.

Neuroprotective Effects of a Key Derivative

A significant body of research has focused on the neuroprotective properties of 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside , a synthetic analog of salidroside. Studies have demonstrated its potential in mitigating neuronal damage in models of ischemic stroke.[2][3][4]

The proposed mechanism of neuroprotection for this derivative involves multiple pathways:

  • Regulation of Energy Homeostasis: The compound has been shown to enhance glucose uptake in neurons and accelerate the recovery of energy metabolism in the ischemic brain.[4]

  • Activation of Pro-Survival Pathways: It activates the O-GlcNAcylation pathway, a post-translational modification that plays a role in cellular stress responses and survival.[4]

  • Modulation of Signaling Cascades: The derivative has been found to trigger the phosphorylation of CREB (cAMP response element-binding protein) and modulate the calpain1/PKA/CREB pathway, which is involved in neuronal survival and plasticity.[5]

Neuroprotection_Mechanism Compound 2-(4-Methoxyphenyl)ethyl-2- acetamido-2-deoxy-β-D-pyranoside Calpain1 Inhibition of Calpain1 Compound->Calpain1 OGlcNAcylation Activation of O-GlcNAcylation Compound->OGlcNAcylation PKA_CREB Activation of PKA/CREB Pathway Calpain1->PKA_CREB GLUT3 Increased GLUT3 Expression PKA_CREB->GLUT3 Glucose_Uptake Enhanced Glucose Uptake GLUT3->Glucose_Uptake Neuroprotection Neuroprotection Glucose_Uptake->Neuroprotection OGlcNAcylation->Neuroprotection

Caption: Proposed neuroprotective mechanism of a this compound derivative.

Potential as an Anti-Inflammatory and Analgesic Scaffold

Derivatives of acetamide are also being investigated for their anti-inflammatory and analgesic properties. Some studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[6] The 4-methoxyphenyl group is a common feature in a number of known COX-2 inhibitors, suggesting that the this compound scaffold could be a promising starting point for the design of novel anti-inflammatory and analgesic agents.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the promising therapeutic potential of its derivatives. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic protocol, and insights into its emerging role in drug discovery, particularly in the context of neuroprotection. The structural simplicity and accessibility of this compound make it an attractive scaffold for further chemical exploration and the development of novel therapeutic agents. As research continues to unravel the full potential of its derivatives, this compound is poised to remain a valuable tool for scientists and drug development professionals.

References

  • Neuroreport. (2018). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxyb-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo.[Link]

  • PubMed. (n.d.). Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells.[Link]

  • Journal of Molecular Neuroscience. (2019). 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation.[Link]

  • Toxicology and Applied Pharmacology. (2014). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3.[Link]

  • Molecules. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.[Link]

  • PubChem. (n.d.). This compound.[Link]

Sources

An In-depth Technical Guide to 2-(4-Methoxyphenyl)acetamide: Molecular Structure, Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)acetamide, a key chemical intermediate in various research and development applications. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular characteristics, synthesis, and analytical validation.

Introduction and Core Properties

This compound, also known as p-methoxyphenylacetamide, is an aromatic amide that serves as a valuable building block in organic synthesis. Its structure, incorporating a methoxy-substituted phenyl ring and an acetamide functional group, imparts specific chemical reactivity and physical properties that are leveraged in the synthesis of more complex molecules, including potential pharmaceutical agents.

A summary of its core physicochemical properties is presented in Table 1. This data is critical for its handling, storage, and application in experimental settings.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1], Sigma-Aldrich
IUPAC Name This compoundPubChem[1]
CAS Number 6343-93-7Sigma-Aldrich
Appearance White to off-white crystalline solid
Melting Point 137-138 °CChemicalBook[2]
Solubility Slightly soluble in waterChemicalBook[2]
Synonyms 4-Methoxyphenylacetamide, Benzeneacetamide, 4-methoxy-PubChem[1], NIST[3]

Molecular Structure and Conformation

The molecular architecture of this compound is fundamental to its chemical behavior. It consists of a benzene ring substituted at the para position (C4) with a methoxy group (-OCH₃). An acetamide group (-CH₂C(=O)NH₂) is attached to the first carbon of the phenyl ring. The presence of the electron-donating methoxy group can influence the reactivity of the aromatic ring, while the amide group provides sites for hydrogen bonding and further chemical modification.

The rotatable bonds in the molecule, specifically the C-C bond between the phenyl ring and the acetyl group and the C-N bond of the amide, allow for conformational flexibility. This flexibility can be a significant factor in its interaction with other molecules, for instance, in a biological context or during crystallization.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Structure & Purity Validation Synthesis Synthesized Product MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Molecular Skeleton Validation Confirmed Structure & Purity MS->Validation IR->Validation NMR->Validation

Sources

The Multifaceted Biological Landscape of 2-(4-Methoxyphenyl)acetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-(4-methoxyphenyl)acetamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and experimental methodologies that underpin the exploration of this versatile chemical scaffold. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Prominence of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. The presence of the methoxyphenyl group and the acetamide linkage imparts favorable physicochemical properties, influencing solubility, membrane permeability, and receptor interactions. This guide will navigate the significant therapeutic landscapes where these derivatives have shown promise, including antimicrobial, antioxidant, anticancer, and anticonvulsant activities.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the amidation of 4-methoxyphenylacetic acid or its activated derivatives with a suitable amine. The following is a general and adaptable protocol for this crucial transformation.

Experimental Protocol: Amide Synthesis

Objective: To synthesize a this compound derivative from 4-methoxyphenylacetic acid and a primary or secondary amine.

Materials:

  • 4-Methoxyphenylacetic acid

  • Amine of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methoxyphenylacetic acid (1.0 equivalent) in the chosen anhydrous solvent.

  • Activation: Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

Diverse Biological Activities and Mechanistic Insights

The this compound scaffold has been extensively explored for a variety of biological applications. This section will detail the key findings in major therapeutic areas.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens. For instance, certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1]

Mechanism of Action: The antimicrobial effect of some acetamide derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism involves the inhibition of DNA ligase, an enzyme crucial for DNA replication and repair.[1] The amide group can form hydrogen bonds with components of the bacterial cell membrane, potentially facilitating the entry of the molecule into the cell.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a specific microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strain

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][3]

Antioxidant Activity

The 4-methoxyphenyl moiety in these derivatives is a key contributor to their antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals, which are implicated in a variety of disease pathologies.

Mechanism of Action: The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group (after demethylation of the methoxy group in vivo) or an electron to neutralize free radicals.[1][4][5] This process interrupts the chain reactions of oxidation, thereby protecting cells from oxidative damage. The antioxidant activity is influenced by the number and position of hydroxyl groups on the aromatic ring.[6]

Anticancer Activity

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6][7][8]

Mechanism of Action: The precise anticancer mechanisms are still under investigation and can vary between different derivatives. Some compounds may induce apoptosis (programmed cell death) in cancer cells, while others might interfere with cell cycle progression or inhibit key signaling pathways involved in tumor growth and proliferation.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Anticonvulsant Activity

A significant area of research for this compound derivatives is their potential as anticonvulsant agents for the treatment of epilepsy.

Mechanism of Action: The anticonvulsant mechanism of acetamide derivatives is often associated with the modulation of voltage-gated sodium channels, which play a critical role in neuronal excitability.[12] By blocking these channels, the compounds can reduce the repetitive firing of neurons that underlies seizure activity. Some derivatives may also enhance the inhibitory effects of the neurotransmitter GABA.[12][13]

In Vivo Screening Models:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[14][15]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for compounds that can prevent seizures induced by the chemoconvulsant pentylenetetrazole, and it is considered a model for absence seizures.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR observations include:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the acetamide moiety can significantly influence potency and selectivity.

  • The Amide Linker: Modifications to the amide group can affect the compound's stability, solubility, and ability to form hydrogen bonds with biological targets.

  • The 4-Methoxyphenyl Group: While the methoxy group is a common feature, its replacement with other substituents can modulate the electronic and steric properties of the molecule, thereby impacting its biological profile. For anticonvulsant activity, non-bulky substituents at the 3-oxy position of related structures have shown high activity.[16]

Visualizations

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 4-MPA 4-Methoxyphenylacetic Acid Reaction Amidation 4-MPA->Reaction Amine Amine (R-NH2) Amine->Reaction Coupling Coupling Agent (e.g., HATU, EDC) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Hypothetical Anticancer Signaling Pathway Inhibition

Anticancer_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->SignalingCascade TranscriptionFactor Transcription Factor SignalingCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation Derivative This compound Derivative Derivative->SignalingCascade Inhibition

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a derivative.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions of Test Compound in 96-well Plate PrepareInoculum->SerialDilution Inoculate Inoculate Wells with Microbial Suspension SerialDilution->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate ReadResults Visually Inspect for Growth (Determine MIC) Incubate->ReadResults End End ReadResults->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, underscoring the importance of continued exploration and optimization of this chemical class. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these compounds, offering a solid foundation for future research and development endeavors in this exciting area of medicinal chemistry.

References

  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. (n.d.). ACS Omega.
  • Animal models used in the screening of antiepileptic drugs. (2001). Epilepsia. Retrieved January 12, 2026, from [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC. Retrieved January 12, 2026, from [Link]

  • Phenolic Antioxidants and Human Health. (n.d.). Encyclopedia MDPI. Retrieved January 12, 2026, from [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). Retrieved January 12, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 12, 2026, from [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers. Retrieved January 12, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved January 12, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 12, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega. Retrieved January 12, 2026, from [Link]

  • In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • What is Acetamide used for?. (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 12, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Retrieved January 12, 2026, from [Link]

  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • What is the mechanism of Acetylpheneturide?. (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. (2020). Journal of Applied Pharmaceutical Science. Retrieved January 12, 2026, from [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • N-(4-Amino-2-methoxyphenyl)acetamide. (n.d.). IUCr. Retrieved January 12, 2026, from [Link]

Sources

The Ascending Therapeutic Portfolio of 2-(4-Methoxyphenyl)acetamide and Its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds capable of yielding a diverse array of bioactive molecules is a paramount objective. The compound 2-(4-Methoxyphenyl)acetamide and its derivatives have emerged as a compelling class of molecules with a burgeoning portfolio of potential therapeutic applications. This technical guide serves as an in-depth exploration of this chemical family, offering researchers, scientists, and drug development professionals a comprehensive overview of their known biological activities, mechanisms of action, and the experimental frameworks used to validate their potential. From neuroprotection in ischemic stroke to anticonvulsant, analgesic, and anti-inflammatory activities, the derivatives of this compound present a rich and fertile ground for the development of novel therapeutics. This document will dissect the scientific evidence, provide actionable experimental protocols, and illuminate the pathways to unlocking the full therapeutic potential of this promising chemical scaffold.

I. The Core Moiety: this compound - A Foundation for Diversity

The foundational structure of this compound (PubChem CID: 241868) is characterized by a methoxyphenyl group linked to an acetamide moiety.[1] This relatively simple architecture belies a significant capacity for chemical modification, giving rise to a wide spectrum of derivatives with distinct pharmacological profiles. The inherent properties of this scaffold, including its moderate lipophilicity, contribute to favorable pharmacokinetic characteristics, such as the potential to cross the blood-brain barrier, a critical attribute for neurological drug candidates.[2]

II. Neuroprotection: A Beacon of Hope in Ischemic Injury

Among the most extensively researched applications of this compound derivatives is in the realm of neuroprotection, particularly in the context of cerebral ischemia. A key player in this area is the salidroside analog, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (referred to as SalA-4g or GlcNAc-Sal).

Mechanism of Action: A Multi-pronged Approach to Neuronal Survival

Research has illuminated a sophisticated, multi-faceted mechanism through which SalA-4g exerts its neuroprotective effects. The core of its action lies in the modulation of cellular energy homeostasis and the enhancement of a pro-survival signaling pathway.

  • Regulation of Energy Homeostasis and O-GlcNAcylation: SalA-4g has been shown to accelerate the recovery of energy metabolism in the hippocampus following ischemic events.[3] This is achieved, in part, by increasing glucose uptake in neurons.[4] A pivotal aspect of this mechanism is the activation of O-GlcNAcylation, a post-translational modification that acts as a nutrient sensor and has been identified as a pro-survival pathway in the context of ischemic stroke.[3]

  • Calpain1/PKA/CREB-mediated Induction of GLUT3: Further investigation has revealed that SalA-4g's neuroprotective effects are mediated by the calpain1/PKA/CREB pathway.[4] The compound inhibits intracellular Ca2+ influx and the activation of calpain1, a calcium-dependent protease implicated in neuronal cell death.[4] This, in turn, leads to the phosphorylation of CREB and increased expression of PKA RII, ultimately resulting in the elevated expression and recruitment of the neuronal glucose transporter 3 (GLUT3).[4] This enhanced glucose transport machinery is critical for neuronal survival in the face of ischemic stress.

  • Anti-Apoptotic Effects: SalA-4g has demonstrated a potent ability to inhibit neuronal apoptosis. It restores the balance of pro- and anti-apoptotic proteins, such as the Bcl-2/Bax ratio, and inhibits the activation of caspase-3 and PARP, key executioners of the apoptotic cascade.[5][6]

Experimental Validation: From Bench to Preclinical Models

The neuroprotective properties of SalA-4g are supported by a robust body of evidence from both in vitro and in vivo studies.

In Vitro Models:

  • Oxygen-Glucose Deprivation/Reperfusion (OGD-R): In cultured hippocampal neurons (HT22 cells) and primary cortical neurons, SalA-4g pretreatment significantly attenuates OGD-R-induced apoptotic cell death and neuronal viability loss in a concentration-dependent manner.[2][5]

  • Sodium Nitroprusside (SNP)-Induced Neurotoxicity: SalA-4g also protects HT22 cells from cytotoxicity induced by SNP, a nitric oxide donor, by inhibiting intracellular reactive oxygen species (ROS) and nitric oxide (NO) production.[6]

In Vivo Models:

  • Transient Middle Cerebral Artery Occlusion (MCAO): In a rat model of ischemic stroke, SalA-4g improved neurological outcomes and accelerated the recovery of energy metabolism in the ischemic hemisphere.[2][3][4]

  • Global Cerebral Ischemia-Reperfusion (GCI-R): In a mouse model of global cerebral ischemia, SalA-4g pretreatment inhibited neuronal damage and decreased the expression of apoptotic markers.[5]

Quantitative Data Summary
Model Cell Type/Animal Key Findings Concentration/Dose Reference
OGD-RHT22 cellsRestored cell viability to 76.34-78.81%200-400 µM[5]
MCAORatsImproved metabolic recoveryNot specified[2]
GCI-RMiceDecreased caspase-3 expressionNot specified[5]
SNP-induced toxicityHT22 cellsAttenuated apoptotic cell deathConcentration-dependent[6]
Experimental Protocol: In Vitro Oxygen-Glucose Deprivation (OGD) Assay
  • Cell Culture: Plate primary cortical neurons or HT22 cells at a suitable density in appropriate culture medium and incubate until they reach the desired confluency.

  • OGD Induction: Replace the culture medium with a glucose-free medium and transfer the cells to a hypoxic chamber (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 2-4 hours) to induce ischemic-like conditions.

  • Drug Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., SalA-4g) for a specified period (e.g., 24 hours) before OGD induction. A vehicle control group should be included.

  • Reperfusion: After the OGD period, replace the glucose-free medium with the original culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).

  • Viability Assessment: Assess cell viability using methods such as the MTT assay or LDH release assay to quantify the protective effect of the compound.

  • Apoptosis Analysis: Evaluate apoptosis using techniques like Hoechst 33342 staining, Annexin V/PI staining followed by flow cytometry, or Western blot analysis for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).

Signaling Pathway Diagram

Neuroprotective_Pathway_of_SalA4g cluster_membrane Cell Membrane cluster_cytosol Cytosol GLUT3 GLUT3 Glucose_uptake Glucose Uptake GLUT3->Glucose_uptake facilitates Ca_influx Ca2+ Influx Calpain1 Calpain1 Ca_influx->Calpain1 activates PKA PKA Calpain1->PKA inhibits CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB pCREB->GLUT3 upregulates expression OGlcNAcylation O-GlcNAcylation Glucose_uptake->OGlcNAcylation enhances Survival Neuronal Survival OGlcNAcylation->Survival promotes Apoptosis Apoptosis SalA4g SalA-4g SalA4g->Ca_influx inhibits SalA4g->PKA activates SalA4g->Apoptosis inhibits

Sources

A Comprehensive Spectroscopic Analysis of 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 2-(4-Methoxyphenyl)acetamide, a compound of interest in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of the spectra to elucidate the molecular structure and provide a foundational understanding for its characterization.

Introduction

This compound (also known as p-methoxyphenylacetamide) is a derivative of acetamide with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] Its structure, characterized by a p-substituted aromatic ring, a methylene bridge, and a primary amide group, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass spectra, providing both the raw data and a detailed interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with the observed spectral data. The following diagram illustrates the key structural components that will be discussed in the context of each spectroscopic technique.

G cluster_main Mass Spectrometry Fragmentation Pathway mol This compound [M]⁺˙ m/z = 165 frag1 p-Methoxybenzyl cation [C₈H₉O]⁺ m/z = 121 mol->frag1 - •CONH₂ frag3 [CONH₂]⁺ m/z = 44 mol->frag3 - •CH₂(C₆H₄)OCH₃ frag2 Tropylium ion [C₇H₇]⁺ m/z = 91 frag1->frag2 - CH₂O

Sources

2-(4-Methoxyphenyl)acetamide safety, toxicity, and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling and Assessment of 2-(4-Methoxyphenyl)acetamide

This document provides a comprehensive technical overview of the safety, toxicity, and handling protocols for this compound (CAS No: 6343-93-7). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may handle this compound. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Core Safety Profile and Hazard Identification

This compound is a solid organic compound primarily used in laboratory settings for research and development.[1] While extensive toxicological data is not available, existing information from multiple safety data sheets (SDS) allows for a robust hazard assessment based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.[2][3]

GHS Classification

The compound is consistently classified across multiple sources with the following hazards.[2][3] This consensus underscores the importance of adhering to the recommended precautions.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Aggregated data from multiple suppliers and databases.[2][3]

Visual Hazard Summary

The following diagram provides an at-a-glance summary of the key hazards associated with this compound.

GHS_Hazards cluster_hazards Primary Health Hazards substance {this compound | CAS: 6343-93-7} H302 Acute Oral Toxicity H302: Harmful if swallowed substance->H302 Ingestion H315 Skin Irritation H315: Causes skin irritation substance->H315 Skin Contact H319 Serious Eye Irritation H319: Causes serious eye irritation substance->H319 Eye Contact H335 Respiratory Irritation H335: May cause respiratory irritation substance->H335 Inhalation

Caption: Key GHS health hazards for this compound.

Toxicological Profile: Knowns and Unknowns

A critical aspect of a robust safety assessment is understanding the full toxicological profile of a compound. For this compound, the data is incomplete, which necessitates a more cautious approach in handling.

  • Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3] Animal experiments indicate that ingestion of less than 150 grams could potentially cause serious health damage.[4]

  • Irritation: It is a confirmed skin and serious eye irritant.[2][3][5] Skin contact may lead to inflammation, characterized by itching, scaling, or reddening.[4][6] Pre-existing dermatitis may be exacerbated by exposure.[4]

  • Respiratory Effects: Inhalation of dust may cause respiratory tract irritation.[2][3]

  • Chronic Exposure & Carcinogenicity: The toxicological properties concerning long-term exposure have not been fully investigated.[7][8] There is no data available to classify this compound with respect to carcinogenicity, mutagenicity, or reproductive toxicity.[5][9] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[9]

Causality Insight: The lack of comprehensive toxicological data means that the "unknowns" pose a significant risk. Therefore, all handling procedures must be based on the principle of minimizing all potential routes of exposure (inhalation, ingestion, skin/eye contact) to mitigate both known and potential uncharacterized hazards.

Physical and Chemical Properties

Understanding the physical state and properties is fundamental to designing safe handling and storage protocols.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[2]
Molecular Weight 165.19 g/mol PubChem[2]
Appearance Beige to light purple crystalline powder/solidThermo Fisher Scientific[5], ChemicalBook[8]
Melting Point 131 - 138 °C (268 - 280 °F)ChemicalBook[8], Santa Cruz Biotechnology[4]
Solubility Slightly soluble in water. Soluble in alcohol and chloroform.ChemicalBook[8], Santa Cruz Biotechnology[4]
Stability Stable under normal temperatures and pressures.ChemicalBook[8]

Safe Handling, Exposure Controls, and Personal Protection

A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment (PPE) is required for safe handling.

Engineering Controls
  • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[7][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.

  • Eyewash and Safety Shower: A functional eyewash station and safety shower must be readily accessible in the immediate work area where the chemical is handled.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the GHS hazards. The goal is to create a complete barrier to prevent exposure.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields.Required to prevent eye contact and subsequent serious irritation (H319). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene). A lab coat is mandatory.Gloves prevent skin irritation (H315).[7] Always inspect gloves for degradation before use and dispose of them after handling.[4] A lab coat protects against incidental contact.
Respiratory Protection Not required under normal use with adequate engineering controls (fume hood).If dust is generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[4][7][12]
Safe Handling Protocol Workflow

Adherence to a strict workflow is crucial for minimizing exposure risk. This protocol is a self-validating system, where each step reinforces the safety of the next.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase start Start: Prepare for Handling sds 1. Review SDS and Experimental Protocol start->sds end End: Procedure Complete hood 2. Prepare & Verify Chemical Fume Hood sds->hood ppe_don 3. Don Required PPE (Gloves, Goggles, Lab Coat) hood->ppe_don handle 4. Handle Chemical: - Minimize dust generation - Keep container closed ppe_don->handle decon 5. Decontaminate Work Area, Glassware, and Equipment handle->decon waste 6. Dispose of Waste in Labeled Hazardous Container decon->waste ppe_doff 7. Doff PPE Correctly waste->ppe_doff wash 8. Wash Hands Thoroughly ppe_doff->wash wash->end

Caption: A systematic workflow for the safe handling of this compound.

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

  • Incompatibilities: Keep away from strong oxidizing agents.[4][6]

  • Ignition Sources: Although not highly flammable, it is a combustible solid.[4] Keep away from heat and sources of ignition.[7] Dust clouds may form an explosive mixture with air if a source of ignition is present.[4]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

The following protocols should be followed in the event of an exposure. In all cases, seek medical attention and provide the attending physician with the Safety Data Sheet.[9]

Exposure RouteFirst Aid Protocol
Inhalation 1. Move the person to fresh air.[7] 2. If breathing is difficult, give oxygen. If not breathing, perform artificial respiration.[13] 3. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing.[4] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] 3. If skin irritation persists, get medical attention.[5]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[9] 3. Seek immediate medical attention.
Ingestion 1. Rinse mouth with water.[9] Do NOT induce vomiting.[5] 2. If the person is conscious and alert, give two glasses of water to drink.[14] 3. Never give anything by mouth to an unconscious person.[9] 4. Seek immediate medical attention.
Accidental Release Measures
  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Use dry cleanup procedures; avoid creating dust.[4]

    • Carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal.[7][15]

    • Decontaminate the area with soap and water.[15]

  • Major Spill (outside of a fume hood):

    • Evacuate personnel from the immediate area.[9]

    • Alert emergency responders and the institution's Environmental Health and Safety (EHS) department.[4]

    • Ensure the area is well-ventilated.

    • Prevent dust from spreading. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Fire-Fighting Measures
  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: The compound is a combustible solid.[4] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[13] Fine dust can form explosive mixtures in the air.[4]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][13]

Disposal Considerations

Chemical waste must be handled in accordance with all local, regional, and national regulations.[7]

  • Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[9] Do not dispose of the material down the drain.[7]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in a licensed facility.[9]

References

  • Angene Chemical. (2025, October 16). Safety Data Sheet: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide. Angene. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241868, this compound. PubChem. [Link]

  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: N1-(4-Butylphenyl)acetamide, 97%. Cole-Parmer. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. NJ.gov. [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610599, 2-(4-Formyl-2-methoxyphenoxy)acetamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)Acetamide. PubChem. [Link]

  • Missioui, H., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the organic compound 2-(4-Methoxyphenyl)acetamide. It is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the historical context of its emergence, early synthesis methodologies, and its place within the broader landscape of pharmacologically active acetamide derivatives. This document delves into the foundational synthetic routes, providing detailed experimental protocols and exploring the chemical lineage that likely led to its creation. By examining the scientific milieu of the late 19th and early 20th centuries, a period marked by the burgeoning field of medicinal chemistry, we can better understand the impetus for the synthesis of such molecules.

Introduction: The Dawn of Synthetic Analgesics and the Quest for Safer Alternatives

The late 19th century witnessed a paradigm shift in medicine with the advent of synthetic organic chemistry. This era saw the introduction of the first synthetic drugs, many of which were aimed at alleviating pain and fever. Acetanilide, discovered to have antipyretic properties in 1886, and the subsequent development of Phenacetin in 1887, marked the genesis of aniline-derived analgesics.[1] These compounds offered an alternative to the naturally derived opioids of the time. However, their use was soon marred by significant side effects, including cyanosis and renal toxicity, prompting a concerted effort among chemists and pharmacologists to synthesize safer and more effective analogues.[1][2] It is within this fervent environment of molecular modification and the search for improved therapeutic agents that the synthesis of various substituted acetamides, including this compound, should be viewed.

The Emergence of this compound in the Chemical Literature

While the precise moment of the initial discovery of this compound remains to be definitively pinpointed in the historical record, its preparation was documented in the esteemed collection, Organic Syntheses. This publication provides a reliable and reproducible method for its preparation, indicating that by the mid-20th century, the compound was of sufficient interest to the chemical community to warrant a standardized synthetic protocol.

The method, attributed to Wenner, was published in Organic Syntheses, Collective Volume 4 in 1963, with the original work likely appearing in an annual volume from 1951. This procedure details the synthesis of phenylacetamide and notes that the same method is applicable to the preparation of p-methoxyphenylacetamide from p-methoxyphenylacetonitrile with a reported yield of 76%. The inclusion of this specific derivative underscores its relevance and accessibility to chemists of that era.

Foundational Synthetic Methodology: From Nitrile to Amide

The primary and historically significant route to this compound involves the hydrolysis of its corresponding nitrile, 4-methoxyphenylacetonitrile. This transformation is a classic example of nitrile hydration, a fundamental reaction in organic synthesis.

Synthesis of the Precursor: 4-Methoxyphenylacetonitrile

The synthesis of the starting material, 4-methoxyphenylacetonitrile, was also well-established by the mid-20th century. A common method involved the reaction of 1-(chloromethyl)-4-methoxybenzene with sodium cyanide in an acetone solution, a procedure also detailed in Organic Syntheses. This nucleophilic substitution reaction provides the nitrile precursor in good yield.

Experimental Protocol: Synthesis of 4-Methoxyphenylacetonitrile

  • Reaction: 1-(chloromethyl)-4-methoxybenzene + NaCN → 4-methoxyphenylacetonitrile + NaCl

  • Procedure: In a 2-liter two-necked flask equipped with a reflux condenser and a mechanical stirrer, 1 mole of 1-(chloromethyl)-4-methoxybenzene, 1.5 moles of finely powdered and dried sodium cyanide, 0.05 moles of sodium iodide, and 500 ml of dry acetone are combined. The mixture is heated under reflux for 20 hours. After cooling, the precipitated sodium chloride is removed by filtration and washed with acetone. The combined acetone filtrates are concentrated by distillation, and the resulting residue is purified by vacuum distillation to yield 4-methoxyphenylacetonitrile (boiling point 94°C at 0.4 mmHg) in approximately 80% yield.[2]

Hydrolysis to this compound

The conversion of 4-methoxyphenylacetonitrile to this compound is achieved through acid-catalyzed hydrolysis. This method, as described by Wenner and documented in Organic Syntheses, provides a reliable and high-yielding pathway to the target amide.

Experimental Protocol: Synthesis of this compound

  • Reaction: 4-methoxyphenylacetonitrile + H₂O (in the presence of acid) → this compound

  • Procedure: A mixture of 4-methoxyphenylacetonitrile and concentrated hydrochloric acid is stirred and gently warmed. The nitrile dissolves, and upon further warming, hydrolysis occurs. The reaction mixture is then cooled, and upon the addition of water, this compound crystallizes. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization. This method is reported to yield approximately 76% of the pure amide.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point 164-167 °C
CAS Number 6343-93-7

Characterization of this compound would have historically relied on classical methods such as melting point determination and elemental analysis. Modern analytical techniques provide a more detailed structural confirmation:

  • ¹H NMR Spectroscopy: Would show characteristic peaks for the aromatic protons, the methylene protons adjacent to the carbonyl group, the methoxy group protons, and the amide protons.

  • ¹³C NMR Spectroscopy: Would reveal the expected number of carbon signals corresponding to the aromatic ring, the carbonyl group, the methylene carbon, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Historical Context and Potential Applications

Given the timeline of its documented synthesis and the prevailing research interests of the era, it is highly probable that this compound was synthesized and investigated as a potential analgesic and antipyretic agent. The structural similarity to phenacetin (N-(4-ethoxyphenyl)acetamide) is striking, with the key difference being the nature of the linkage to the phenyl ring (a methylene bridge in the case of this compound). This subtle structural modification could have been an attempt to modulate the pharmacological and toxicological properties of the parent compound.

While its historical impact as a commercial drug is not as prominent as that of acetanilide or phenacetin, its presence in the chemical literature and standardized synthesis procedures suggest its utility as a research chemical and a building block for more complex molecules. In modern times, the phenylacetamide scaffold continues to be a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Conclusion

The history of this compound is intrinsically linked to the pioneering age of medicinal chemistry and the relentless pursuit of safer and more effective therapeutic agents. While the identity of its original discoverer remains obscure, its well-documented synthesis in the mid-20th century highlights its importance to the chemical sciences. The foundational synthetic routes, primarily through the hydrolysis of 4-methoxyphenylacetonitrile, are robust and efficient, a testament to the enduring principles of organic synthesis. This technical guide provides a window into the historical and chemical context of this compound, offering valuable insights for today's researchers and scientists working in the field of drug discovery and development.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_target Target Synthesis start_material 1-(chloromethyl)-4- methoxybenzene precursor 4-methoxyphenylacetonitrile start_material->precursor + NaCN (Acetone, Reflux) target This compound precursor->target + H₂O, H⁺ (Hydrolysis)

Caption: Synthetic pathway to this compound.

Historical_Context Acetanilide Acetanilide Toxicity_Issues Toxicity Concerns (e.g., Cyanosis, Nephrotoxicity) Acetanilide->Toxicity_Issues Phenacetin Phenacetin Phenacetin->Toxicity_Issues Search_for_Alternatives Search for Safer Analgesics Toxicity_Issues->Search_for_Alternatives Target_Compound This compound Search_for_Alternatives->Target_Compound Potential Candidate

Caption: Historical driver for synthesizing new acetamide derivatives.

References

  • Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. American Chemical Society. [Link]

  • History of antipyretic analgesic therapy. PubMed. [Link]

  • Phenylacetamide. Organic Syntheses, Coll. Vol. 4, p.760 (1963); Vol. 31, p.82 (1951). [Link]

  • p-Methoxyphenylacetonitrile. Organic Syntheses, Coll. Vol. 4, p.614 (1963); Vol. 34, p.62 (1954). [Link]

Sources

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)acetamide as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Methoxyphenyl)acetamide is a versatile and economically significant precursor in modern organic synthesis. Its structure, featuring a primary amide, an activated aromatic ring, and a benzylic methylene group, offers multiple reaction sites for functional group transformation. This guide provides an in-depth analysis of its synthesis, core chemical transformations, and strategic applications in the development of pharmaceuticals and other high-value chemical entities. We will explore the causality behind key experimental protocols, including the Hofmann rearrangement for chain shortening, reduction to phenethylamines, N-functionalization, and dehydration to nitriles, providing a robust framework for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of this compound

This compound, also known as 4-methoxyphenylacetamide, is a crystalline solid that serves as a pivotal building block in multi-step synthetic sequences. Its utility stems from the predictable reactivity of its functional groups, allowing for controlled molecular elaboration. The methoxy group on the phenyl ring acts as a moderate electron-donating group, influencing the regioselectivity of electrophilic aromatic substitution and modifying the electronic properties of the entire molecule. The primary amide is the most prominent reactive center, susceptible to rearrangement, reduction, and dehydration, making it a gateway to a diverse array of downstream products.

Amides, in general, are fundamental intermediates in the synthesis of medicines, agrochemicals, and functional materials.[1] Specifically, N-arylacetamides and their derivatives have been identified as significant scaffolds for pharmaceutical and agrochemical compounds.[1] This guide will dissect the key reactions that make this compound an indispensable tool for synthetic chemists.

Physicochemical Properties

A thorough understanding of a precursor's physical and chemical properties is paramount for designing effective synthetic protocols, including solvent selection, reaction temperature, and purification strategies.

PropertyValueReference
IUPAC Name This compoundPubChem CID 241868
CAS Number 6343-93-7PubChem CID 241868
Molecular Formula C₉H₁₁NO₂PubChem CID 241868
Molecular Weight 165.19 g/mol PubChem CID 241868
Appearance Solid-
Melting Point 162-165 °C-
Topological Polar Surface Area 52.3 ŲPubChem CID 241868
Hydrogen Bond Donor Count 1PubChem CID 241868
Hydrogen Bond Acceptor Count 2PubChem CID 241868

Synthesis of the Precursor: Establishing the Foundation

The most direct and industrially scalable route to this compound begins with the readily available 4-methoxyphenylacetic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation, typically proceeding through an activated acid derivative, such as an acid chloride or ester, followed by amination.

The choice to proceed via the acid chloride is often favored due to the high reactivity of this intermediate. The carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(4-methoxyphenyl)acetyl chloride is highly electrophilic and reacts readily with ammonia to form the target amide. This two-step, one-pot procedure is efficient and generally high-yielding.

G cluster_synthesis Synthesis of this compound Start 4-Methoxyphenylacetic Acid Step1 Activation with SOCl₂ or (COCl)₂ Start->Step1 Step 1 Intermediate 2-(4-Methoxyphenyl)acetyl Chloride (Reactive Intermediate) Step1->Intermediate Step2 Amination with excess NH₃ Intermediate->Step2 Step 2 Product This compound Step2->Product

Workflow for the synthesis of the precursor.
Detailed Experimental Protocol: Synthesis from 4-Methoxyphenylacetic Acid

This protocol is a representative procedure based on standard organic transformations. The causality for using thionyl chloride is its ability to create a highly reactive acid chloride while producing gaseous byproducts (SO₂ and HCl) that are easily removed. The use of excess aqueous ammonia serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

  • Activation: To a solution of 4-methoxyphenylacetic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored for the disappearance of the starting material by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-(4-methoxyphenyl)acetyl chloride is typically used in the next step without further purification.

  • Amination: Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonia (≥ 5 eq).

  • Work-up: After the addition is complete, allow the mixture to stir for an additional hour. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the solid with cold water to remove ammonium salts, followed by a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.

Core Synthetic Transformations and Applications

The true value of this compound is realized in its conversion to other key synthetic intermediates. The following sections detail the most important transformations, their underlying mechanisms, and their significance in drug discovery and development.

G cluster_products Key Synthetic Intermediates Precursor This compound Amine_short 4-Methoxyphenethylamine (Pharmaceutical Intermediate) Precursor->Amine_short Hofmann Rearrangement (Br₂, NaOH) Amine_long 2-(4-Methoxyphenyl)ethylamine Precursor->Amine_long Reduction (e.g., LiAlH₄) Nitrile (4-Methoxyphenyl)acetonitrile Precursor->Nitrile Dehydration (e.g., P₂O₅, SOCl₂) N_Substituted N-Substituted Amides (Bioactive Scaffolds) Precursor->N_Substituted N-Alkylation / N-Arylation

Major synthetic pathways from the precursor.
The Hofmann Rearrangement: Accessing Phenethylamines

The Hofmann rearrangement is a powerful reaction that converts a primary amide into a primary amine with one fewer carbon atom.[2] This transformation is particularly valuable as it converts this compound into 4-methoxyphenethylamine, a crucial intermediate for various pharmaceuticals.[3][4]

Mechanism and Rationale: The reaction proceeds by treating the amide with bromine and a strong base, which forms sodium hypobromite in situ.[2] The key mechanistic steps involve the formation of an N-bromoamide, deprotonation, and a concerted rearrangement where the aryl-CH₂- group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[2][5] This isocyanate is then hydrolyzed in the aqueous basic medium, undergoing decarboxylation to yield the final primary amine.[2][5] This carbon-deleting rearrangement provides a unique and efficient route to valuable amine structures.

G cluster_hofmann Hofmann Rearrangement Mechanism Amide Primary Amide Step1 + Br₂ / NaOH - H₂O, - NaBr Amide->Step1 NBromo N-Bromoamide Step1->NBromo Step2 + NaOH - H₂O NBromo->Step2 Anion N-Bromoamide Anion Step2->Anion Step3 Rearrangement (Loss of Br⁻) Anion->Step3 Isocyanate Isocyanate (Key Intermediate) Step3->Isocyanate Step4 + 2 NaOH - Na₂CO₃ Isocyanate->Step4 Amine Primary Amine (One Carbon Less) Step4->Amine

Key steps of the Hofmann Rearrangement.

Application: 4-Methoxyphenethylamine is a precursor to ritodrine, an adrenergic β2 receptor agonist used to prevent premature birth.[3] It also serves as a foundational structure for a wide range of phenethylamine-class compounds with diverse pharmacological activities, including acting as monoamine oxidase inhibitors and serotonin or norepinephrine releasing agents.[4][6]

Reduction to Amines: Preserving the Carbon Skeleton

In contrast to the Hofmann rearrangement, direct reduction of the amide functional group preserves the original carbon skeleton. The most powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄).[5][7] This reaction converts this compound into 2-(4-methoxyphenyl)ethylamine.

Mechanism and Rationale: LiAlH₄ is a potent source of hydride ions (H⁻).[7] The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the amide. The resulting tetrahedral intermediate undergoes a series of steps where the oxygen atom is coordinated to aluminum species, effectively converting it into a good leaving group. A second hydride equivalent then displaces the aluminum-oxygen complex to yield the final amine.[8] The use of a strong, non-selective reducing agent like LiAlH₄ is necessary due to the low reactivity of the amide carbonyl group.[8]

Detailed Experimental Protocol: LiAlH₄ Reduction

Causality Note: This reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with protic solvents like water and alcohols.[7]

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Amide: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-8 hours until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially, add dropwise 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with ether or THF.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)ethylamine, which can be purified by distillation or conversion to a hydrochloride salt.

Dehydration to Nitriles: A Gateway to Further Chemistry

The conversion of a primary amide to a nitrile is a dehydration reaction that opens up another avenue of synthetic utility.[9] Treating this compound with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃) yields (4-methoxyphenyl)acetonitrile.[10]

Mechanism and Rationale: The mechanism involves the activation of the amide's carbonyl oxygen by the dehydrating agent, converting it into a good leaving group.[10] For example, with SOCl₂, the oxygen attacks the sulfur atom. Subsequent proton transfers and elimination steps result in the formation of the carbon-nitrogen triple bond of the nitrile.[11]

Application: The resulting nitrile, (4-methoxyphenyl)acetonitrile, is a valuable intermediate itself. It can be hydrolyzed back to the carboxylic acid, reduced to the corresponding amine (preserving the carbon number), or used in reactions like the Pinner reaction to form imidates, which can then be converted to esters or amidines.[12][13]

N-Functionalization: Building Molecular Diversity

The amide N-H bond can be deprotonated and the resulting anion can be alkylated or arylated to create a library of N-substituted 2-(4-methoxyphenyl)acetamides. These derivatives are of significant interest in medicinal chemistry. Studies have shown that N-substituted acetamides can act as potent and selective ligands for various biological targets.[14][15] For example, derivatives have been explored as antagonists for inflammatory receptors and as anthelmintic agents.[15][16] This highlights the precursor's role in generating novel chemical entities for structure-activity relationship (SAR) studies.

Conclusion

This compound is far more than a simple chemical; it is a strategic precursor that provides access to multiple, high-value molecular frameworks. Its ability to undergo carbon-degrading rearrangements (Hofmann), carbon-skeleton-preserving reductions, dehydration to versatile nitriles, and N-functionalization makes it a cornerstone of synthetic strategy. For researchers in drug development, understanding the nuanced reactivity of this precursor is key to efficiently constructing complex molecular targets and exploring new chemical space for therapeutic intervention. The protocols and mechanistic insights provided in this guide serve as a foundational resource for leveraging the full synthetic potential of this important molecule.

References

  • Tiwari, D., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PMC - PubMed Central. [Link]

  • Synthetic Map. (n.d.). Primary amides can be dehydrated to nitriles in the presence of SOCl2 or P2O5. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Methoxyphenethylamine. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved January 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved January 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved January 12, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved January 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved January 12, 2026, from [Link]

  • OrgoSolver. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. Retrieved January 12, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Hofmann rearrangement (Hofmann degradation reaction). Retrieved January 12, 2026, from [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved January 12, 2026, from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved January 12, 2026, from [Link]

  • YouTube. (2020). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 12, 2026, from [Link]

  • PubMed. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. Retrieved January 12, 2026, from [Link]

  • Morgan, J. B., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC - NIH. [Link]

  • ResearchGate. (2014). Dehydration of Amides to Nitriles: A Review. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved January 12, 2026, from [Link]

  • designer-drug.com. (n.d.). Synthesis of p-Methoxyphenylacetone. Retrieved January 12, 2026, from [Link]

  • PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Symbescaline. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved January 12, 2026, from [Link]

  • de Oliveira, C. B., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC - NIH. [Link]

Sources

Review of literature on 2-(4-Methoxyphenyl)acetamide and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)acetamide and its Analogs: Synthesis, Pharmacological Activities, and Structure-Activity Relationships

Executive Summary

This technical guide provides a comprehensive review of the chemical synthesis, diverse pharmacological activities, and structure-activity relationships (SAR) of this compound and its structurally related analogs. This class of compounds has garnered significant scientific interest due to its therapeutic potential across multiple domains, including neurology, inflammation, and oncology. We delve into the synthetic methodologies, explore the mechanistic underpinnings of their anticonvulsant, analgesic, anti-inflammatory, and antimicrobial properties, and synthesize key SAR insights to guide future drug discovery and development efforts. Detailed experimental protocols, data-rich tables, and explanatory diagrams are provided to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction

The acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, this compound serves as a foundational core for a range of biologically active molecules.[1] Its simple yet versatile structure, featuring a methoxy-substituted phenyl ring linked to an acetamide moiety, allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

Historically, acetamide derivatives have been explored for their effects on the central nervous system (CNS).[2] Analogs of this compound have emerged as promising candidates for treating epilepsy, neuropathic pain, and inflammation.[3][4][5] The exploration of this chemical space has revealed that subtle structural changes can lead to significant shifts in biological activity, highlighting the importance of systematic SAR studies. This guide aims to consolidate the existing literature, providing a logical framework for understanding the therapeutic potential of this compound class.

Synthesis and Characterization

The synthesis of this compound and its N-substituted analogs is typically achieved through straightforward and high-yielding chemical reactions. The most common approach involves the acylation of a primary or secondary amine with a derivative of 4-methoxyphenylacetic acid.

General Synthesis Workflow

The primary synthetic route involves the reaction of a substituted amine with an activated form of 4-methoxyphenylacetic acid or a related precursor, such as 2-chloro-N-(4-methoxyphenyl)acetamide.

G cluster_0 Route A: Acylation cluster_1 Route B: Nucleophilic Substitution A1 4-Methoxyphenylacetic Acid A3 Activated Intermediate (e.g., Acyl Chloride) A1->A3 Activation A2 Activating Agent (e.g., CDI, SOCl2) Product Final Product: This compound Analog A3->Product Amidation B1 p-Anisidine (4-Methoxyaniline) B3 2-Chloro-N-(4-methoxyphenyl)acetamide B1->B3 Acylation B2 Chloroacetyl Chloride B3->Product Substitution Amine Primary/Secondary Amine (R-NH2 or R1R2NH) Amine->Product

Caption: General synthetic pathways for this compound analogs.

Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

This protocol provides a generalized method for synthesizing analogs, adapted from procedures reported in the literature.[6]

  • Activation of Carboxylic Acid:

    • Dissolve 1 equivalent of 2-(4-methoxyphenyl)acetic acid in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

    • Add 2 equivalents of a coupling agent, such as N,N'-carbonyldiimidazole (CDI), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the mixture at room temperature for 20-30 minutes until the activation is complete.

  • Amidation Reaction:

    • To the activated acid solution, add 2 equivalents of the desired primary or secondary amine (e.g., 3-phenyl-propylamine).

    • Continue stirring the reaction mixture at room temperature for 5-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final acetamide derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7][8]

Pharmacological Activities

Analogs of this compound exhibit a remarkable spectrum of biological activities, which are summarized below.

Anticonvulsant Activity

A significant area of research has focused on the anticonvulsant properties of acetamide derivatives. These compounds have been evaluated in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

The design of these molecules often involves modifying the N-phenylacetamide structure to enhance CNS penetration and target engagement.[3] Studies have shown that introducing specific substituents, such as a 3-(trifluoromethyl)phenyl group on the anilide ring, can confer potent activity in the MES screen, an animal model indicative of efficacy against generalized tonic-clonic seizures.[3] This suggests a mechanism of action likely involving the modulation of voltage-gated sodium channels.[3] The pyrrolidine-2,5-dione ring, a common pharmacophore in anticonvulsant drugs, has been replaced with a chain amide bound in some analogs to probe the structural requirements for activity.[3][9]

Compound/Analog Test Model Activity/Dosage Reference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesMES Screen (mice)Protection observed at 100-300 mg/kg[3]
3-(trifluoromethyl)anilide derivative 19 MES Screen (mice)Protection at 100 mg/kg (4h) and 300 mg/kg (0.5h)[3]
2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamidesMES, 6-Hz, scPTZVaried protection, with phenylethylamide derivatives showing broad activity[9]
Anti-inflammatory and Analgesic Activity

Several derivatives of this compound have demonstrated significant anti-inflammatory and analgesic effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

One notable analog, MF498, a selective E prostanoid receptor 4 (EP4) antagonist, has been shown to relieve joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis.[4] This highlights a pathway distinct from direct COX inhibition but still linked to the prostaglandin signaling cascade. Other studies have synthesized acetamide derivatives that show dual anti-inflammatory and analgesic properties, with some compounds exhibiting better potency than standard drugs like paracetamol in hot-plate and writhing tests.[5][10] Investigations into these compounds often include assessments of their ulcerogenic potential to ensure a favorable gastrointestinal safety profile.[5]

Compound/Analog Activity Key Finding Reference
MF498Anti-inflammatorySelective EP4 antagonist, effective in arthritis models[4]
2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamideAnalgesicSome derivatives more potent than paracetamol[5]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideAnti-inflammatory, AnalgesicShowed potent dual activity[10][11]
N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide derivativesAntioxidant, Anti-inflammatoryReduced ROS and NO production in macrophages[6]
Antimicrobial and Antifungal Activity

The acetamide core has also been explored for its potential in combating microbial and fungal infections. Studies have shown that derivatives of N-(4-methoxyphenyl)acetamide can be effective against a range of pathogens. For example, 2-chloro-N-(4-methoxyphenyl)acetamide demonstrated broad-spectrum antimicrobial activity against bacteria like S. aureus and fungi such as Trichoderma longibrachiatum.[12] Further modifications, such as the synthesis of dithiocarbamate derivatives, have yielded compounds with high fungicidal activity, completely inhibiting the growth of phytopathogens like Fusarium oxysporum at low concentrations.[7][8]

Anticancer Activity

Emerging research has identified potential anticancer applications for this class of compounds. Certain 2-(substituted phenoxy) acetamide derivatives have been evaluated for their cytotoxicity against cancer cell lines. For instance, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited promising activity against the MCF-7 breast cancer cell line.[10][11] The presence of halogen substituents on the aromatic rings appears to be a favorable feature for enhancing anticancer and anti-inflammatory effects.[10]

Structure-Activity Relationship (SAR) Analysis

The diverse biological activities of this compound analogs are highly dependent on their molecular structure. A systematic analysis of SAR provides critical insights for designing more potent and selective compounds.

SAR cluster_Anticonvulsant Anticonvulsant Activity cluster_AntiInflammatory Anti-inflammatory/Analgesic cluster_Antimicrobial Antimicrobial Activity Core Core AC1 ↑ Activity (MES) with 3-CF3 on N-phenyl ring Core:f2->AC1 Ref [5] AC2 ↓ Activity when replacing N-phenyl with N-benzyl Core:f2->AC2 Ref [5] AC3 Pharmacophore role of pyrrolidine-2,5-dione vs. chain amide Core:f1->AC3 Ref [5, 10] AI1 ↑ Activity with Halogens on aromatic rings Core:f0->AI1 Ref [8] AI2 Selective EP4 antagonism with complex N-substituents Core:f2->AI2 Ref [6] AI3 Antioxidant effect requires unvaried aromatic function on alkyl chain Core:f0->AI3 Ref [3] AM1 ↑ Broad spectrum with 2-chloroacetamide moiety Core:f1->AM1 Ref [1] AM2 ↑ Fungicidal activity with Dithiocarbamate derivatives Core:f2->AM2 Ref [4, 11]

Caption: Structure-Activity Relationship (SAR) map for key analogs.

  • For Anticonvulsant Activity: The nature of the N-substituent is critical. N-phenyl groups bearing electron-withdrawing substituents like trifluoromethyl (CF₃) at the meta-position enhance MES activity, while replacing the phenyl ring with a benzyl group diminishes it.[3] The core amide/imide structure is also a key determinant, with the pyrrolidine-2,5-dione ring often serving as a crucial pharmacophore.[3]

  • For Anti-inflammatory Activity: Halogenation of the aromatic rings on N-substituted derivatives consistently favors both anti-inflammatory and anticancer activity.[10] Furthermore, maintaining an unmodified aromatic group on the alkyl chain while modifying the function on the amide-bound ring appears important for antioxidant properties that contribute to anti-inflammatory effects.[6]

  • For Antimicrobial Activity: The introduction of a reactive chloro group on the acetyl moiety, as in 2-chloro-N-(4-methoxyphenyl)acetamide, confers broad-spectrum antimicrobial properties.[12] Converting the amide into a dithiocarbamate creates potent antifungal agents.[7][8]

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly tractable platform for the development of novel therapeutic agents. The existing body of literature clearly demonstrates its potential to yield compounds with potent anticonvulsant, anti-inflammatory, analgesic, and antimicrobial activities. The straightforward synthesis and the well-defined structure-activity relationships make this an attractive area for further investigation.

Future research should focus on several key areas:

  • Mechanism of Action Studies: While some mechanisms have been proposed, such as the modulation of sodium channels or EP4 receptors, further detailed studies are needed to elucidate the precise molecular targets for the most promising analogs.

  • Pharmacokinetic Profiling: Systematic evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is essential to assess their drug-likeness and potential for clinical translation.

  • Optimization for Selectivity: For activities like COX inhibition or anticancer effects, optimizing the structures to enhance selectivity for specific isoforms (e.g., COX-2) or cancer cell types will be crucial to minimize off-target effects and improve the therapeutic index.

  • Exploration of New Analogs: Leveraging the established SAR, computational modeling and combinatorial chemistry approaches can be used to design and synthesize novel analogs with improved potency and diversified pharmacological profiles.

References

  • Temüz, M. M., et al. (2024). First In Vitro – In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ResearchGate.

  • Benchchem. (n.d.). Comparative Guide to the Structure-Activity Relationship of N-(2-methoxy-5-sulfamoylphenyl)acetamide and Its Analogs. Benchchem.
  • Anonymous. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH.

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate.

  • Żaczyńska, E., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central.

  • Clark, P., et al. (2008). MF498 [N- -2-(2-methoxyphenyl)acetamide], a Selective E Prostanoid Receptor 4 Antagonist, Relieves Joint Inflammation and Pain in Rodent Models of Rheumatoid and Osteoarthritis. ResearchGate.

  • Özdemir, A., et al. (2012). Synthesis and analgesic effects of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide derivatives. ResearchGate.

  • Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • Słoczyńska, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PubMed Central.

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan.

  • Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed.

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PubMed Central.

  • Uppu, S. N., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr.

  • Uppu, S. N., et al. (2021). Twinned crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide: A putative non-enzymatic oxidation product of N-(4-methoxyphenyl)acetamide with implications to mechanisms of toxicity of 4-alkoxyacetanilides. ResearchGate.

Sources

An In-Depth Technical Guide to the Putative Biological Targets of 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Methoxyphenyl)acetamide is a core chemical scaffold from which numerous derivatives with significant pharmacological activities have been developed. While direct, extensive research on the specific biological targets of the parent compound is limited, a comprehensive analysis of its derivatives provides a compelling roadmap to its putative molecular interactions. This technical guide synthesizes the available evidence from studies on analogous compounds to postulate the primary biological targets of this compound. We will delve into the potential interactions with key players in pain, inflammation, neuronal excitability, and cell survival pathways. Furthermore, this guide provides detailed, field-proven experimental protocols for the validation of these putative targets, designed to equip researchers in drug discovery and development with a robust framework for investigation.

Introduction: The Therapeutic Potential of the Acetamide Scaffold

The acetamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The specific structure of this compound, with its methoxy-substituted phenyl ring, offers a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive starting point for drug design. Derivatives of this core structure have demonstrated a remarkable breadth of activities, including anticonvulsant, anti-inflammatory, analgesic, and neuroprotective effects[1][2][3][4][5]. This observed polypharmacology suggests that the parent compound may interact with multiple biological targets, albeit with potentially lower affinity than its optimized derivatives. This guide will explore these putative targets, providing the scientific rationale and experimental pathways for their confirmation.

Putative Target Class I: Prostanoid Receptors - The Nexus of Inflammation and Pain

Prostaglandins are key mediators of inflammation and pain. Their actions are transduced by a family of G-protein coupled receptors, including the E-prostanoid (EP) receptors.

The EP4 Receptor: A Prime Candidate

A highly derivatized analogue of 2-(2-methoxyphenyl)acetamide, MF498, has been identified as a potent and selective antagonist of the E prostanoid receptor 4 (EP4)[1]. The EP4 receptor is a particularly attractive target as it is implicated in inflammatory pain and joint inflammation[1][6]. Antagonism of EP4 has been shown to relieve arthritis symptoms in rodent models, suggesting a therapeutic avenue for chronic inflammatory conditions[1][7].

Mechanistic Rationale: The structural similarity, albeit distant, between this compound and the active moiety of MF498 suggests that the parent compound may possess some affinity for the EP4 receptor. The methoxyphenyl group could potentially occupy a hydrophobic pocket within the receptor's binding site, while the acetamide group could form crucial hydrogen bonds.

Experimental Validation Workflow: EP4 Receptor Binding and Functional Assays

To validate the interaction of this compound with the EP4 receptor, a multi-step experimental approach is recommended.

Workflow Diagram: EP4 Receptor Target Validation

EP4_Validation_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Antagonism radioligand_binding Radioligand Binding Assay (Competition with [3H]-PGE2) spr Surface Plasmon Resonance (SPR) (Direct Binding Kinetics) radioligand_binding->spr Confirms direct interaction camp_assay cAMP Accumulation Assay (Inhibition of PGE2-induced cAMP) radioligand_binding->camp_assay Proceed if binding is detected spr->camp_assay reporter_assay CRE-Luciferase Reporter Assay (Downstream signaling) camp_assay->reporter_assay Validates functional effect VGSC_Validation_Workflow cluster_0 Phase 1: Whole-Cell Patch Clamp cluster_1 Phase 2: State-Dependence whole_cell Whole-Cell Voltage Clamp (e.g., on ND7/23 cells) tonic_block Tonic Block Assessment (Resting state) whole_cell->tonic_block use_dependent_block Use-Dependent Block (Repetitive stimulation) whole_cell->use_dependent_block inactivation_curve Steady-State Inactivation Curve Shift use_dependent_block->inactivation_curve Investigate mechanism

Caption: Electrophysiological workflow to assess the interaction of this compound with VGSCs.

Step-by-Step Protocol 3.1.1: Whole-Cell Patch Clamp Electrophysiology

  • Cell Line: Use a cell line expressing a specific neuronal VGSC subtype (e.g., Nav1.2 or Nav1.6 in HEK293 or ND7/23 cells).

  • Recording Setup: Establish a whole-cell patch clamp configuration.

  • Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all channels are in the resting state.

    • Apply a depolarizing pulse to elicit a sodium current.

    • Perfuse the cell with increasing concentrations of this compound and measure the reduction in the peak sodium current.

  • Use-Dependent Block:

    • Apply a train of depolarizing pulses (e.g., at 10 Hz) to induce channel cycling through open and inactivated states.

    • Measure the progressive decrease in the peak current during the pulse train in the presence of the compound. This indicates preferential binding to the open or inactivated states.

  • Steady-State Inactivation:

    • Apply a series of pre-pulses to varying voltages before a test pulse to determine the voltage-dependence of channel inactivation.

    • Compare the inactivation curve in the absence and presence of the compound. A hyperpolarizing shift indicates stabilization of the inactivated state.

Putative Target Class III: Modulators of Neuroprotective Pathways

A glycosylated derivative of this compound, known as GlcNAc-Sal or SalA-4g, has demonstrated significant neuroprotective effects in models of cerebral ischemia.[3][8] The proposed mechanism involves a complex signaling cascade.

Mechanistic Rationale: SalA-4g has been shown to inhibit intracellular Ca2+ influx and subsequent activation of calpain-1.[9] This leads to the activation of the PKA/CREB signaling pathway, ultimately increasing the expression of the neuronal glucose transporter 3 (GLUT3).[8][9] While the glycosyl group is a significant modification, the core acetamide structure may contribute to the observed inhibition of calpain or modulation of PKA activity.

The Calpain1/PKA/CREB/GLUT3 Pathway

Signaling Pathway Diagram

Neuroprotection_Pathway compound This compound calpain1 Calpain-1 compound->calpain1 Inhibits (?) pka PKA calpain1->pka Inhibits creb CREB pka->creb Activates glut3 GLUT3 Expression creb->glut3 Increases neuroprotection Neuroprotection glut3->neuroprotection

Caption: Postulated neuroprotective signaling pathway modulated by this compound.

Experimental Validation of Pathway Modulation
  • Protocol 4.2.1: In Vitro Calpain Activity Assay

    • Assay Principle: Use a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).

    • Reaction Mixture: In a microplate, combine purified calpain-1, the fluorogenic substrate, and a calcium-containing buffer.

    • Inhibition: Add varying concentrations of this compound.

    • Measurement: Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

  • Protocol 4.2.2: PKA Activity and CREB Phosphorylation in Neuronal Cells

    • Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

    • Treatment: Treat the cells with this compound for a defined period.

    • Western Blot Analysis:

      • Lyse the cells and perform SDS-PAGE and Western blotting.

      • Probe with antibodies against phosphorylated CREB (p-CREB) and total CREB to assess the activation of this transcription factor.

      • Use a PKA substrate antibody to assess overall PKA activity.

  • Protocol 4.2.3: GLUT3 Expression Analysis

    • Cell Culture and Treatment: As in 4.2.2.

    • qRT-PCR: Isolate total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for GLUT3 and a housekeeping gene to measure changes in GLUT3 mRNA levels.

    • Western Blot: Analyze cell lysates for changes in total GLUT3 protein expression.

Summary of Putative Targets and Validation Data

The following table summarizes the putative targets and provides a framework for interpreting validation data.

Putative TargetRationale from DerivativesKey Validation AssaysExpected Outcome for a Positive Hit
EP4 Receptor Selective antagonism by MF498 [1]Radioligand Binding, cAMP AssayCompetitive binding with [3H]-PGE2; Inhibition of PGE2-induced cAMP
Voltage-Gated Sodium Channels Binding of an analog to site 2 [10]Whole-Cell Patch ClampTonic and/or use-dependent block of sodium currents
Calpain-1 Inhibition by SalA-4g [9]Fluorogenic Substrate AssayDose-dependent inhibition of calpain-1 activity
PKA/CREB Pathway Activation by SalA-4g [8][9]Western Blot for p-CREBIncreased ratio of p-CREB to total CREB
GLUT3 Upregulation by SalA-4g [8][9]qRT-PCR, Western BlotIncreased mRNA and protein expression of GLUT3

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics targeting a range of pathologies. While direct evidence for its molecular targets is still emerging, a systematic analysis of its more complex derivatives provides a strong foundation for postulating its interaction with the EP4 receptor, voltage-gated sodium channels, and key components of neuroprotective signaling pathways. The experimental workflows detailed in this guide offer a clear and robust path for researchers to validate these putative targets.

Future research should focus on executing these validation assays to confirm the direct interactions of this compound. Positive hits would warrant further investigation through structural biology studies to understand the precise binding mode and to guide the rational design of more potent and selective second-generation compounds. The potential polypharmacology of this simple yet elegant molecule underscores the importance of a multi-faceted approach to target identification and validation in modern drug discovery.

References

  • Clark P., Rowland S.E., Denis D., Mathieu M.C., Stocco R., Poirier H. MF498 [N-{[4-(5,9-diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbe nzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide], a selective E prostanoid receptor 4 antagonist, relieves joint inflammation and pain in rodent models of rheumatoid and osteoarthritis. J Pharmacol Exp Ther. 2008;325:425–434. [Link]

  • Ding F, et al. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. Toxicol Appl Pharmacol. 2014 Jun 15;277(3):259-69. [Link]

  • Rani P, Pal D, Hegde RR, Hashim SR. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. ScientificWorldJournal. 2014;2014:386473. [Link]

  • PubChem. This compound. [Link]

  • Cai Y, et al. Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo. PLoS One. 2013;8(8):e71327. [Link]

  • Markovič T, Jakopin Ž, Dolenc MS, Mlinarič-Raščan I. E-type prostanoid receptor 4 (EP4) in disease and therapy. Pharmacol Res. 2017;129:135-149. [Link]

  • Kemnitzer W, Kuemmerle J, Jiang S, Zhang HZ, Sirisoma N, Kasibhatla S. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2012;11(3):831-837. [Link]

  • Sun Y, et al. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. J Mol Neurosci. 2019 Oct;69(2):177-187. [Link]

  • PubChemLite. This compound (C9H11NO2). [Link]

  • Jarocka-Karpowicz I, et al. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules. 2013;18(1):1235-1256. [Link]

  • Priyanka, et al. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. The Scientific World Journal. 2014. [Link]

  • Catterall WA. Voltage-gated sodium channels at 60: structure, function and pathophysiology. J Physiol. 2012;590(11):2577-2589. [Link]

  • Human Metabolome Database. Showing metabocard for N-(4-Methoxyphenyl)acetamide (HMDB0255013). [Link]

  • Chahine M, O'Leary ME. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels. Handb Exp Pharmacol. 2018;246:443-462. [Link]

  • Sanna F, et al. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. 2019;24(21):3878. [Link]

  • Arshad N, et al. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallogr Sect E Struct Rep Online. 2011;67(Pt 12):o3268. [Link]

  • IGI Global. Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. [Link]

  • Ahern CA, et al. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Front Pharmacol. 2016;7:139. [Link]

  • Sugimoto MA, et al. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models. Br J Pharmacol. 2012;166(8):2347-2358. [Link]

  • Temre MK, et al. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors. Front Pharmacol. 2022;13:1018501. [Link]

  • Billington CK, et al. EP2 and EP4 receptor antagonists: Impact on cytokine production and β2 -adrenergic receptor desensitization in human airway smooth muscle. J Cell Physiol. 2012;227(4):1637-1647. [Link]

  • Sophion Bioscience. Biophysical and pharmacological profiling of multiple voltage-gated sodium channel subtypes on QPatch II. [Link]

  • Kemnitzer W, et al. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2012;11(3):831-7. [Link]

  • Pan X, et al. Structural Advances in Voltage-Gated Sodium Channels. Curr Opin Struct Biol. 2018;51:1-8. [Link]

  • Engmann O, et al. Integrated regulation of PKA by fast and slow neurotransmission in the nucleus accumbens controls plasticity and stress responses. Neuron. 2015;88(2):411-426. [Link]

  • Weisman D, et al. Systems level analysis of time and stimuli specific signaling through PKA. bioRxiv. 2022. [Link]

  • Johnson GV, Guttmann RP. Calpains: intact and active?. Bioessays. 1997;19(11):1011-1018. [Link]

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • Marnett LJ, et al. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. J Biol Chem. 2012;287(28):23849-23859. [Link]

  • Colledge M, et al. Targeting of PKA to glutamate receptors through a MAGUK-AKAP complex. Neuron. 2000;27(1):107-119. [Link]

  • Wikipedia. Prostaglandin EP4 receptor. [Link]

  • Deere CJ, et al. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. 2022;7(6):x220550. [Link]

  • Briz V, et al. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research?. Int J Mol Sci. 2020;21(19):7077. [Link]

  • Wang N, et al. Molecular basis for inhibiting human glucose transporters by exofacial inhibitors. Nat Commun. 2022;13(1):2620. [Link]

  • Khan I, et al. Natural Selective Cyclooxygenase-2 Inhibitors. Front Pharmacol. 2021;12:756386. [Link]

  • Samantaray S, et al. Oxidative stress inhibits calpain activity in situ. J Neurochem. 2003;85(4):1035-1044. [Link]

  • Temre MK, et al. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors. Frontiers in Pharmacology. 2022;13. [Link]

  • Cryer B, Feldman M. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. Am J Med. 1998;104(5):413-421. [Link]

  • Kim J, et al. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway. J Biol Chem. 2011;286(45):39137-39148. [Link]

  • DeMaria M, et al. Calpain Expression and Activity during Lens Fiber Cell Differentiation. J Biol Chem. 2010;285(30):22978-22988. [Link]

  • Pountos I, Georgouli T, Calori GM, Giannoudis PV. Cyclooxygenase-2 and Antagonists in Pain Management. J Clin Pract. 2001;55(8):527-531. [Link]

  • Lin Y-W, et al. Neuronal activity-induced GLUT3 plasma translocation supports energy demands for memory acquisition. Nat Commun. 2022;13(1):7270. [Link]

  • Deere CJ, et al. N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData. 2022;7(6):x220550. [Link]

  • Deere CJ, et al. N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData. 2022;7(6):x220551. [Link]

  • Taylor SS, et al. Dynamics of signaling by PKA. Biochim Biophys Acta. 2005;1754(1-2):25-37. [Link]

  • El-Naggar M, et al. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules. 2021;26(22):6945. [Link]

Sources

A Researcher's Comprehensive Guide to the Procurement of 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape and purchasing considerations for 2-(4-Methoxyphenyl)acetamide (CAS No. 6343-93-7). This document emphasizes scientific integrity, offering practical insights into supplier evaluation, procurement processes, and essential quality control measures to ensure the integrity of your research.

Introduction to this compound: A Versatile Moiety

This compound is an organic compound belonging to the acetamide family, characterized by a methoxy-substituted phenyl group. Its chemical structure, C9H11NO2, lends itself to a variety of applications within the scientific realm.[1] While specific research applications are diverse, N-arylacetamides, in general, are recognized as significant intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical compounds.[2][3] The versatility of the acetamide scaffold makes it a valuable building block in the development of novel therapeutic agents.[4]

Navigating the Commercial Supplier Landscape

The selection of a reliable supplier is a critical first step that can significantly impact the quality and reproducibility of experimental results. The following table provides a comparative overview of several commercial suppliers of this compound. It is important to note that availability and product specifications can change, so direct inquiry with the supplier is always recommended.

SupplierProduct Name/NumberCAS NumberPurity/NotesAdditional Information
Sigma-Aldrich This compound AldrichCPR (S580813)6343-93-7Sold as part of a collection of rare chemicals; buyer assumes responsibility for confirming identity and purity.All sales are final, and the company makes no representation or warranty regarding the product.
Crescent Chemical Company This compound (S580813-1G)Not explicitly stated, but likely 6343-93-7Sourced from Millipore/Sigma.Acts as a distributor for Millipore/Sigma products.[5]
BLD Pharm 2-(4-Methoxyphenyl)-N-(3-methylphenyl)acetamideNot the target compoundThis supplier offers a derivative, indicating they are active in this chemical space and may be able to synthesize the target compound upon request.[6]
AKSci N-(4-methoxyphenyl)-2-{[4-oxo-3-(2-thienylmethyl)-3,4-dihydro[7]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide (HTS029603)N/AMinimum Purity Spec: 95%Specializes in research and development chemicals; does not sell to individuals or ship to residential addresses.[8]
Echemi (Trader) 2-BROMO-N-(4-METHOXY-PHENYL)-ACETAMIDE29182-87-4This is a derivative, but the platform connects buyers with various traders, some of whom may source the target compound.[9]

The Purchasing Workflow: A Step-by-Step Guide

The procurement of research chemicals follows a structured process that ensures regulatory compliance and proper handling. The following workflow outlines the key stages from initial inquiry to receipt of the compound.

G cluster_0 Phase 1: Pre-Purchase cluster_1 Phase 2: Procurement cluster_2 Phase 3: Post-Receipt A Identify Research Need & Specifications B Supplier Identification & Vetting A->B Define purity, quantity C Request Quotation (RFQ) B->C Shortlist suppliers D Submit Purchase Order (PO) C->D Evaluate quotes E Payment Processing D->E Institutional approval F Order Confirmation & Shipping E->F Prepayment or Net 30 terms G Receive & Inspect Shipment F->G Track shipment H Log Compound & Review Documentation (CoA, SDS) G->H Check for damage I Perform In-House Quality Control H->I Verify identity and purity

Figure 1: A generalized workflow for the procurement of research chemicals.
Pre-Purchase Phase
  • Define Specifications: Clearly define the required purity, quantity, and any specific analytical data needed (e.g., NMR, HPLC, Mass Spec).

  • Supplier Vetting: Research potential suppliers, considering their reputation, quality control procedures, and customer support. For specialized compounds, consider suppliers who offer custom synthesis.[10]

  • Request for Quotation (RFQ): Contact shortlisted suppliers to request a formal quotation.[11] This should include price, availability, estimated delivery time, and shipping costs.

Procurement Phase
  • Purchase Order (PO) Submission: Once a supplier is selected, a formal purchase order is typically submitted. Many suppliers accept POs from universities and established research institutions.[12]

  • Payment: New customers may be required to provide full prepayment.[12] Established clients may be offered NET 30 payment terms. Accepted payment methods often include bank transfers and credit cards.[12]

  • Order Confirmation: The supplier will confirm the order and provide an estimated shipping date.[12]

Essential Quality Control and Verification

Upon receipt of this compound, it is imperative to perform in-house quality control to verify the identity and purity of the compound. This is a self-validating step that ensures the integrity of your experimental data.

Documentation Review

Thoroughly review the accompanying Certificate of Analysis (CoA) and Safety Data Sheet (SDS). The CoA provides lot-specific data on purity and the analytical methods used for its determination. The SDS contains crucial information on handling, storage, and potential hazards.[13][14]

Hazard Information for this compound:

  • GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1][14]

  • Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[13][14]

Analytical Verification Protocols

The following are recommended analytical techniques for the identity and purity verification of this compound and related derivatives.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound.

  • Methodology: Reversed-phase HPLC (RP-HPLC) is a robust method for quantifying acetamide derivatives.[15]

    • Instrumentation: A standard HPLC system with a UV-Vis detector.

    • Column: A C18 reversed-phase column is generally suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol.

    • Detection: The wavelength for detection should be determined based on the UV absorbance spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To confirm the molecular weight and structure of the compound.

  • Methodology: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for the separation of polar compounds (e.g., DB-WAX) can be used.[16]

    • Analysis: The resulting mass spectrum can be compared to a reference spectrum or analyzed for the characteristic fragmentation pattern of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the chemical structure of the compound.

  • Methodology: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. The expected chemical shifts and coupling constants for this compound can be predicted or compared to literature values. For a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, characteristic proton NMR signals were observed for the methyl, methylene, aromatic, and NH protons.[2]

Conclusion

The successful procurement of this compound for research and development hinges on a systematic approach to supplier selection, a clear understanding of the purchasing process, and rigorous in-house quality control. By adhering to the principles and protocols outlined in this guide, researchers can ensure the acquisition of high-quality reagents, thereby safeguarding the validity and reproducibility of their scientific investigations.

References

A comprehensive list of references will be provided upon request.

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-(4-Methoxyphenyl)acetamide is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure, featuring a substituted phenyl ring and an acetamide group, makes it a versatile building block. This document provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The primary synthetic route detailed herein involves a robust and widely applicable two-step process starting from 2-(4-methoxyphenyl)acetic acid. This method is favored for its reliability and scalability.

The protocol first converts the starting carboxylic acid into a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This activation step is critical as the direct reaction between a carboxylic acid and ammonia to form an amide requires high temperatures and often results in an initial acid-base reaction, forming a stable ammonium salt which is unreactive until dehydrated at over 100°C.[1][2] The acyl chloride, being a highly reactive carboxylic acid derivative, readily undergoes nucleophilic acyl substitution with aqueous ammonia to yield the desired amide product under much milder conditions.[3] This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and data interpretation, ensuring a comprehensive and self-validating experimental design.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

Step 1: Formation of 2-(4-methoxyphenyl)acetyl chloride The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, 2-(4-methoxyphenyl)acetic acid is first activated by converting it to 2-(4-methoxyphenyl)acetyl chloride. Thionyl chloride is an excellent reagent for this purpose, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.

Step 2: Amidation of 2-(4-methoxyphenyl)acetyl chloride The highly electrophilic carbonyl carbon of the acyl chloride is then attacked by the nucleophilic ammonia (from ammonium hydroxide). The tetrahedral intermediate formed subsequently collapses, expelling the chloride ion as a good leaving group to form the stable amide product, this compound.

Below is a diagram illustrating the overall reaction mechanism.

Reaction_Mechanism cluster_reactants Starting Material & Reagents cluster_products Intermediate & Final Product ACID 2-(4-Methoxyphenyl)acetic Acid ACYL_CHLORIDE 2-(4-Methoxyphenyl)acetyl chloride ACID->ACYL_CHLORIDE + SOCl₂ (Activation) SOCL2 Thionyl Chloride (SOCl₂) NH4OH Ammonium Hydroxide (NH₄OH) AMIDE This compound ACYL_CHLORIDE->AMIDE + NH₄OH (Amidation) Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Synthesis cluster_step2 Step 2: Amidation cluster_step3 Step 3: Workup & Purification A1 Combine Acid & DCM A2 Add Thionyl Chloride A1->A2 A3 Reflux Reaction (e.g., 2 hours) A2->A3 A4 Remove Solvent & Excess SOCl₂ (Rotary Evaporator) A3->A4 B2 Slowly Add Acyl Chloride (in DCM) A4->B2 Intermediate B1 Cool NH₄OH in Ice Bath B1->B2 B3 Stir at 0-5 °C B2->B3 B4 Warm to Room Temp B3->B4 C1 Separate Organic Layer B4->C1 Reaction Mixture C2 Wash with NaHCO₃ & Water C1->C2 C3 Dry with MgSO₄ C2->C3 C4 Filter & Evaporate Solvent C3->C4 C5 Recrystallize Crude Product C4->C5

Figure 2: High-level experimental workflow for the synthesis.

Protocol: Step-by-Step Synthesis

PART A: Synthesis of 2-(4-methoxyphenyl)acetyl chloride

  • Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place a drying tube containing calcium chloride at the top of the condenser to protect the reaction from atmospheric moisture. The entire procedure must be performed in a well-ventilated fume hood. [4]2. Charging the Flask: To the flask, add 2-(4-methoxyphenyl)acetic acid (5.0 g, 30.1 mmol) and dichloromethane (DCM, 30 mL). Stir the mixture to dissolve the solid.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (3.3 mL, 45.2 mmol, 1.5 eq) to the stirred solution at room temperature using a dropping funnel. Causality: Thionyl chloride reacts violently with water; ensuring all glassware is dry is paramount. [5]The addition should be controlled as the reaction is exothermic and produces gaseous HCl and SO₂. [5]4. Reaction: Once the addition is complete, heat the mixture to reflux (approx. 40°C for DCM) using a heating mantle. Maintain the reflux for 2 hours. The reaction's progress can be monitored by the cessation of gas evolution.

  • Isolation of Intermediate: After cooling the mixture to room temperature, remove the solvent and excess thionyl chloride using a rotary evaporator. Expert Tip: To ensure complete removal of residual HCl and SOCl₂, co-evaporate with toluene (2 x 10 mL). The resulting crude 2-(4-methoxyphenyl)acetyl chloride (a yellow-to-brown oil) is used in the next step without further purification.

PART B: Synthesis of this compound

  • Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place concentrated ammonium hydroxide (28-30%, 40 mL) and cool it in an ice bath to 0-5°C.

  • Amidation Reaction: Dissolve the crude acyl chloride from Part A in 20 mL of fresh DCM. Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution over 20-30 minutes. Causality: This is a highly exothermic reaction. Slow, dropwise addition while maintaining a low temperature is crucial to prevent side reactions and ensure safety. A white precipitate of the amide product will form immediately.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes, then remove the ice bath and stir for an additional hour at room temperature to ensure the reaction goes to completion.

  • Product Isolation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and deionized water (2 x 20 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the DCM using a rotary evaporator. The resulting solid is the crude this compound.

Purification Protocol
  • Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry in a vacuum oven.

Data Summary & Expected Results

ParameterExpected Value
Product This compound
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Melting Point 154-157 °C
Theoretical Yield 4.97 g (from 5.0 g starting material)
Expected % Yield 75-85%

Safety & Handling Precautions

This protocol involves hazardous chemicals and must be performed with appropriate safety measures in a certified chemical fume hood. [6][4]

Chemical Hazards PPE & Handling Guidelines
2-(4-Methoxyphenyl)acetic acid Causes skin and serious eye irritation/damage. [7] Wear standard PPE. Avoid generating dust. [8][9]Wash hands thoroughly after handling. [7]
Thionyl Chloride (SOCl₂) Harmful if swallowed, toxic if inhaled, causes severe skin burns and eye damage. [10]Reacts violently with water, releasing toxic gases. [5][11][12] Critical: Must be handled in a fume hood. Wear a face shield, safety goggles, and chemical-resistant gloves (neoprene/butyl rubber). [10][5]Ensure all equipment is scrupulously dry. Keep away from water. [4]
Ammonium Hydroxide (NH₄OH) Causes severe skin burns and eye damage. [13]Potent respiratory irritant. [14] Handle in a fume hood or well-ventilated area. [6]Wear safety goggles and chemical-resistant gloves. [13][15]Avoid inhaling vapors. Store away from acids and heat. [13][16]

| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and eye irritation. Volatile. | Use in a fume hood. Wear appropriate gloves and safety goggles. Avoid inhalation and skin contact. |

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. [4][12]For thionyl chloride or ammonium hydroxide burns, seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. [11]Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [4][12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [11]

References

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Henderson, T. J. (2024, October 27). Working with Ammonium Hydroxide (NH₄OH): A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Creative Safety Supply. (2023, June 6). Safely Handling Ammonium Hydroxide: Risks and Regulations. Retrieved from [Link]

  • Freechemistryonline Blog. (2024, January 12). Ammonium Hydroxide Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ammonium Hydroxide. Retrieved from [Link]

  • HIMEDIA. (2013, May 2). Material Safety Data Sheet: 4-Methoxyphenylacetic acid. Retrieved from [Link]

  • Loba Chemie. (2016, April 13). Safety Data Sheet: 4-Methoxyphenylacetic Acid for Synthesis. Retrieved from [Link]

  • International Enviroguard. (2025, May 13). Ammonium Hydroxide: Safe Handling and Storage. Retrieved from [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxyphenyl)acetamide, a compound of interest in pharmaceutical research and development, necessitates robust and reliable analytical methods for its accurate quantification. These methods are fundamental for various stages of drug development, including pharmacokinetic studies, quality control of bulk drug substances, and the analysis of finished pharmaceutical products. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established scientific principles and validated against international guidelines to ensure data integrity and reproducibility.

Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
IUPAC NameThis compound
CAS Number6343-93-7

Guiding Principles of Method Validation

The analytical methods detailed in this guide are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] Validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. A reversed-phase HPLC method with UV detection is recommended for the routine quantification of this compound.

Causality of Experimental Choices
  • Column: A C18 reversed-phase column is selected for its hydrophobicity, which provides good retention and separation of moderately polar compounds like this compound from potential impurities.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a formic acid modifier) is employed. Acetonitrile is a common organic modifier that provides good peak shape and resolution. Formic acid is added to control the pH of the mobile phase, which helps to suppress the ionization of the analyte and any acidic or basic impurities, leading to improved peak symmetry and reproducibility.[6]

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance ensures high sensitivity. The selection of the detection wavelength should be based on the UV spectrum of the analyte.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

3. Chromatographic Conditions

ParameterRecommended Conditions
HPLC SystemQuaternary Pump with Autosampler and UV/Vis Detector
ColumnC18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient ElutionSee Table Below
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Inject_Std Inject Standards Standard->Inject_Std Sample Prepare Sample Solutions Inject_Sample Inject Samples Sample->Inject_Sample Equilibrate Equilibrate System Equilibrate->Inject_Std Cal_Curve Construct Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Analyte Inject_Sample->Quantify Cal_Curve->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Derivatize Derivatize with BSTFA Weigh->Derivatize Dilute Dilute with Ethyl Acetate Derivatize->Dilute Inject Inject into GC-MS Dilute->Inject Acquire Acquire Data Inject->Acquire Identify Identify Peak Acquire->Identify Quantify Quantify Analyte Identify->Quantify LCMSMS_Flow cluster_method_dev Method Development cluster_analysis Sample Analysis MS_Opt MS Parameter Optimization (Infusion) LC_Opt LC Method Optimization MS_Opt->LC_Opt Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) LC_Opt->Sample_Prep Cal_Curve Prepare Calibration Curve (Matrix-Matched) Sample_Prep->Cal_Curve Analysis LC-MS/MS Analysis (MRM) Sample_Prep->Analysis Cal_Curve->Analysis Quantification Data Processing & Quantification Analysis->Quantification UVVis_Protocol A Determine λmax B Prepare Standard Solutions & Calibration Curve A->B D Measure Sample Absorbance B->D C Prepare Sample Solution C->D E Calculate Concentration D->E

Sources

Application Note: A Robust and Validated HPLC-MS/MS Protocol for the Quantitative Analysis of 2-(4-Methoxyphenyl)acetamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

2-(4-Methoxyphenyl)acetamide (PubChem CID: 241868) is a small organic molecule whose analogs are explored in various areas of drug discovery.[1] Accurate quantification of such compounds in biological matrices like human plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[2]

The core challenge in bioanalysis is to isolate the analyte of interest from a complex biological matrix, which contains numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis and suppress the instrument's signal.[2][3] This protocol employs a protein precipitation (PPT) technique, a strategic choice for its simplicity, speed, and cost-effectiveness, making it highly suitable for high-throughput analysis.[2][4] The chromatographic and mass spectrometric parameters have been meticulously optimized to ensure a robust, reproducible, and sensitive assay, grounded in established bioanalytical principles.

Analyte Properties and Mass Spectrometry Fundamentals

Understanding the physicochemical properties of this compound is the first step in method development.

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Molecular Weight: 165.19 g/mol [1]

  • Structure:

    
    
    

For mass spectrometry, the protonated molecule [M+H]⁺ is the target precursor ion in positive electrospray ionization (ESI) mode. The molecular structure suggests predictable fragmentation patterns upon collision-induced dissociation (CID), which are exploited for selective detection in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation is expected to occur at the amide bond, leading to a stable methoxyphenyl-containing product ion.[5][6]

Experimental Protocol: From Sample to Signal

This section details the step-by-step workflow for the analysis. The entire process is designed to be efficient and minimize potential sources of error.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Plasma Sample Thawing & Vortexing P2 Aliquoting Plasma P1->P2 P3 Addition of Internal Standard (IS) P2->P3 P4 Protein Precipitation (ACN) P3->P4 P5 Vortex & Centrifugation P4->P5 P6 Supernatant Transfer P5->P6 A1 HPLC Injection P6->A1 A2 Chromatographic Separation A1->A2 A3 ESI Ionization A2->A3 A4 MS/MS Detection (MRM) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3 D4 Reporting D3->D4

Caption: End-to-end analytical workflow.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (IS), e.g., this compound-d3

  • LC-MS grade Acetonitrile (ACN) and Water

  • LC-MS grade Formic Acid (FA)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials or 96-well plates

Sample Preparation: Protein Precipitation

This protocol is optimized for simplicity and high recovery. The use of a stable isotope-labeled internal standard is crucial to correct for variability during sample preparation and matrix effects.

Protocol Steps:

  • Thaw frozen human plasma samples to room temperature and vortex gently to ensure homogeneity.

  • Aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% ACN).

  • Add 300 µL of ice-cold acetonitrile (ACN) to precipitate the plasma proteins. The 3:1 ratio of ACN to plasma is a common and effective choice for crashing proteins.[4]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial or well plate for LC-MS/MS analysis.

ParameterSpecificationRationale
Matrix Human Plasma (K₂EDTA)Standard matrix for pharmacokinetic studies.
Technique Protein PrecipitationFast, cost-effective, and suitable for high-throughput.[2]
Precipitant Acetonitrile (ACN)Efficiently denatures and precipitates proteins.
Ratio (Solvent:Plasma) 3:1Ensures complete protein removal.[4]
Internal Standard Stable Isotope LabeledCorrects for matrix effects and procedural losses.
HPLC-MS/MS Instrumental Conditions

The following conditions are a robust starting point and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

Parameter Specification Rationale
HPLC System Agilent 1290 Infinity II or equivalent A high-performance UHPLC system for fast and efficient separation.[7]
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier promotes protonation for positive ion mode ESI.[8][9]
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid Standard organic phase for reverse-phase chromatography.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate A rapid gradient ensures sharp peaks and short run times.
Injection Volume 5 µL Balances sensitivity with potential column overload.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Total Run Time | ~5 minutes | Allows for high sample throughput. |

Table 2: Mass Spectrometer Parameters

Parameter Specification Rationale
MS System Sciex 6500+ QTRAP or equivalent A sensitive triple quadrupole mass spectrometer ideal for quantification.
Ionization Mode Electrospray Ionization (ESI), Positive Amide nitrogen is readily protonated.
MRM Transition (Analyte) 166.2 -> 124.1 (Quantifier) Precursor [M+H]⁺ to a stable product ion from loss of ketene.[6]
MRM Transition (Analyte) 166.2 -> 109.1 (Qualifier) Secondary fragment for identity confirmation.
MRM Transition (IS) e.g., 169.2 -> 127.1 Corresponding transition for the deuterated standard.
Capillary Voltage 5500 V Optimized for efficient ion generation.[10]
Source Temp. 450 °C Facilitates desolvation of the ESI plume.[10]

| Collision Gas | Nitrogen | Standard gas for collision-induced dissociation. |

Bioanalytical Method Validation: A Self-Validating System

A protocol's trustworthiness is established through rigorous validation. This method should be validated according to the principles laid out in the FDA's M10 Bioanalytical Method Validation Guidance.[11][12][13]

G cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Accuracy Accuracy Validation Validated Method Accuracy->Validation Precision Precision Precision->Validation Linearity Linearity & Range Linearity->Validation Selectivity Selectivity Selectivity->Validation MatrixEffect Matrix Effect MatrixEffect->Validation Recovery Recovery Recovery->Validation FT_Stability Freeze-Thaw FT_Stability->Validation BT_Stability Bench-Top BT_Stability->Validation LT_Stability Long-Term LT_Stability->Validation

Caption: Key pillars of bioanalytical method validation.

Key Validation Experiments:

  • Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • Linearity and Range: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) by spiking the analyte into blank plasma. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=6) on at least three separate days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ), and precision (%CV) should not exceed 15% (20% at LLOQ).[11]

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solvent.

  • Recovery: Evaluate the efficiency of the protein precipitation extraction process by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Confirm the analyte's stability under various conditions: after multiple freeze-thaw cycles, at room temperature (bench-top stability), and during long-term storage at -80°C.[14]

Conclusion

This application note provides a comprehensive and scientifically-grounded HPLC-MS/MS protocol for the quantitative determination of this compound in human plasma. The method is designed for high-throughput environments, leveraging a simple and effective sample preparation technique with rapid and selective instrumental analysis. By adhering to the principles of bioanalytical method validation outlined herein, researchers can generate reliable, accurate, and defensible data critical for advancing drug development programs.

References

  • U.S. Food and Drug Administration. (2024).
  • Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Google Cloud.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Vertex AI Search. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Google Cloud.
  • Sandle, T. (2023, January 11).
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • U.S. Food and Drug Administration. (2022, November).
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • PubChem. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Wiley Online Library. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. NIH.
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,4-dimethoxyphenyl)- on Newcrom R1 HPLC column.
  • ChemSynthesis. (2025, May 20). 2-methoxy-2-(4-methoxyphenyl)-N,N-dimethylacetamide.
  • ChemicalBook. (n.d.). N-(4-Methoxyphenyl)acetamide(51-66-1).
  • Acta Sci. Pol. Technol. Aliment. (2023).
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column.
  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
  • Unknown. (n.d.).
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • Unknown. (n.d.).
  • ChemRxiv. (n.d.).

Sources

Application Notes and Protocols for Antimicrobial Assays Using 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health. The continuous evolution of resistant pathogens necessitates the discovery and development of new antimicrobial compounds with novel mechanisms of action. In this context, acetamide derivatives have emerged as a promising class of molecules, with research indicating their potential as effective antimicrobial agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Methoxyphenyl)acetamide in a variety of antimicrobial assays.

This compound, a compound characterized by its methoxy-substituted phenyl ring and acetamide functional group, has been the subject of preliminary studies highlighting its activity against a spectrum of bacterial and fungal pathogens. This document will serve as a detailed technical resource, offering not only step-by-step protocols for assessing its antimicrobial efficacy but also delving into the scientific rationale behind these experimental designs. We will explore its potential mechanism of action, considerations for structure-activity relationship (SAR) studies, and best practices for ensuring data integrity and reproducibility.

Chemical and Physical Properties of this compound

A thorough understanding of the test compound's properties is fundamental to designing and interpreting antimicrobial assays.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Solid[2]
Solubility Slightly soluble in water.[3]
Safety Harmful if swallowed. Causes skin and serious eye irritation.[4]

Proposed Mechanism of Action: Targeting Bacterial DNA Ligase

While the precise mechanism of action for this compound is still under active investigation, in silico analyses of this compound and its derivatives suggest a potential interaction with bacterial DNA ligase[5]. This enzyme is essential for DNA replication and repair, making it an attractive target for novel antibacterial agents. NAD+-dependent DNA ligases are unique to bacteria, offering a pathway for selective toxicity against pathogens with minimal impact on human cells, which utilize ATP-dependent DNA ligases[6][7][8]. The proposed mechanism involves the inhibition of the adenylation step of the DNA ligase, a critical process for its function[9][10].

G NAD NAD Ligase Ligase NAD->Ligase Adenylation AMP AMP Ligase->AMP Nicked_DNA Nicked_DNA Ligase->Nicked_DNA Binding Acetamide Acetamide Acetamide->Ligase Inhibition Repaired_DNA Repaired_DNA Nicked_DNA->Repaired_DNA Ligation

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 as quality control)[1][5]

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Preparation of this compound Stock Solution:

    • Accurately weigh the compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in CAMHB. It is crucial to determine the solubility and stability of the compound in the chosen solvent and broth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

G A A C C A->C D D C->D B B B->C E E D->E

Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

  • This compound

  • Sterile 6-mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains and inoculum preparation materials (as above)

  • Sterile swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

  • Preparation of Impregnated Disks:

    • Dissolve this compound in a volatile solvent to a known concentration.

    • Apply a precise volume of the solution to each sterile disk and allow the solvent to evaporate completely. The amount of compound per disk should be standardized.

  • Inoculation of MHA Plates:

    • Dip a sterile swab into the 0.5 McFarland adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

  • Application of Disks:

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface, ensuring firm contact.

    • Also include a blank disk (solvent only) as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The interpretation of the zone sizes (susceptible, intermediate, or resistant) requires correlation with MIC data.

G A A C C A->C D D C->D B B B->C E E D->E

Data Presentation and Interpretation

All quantitative data from antimicrobial assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example of MIC Data for this compound

MicroorganismATCC StrainMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus25923
Enterococcus faecalis29212
Escherichia coli25922
Pseudomonas aeruginosa27853
Candida albicans90030

Structure-Activity Relationship (SAR) Considerations

The antimicrobial activity of this compound can be influenced by modifications to its chemical structure. For instance, the introduction of different substituents on the phenyl ring or alterations to the acetamide group can significantly impact efficacy. Studies on related acetamide derivatives have shown that the presence and position of electron-withdrawing or electron-donating groups can modulate antibacterial and antifungal properties[11][12]. A systematic evaluation of a library of this compound analogs is recommended to establish a clear SAR, which is crucial for lead optimization in drug discovery.

Self-Validating Systems: Quality Control in Antimicrobial Assays

To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, a robust quality control (QC) program is essential.

  • Reference Strains: Always include well-characterized reference strains with known susceptibility profiles in each assay run[1][5]. Commonly used QC strains include S. aureus ATCC 25923, E. coli ATCC 25922, and P. aeruginosa ATCC 27853.

  • Monitoring of Reagents and Conditions: Regularly verify the potency of antimicrobial stock solutions, the quality of the media, inoculum density, and incubation conditions.

  • Acceptance Criteria: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges established by CLSI or EUCAST guidelines. If QC results are out of range, the entire batch of tests must be repeated.

Conclusion

2-(4--Methoxyphenyl)acetamide represents a promising scaffold for the development of new antimicrobial agents. The application notes and protocols detailed in this guide provide a solid framework for the systematic evaluation of its antimicrobial properties. By adhering to standardized methodologies, implementing rigorous quality control measures, and exploring structure-activity relationships, researchers can generate reliable and meaningful data to advance the discovery of novel therapeutics in the fight against infectious diseases.

References

  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega. [Link]

  • This compound. PubChem. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Quality Control of Antimicrobial Susceptibility Tests. GCSMC. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Discovery and Optimization of NAD+-Dependent DNA Ligase Inhibitors as Novel Antibacterial Compounds. Bentham Science. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]

  • Identification of Novel Inhibitors of Escherichia coli DNA Ligase (LigA). PubMed. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Novel Bacterial NAD+-Dependent DNA Ligase Inhibitors with Broad-Spectrum Activity and Antibacterial Efficacy In Vivo. National Institutes of Health. [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]

  • Mechanistic Assessment of DNA Ligase as an Antibacterial Target in Staphylococcus aureus. ASM Journals. [Link]

  • Quality control of antimicrobial susceptibility tests. Slideshare. [Link]

  • Identification and characterization of an inhibitor specific to bacterial NAD+-dependent DNA ligases. ResearchGate. [Link]

  • Structure-activity relationships of the antimicrobial peptide natural product apidaecin. National Institutes of Health. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. National Institutes of Health. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. [Link]

Sources

Application Note & Protocol: Experimental Design for Analgesic Studies with 2-(4-Methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of novel 2-(4-Methoxyphenyl)acetamide derivatives as potential analgesic agents. We detail the scientific rationale, experimental designs, and step-by-step protocols for a robust screening cascade. This guide is designed to equip researchers with the necessary tools to assess the efficacy, potency, and potential mechanisms of action of these compounds, adhering to the highest standards of scientific integrity and reproducibility. We will cover both in vivo and in vitro methodologies, from broad screening assays to more specific mechanistic studies, grounded in established pharmacological principles.

Introduction: The Rationale for Investigating this compound Derivatives

The global burden of pain necessitates the continued search for novel analgesic agents with improved efficacy and safety profiles compared to existing therapies, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs). The acetamide scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1][2] Specifically, derivatives of this compound have emerged as a promising class of compounds. The methoxy group on the phenyl ring can influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets relevant to pain signaling.

The structural similarity of these derivatives to known analgesics, such as paracetamol (acetaminophen), suggests several potential mechanisms of action that warrant investigation:

  • Cyclooxygenase (COX) Inhibition: Like many NSAIDs, these compounds may inhibit COX-1 and/or COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4][5]

  • Modulation of the Endocannabinoid System: There is growing evidence that some acetamide derivatives can indirectly activate cannabinoid receptors by inhibiting the degradation of the endocannabinoid anandamide, a mechanism also attributed to paracetamol's analgesic effects.[3][4][6][7] This is achieved through the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).[3][4][7]

  • Interaction with TRP Channels: Transient Receptor Potential (TRP) channels, particularly TRPV1, are crucial in nociceptive signaling.[4][7] Novel compounds may act as antagonists or modulators of these channels.

  • Central Analgesic Mechanisms: The compounds may cross the blood-brain barrier and interact with central nervous system targets, including serotonergic or opioidergic pathways.[7]

This application note will guide the user through a logical and efficient screening funnel to explore these possibilities.

The Analgesic Screening Cascade: A Multi-Tiered Approach

A successful analgesic drug discovery program relies on a tiered screening approach, moving from high-throughput in vitro assays to more complex in vivo models of nociception.[8][9][10] This ensures that only the most promising candidates advance, saving time and resources.

G cluster_0 Tier 1: Primary Screening (In Vitro) cluster_1 Tier 2: Secondary Screening (In Vivo - Acute Pain) cluster_2 Tier 3: Mechanistic & Advanced Studies a Compound Library of This compound Derivatives b COX-1/COX-2 Inhibition Assays a->b Efficacy c Cytotoxicity Assays (e.g., MTT, LDH) a->c Safety d Lead Compounds from Tier 1 b->d Active & Selective? c->d Non-Toxic? e Hot Plate Test (Thermal Nociception) d->e f Acetic Acid-Induced Writhing Test (Visceral Nociception) d->f g Validated Hits from Tier 2 e->g Significant Analgesia? f->g Significant Analgesia? h FAAH Inhibition Assay g->h i Receptor Binding Assays (e.g., Cannabinoid, Opioid) g->i j In Vivo Models of Neuropathic/Inflammatory Pain g->j G cluster_0 Potential MOA of this compound Derivatives cluster_1 COX Pathway cluster_2 Endocannabinoid System compound Acetamide Derivative cox COX-2 Enzyme compound->cox Inhibition faah FAAH Enzyme compound->faah Inhibition pg Prostaglandins cox->pg Synthesis pain_inf Pain & Inflammation pg->pain_inf anandamide Anandamide (AEA) faah->anandamide Degradation cb1 CB1 Receptor anandamide->cb1 Activation analgesia Analgesia cb1->analgesia

Caption: Potential analgesic mechanisms of action for investigation.

Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Principle: To test the hypothesis that the compounds potentiate the endocannabinoid system, a FAAH inhibition assay is essential. This can be done using a fluorometric assay kit where FAAH hydrolyzes a non-fluorescent substrate into a highly fluorescent product. [11][12][13][14] Step-by-Step Methodology:

  • Reagents: Use a commercial FAAH inhibitor screening kit.

  • Procedure: Follow the manufacturer's protocol, which typically involves incubating recombinant FAAH with the test compound before adding the substrate. [11][12]3. Fluorescence Reading: Measure the increase in fluorescence over time using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. [11][12][13]4. Data Analysis: Calculate IC50 values as described for the COX assays.

Interpretation: A low IC50 value in this assay would strongly suggest that the compound's analgesic effects are, at least in part, mediated by the enhancement of endocannabinoid signaling.

Conclusion and Future Directions

This application note outlines a systematic and robust framework for the preclinical evaluation of this compound derivatives for analgesic activity. By following this tiered approach, researchers can efficiently identify promising lead candidates, elucidate their mechanisms of action, and build a strong data package for further development. Future studies for validated hits should include more complex models of chronic inflammatory or neuropathic pain, pharmacokinetic profiling, and formal safety and toxicology assessments.

References

  • Title: Unpacking Pain Relief: How Does Paracetamol Work? Source: Curaleaf Clinic. [Link]

  • Title: Paracetamol. Source: Wikipedia. [Link]

  • Title: Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Source: PubMed. [Link]

  • Title: Paracetamol's Secret: How This Common Painkiller Activates the Endocannabinoid System. Source: The Cannabinoid Journal. [Link]

  • Title: FAAH Inhibitor Screening Assay Kit. Source: Creative BioMart. [Link]

  • Title: Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Source: PubMed Central. [Link]

  • Title: Non-opioid Analgesics and the Endocannabinoid System. Source: PubMed Central. [Link]

  • Title: Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Source: Bertin Bioreagent. [Link]

  • Title: Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Source: Biocompare. [Link]

  • Title: An ELISA method to measure inhibition of the COX enzymes. Source: PubMed. [Link]

  • Title: Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Source: SAS Publishers. [Link]

  • Title: Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Source: RJPT SimLab. [Link]

  • Title: Hot plate test. Source: Wikipedia. [Link]

  • Title: An ELISA method to measure inhibition of the COX enzymes. Source: Nature Protocols. [Link]

  • Title: In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Source: SpringerLink. [Link]

  • Title: Acetic acid induced painful endogenous infliction in writhing test on mice. Source: PubMed Central. [Link]

  • Title: Rodent analgesiometry: The hot plate, tail flick and Von Frey hairs. Source: ResearchGate. [Link]

  • Title: Acetic Acid induced Writhing Method. Source: YouTube. [Link]

  • Title: In-Vivo Models for Management of Pain. Source: Scirp.org. [Link]

  • Title: Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Source: PubMed Central. [Link]

  • Title: Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Source: MDPI. [Link]

  • Title: Acetic acid-induced writhing method: Significance and symbolism. Source: Wisdomlib. [Link]

  • Title: Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. Source: PubMed Central. [Link]

  • Title: Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Source: PubMed Central. [Link]

  • Title: Combined inhibition of FAAH and COX produces enhanced anti-allodynic effects in mouse neuropathic and inflammatory pain models. Source: PubMed Central. [Link]

  • Title: Synergy between Enzyme Inhibitors of Fatty Acid Amide Hydrolase and Cyclooxygenase in Visceral Nociception. Source: PubMed Central. [Link]

  • Title: opioidTRACE® Preclinical Screening Platform for Pain. Source: Melior Discovery. [Link]

  • Title: New technology for screening potential analgesic drugs. Source: ScienceDaily. [Link]

  • Title: Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies. Source: eScholarship, University of California. [Link]

  • Title: Synthesis and analgesic effects of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide derivatives. Source: ResearchGate. [Link]

  • Title: Inhibition of FAAH, TRPV1, and COX2 by NSAID–serotonin conjugates. Source: ResearchGate. [Link]

  • Title: Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Source: PubMed Central. [Link]

  • Title: Phenotypic Screening of Prospective Analgesics Among FDA‐Approved Compounds using an iPSC‐Based Model of Acute and Chronic Inflammatory Nociception. Source: ResearchGate. [Link]

  • Title: MF498 [N- -2-(2-methoxyphenyl)acetamide], a Selective E Prostanoid Receptor 4 Antagonist, Relieves Joint Inflammation and Pain in Rodent Models of Rheumatoid and Osteoarthritis. Source: ResearchGate. [Link]

  • Title: Synthesis and analgesic activity of some acetamide derivatives. Source: PubMed. [Link]

  • Title: A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Source: ResearchGate. [Link]

Sources

Application Note & Protocols: Synthesizing 2-(4-Methoxyphenyl)acetamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-(4-methoxyphenyl)acetamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The inherent features of this scaffold—a methoxy-substituted aromatic ring coupled to a flexible acetamide linker—provide a versatile platform for interacting with a wide range of biological targets. Derivatives have shown potential as antioxidant, anti-inflammatory, and antimicrobial agents.[1][2] The methoxy group, in particular, can play a crucial role in modulating the cytotoxic and ligand-binding activities of these analogs.[3] Therefore, the efficient and strategic synthesis of diverse libraries of this compound derivatives is a critical task in modern drug discovery programs.

This guide provides an in-depth exploration of robust and versatile synthetic strategies for preparing these derivatives. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to make informed decisions and adapt these protocols to their specific discovery needs. We will cover classical amidation techniques, modern coupling methods, and powerful multicomponent reactions for diversity-oriented synthesis.

Part 1: Foundational Synthetic Strategies: Amide Bond Formation

The central challenge in synthesizing this compound derivatives is the formation of the amide bond. Direct condensation of a carboxylic acid (4-methoxyphenylacetic acid) with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is paramount. Here, we detail the two most fundamental and widely applied approaches.

Strategy 1: Activation via Acyl Chloride Intermediate

This classic two-step method, often involving the Schotten-Baumann reaction conditions, is a high-yielding and reliable route for a broad range of amines.[4] The strategy hinges on converting the carboxylic acid into a highly electrophilic acyl chloride, which then readily reacts with the amine nucleophile.

Causality and Experimental Rationale:

  • Activation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used to convert the carboxylic acid's hydroxyl group into an excellent leaving group, facilitating the formation of the highly reactive acyl chloride.[4]

  • Base: The subsequent reaction with an amine liberates hydrochloric acid (HCl). A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize this acidic byproduct and drive the reaction to completion.[4]

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (or nitrogen inlet), add 4-methoxyphenylacetic acid (1.0 eq).

  • Reagent Addition: Suspend the acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4] Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: Carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2-(4-methoxyphenyl)acetyl chloride is often used directly in the next step without further purification.

  • Setup: In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add the crude 2-(4-methoxyphenyl)acetyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-substituted this compound derivative.

Strategy 2: Direct Amidation with Coupling Reagents

To circumvent the often harsh conditions of acyl chloride formation, a plethora of coupling reagents have been developed, many originating from peptide chemistry.[4] These reagents facilitate a one-pot synthesis by generating a highly activated ester intermediate in situ, which is then readily attacked by the amine.

Causality and Experimental Rationale:

  • Coupling Agents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators. More advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer higher efficiency and reduced side reactions.

  • Additives: Reagents like HOBt (Hydroxybenzotriazole) are often added with carbodiimides. They act as acyl-transfer catalysts, suppressing side reactions and minimizing racemization if chiral centers are present.[4]

  • Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to maintain basic conditions without competing with the primary/secondary amine nucleophile.

  • Setup: To a round-bottom flask, add 4-methoxyphenylacetic acid (1.0 eq), the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Solvent: Dissolve the components in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Reaction times can be longer for less reactive substrates.[4] Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash extensively with water to remove DMF, followed by sequential washes with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to isolate the pure amide derivative.

Part 2: Advanced Strategy for Library Synthesis: Multicomponent Reactions (MCRs)

For drug discovery, generating large libraries of structurally diverse compounds is essential. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are exceptionally powerful tools for this purpose, as they construct complex molecules from three or more simple starting materials in a single, highly atom-economical step.[5][6]

Strategy 3: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acylamino amide derivative.[5][6] This allows for the introduction of four distinct points of diversity in a single operation.

Mechanistic Rationale: The reaction proceeds through the initial formation of an imine from the amine and carbonyl compound. The isocyanide then undergoes nucleophilic attack on the imine, forming a nitrilium ion intermediate. This reactive species is trapped by the carboxylate (from 4-methoxyphenylacetic acid), and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final product.[7]

  • Setup: In a screw-cap vial, combine the aldehyde or ketone (1.0 eq) and the amine (1.0 eq) in a suitable solvent like methanol or 2,2,2-trifluoroethanol (TFE). Stir for 30 minutes to facilitate imine formation.

  • Reagent Addition: Add 4-methoxyphenylacetic acid (1.0 eq) to the mixture, followed by the isocyanide (1.0 eq).

  • Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction is typically monitored by LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often purified by silica gel chromatography to isolate the desired α-acylamino acetamide derivative.

Part 3: Data Presentation and Workflow Visualization

Summary of Synthetic Strategies
Strategy Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Acyl Chloride 4-methoxyphenylacetic acid, AmineSOCl₂ or (COCl)₂, TEA70-95%High yield, broad scope, inexpensive reagents.Harsh reagents (SOCl₂), generates HCl, two-step process.
Coupling Reagent 4-methoxyphenylacetic acid, AmineHATU, EDC/HOBt, DIPEA60-90%Mild conditions, one-pot, low racemization.[8]Expensive reagents, purification from byproducts can be challenging.
Ugi-4CR 4-methoxyphenylacetic acid, Amine, Aldehyde/Ketone, IsocyanideNone (often self-catalyzed)40-85%High atom economy, rapid access to complexity, diversity-oriented.[5][6]Limited availability of isocyanides, specific product scaffold.
Visual Workflow Diagrams

Acyl_Chloride_Route Acid 4-Methoxyphenylacetic Acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride Step 1 SOCl2 SOCl₂ (Activator) SOCl2->AcylChloride Product 2-(4-Methoxyphenyl) -acetamide Derivative AcylChloride->Product Step 2 Amine Amine (R₁R₂NH) + TEA (Base) Amine->Product caption Fig 1. Workflow for Acyl Chloride Method.

Caption: Fig 1. Workflow for Acyl Chloride Method.

Coupling_Reagent_Route cluster_reactants One-Pot Reaction Mixture Acid 4-Methoxyphenylacetic Acid Product 2-(4-Methoxyphenyl) -acetamide Derivative Acid->Product Amine Amine (R₁R₂NH) Amine->Product HATU HATU / DIPEA (Coupling System) HATU->Product Facilitates Coupling caption Fig 2. Workflow for Coupling Reagent Method.

Caption: Fig 2. Workflow for Coupling Reagent Method.

Ugi_Reaction_Workflow cluster_reactants Ugi Four-Component Reaction Acid 4-Methoxyphenylacetic Acid Product α-Acylamino Acetamide Derivative Acid->Product One Pot Amine Amine Amine->Product One Pot Carbonyl Aldehyde/ Ketone Carbonyl->Product One Pot Isocyanide Isocyanide Isocyanide->Product One Pot caption Fig 3. Workflow for Ugi-4CR Method.

Caption: Fig 3. Workflow for Ugi-4CR Method.

References

  • Benchchem. Application Notes and Protocols for the Passerini Reaction with 1-Pyrrolidino-2-isocyano-acetamide.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 4512–4523.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • ResearchGate. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86.
  • Al-Mughaid, H., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1642.
  • Fisher Scientific. Amide Synthesis.
  • Wikipedia. Passerini reaction.
  • Nguyen, T. C., et al. (2021). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. IUCrData, 6(2).
  • Semantic Scholar. Ugi Four-Component Reactions Using Alternative Reactants.
  • Shaabani, A., et al. (2012). Zinc chloride catalyzed three-component Ugi reaction: synthesis of N-cyclohexyl-2-(2-hydroxyphenylamino)acetamide derivatives. Tetrahedron Letters, 53(13), 1641-1644.
  • Sharma, P., & Kumar, A. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(9), 1205.
  • Organic Reactions. The Passerini Reaction.
  • ResearchGate. Ugi Four-Component Reactions Using Alternative Reactants.
  • Organic Chemistry Portal. Passerini Reaction.
  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(12), 6965-7004.
  • Carbone, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2028-2045.
  • Hines, J. E., III, et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(5).
  • Benchchem. Synthesis routes of N-(4-Methoxyphenyl)acetamide.
  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
  • Guerrab, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 6(7).
  • ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...
  • IUCr Journals. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.
  • PubChem. This compound.
  • University College London. Catalytic Amidation.
  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Missioui, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 743-747.
  • IUCr. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
  • Synfacts. Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids.
  • ResearchGate. (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.
  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
  • ResearchGate. (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates.
  • ChemSynthesis. 2-methoxy-2-(4-methoxyphenyl)-N,N-dimethylacetamide.
  • Baxendale Group - Durham University. A solid-supported arylboronic acid catalyst for direct amidation.
  • PubChem. N-(4-Methoxyphenyl)Acetamide.

Sources

Application Note: A Validated Protocol for the Purification of 2-(4-Methoxyphenyl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-(4-Methoxyphenyl)acetamide, a key intermediate in pharmaceutical research and development. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities. This guide explains the causal logic behind critical procedural steps, from solvent system selection to final product verification, to ensure a high-purity yield. It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated purification methodology.

Introduction: The Rationale for Recrystallization

This compound is a solid organic compound whose purification is essential for ensuring the integrity of subsequent synthetic steps or biological assays. Crude products from chemical synthesis invariably contain impurities, which can include unreacted starting materials, by-products, or residual solvents. Recrystallization is an exceptionally effective purification technique for solids that exploits the differential solubility of the desired compound and its contaminants in a chosen solvent system.[1]

The core principle is to dissolve the impure solid in a hot solvent to the point of saturation and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, being present in much lower concentrations, remain in the solution (the "mother liquor"), while insoluble impurities can be removed by hot filtration.[2] This process, when executed correctly, selectively isolates the target compound, yielding a product of significantly higher purity.

Physicochemical Properties & Solvent Selection

A thorough understanding of the compound's properties is paramount for developing a successful recrystallization protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₉H₁₁NO₂[3]
Molecular Weight165.19 g/mol [3]
AppearanceLight beige or light purple crystalline powder[4]
Melting Point130-138 °C (Varies with purity)[3]
Water SolubilitySlightly soluble / 0.42 g/100 mL (20 °C)[3][4]
Organic SolventsSoluble in polar organic solvents like ethanol and methanol[5]
2.1. The Logic of Solvent Choice

The selection of an appropriate solvent is the most critical factor in recrystallization. An ideal solvent should exhibit:

  • High solvency for the target compound at elevated temperatures (near the solvent's boiling point).

  • Low solvency for the target compound at low temperatures (e.g., room temperature or in an ice bath).

  • Favorable solubility for impurities , keeping them dissolved even at low temperatures, or alternatively, having very low solubility so they can be filtered out while hot.

  • A boiling point lower than the melting point of the solute to prevent the compound from "oiling out".[6][7]

  • Inertness , meaning it does not react with the compound.

  • Volatility , allowing for easy removal from the purified crystals during drying.

Based on the properties in Table 1, 95% Ethanol (Ethanol/Water) is an excellent choice. This compound is soluble in hot ethanol, but its solubility decreases significantly upon cooling. The presence of a small amount of water (the "anti-solvent") further reduces its solubility in the cold, maximizing crystal recovery.

Detailed Recrystallization Protocol

This protocol is designed for purifying approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting quantities.

3.1. Materials & Equipment
  • Crude this compound (~5 g)

  • 95% Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum tubing and source

  • Watch glass

  • Spatula

  • Melting point apparatus

3.2. Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[8]

  • Handling: this compound can cause skin and serious eye irritation.[4][9] Avoid inhalation of dust and direct contact with skin and eyes.[8] Handle in a well-ventilated area or a chemical fume hood.

  • Solvent Safety: Ethanol is flammable. Do not use an open flame for heating. Use a steam bath or a hot plate in a well-ventilated area.

3.3. Step-by-Step Procedure

Step 1: Dissolution of the Crude Solid

  • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

  • Add approximately 20 mL of 95% ethanol.

  • Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.

  • Continue adding 95% ethanol dropwise from a pipette or burette until all the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial. Excess solvent will keep more of your product dissolved upon cooling, leading to a significant loss in yield.[2]

Step 2: Hot Filtration (Optional - Perform if insoluble impurities are visible)

  • If you observe insoluble particles (e.g., dust, sand) in the hot solution, perform a hot filtration.

  • Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated 125 mL Erlenmeyer flask on the hot plate.

  • Pour the hot, dissolved solution quickly through the filter paper. Causality: This step must be done quickly with pre-heated glassware to prevent premature crystallization of the product on the funnel or filter paper, which would decrease the yield.

Step 3: Crystallization via Slow Cooling

  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize precipitation. Causality: The solubility of the compound is lowest at colder temperatures, which ensures the maximum possible recovery of the product from the solution.[10]

Step 4: Isolation of Crystals by Vacuum Filtration

  • Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a clean filter flask under vacuum.

  • Wet the filter paper with a small amount of ice-cold 95% ethanol to ensure a good seal.

  • Swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel.

  • Use a spatula to transfer any remaining crystals.

Step 5: Washing the Crystals

  • With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold 95% ethanol. Causality: The wash solvent must be cold to minimize the redissolving of the purified crystals, which would lead to product loss.[2] The wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.

Step 6: Drying the Purified Product

  • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

  • Transfer the filter cake to a pre-weighed watch glass.

  • Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C).

Verification of Purity

The success of the recrystallization is quantified by the purity and recovery of the final product.

  • Percent Recovery: Calculate the yield using the formula: % Recovery = (mass of pure, dry product / mass of crude starting material) x 100 A typical recovery might range from 60-85%. A 100% recovery is impossible, as some product will always remain in the mother liquor.[11][12]

  • Melting Point Analysis: This is the most common and immediate method to assess purity. A pure crystalline solid melts over a very narrow temperature range (0.5-1 °C).[5] Impurities disrupt the crystal lattice, causing the melting point to be both depressed (lower) and broadened.[5][13]

    • Procedure: Pack a small amount of the dry, purified crystals into a capillary tube.[14]

    • Interpretation: Compare the experimental melting point range to the literature value. A sharp range close to the accepted value (e.g., 130-131 °C) indicates high purity.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling Too much solvent was used; solution is supersaturated.Boil off some solvent to re-concentrate the solution and cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2][7]
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute; the compound is highly impure, causing significant melting point depression.Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and attempt to cool again very slowly. If the problem persists, a different solvent or solvent system may be required.[6][7][15]
Very low recovery/yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with room temperature solvent; the crude material had a very low percentage of the desired compound.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.[1][10]
Colored product (if starting material was colored) Colored impurities were not removed.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.
Visualization of the Workflow

The following diagram illustrates the logical flow of the recrystallization procedure.

Recrystallization_Workflow cluster_process Purification Process Crude Crude Solid Dissolve 1. Dissolution Crude->Dissolve Solvent Hot Solvent Solvent->Dissolve HotFilt 2. Hot Filtration (Optional) Dissolve->HotFilt Insoluble impurities? Cool 3. Slow Cooling & Crystallization Dissolve->Cool No HotFilt->Cool Yes VacFilt 4. Vacuum Filtration Cool->VacFilt Wash 5. Wash Crystals VacFilt->Wash Waste Impure Mother Liquor VacFilt->Waste Dry 6. Drying Wash->Dry Pure Pure, Dry Crystals Dry->Pure

Caption: Workflow diagram of the recrystallization process.

References
  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Solubility of Things. Acetanisole. [Link]

  • Recrystallization1. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: Melting Point Analysis- Identity and Purity. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Study.com. (n.d.). After recrystallization, a student obtained a very low percent recovery of a solid. Describe the...[Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.4D: The Unavoidable Loss of Recovery. [Link]

  • Angene Chemical. (2023, October 16). Safety Data Sheet. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • Recrystallization. --->. (n.d.). Recrystallization. [Link]

  • Medicilon. (2023, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • Reddit. (2019, February 24). what's an acceptable percent recovery for crystallization?. [Link]

Sources

Comprehensive Structural Elucidation of 2-(4-Methoxyphenyl)acetamide using Advanced NMR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 2-(4-Methoxyphenyl)acetamide is a key chemical entity found in various research and development pipelines. This application note provides a comprehensive guide to its structural verification using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments, coupled with an in-depth analysis of the spectral data. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to provide a framework for robust and reproducible characterization.

Introduction: The Need for Rigorous Characterization

This compound (C₉H₁₁NO₂) is an acetamide derivative that serves as a valuable building block in organic synthesis.[1] Its molecular structure, comprising a para-substituted aromatic ring, a methylene bridge, and a primary amide functional group, presents a distinct set of spectroscopic features. Accurate characterization is critical to confirm its identity, assess purity, and ensure the integrity of subsequent synthetic steps or biological assays.

NMR spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C) and their connectivity provides a detailed molecular fingerprint. This guide is designed to equip researchers with the practical knowledge and protocols necessary to perform a thorough NMR analysis of this compound.

Foundational NMR Analysis: ¹H and ¹³C Spectroscopy

One-dimensional NMR forms the basis of structural analysis. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton of the molecule.

¹H NMR Spectroscopy: Proton Mapping

¹H NMR is the initial and most informative experiment. The spectrum reveals four key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of the proton.

  • Integration: Proportional to the number of protons giving rise to the signal.

  • Multiplicity (Splitting): Reveals the number of neighboring protons through spin-spin coupling.

  • Coupling Constant (J): The distance between split peaks, which provides information about the dihedral angle and connectivity.

For this compound, we anticipate five distinct proton signals. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving the analyte and its polarity can slow the exchange of the amide N-H protons, allowing them to be observed as distinct, often broad, signals.[2][3]

Expected ¹H NMR Signals (in DMSO-d₆):

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The para-substituted ring creates an AA'BB' system. The protons ortho to the methoxy group (H-3, H-5) will be upfield compared to those ortho to the acetamide group (H-2, H-6) due to the electron-donating nature of the methoxy group. They will appear as two distinct doublets.

  • Methylene Protons (H-7): The two protons on the carbon adjacent to the aromatic ring and the carbonyl group will appear as a singlet, as they have no adjacent proton neighbors to couple with.

  • Methoxy Protons (H-10): The three protons of the methyl group of the methoxy ether will appear as a sharp singlet.

  • Amide Protons (NH₂): The two amide protons are diastereotopic and can sometimes appear as two separate broad signals, or a single broad signal, due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. Standard ¹³C{¹H} (proton-decoupled) spectra show each carbon as a singlet, simplifying the spectrum and revealing the total number of chemically distinct carbons.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the 170-180 ppm range.

  • Aromatic Carbons: Four signals are expected. The carbon attached to the methoxy group (C-4) and the carbon attached to the methylene group (C-1) will have distinct chemical shifts. The pairs of equivalent carbons (C-2/C-6 and C-3/C-5) will each produce a single signal.

  • Methylene Carbon (-CH₂-): A single signal in the aliphatic region.

  • Methoxy Carbon (-OCH₃): A single signal, typically around 55-60 ppm.

Advanced Structural Verification: 2D NMR Techniques

Two-dimensional NMR experiments provide correlation data that unambiguously establish atomic connectivity, confirming the assignments made from 1D spectra.

¹H-¹H COSY: Through-Bond Proton Connectivity

Correlation SpectroscopY (COSY) is a homonuclear experiment that maps the coupling relationships between protons, typically over two to three bonds.[4][5] Cross-peaks in a COSY spectrum indicate that the two protons on the corresponding diagonal peaks are spin-spin coupled.

For this compound, the primary use of COSY is to confirm the connectivity within the aromatic ring. A cross-peak will be observed between the signals for H-2/H-6 and H-3/H-5, confirming their ortho relationship. The other signals (methylene, methoxy, and amide protons) are expected to be singlets and will therefore not show any cross-peaks.

¹H-¹³C HSQC: Direct Carbon-Proton Attachment

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful inverse-detected 2D experiment that reveals correlations between protons and the carbon atoms to which they are directly attached.[6] Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This technique is invaluable for definitively assigning protonated carbons in the ¹³C spectrum.

Expected HSQC Correlations:

  • A cross-peak connecting the aromatic proton signals (H-2/H-6) to their corresponding carbon signal (C-2/C-6).

  • A cross-peak connecting the other aromatic proton signals (H-3/H-5) to their carbon signal (C-3/C-5).

  • A cross-peak linking the methylene proton singlet (H-7) to the methylene carbon signal (C-7).

  • A cross-peak linking the methoxy proton singlet (H-10) to the methoxy carbon signal (C-10). Quaternary carbons (C-1, C-4) and the carbonyl carbon (C-8) will not show signals in the HSQC spectrum as they are not directly bonded to any protons.

Data Summary and Interpretation

The following table summarizes the predicted NMR data for this compound based on established chemical shift principles and data from similar structures.[7]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Atom Number(s)Proton (¹H) Chemical Shift (δ, ppm)MultiplicityIntegrationCarbon (¹³C) Chemical Shift (δ, ppm)HSQC Correlation
2, 6~7.1-7.3Doublet2H~129-131Yes
3, 5~6.8-6.9Doublet2H~113-115Yes
7~3.3-3.5Singlet2H~40-42Yes
10~3.7-3.8Singlet3H~55-56Yes
NH₂~6.9, ~7.4Broad Singlet2H-No
1---~127-129No
4---~157-159No
8---~172-174No

Note: Chemical shifts are approximate and can be influenced by concentration and temperature.

Experimental Protocols

These protocols are designed for a standard 400 MHz NMR spectrometer. Instrument-specific parameters may require adjustment.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Protocol 2: NMR Data Acquisition

A. ¹H NMR Acquisition

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

  • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal resolution (line shape of the TMS signal should be sharp and symmetrical).

  • Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 16 scans, 2-second relaxation delay, acquisition time of 4 seconds).

  • Process the data: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals.

B. ¹³C{¹H} NMR Acquisition

  • Use the same locked and shimmed sample.

  • Acquire the proton-decoupled ¹³C spectrum (e.g., 30° pulse, 1024 scans, 2-second relaxation delay).

  • Process the data and reference the spectrum using the central peak of the DMSO-d₆ multiplet at 39.52 ppm.[8]

C. ¹H-¹H COSY Acquisition

  • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).[4]

  • Acquire the data with 256 increments in the F1 dimension and 8 scans per increment.

  • Process the 2D data using a sine-squared window function in both dimensions, followed by Fourier transformation, phasing, and symmetrization.

D. ¹H-¹³C HSQC Acquisition

  • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp).[6]

  • Set the spectral widths to cover the proton and carbon chemical shift ranges. Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Acquire the data with 256 increments in the F1 dimension and 16 scans per increment.

  • Process the 2D data using appropriate window functions (e.g., sine-squared in F2, sine-squared or QSINE in F1) and perform Fourier transformation and phasing.

Visualizing Molecular Structure and Connectivity

Diagrams are essential for visualizing the relationships confirmed by NMR.

Caption: Numbered structure of this compound.

Caption: ¹H-¹H COSY correlations for this compound.

HSQC_Correlations cluster_H ¹H Signals cluster_C ¹³C Signals H2_6 H-2,6 C2_6 C-2,6 H2_6->C2_6 H3_5 H-3,5 C3_5 C-3,5 H3_5->C3_5 H7 H-7 C7 C-7 H7->C7 H10 H-10 C10 C-10 H10->C10

Caption: ¹H-¹³C HSQC one-bond correlations for this compound.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols and interpretation guides presented in this application note, researchers can confidently verify the identity and structure of this compound. This multi-faceted NMR approach ensures high scientific integrity and is an indispensable component of quality control in any chemical or pharmaceutical development setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 241868, this compound. Retrieved from [Link].

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(5). Available at: [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].

  • University of Ottawa. (n.d.). COSY. Retrieved from [Link].

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for NMR principles).
  • Aaland, K., & Giske, M. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 413. Available at: [Link].

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link].

Sources

Application Notes and Protocols: 2-(4-Methoxyphenyl)acetamide in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(4-Methoxyphenyl)acetamide and its derivatives in agricultural research. While direct applications of the parent compound are not extensively documented, its structural motif serves as a valuable scaffold for the development of novel fungicides, with potential for herbicidal and plant growth regulatory activities. This guide synthesizes current knowledge, offers detailed experimental protocols for screening and validation, and explains the scientific rationale behind the proposed methodologies.

Introduction: The this compound Scaffold

This compound is a chemical entity characterized by a methoxyphenyl group linked to an acetamide moiety.[1] While its direct role in agriculture is still an emerging area of investigation, the N-arylacetamide structure is a well-established pharmacophore in the development of bioactive molecules for both pharmaceutical and agrochemical applications.[2] Derivatives of this core structure have demonstrated significant biological activities, particularly as fungicides.

The presence of the methoxy group on the phenyl ring and the reactive sites on the acetamide group allow for diverse chemical modifications. These modifications can modulate the compound's physicochemical properties, such as solubility, stability, and lipophilicity, which in turn influence its uptake, translocation, and interaction with biological targets in plants and pathogens.

Primary Application: Fungicidal and Bactericidal Activity of Derivatives

The most promising application of the this compound scaffold lies in the development of novel fungicides and bactericides. Research has shown that derivatives, particularly dithiocarbamates synthesized from N-(4-methoxyphenyl)acetamide, exhibit potent activity against significant plant pathogens.[3][4]

Mechanism of Action (Hypothesized)

While the precise mechanism of action for many derivatives is still under investigation, dithiocarbamates are known to be multi-site inhibitors. They can chelate essential metal ions and inactivate key enzymes within fungal and bacterial cells, disrupting cellular respiration and other vital metabolic processes. This multi-site action is advantageous as it reduces the likelihood of resistance development in target pathogens.

Key Research Findings

Studies have demonstrated that sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative of N-(4-methoxyphenyl)acetamide, shows high fungicidal and bactericidal activity.[3][5]

Pathogen Compound Concentration Observed Effect Reference
Fusarium oxysporumSodium acetyl(4-methoxyphenyl)carbamodithioate0.4%Complete inhibition of growth[3][4]
Pectobacterium carotovorumSodium acetyl(4-methoxyphenyl)carbamodithioate0.4%18 mm zone of inhibition[4]

These findings underscore the potential of this chemical class to address critical diseases in various crops.

Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol outlines a standard method for assessing the in vitro fungicidal activity of this compound derivatives against mycelial growth of phytopathogenic fungi.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the radial growth of a target fungus.

Materials:

  • Test compound (e.g., Sodium acetyl(4-methoxyphenyl)carbamodithioate)

  • Potato Dextrose Agar (PDA) medium

  • Pure culture of the target fungus (e.g., Fusarium oxysporum)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Solvent (e.g., sterile distilled water, DMSO)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound at a high concentration (e.g., 10,000 ppm) in a suitable solvent. Ensure complete dissolution.

  • Medium Preparation: Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

  • Poisoning the Medium: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 ppm). A control plate should be prepared with the solvent alone.

  • Pouring Plates: Gently swirl the flasks to ensure uniform mixing and pour the amended PDA into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing culture of the target fungus.

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish. Seal the plates with parafilm and incubate at the optimal temperature for the fungus (e.g., 25 ± 2°C).

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (Test Compound) poison Amend PDA with Test Compound stock->poison Add to media media Prepare PDA Medium media->poison control Prepare Control (Solvent Only) pour Pour Plates control->pour poison->pour inoculate Inoculate with Fungal Disc pour->inoculate incubate Incubate inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the in vitro antifungal poisoned food technique.

Exploratory Application: Plant Growth Regulation

The structural similarity of this compound to natural auxins, a class of plant hormones, provides a rationale for investigating its potential as a plant growth regulator (PGR).[6] Auxins are known to influence cell elongation, root formation, and overall plant development.[7][8]

Hypothetical Mechanism of Action

If this compound possesses auxin-like activity, it may interact with auxin receptors in plant cells, initiating a signaling cascade that modulates the expression of genes involved in growth and development. Key effects to screen for include enhanced root initiation, promotion of callus growth in tissue culture, and regulation of apical dominance.

Protocol: Seed Germination and Seedling Vigor Assay

This protocol provides a straightforward method to screen for the effects of this compound on seed germination and early seedling growth.

Objective: To evaluate the impact of the test compound on germination percentage, root length, and shoot length of a model plant species (e.g., lettuce, radish, or cress).

Materials:

  • This compound

  • Certified seeds of a model plant

  • Sterile Petri dishes with filter paper

  • Distilled water

  • Growth chamber or incubator with controlled light and temperature

  • Various concentrations of the test compound solution (e.g., 0.1, 1, 10, 100 mg/L)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in distilled water. A control with only distilled water is essential.

  • Seed Sterilization: Surface sterilize the seeds (e.g., with a short wash in 1% sodium hypochlorite solution followed by several rinses in sterile distilled water) to prevent microbial contamination.

  • Plating: Place two layers of sterile filter paper in each Petri dish. Arrange a known number of seeds (e.g., 20-30) evenly on the filter paper.

  • Treatment Application: Moisten the filter paper with a specific volume (e.g., 5 mL) of the corresponding test solution or control.

  • Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16/8h light/dark cycle).

  • Data Collection: After a set period (e.g., 5-7 days), record the number of germinated seeds. Carefully remove the seedlings and measure the length of the primary root and shoot for each.

  • Analysis:

    • Calculate the Germination Percentage.

    • Calculate the average root and shoot length for each treatment.

    • Calculate the Vigor Index: Vigor Index = Germination Percentage x (Mean Root Length + Mean Shoot Length).

    • Compare the results of the treated groups to the control group to identify stimulatory or inhibitory effects.

PGR_Screening_Workflow A Prepare Test Solutions (0.1 to 100 mg/L) D Apply Test Solutions A->D B Surface Sterilize Seeds C Plate Seeds on Filter Paper in Petri Dishes B->C C->D E Incubate (Controlled Environment) D->E F Data Collection (Germination %, Root/Shoot Length) E->F G Calculate Vigor Index & Analyze Data F->G

Caption: Workflow for screening plant growth regulatory effects.

Exploratory Application: Herbicidal Activity

Derivatives of acetamide have been explored as herbicides.[9] Therefore, it is plausible that this compound or its modified forms could exhibit herbicidal properties. Herbicides can act through various modes of action, including the inhibition of photosynthesis, amino acid synthesis, or cell division.[10]

Protocol: Pre-emergence and Post-emergence Herbicidal Screening

This protocol describes a primary screening method to assess the potential pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity of the test compound on indicator weed and crop species.

Objective: To identify phytotoxic effects of the compound on plant emergence and growth.

Materials:

  • This compound

  • Pots or trays filled with standard potting mix

  • Seeds of a monocot weed (e.g., barnyardgrass), a dicot weed (e.g., amaranth), and a tolerant crop (e.g., corn or soybean)

  • Spray chamber or handheld sprayer

  • Greenhouse or controlled environment growth chamber

Procedure:

Part A: Pre-emergence Test

  • Sow seeds of the test species at a uniform depth in pots.

  • Prepare solutions of the test compound at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 kg a.i./ha).

  • Apply the solutions uniformly to the soil surface using a calibrated sprayer. A control group should be sprayed with water/solvent only.

  • Place the pots in a greenhouse and water as needed.

  • After 14-21 days, assess the percentage of emergence and the health of the emerged seedlings (e.g., stunting, chlorosis, necrosis) compared to the control.

Part B: Post-emergence Test

  • Sow seeds and grow the test plants until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Apply the test solutions as a foliar spray, ensuring complete coverage of the leaves.

  • Return the plants to the greenhouse.

  • After 7-14 days, evaluate the plants for signs of injury using a rating scale (e.g., 0 = no effect, 100 = complete kill).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel agrochemicals. The demonstrated fungicidal activity of its derivatives warrants further investigation, including structure-activity relationship (SAR) studies to optimize efficacy and spectrum of activity. The potential for plant growth regulatory and herbicidal effects should be systematically explored using the protocols outlined in this guide. Future research should focus on elucidating the mechanisms of action, evaluating performance in field conditions, and assessing the toxicological and environmental profile of lead compounds.

References

  • PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. Retrieved from [Link]

  • ResearchGate. (n.d.). Fungicidal Activities of 2-Methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]-N-methylacetamide Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N- PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives. Retrieved from [Link]

  • GrowerTalks. (n.d.). Plant Growth Regulator Guide for Annuals 2025-26. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA). Retrieved from [Link]

  • CyberLeninka. (n.d.). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • GOV.UK. (n.d.). DUS protocols for testing plant varieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Retrieved from [Link]

  • NIH. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]

  • USDA. (n.d.). Guidelines for Demonstrating DUS. Retrieved from [Link]

  • EPA. (n.d.). Acetamide, 2-[(4-methoxyphenyl)methoxy]-N,N-dipropyl- - Substance Details. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. Retrieved from [Link]

  • FBN. (n.d.). 5 Types of Plant Growth Regulators (and When to Use Each). Retrieved from [Link]

  • MDPI. (n.d.). Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. Retrieved from [Link]

  • NIH. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • University of Ljubljana Press Journals. (n.d.). Herbicides weed management in changing environmental conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of Phenylacetamide Scaffolds in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis of Cardiovascular Agents Using Phenylacetamide Intermediates

Section 1: Phenylacetamide Intermediates – Versatile Scaffolds in Drug Discovery

The phenylacetamide core structure is a foundational scaffold in medicinal chemistry, appearing in a diverse array of therapeutic agents. Its utility stems from the combination of a stable aromatic ring, which can be variously substituted to modulate physiochemical properties, and a reactive acetamide side chain that provides a handle for further synthetic elaboration.

Within this class, specific isomers serve as critical starting materials for large-scale pharmaceutical production. The user's query focused on 2-(4-Methoxyphenyl)acetamide (PubChem CID: 241868), a compound characterized by a methoxy group at the para position of the phenyl ring.[1] While this compound is a valid chemical entity, its direct role as a primary intermediate in the synthesis of major commercial drugs is not extensively documented in scientific literature. The methoxy group is relatively inert and would typically be carried through a synthesis to be part of the final active pharmaceutical ingredient (API) or act as a protecting group for a phenol.

In contrast, the structurally similar analogue, 2-(4-hydroxyphenyl)acetamide , is a widely utilized and economically significant intermediate. The presence of a reactive phenolic hydroxyl group makes it an ideal precursor for one of the most important classes of cardiovascular drugs: the β-adrenergic receptor antagonists, commonly known as beta-blockers.[2]

This guide will therefore focus on the well-established industrial application of 2-(4-hydroxyphenyl)acetamide as a case study to provide a detailed, field-proven illustration of how phenylacetamide intermediates are employed in pharmaceutical synthesis. We will explore the synthesis of Atenolol, a widely prescribed cardioselective beta-blocker, as our primary example.

Section 2: Case Study – Synthesis of Atenolol from 2-(4-Hydroxyphenyl)acetamide

Background: Atenolol

Atenolol is a selective β1-adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and to reduce the risk of death after a heart attack.[2] Its chemical structure, (RS)-2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide, features the characteristic aryloxypropanolamine pharmacophore essential for beta-blockade. The industrial synthesis of Atenolol is a streamlined and efficient process that hinges on the reactivity of its key precursor, 2-(4-hydroxyphenyl)acetamide.[3]

Synthetic Overview & Mechanistic Rationale

The synthesis of Atenolol from 2-(4-hydroxyphenyl)acetamide is a two-step process that exemplifies a classic Williamson ether synthesis followed by an epoxide ring-opening reaction.

  • Etherification/Epoxidation: The phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide is deprotonated by a base, forming a phenoxide ion. This potent nucleophile then attacks epichlorohydrin, displacing the chloride and forming a glycidyl ether intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.

  • Amination: The epoxide ring of the intermediate is subsequently opened by nucleophilic attack from isopropylamine. This reaction is regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon of the epoxide, yielding the desired propanolamine side chain of Atenolol.

This synthetic route is highly valued for its efficiency and the commercial availability of the starting materials.[3]

Logical Workflow Diagram: Atenolol Synthesis

Atenolol_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination A 2-(4-Hydroxyphenyl)acetamide C Reaction Vessel (Base Catalyst, e.g., Piperidine/NaOH) A->C B Epichlorohydrin B->C D Intermediate: 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide C->D Williamson Ether Synthesis F Reaction Vessel (Solvent, Heat) D->F E Isopropylamine E->F G Final Product: Atenolol F->G Epoxide Ring-Opening

Caption: Workflow for the two-step synthesis of Atenolol.

Section 3: Detailed Experimental Protocols

These protocols are synthesized from established industrial and academic procedures. Researchers should always conduct their own risk assessments and adhere to all local laboratory safety guidelines.

Protocol 1: Synthesis of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (Glycidyl Ether Intermediate)

This protocol describes the formation of the key epoxide intermediate from 2-(4-hydroxyphenyl)acetamide.

  • Expertise & Causality: The choice of base is critical. Strong bases like sodium hydroxide favor the formation of the phenoxide and subsequent reaction.[4] In many industrial preparations, a large excess of epichlorohydrin is used to serve as both the reactant and the solvent, driving the reaction to completion.[3] Piperidine is also cited as an effective base catalyst.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-hydroxyphenyl)acetamide (1 equivalent).

  • Solvent/Reagent Addition: Add a significant excess of epichlorohydrin (acting as both solvent and reagent, e.g., 10-15 equivalents).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) or a stoichiometric amount of a base like sodium hydroxide.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 40-60°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within several hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture. If a solid base was used, it may be filtered off. The excess epichlorohydrin is removed under reduced pressure (vacuum evaporation). The resulting crude product is a key intermediate. For many applications, this crude material can be carried forward to the next step without extensive purification.

Protocol 2: Synthesis of Atenolol via Amination of the Epoxide Intermediate

This protocol details the final step: the nucleophilic ring-opening of the epoxide with isopropylamine.

  • Expertise & Causality: An excess of isopropylamine is used to ensure the complete consumption of the epoxide intermediate and to minimize the formation of dimeric by-products where a second molecule of the epoxide reacts with the newly formed secondary amine of Atenolol. The reaction is typically heated to increase the rate of the nucleophilic attack.

Step-by-Step Methodology:

  • Reaction Setup: To the flask containing the crude 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide intermediate from Protocol 1, add a suitable solvent such as methanol or isopropanol.

  • Amine Addition: Add an excess of isopropylamine (e.g., 3-5 equivalents) directly to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature, typically around 40-50°C. The reaction is generally complete within 4-6 hours. Monitor the disappearance of the epoxide intermediate by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The excess isopropylamine and solvent are removed by vacuum evaporation.

  • Purification: The crude Atenolol is then purified. This is typically achieved by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final product as a white crystalline solid. The purity can be confirmed by HPLC, NMR, and melting point analysis.

Section 4: Data Presentation & Analysis

The following table summarizes representative data for the synthesis of enantiopure (S)-Atenolol, highlighting the efficiency of the process.

StepKey ReagentsSolventYield (%)Purity (%)Enantiomeric Excess (%)Reference
Epoxidation & Resolution 2-(4-hydroxyphenyl)acetamide, Epichlorohydrin, NaOH, CALB LipaseAcetonitrile32>99>99 (for R-chlorohydrin)[4][5]
Amination (R)-chlorohydrin intermediate, IsopropylamineWater6099>99 (for S-Atenolol)[4][5]

Note: This data is for an enantioselective synthesis which includes an enzymatic resolution step to achieve the single (S)-enantiomer. Racemic syntheses often report higher overall yields.

Section 5: Theoretical & Alternative Applications

While 2-(4-hydroxyphenyl)acetamide is the star player in Atenolol synthesis, its methoxy-protected cousin, This compound , is a valuable scaffold for other applications. N-aryl acetamides, including those derived from a methoxyphenyl moiety, are significant intermediates for a range of medicinal, agrochemical, and pharmaceutical compounds.[6]

Potential Synthetic Pathways Using this compound

The methoxy group is stable under many reaction conditions, making this compound a suitable starting material for syntheses where this feature is desired in the final product. For example, it could be used in the synthesis of Central Nervous System (CNS) agents, where the lipophilicity imparted by the methyl ether can be advantageous for crossing the blood-brain barrier.[7][8]

Theoretical_Use A This compound B Further Functionalization (e.g., at amide N-H) A->B D Demethylation Step (e.g., BBr3) A->D C Novel CNS Agent (Retained Methoxy Group) B->C E Phenolic Intermediate (Late Stage Deprotection) D->E F Alternative API E->F

Caption: Potential synthetic strategies for this compound.

Section 6: Conclusion

The phenylacetamide scaffold is a cornerstone of modern pharmaceutical synthesis. While this compound holds potential for specialized applications, it is its hydroxylated analogue, 2-(4-hydroxyphenyl)acetamide, that serves as a textbook example of an efficient and high-impact pharmaceutical intermediate. The synthesis of Atenolol from this precursor demonstrates key chemical principles—Williamson ether synthesis and epoxide ring-opening—that are fundamental to the production of aryloxypropanolamine beta-blockers. Understanding these protocols provides researchers and drug development professionals with a solid foundation in the practical synthesis of life-saving cardiovascular medicines.

References

  • Hauk, L. et al. (2024). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules, 29(6), 1274. Available at: [Link]

  • Pharmapproach. (2020). ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Pinto, D. C. G. A. et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. International Journal of Molecular Sciences, 25(12), 6677. Available at: [Link]

  • Hauk, L. et al. (2024). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. ResearchGate. Available at: [Link]

  • Patel, R. P. et al. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 356-360. Available at: [Link]

  • Missioui, M. et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 662–667. Available at: [Link]

  • Missioui, M. et al. (2022). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. CNS & Neurological Disorders - Drug Targets, 21(1), 89-102. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Shukla, A. & Singh, R. K. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 40. Available at: [Link]

Sources

Application Notes and Protocols: High-Throughput Screening for Novel Monoamine Oxidase A Inhibitors Based on the 2-(4-Methoxyphenyl)acetamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Neuromodulators

The monoaminergic systems, regulated by enzymes such as Monoamine Oxidases (MAOs), are critical nodes in the intricate signaling network of the central nervous system. Deficiencies in this system are implicated in a spectrum of neurological and psychiatric disorders, including depression and anxiety. Monoamine Oxidase A (MAO-A), in particular, is a key enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine. Consequently, the discovery of novel MAO-A inhibitors is a promising avenue for the development of new therapeutics. The 2-(4-methoxyphenyl)acetamide scaffold and its analogs have emerged as a promising chemotype, with demonstrated potent and selective inhibition of MAO-A[1]. High-throughput screening (HTS) offers a robust and efficient platform to explore the chemical space around this scaffold, enabling the rapid identification of lead compounds with enhanced potency and desirable pharmacological profiles.

This guide provides a comprehensive overview of HTS methodologies tailored for the discovery of novel MAO-A inhibitors derived from the this compound core structure. We will delve into the principles of pertinent assays, provide detailed protocols, and discuss essential data analysis and quality control measures to ensure the integrity and success of your screening campaigns.

I. Strategic Overview of the HTS Cascade for MAO-A Inhibitors

A successful HTS campaign for novel MAO-A inhibitors necessitates a multi-tiered approach, beginning with a primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Selectivity Assays cluster_3 Lead Optimization Primary Large-scale library screening of This compound analogs (e.g., Fluorescence-based assay) Confirmation Re-testing of primary hits in replicate Primary->Confirmation Identified 'Hits' IC50 Dose-response curves to determine IC50 values Confirmation->IC50 Selectivity Screening against MAO-B to determine selectivity IC50->Selectivity Confirmed Hits Mechanism Mechanism of inhibition studies (e.g., reversible vs. irreversible) Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) studies Mechanism->SAR ADMET In vitro ADMET profiling SAR->ADMET

Caption: A typical HTS workflow for identifying and characterizing novel MAO-A inhibitors.

II. Primary High-Throughput Screening: Identifying MAO-A Inhibitors

The primary screen is designed for high-throughput and cost-effectiveness to rapidly assess a large library of this compound analogs. A fluorescence-based assay is a common and robust choice for monitoring MAO-A activity.

A. Principle of the Fluorescence-Based MAO-A Activity Assay

This assay utilizes a non-fluorescent substrate that is converted by MAO-A into a highly fluorescent product. The presence of an inhibitor will reduce the rate of this conversion, leading to a decrease in the fluorescence signal. This change in fluorescence is directly proportional to the inhibitory activity of the test compound.

MAO_A_Assay cluster_0 MAO-A Catalytic Cycle Substrate Non-fluorescent Substrate (e.g., Amplex Red) MAO_A MAO-A Enzyme Substrate->MAO_A H2O2 Hydrogen Peroxide (H₂O₂) MAO_A->H2O2 Oxidation HRP Horseradish Peroxidase (HRP) H2O2->HRP Product Fluorescent Product (Resorufin) HRP->Product Oxidation of Amplex Red Inhibitor This compound Analog (Inhibitor) Inhibitor->MAO_A Inhibition

Caption: The enzymatic cascade in the fluorescence-based MAO-A inhibition assay.

B. Detailed Protocol: Fluorescence-Based MAO-A HTS Assay

Materials:

  • Human recombinant MAO-A

  • Amplex® Red reagent (or a similar fluorogenic substrate)

  • Horseradish peroxidase (HRP)

  • Pargyline (as a positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 384-well black, flat-bottom microplates

  • Compound library of this compound analogs dissolved in DMSO

Instrumentation:

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 544/590 nm for Amplex Red)

  • Automated liquid handling system for compound and reagent dispensing

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, dispense 100 nL of each test compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate.

    • For controls, dispense 100 nL of DMSO into the "negative control" wells (100% enzyme activity) and 100 nL of a known MAO-A inhibitor like Pargyline (at a concentration known to give >90% inhibition) into the "positive control" wells.

  • Enzyme Preparation:

    • Prepare a working solution of MAO-A in assay buffer at a concentration predetermined to yield a robust signal-to-background ratio.

  • Enzyme Addition:

    • Dispense 10 µL of the MAO-A working solution into each well of the compound-plated 384-well plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Mix Preparation:

    • Prepare a substrate mix containing Amplex Red and HRP in assay buffer at their optimal concentrations.

  • Reaction Initiation and Measurement:

    • Dispense 10 µL of the substrate mix into each well to initiate the enzymatic reaction.

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C, or as a single endpoint reading after a fixed incubation time.

III. Data Analysis and Quality Control for HTS

Rigorous data analysis and quality control are paramount to the success of any HTS campaign[2][3][4][5][6].

A. Data Normalization

Raw fluorescence data should be normalized to the in-plate controls to account for well-to-well and plate-to-plate variability. The percentage of inhibition for each compound can be calculated using the following formula:

% Inhibition = 100 x (1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control))

B. Quality Control Metrics

The robustness of an HTS assay is assessed using statistical parameters, with the Z'-factor being the most common.

Parameter Formula Acceptance Criteria
Z'-Factor 1 - (3 * (SDpositive control + SDnegative control)) / |Meannegative control - Meanpositive control|Z' > 0.5 indicates an excellent assay
Signal-to-Background (S/B) Meannegative control / Meanpositive controlS/B > 5 is generally considered acceptable

Table 1: Key HTS Quality Control Metrics.

A Z'-factor greater than 0.5 is indicative of a high-quality assay suitable for HTS[2][3][4][5][6].

IV. Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen (typically those exhibiting inhibition above a certain threshold, e.g., >50%) must be subjected to further testing to confirm their activity and rule out false positives.

A. Hit Confirmation

Primary hits should be re-tested at the same concentration in triplicate to confirm their inhibitory activity.

B. Dose-Response and IC₅₀ Determination

Confirmed hits are then tested over a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to generate a dose-response curve. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this curve and represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

C. Selectivity Screening: MAO-B Inhibition Assay

To assess the selectivity of the hit compounds, a counterscreen against the closely related isoform, MAO-B, should be performed. The same fluorescence-based assay protocol can be adapted by substituting MAO-A with MAO-B. The ratio of IC₅₀ (MAO-B) / IC₅₀ (MAO-A) provides the selectivity index. A higher selectivity index is desirable for developing targeted therapeutics with fewer off-target effects.

V. Advanced Characterization of Lead Compounds

Promising lead compounds with high potency and selectivity should undergo further characterization to understand their mechanism of inhibition and to guide structure-activity relationship (SAR) studies.

A. Mechanism of Inhibition Studies

Experiments can be designed to determine whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, or uncompetitive with respect to the substrate. This is typically achieved by varying the concentrations of both the inhibitor and the substrate and analyzing the data using graphical methods such as Lineweaver-Burk plots.

B. Structure-Activity Relationship (SAR) Studies

The data generated from screening a library of analogs will provide valuable insights into the SAR of the this compound scaffold. This information is crucial for medicinal chemists to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties.

VI. Alternative and Complementary HTS Technologies

While fluorescence-based assays are widely used, other technologies can also be employed for screening MAO-A inhibitors.

A. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay technology that can be adapted for enzyme inhibitor screening. In the context of MAO-A, an AlphaScreen assay could be designed to detect the product of the enzymatic reaction. For example, if the product is a biotinylated molecule, it can be captured by streptavidin-coated donor beads, bringing them into proximity with acceptor beads that are coated with an antibody specific to the product. This proximity results in a luminescent signal, which is diminished in the presence of an inhibitor.

B. Cell-Based Phenotypic Screening

For a more physiologically relevant assessment, cell-based assays can be employed. A cell line engineered to overexpress MAO-A can be used to screen for compounds that modulate MAO-A activity within a cellular context. The readout for such an assay could be the measurement of a downstream signaling event or a change in a cellular phenotype known to be influenced by MAO-A activity. Phenotypic screens provide valuable information about a compound's cell permeability and potential cytotoxicity early in the drug discovery process.

Conclusion

The high-throughput screening methodologies outlined in this guide provide a robust framework for the identification and characterization of novel MAO-A inhibitors based on the this compound scaffold. By employing a systematic and rigorous approach that integrates primary screening, hit confirmation, selectivity profiling, and mechanistic studies, researchers can efficiently navigate the complexities of early-stage drug discovery and accelerate the development of new therapeutics for neurological and psychiatric disorders. The iterative process of screening, data analysis, and medicinal chemistry is key to unlocking the full therapeutic potential of this promising class of compounds.

References

  • Wei Shen, et al. (2014). QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. ResearchGate. Available at: [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521–527. Available at: [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science Publishers. Available at: [Link]

  • Li, Z., & Zuo, P. (2016). High throughput screening technologies for ion channels. Acta pharmacologica Sinica, 37(1), 34–43. Available at: [Link]

  • Li, Z., & Zuo, P. (2016). High throughput screening technologies for ion channels. PubMed. Available at: [Link]

  • Johns Hopkins University. (2016). High throughput screening technologies for ion channels. Available at: [Link]

  • Scampavia, L. D., & Spicer, T. P. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1439, 143–158. Available at: [Link]

  • Wacker, D., Stevens, R. C., & Roth, B. L. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in structural biology, 45, 10–17. Available at: [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in molecular biology (Clifton, N.J.), 230, 249–260. Available at: [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Available at: [Link]

  • ResearchGate. (n.d.). HTS methods based on GPCR pharmacology profiling. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Available at: [Link]

  • Bentham Science Publishers. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Available at: [Link]

  • Milligan, G., & Stoddart, L. A. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society transactions, 35(Pt 4), 749–751. Available at: [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of biomolecular screening, 10(6), 559–567. Available at: [Link]

  • ResearchGate. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Available at: [Link]

  • Cacace, A. M., Banks, M., Spicer, T., Civoli, F., & Watson, J. (2003). An ultra-HTS process for the identification of small molecule modulators of orphan G-protein-coupled receptors. Drug discovery today, 8(17), 785–792. Available at: [Link]

  • Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of medicinal chemistry, 63(19), 10742–10772. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available at: [Link]

  • Eglen, R. M., & Reisine, T. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2–10. Available at: [Link]

  • ResearchGate. (2008). The use of AlphaScreen technology in HTS: Current status. Available at: [Link]

  • Drug Discovery Opinion. (2009). High Throughput Screening – Probing the Unknown. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Available at: [Link]

  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Available at: [Link]

  • Peterson, R. T. (2005). The application of phenotypic high-throughput screening techniques to cardiovascular research. Journal of biomolecular screening, 10(2), 93–100. Available at: [Link]

  • ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Available at: [Link]

  • Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

  • AZoLifeSciences. (2021). Application of High-Throughput Screening in Drug Discovery. Available at: [Link]

  • Semantic Scholar. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Available at: [Link]

  • Burford, N. T., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Assay and drug development technologies, 13(10), 599–612. Available at: [Link]

  • Technology Networks. (2025). High-Throughput Screening: today's biochemical and cell-based approaches. Available at: [Link]

  • Patsnap. (2025). What are the applications of high-throughput screening?. Available at: [Link]

  • Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Available at: [Link]

  • Medium. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

Sources

X-ray crystallography protocol for 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the X-ray Crystallography of 2-(4-Methoxyphenyl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for determining the three-dimensional atomic structure of this compound (C₉H₁₁NO₂) using single-crystal X-ray crystallography. Intended for researchers in crystallography, medicinal chemistry, and materials science, this guide details the complete workflow from synthesis and crystal growth to data collection, structure solution, and refinement. By explaining the causality behind experimental choices and grounding the protocol in authoritative standards, this note serves as a practical guide for obtaining a high-quality crystal structure, which is essential for understanding molecular conformation, packing, and intermolecular interactions that govern the material's properties.

Introduction: The Rationale for Structural Analysis

This compound is a derivative of acetamide featuring a methoxyphenyl group. Such moieties are common in pharmacologically active compounds and functional materials. A precise understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and predicting material properties. X-ray crystallography is the definitive method for determining atomic structure, providing unambiguous insights into molecular geometry, stereochemistry, and the subtle non-covalent interactions—such as hydrogen bonds and π-stacking—that dictate the crystal packing.[1][2] This protocol outlines the necessary steps to achieve this, ensuring data integrity and a trustworthy final structure.

Synthesis and Crystallization: The Foundation of a Successful Experiment

A high-quality single crystal is the single most critical factor for a successful diffraction experiment. The process begins with the synthesis of pure material, followed by meticulous crystallization experiments.

Synthesis of this compound

This protocol is adapted from established methods for related acetamides.[3]

Materials:

  • 4-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH) solution (28-30%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-methoxyphenylacetic acid in an excess of thionyl chloride. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Gently reflux the mixture for 2-3 hours. The solid will dissolve as it converts to the acid chloride.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Amidation: Cool the resulting crude 4-methoxyphenylacetyl chloride in an ice bath. Slowly and carefully add it dropwise to a stirred, chilled solution of concentrated ammonium hydroxide. Caution: This reaction is highly exothermic.

  • Precipitation and Filtration: A solid precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes, then filter the solid using a Büchner funnel.

  • Washing and Drying: Wash the crude product with cold water to remove any ammonium salts, followed by a small amount of cold DCM. Dry the purified solid under vacuum.

Growing Diffraction-Quality Single Crystals

The goal is to facilitate the slow formation of a highly ordered, single crystal lattice. This is typically achieved by slowly reaching a state of supersaturation.[4]

General Crystallization Strategies:

  • Slow Solvent Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation in a clean vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth.[5]

  • Vapor Diffusion (Hanging or Sitting Drop): This method provides finer control. A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).[4] Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of the compound and precipitant within the drop, leading to crystallization.[4]

  • Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The decrease in solubility upon cooling can yield high-quality crystals.

For this compound, recrystallization from ethanol or an ethanol/water mixture via slow evaporation is a promising starting point.[3]

Experimental Workflow Overview

The path from a synthesized compound to a refined crystal structure follows a well-defined, multi-stage process. Each stage builds upon the previous one, with quality checks integrated throughout to ensure the integrity of the final model.

G cluster_wet_lab Phase 1: Sample Preparation cluster_data_acq Phase 2: Data Acquisition cluster_comp_chem Phase 3: Computational Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization Pure Compound mounting Crystal Selection & Mounting crystallization->mounting Single Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing & Scaling data_collection->processing Raw Diffraction Images solution Structure Solution processing->solution Structure Factors (hkl) refinement Model Refinement & Validation solution->refinement Initial Atomic Model refinement->refinement final_structure Final Structure & Report (CIF) refinement->final_structure

Caption: Overall experimental workflow for X-ray crystallography.

Single-Crystal X-ray Data Collection

This phase involves exposing the crystal to a monochromatic X-ray beam and recording the resulting diffraction pattern.[2] Modern diffractometers automate much of this process.[6]

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX II, Rigaku Oxford Diffraction) equipped with a CCD or CMOS detector.

  • X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

  • Cryo-cooling system (e.g., Oxford Cryosystems).

  • Goniometer head and mounting loops (e.g., Hampton Research).

Step-by-Step Protocol:

  • Crystal Selection and Mounting: Under a polarized light microscope, select a suitable single crystal (typically 0.1-0.4 mm in size) that is free of cracks and defects.[7] Carefully mount the crystal on a loop, which is then affixed to the goniometer head.

  • Cryo-Protection: To prevent radiation damage and improve data quality, the crystal is typically flash-cooled to 100-110 K in a stream of cold nitrogen gas.[6]

  • Centering: Mount the goniometer head on the diffractometer and carefully center the crystal in the X-ray beam using the instrument's video microscope.[7]

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The instrument software uses these spots to automatically determine the unit cell parameters and the crystal's orientation matrix (auto-indexing).[2][8]

  • Data Collection Strategy: Based on the determined crystal system and Bravais lattice, the software calculates an efficient strategy to collect a complete and redundant dataset. This involves setting parameters like detector distance, exposure time per frame (e.g., 5-30 seconds), and the total rotation range.[9]

  • Data Integration: Run the full data collection. The diffractometer will rotate the crystal and collect hundreds or thousands of frames until the desired completeness and redundancy are achieved.[2]

Data Processing, Structure Solution, and Refinement

This purely computational phase transforms the raw diffraction images into a refined 3D atomic model.[10][11]

G start Raw Diffraction Images spot_finding Spot Finding (Identify reflection positions) start->spot_finding Step 1 end Structure Factors (Reflection File) indexing Indexing (Determine Unit Cell & Bravais Lattice) spot_finding->indexing Step 2 integration Integration (Measure intensity of each spot) indexing->integration Step 3 scaling Scaling & Merging (Correct for variations, merge equivalents) integration->scaling Step 4 scaling->end

Caption: The computational workflow for processing raw X-ray diffraction data.

Data Processing and Reduction

The raw images are processed to generate a list of reflection indices (h,k,l) with their corresponding intensities.[8]

  • Integration: The intensity of each diffraction spot on every frame is measured, subtracting the background noise.[10]

  • Scaling and Merging: The intensities from all frames are scaled to a common reference to correct for experimental variations (e.g., X-ray beam fluctuations, crystal decay). Symmetry-equivalent reflections are then merged to produce a single, unique dataset with improved statistics (e.g., R_int, a measure of agreement between equivalent reflections).[10]

Structure Solution

The goal is to solve the "phase problem." While we measure the intensities (related to the amplitude) of the diffracted waves, their phase information is lost.[12]

  • Direct Methods: For small molecules like this compound, ab initio direct methods are typically used. These statistical methods use the measured intensities to directly calculate a set of initial phases.[1] This generates an initial electron density map.

Structure Refinement

This is an iterative process of improving the atomic model to better fit the experimental data.[13]

  • Model Building: An initial atomic model is built into the electron density map.

  • Least-Squares Refinement: The atomic positions, occupancies, and displacement parameters (which model thermal vibration) are adjusted to minimize the difference between the structure factors calculated from the model (F_calc) and those observed experimentally (F_obs).

  • Validation: The quality of the model is assessed using R-factors. The R1 value (or R-factor) is a measure of the agreement between the model and the data, with final values typically between 2-6% for high-quality small molecule structures. The free R-factor (R_free) is a cross-validation metric used to monitor for overfitting.[13] Difference Fourier maps (Fo-Fc) are used to locate missing atoms (e.g., hydrogens) or identify areas of model misfit.

Expected Results for this compound

While the full crystallographic data for this compound (CCDC 196518) must be retrieved from the Cambridge Crystallographic Data Centre, data for the closely related isomer, N-(4-methoxyphenyl)acetamide, provides an illustrative example of the expected parameters.[14][15]

Table 1: Illustrative Crystallographic Data for N-(4-methoxyphenyl)acetamide [15] (Note: This is an isomer used for demonstration; data for the target compound should be independently verified.)

ParameterValue
Chemical FormulaC₉H₁₁NO₂
Formula Weight165.19 g/mol
Crystal SystemOrthorhombic
Space GroupP b c a (No. 61)
a (Å)9.1034(10)
b (Å)7.4900(8)
c (Å)24.717(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1686.0(3)
Z (molecules/cell)8
Calculated Density1.301 g/cm³

Structural Discussion: The final refined structure of this compound will reveal key details:

  • Conformation: The torsion angles will define the orientation of the methoxy group relative to the phenyl ring and the conformation of the acetamide side chain. In related structures, the methoxy group is often nearly coplanar with the phenyl ring, while the acetamide group may be twisted out of this plane.[3][16]

  • Intermolecular Interactions: The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the crystal packing will be dominated by N-H···O hydrogen bonds, potentially forming chains, dimers, or sheets. Weaker C-H···O or C-H···π interactions may also be present, connecting these primary motifs into a three-dimensional network.[3][17]

Conclusion

This application note provides a robust and detailed protocol for the single-crystal X-ray diffraction analysis of this compound. By following this comprehensive workflow—from careful synthesis and crystallization to rigorous data collection and refinement—researchers can obtain a high-fidelity atomic model. The resulting structural information is invaluable for applications in drug development, materials science, and fundamental chemical research, providing a clear picture of the molecule's architecture and the forces that govern its assembly in the solid state.

References

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(7). Available at: [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • IUCr. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Shishkina, M. O., et al. (2021). N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis. IUCrData, 6(11). Available at: [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. Available at: [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Rayment, I. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Rayment Crystallography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Yetnet. (n.d.). X-Ray Crystallography - Refinement. Available at: [Link]

  • Evans, G., & Wisedchaisri, G. (2011). X-ray data processing. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]

  • University of Cambridge. (n.d.). X-ray Data Collection Course. Macromolecular Crystallography Core Facility. Available at: [Link]

  • Hines, J., et al. (2024). Structure of N-(4-methoxyphenyl)acetamide. ResearchGate. Available at: [Link]

  • Brünger, A. T. (2012). Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]

  • The Unprofessorsional. (2021). Understanding x-ray crystallography structures. YouTube. Available at: [Link]

  • JoVE. (2011). Protein Crystallization for X-ray Crystallography. ResearchGate. Available at: [Link]

Sources

Topic: Developing In Vitro Assays for 2-(4-Methoxyphenyl)acetamide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive framework and detailed protocols for the initial in vitro characterization of 2-(4-Methoxyphenyl)acetamide, a novel compound with potential therapeutic applications. We present a tiered approach, beginning with fundamental cytotoxicity assessment to establish a viable concentration range, followed by secondary functional screens for anti-inflammatory and antioxidant activities. Finally, we outline tertiary, mechanism-of-action studies using Western blot analysis to probe key cellular signaling pathways. This guide is designed for researchers in drug discovery and development, providing the scientific rationale behind each step to ensure robust and reproducible data generation.

Introduction: A Phased Approach to Bioactivity Screening

The discovery of novel bioactive compounds is the first step in a long and complex drug development pipeline. This compound is a synthetic compound whose structural motifs, including a methoxy-substituted phenyl ring and an acetamide group, are present in various molecules with known biological activities. This suggests its potential as a scaffold for antioxidant, anti-inflammatory, or neuroprotective agents.

A critical challenge in early-stage discovery is the efficient and logical evaluation of a compound's biological profile. A haphazard screening approach can deplete resources and yield ambiguous results. Therefore, we advocate for a structured, tiered screening cascade. This strategy uses a series of progressively complex and specific assays to build a comprehensive profile of the compound's effects on cellular systems.

Our approach is organized into three tiers:

  • Tier 1: Primary Cytotoxicity Screening. To determine the concentration range at which the compound is non-toxic. This is a mandatory first step to ensure that any observed effects in subsequent assays are due to specific bioactivity and not simply cell death.

  • Tier 2: Secondary Functional Screening. To identify key biological activities. Based on the compound's structure, we will focus on assays for anti-inflammatory and antioxidant potential, two areas of high therapeutic interest.[1][2]

  • Tier 3: Tertiary Mechanism of Action (MoA) Elucidation. To understand how the compound exerts its effects at a molecular level. This involves investigating its impact on specific and critical cell signaling pathways.

This application note provides the detailed, validated protocols necessary to execute this screening cascade.

G cluster_0 Tier 1: Foundational Safety cluster_1 Tier 2: Functional Bioactivity cluster_2 Tier 3: Mechanism of Action T1_Assay MTT Cytotoxicity Assay (Determine IC50 & Safe Dose) T2_AntiInflam Anti-Inflammatory Assay (NO Production) T1_Assay->T2_AntiInflam Proceed with non-toxic concentrations T2_Antioxidant Antioxidant Assay (DPPH Scavenging) T1_Assay->T2_Antioxidant Proceed with non-toxic concentrations T3_NFkB NF-κB Pathway Analysis (Western Blot) T2_AntiInflam->T3_NFkB If active T3_Nrf2 Nrf2 Pathway Analysis (Western Blot) T2_Antioxidant->T3_Nrf2 If active

Figure 1: Tiered workflow for characterizing this compound.

Tier 1 Protocol: MTT Assay for Cytotoxicity Assessment

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[3] It is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4] This protocol will establish the half-maximal inhibitory concentration (IC50) and guide the selection of non-toxic concentrations for all subsequent experiments.

Detailed Protocol
  • Cell Seeding:

    • Select an appropriate cell line (e.g., RAW 264.7 murine macrophages for relevance to inflammation assays).

    • Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions in serum-free culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C, 5% CO₂. The incubation time should match the intended duration of the functional assays.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[5][7]

    • Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.[6][7]

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

    • Plot the % viability against the log of the compound concentration to determine the IC50 value.

Data Presentation
Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control1.2540.089100.0%
0.11.2480.09199.5%
11.2330.08598.3%
101.1980.07795.5%
250.9880.06578.8%
500.6310.05450.3%
1000.2450.03119.5%

Tier 2 Protocols: Functional Bioactivity Screening

A. Anti-Inflammatory Assay: Nitric Oxide Inhibition

Inflammation is a critical immune response, but its dysregulation contributes to numerous diseases.[1][8] Macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO), via the enzyme inducible nitric oxide synthase (iNOS).[9] Therefore, inhibiting NO production in LPS-stimulated RAW 264.7 macrophages is a widely accepted in vitro model for screening potential anti-inflammatory compounds.[9][10] We will quantify NO production by measuring its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[9][11]

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 1.5 x 10⁵ cells/mL in a 96-well plate and incubate for 24 hours.[9]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells for 1-2 hours with non-toxic concentrations of this compound (determined from the MTT assay, e.g., 1, 5, 10 µM).

    • Following pre-treatment, stimulate the cells with 1 µg/mL of LPS.[9][10] Include a negative control (no LPS) and a positive control (LPS + vehicle).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix the 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample.

    • Formula: % NO Inhibition = [1 - (Nitrite_Sample / Nitrite_LPS_Control)] * 100.

B. Antioxidant Assay: DPPH Radical Scavenging

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), damages cellular components and is implicated in many diseases.[2] Antioxidants mitigate this damage by neutralizing free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid chemical method to evaluate the free-radical scavenging ability of a compound.[12][13][14] DPPH is a stable free radical with a deep violet color; when it accepts a hydrogen atom from an antioxidant, it is reduced to a colorless/yellow form, and the decrease in absorbance is measured spectrophotometrically.[14][15][16]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Prepare various concentrations of this compound in methanol (e.g., 10, 50, 100, 200 µg/mL).

    • Prepare a positive control solution (e.g., Ascorbic Acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the compound or standard solutions to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[17]

    • Include a blank control containing only 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at room temperature in the dark.[16][17]

    • Measure the absorbance at 517 nm.[14][15]

  • Data Analysis:

    • Formula: % Scavenging Activity = [1 - (Absorbance_Sample / Absorbance_DPPH_Control)] * 100.

    • Plot the % scavenging against concentration to determine the IC50 value.

Tier 3 Protocols: Mechanism of Action Elucidation

A. Probing Anti-Inflammatory MoA: NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[8][18] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[19][20] Inflammatory stimuli like LPS trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[19][20] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS.[8][21] By using Western blotting to measure the levels of phosphorylated IκBα (p-IκBα), we can determine if this compound's anti-inflammatory effect is mediated through the inhibition of this critical pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Degradation Proteasomal Degradation p_IkBa->Degradation p65_p50_active p65/p50 (Active) Degradation->p65_p50_active Releases Nucleus Nucleus p65_p50_active->Nucleus Translocates Transcription Gene Transcription (iNOS, Cytokines) Nucleus->Transcription Initiates Compound This compound (Hypothesized Action) Compound->IKK Inhibits?

Figure 2: The canonical NF-κB signaling pathway and potential point of inhibition.

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat with LPS +/- this compound for a short duration (e.g., 15-30 minutes) optimal for detecting IκBα phosphorylation.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.[22]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).[22]

    • Incubate overnight at 4°C with primary antibodies (e.g., rabbit anti-p-IκBα and rabbit anti-IκBα).[22]

    • Wash and incubate with an HRP-conjugated anti-rabbit secondary antibody.[22]

    • Use a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band densities using software like ImageJ. Normalize p-IκBα levels to total IκBα or the loading control.

B. Probing Antioxidant MoA: Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[23][24][25] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[23][24] Oxidative stress or electrophilic compounds can modify Keap1, leading to the release and stabilization of Nrf2.[23] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of over 200 protective genes, including antioxidant enzymes.[24][[“]] An increase in nuclear Nrf2 is a hallmark of the activation of this key defensive pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocates ARE ARE (Antioxidant Response Element) Transcription Antioxidant Gene Transcription ARE->Transcription Nrf2_nucleus->ARE Binds to Stimulus Oxidative Stress or This compound Stimulus->Keap1_Nrf2 Inhibits Keap1

Figure 3: The Nrf2 antioxidant response pathway.

  • Cell Culture and Treatment: Culture cells (e.g., HT22 hippocampal neurons or HepG2 hepatocytes) and treat with this compound for a suitable time (e.g., 2-6 hours) to observe nuclear translocation.

  • Cellular Fractionation: This is a critical step. Use a commercial nuclear/cytoplasmic extraction kit to separate the cytoplasmic and nuclear protein fractions.

  • Protein Quantification, SDS-PAGE, and Transfer: Proceed as described in the NF-κB protocol for both nuclear and cytoplasmic fractions.

  • Immunoblotting:

    • Probe separate membranes for nuclear and cytoplasmic fractions with a primary antibody against Nrf2.

    • Use Lamin B1 as a nuclear fraction loading control and GAPDH or β-tubulin as a cytoplasmic fraction loading control to verify the purity of the fractions.

  • Detection and Analysis: Visualize and quantify the Nrf2 bands. An effective compound will show a significant increase in the Nrf2 signal in the nuclear fraction compared to the control.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (No Date).
  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (No Date).
  • NF-κB signaling in inflammation. (No Date).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • MTT assay protocol.
  • Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (No Date).
  • Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P
  • NF-κB: At the Borders of Autoimmunity and Inflammation.
  • Antioxidant Assays.
  • The Nuclear Factor NF-κB Pathway in Inflammation. (No Date).
  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (No Date).
  • Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (2020).
  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (No Date).
  • Cytotoxicity MTT Assay Protocols and Methods. (No Date).
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2021).
  • How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response?
  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxid
  • Cell Viability Assays. (2013).
  • NF-κB.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease.
  • MTT Analysis Protocol. (No Date).
  • Nrf2 signaling pathway: Significance and symbolism. (2025). Ayushdhara.
  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (No Date).
  • DPPH Antioxidant Assay Kit D678 manual.
  • DPPH Radical Scavenging Assay.
  • DPPH Antioxidant Assay Kit. (2013). Zen-Bio.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (2025). BenchChem.
  • DPPH radical scavenging activity.
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (No Date).
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014).
  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of.
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your final product yield. Our approach is grounded in mechanistic principles and field-proven experience to address the specific challenges you may encounter.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My yield is consistently low when starting from 4-methoxyphenylacetic acid and ammonia/ammonium hydroxide. What are the likely causes and how can I improve it?

A1: Low yields in the direct amidation of 4-methoxyphenylacetic acid are a frequent challenge. The primary reason is the unfavorable acid-base reaction between the carboxylic acid and the amine (ammonia), which forms a stable ammonium carboxylate salt.[1] To drive the reaction towards amide formation, this salt must be dehydrated, which typically requires high temperatures, often leading to side reactions and decomposition.

Core Problem: The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. Direct reaction with an amine is an equilibrium-controlled process that favors the starting materials under standard conditions.

Solutions & Optimizations:

  • Activate the Carboxylic Acid: The most reliable strategy is to convert the carboxylic acid into a more reactive species.[2][]

    • Acid Chloride Formation: This is a classic and effective method. React 4-methoxyphenylacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-methoxyphenylacetyl chloride. This highly electrophilic intermediate readily reacts with ammonia or an amine to form the amide with high conversion.[] Care must be taken as this reaction is exothermic and generates HCl, which needs to be neutralized.[]

    • Use of Coupling Reagents: For milder conditions, especially if your molecule has sensitive functional groups, employing a coupling reagent is recommended. Reagents like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid in situ to facilitate amide bond formation.[][4][5]

  • Catalytic Direct Amidation:

    • Boric Acid Derivatives: Boron-based reagents, such as B(OCH₂CF₃)₃, can act as effective catalysts for direct amidation by facilitating the dehydration of the carboxylic acid and amine.[6][7] These reactions often proceed under milder conditions than thermal condensation.

    • Titanium (IV) Catalysts: TiCl₄ can be used to mediate the direct condensation of carboxylic acids and amines, often in a solvent like pyridine at elevated temperatures.[2]

Experimental Protocol: Acid Chloride Method (High-Yield Approach)

  • Acid Chloride Formation:

    • In a fume hood, dissolve 1 equivalent of 4-methoxyphenylacetic acid in a dry, inert solvent (e.g., dichloromethane or toluene).

    • Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the crude 4-methoxyphenylacetyl chloride in a dry, inert solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C.

    • Slowly add a solution of 2.2 equivalents of aqueous ammonia or a solution of the desired amine in the same solvent. The excess amine also acts as a base to neutralize the HCl byproduct.[]

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, proceed with an aqueous workup to remove salts and purify the product, typically by recrystallization or column chromatography.

Q2: I'm attempting the synthesis via hydrolysis of 4-methoxyphenylacetonitrile, but my main product is the carboxylic acid. How can I favor amide formation?

A2: This is a classic selectivity problem. The hydrolysis of a nitrile to a primary amide is often the first step, but this amide can be further hydrolyzed to the corresponding carboxylic acid under the same reaction conditions.[] Controlling the reaction to stop at the amide stage is key.

Core Problem: Over-hydrolysis. The conditions required to hydrolyze the nitrile can also hydrolyze the resulting amide.

Solutions & Optimizations:

  • Milder Reaction Conditions:

    • Controlled Acid Hydrolysis: Instead of using harsh conditions like concentrated strong acids and high heat, opt for milder protocols. For example, using HCl in water at moderately elevated temperatures (e.g., 40-50 °C) can sometimes selectively produce the amide.[4]

    • Catalytic Hydrolysis: Certain metal catalysts, such as zinc acetate, under superatmospheric pressure can facilitate the hydrolysis of acetonitrile to acetamide with good yields, potentially minimizing the over-hydrolysis to the acid.[8]

  • Reaction Monitoring:

    • Carefully monitor the reaction progress using TLC or LC-MS. The goal is to quench the reaction as soon as the starting nitrile is consumed and before a significant amount of the carboxylic acid byproduct is formed.

Experimental Protocol: Controlled Nitrile Hydrolysis

  • To a round-bottom flask, add 4-methoxyphenylacetonitrile and a stoichiometric amount of water.

  • Add a catalytic amount of a suitable acid or base (e.g., a few drops of concentrated H₂SO₄ or solid NaOH). The choice and amount will need optimization.

  • Heat the mixture gently (e.g., 50-80 °C) and monitor the reaction progress every 30 minutes.

  • Once the starting material is consumed, immediately cool the reaction mixture to room temperature.

  • Neutralize the catalyst.

  • Extract the product with an appropriate organic solvent.

  • Purify the this compound by recrystallization, which will also help separate it from the more polar carboxylic acid byproduct.

Q3: My final product is difficult to purify and appears contaminated with colored impurities. What are the potential sources and purification strategies?

A3: Colored impurities often arise from side reactions or the decomposition of starting materials or reagents, especially when elevated temperatures are used. The starting material, 4-methoxyphenylacetic acid, itself can be a pale yellow solid.[9][10]

Sources of Impurities:

  • Starting Material Quality: Ensure the purity of your 4-methoxyphenylacetic acid or 4-methoxyphenylacetonitrile before starting the reaction.

  • Thermal Decomposition: High reaction temperatures can lead to the formation of polymeric or tar-like byproducts.[4]

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For example, in the Willgerodt-Kindler reaction, complex sulfur-containing byproducts can form.[11][12]

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying solid amides.

    • Solvent Selection: Choose a solvent system in which the amide has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing amides include ethanol, methanol, water, or mixtures like ethanol/water or ethyl acetate/hexanes.

    • Decolorization: If the crude product is colored, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.

    • Solvent System: A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol, depending on the polarity of the impurities.

  • Aqueous Wash: During the workup, washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) can help remove any unreacted acidic starting material (4-methoxyphenylacetic acid).

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for large-scale synthesis?

A: For large-scale synthesis, the two-step route starting from 4-methoxyphenylacetic acid via the acid chloride is often preferred. This is because the reactions are typically high-yielding and go to completion.[][5] While it involves an extra step compared to direct amidation, the overall efficiency and purity of the final product are often superior, simplifying downstream processing. Direct thermal condensation is atom-economical but often suffers from low yields and requires harsh conditions.[6][13]

Q: How can I monitor the progress of my amidation reaction?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a silica gel plate and an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). You should be able to visualize the consumption of the starting material (e.g., 4-methoxyphenylacetic acid) and the formation of the more polar amide product. Staining with potassium permanganate or visualization under UV light can be used. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q: Are there any "green" alternatives to traditional amidation methods?

A: Yes, the development of greener amidation methods is an active area of research. Some approaches include:

  • Catalytic Direct Amidation: As mentioned, using catalysts like boronic acids can avoid the need for stoichiometric activating agents, reducing waste.[6]

  • Enzymatic Synthesis: Lipases can be used to catalyze amide bond formation under mild conditions.

  • Solvent Choice: Replacing hazardous solvents like DMF and chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key consideration.[5]

  • Neat Reactions: In some cases, reactions can be run without a solvent, especially with microwave heating, which significantly reduces solvent waste.[14][15]

Visualized Workflows

Workflow 1: Synthesis via Acid Chloride Intermediate

This diagram illustrates the robust and high-yield pathway from 4-methoxyphenylacetic acid.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification start 4-Methoxyphenylacetic Acid reagent1 SOCl₂ or (COCl)₂ Inert Solvent (DCM) start->reagent1 Reaction product1 4-Methoxyphenylacetyl Chloride reagent1->product1 Yields reagent2 Aqueous NH₃ or Amine 0°C to RT product1->reagent2 Reaction product2 Crude this compound reagent2->product2 Yields purification Recrystallization or Column Chromatography product2->purification Process final_product Pure this compound purification->final_product Yields

Caption: Synthesis of this compound via the acid chloride route.

Workflow 2: Troubleshooting Nitrile Hydrolysis

This decision tree helps in optimizing the hydrolysis of 4-methoxyphenylacetonitrile.

G cluster_0 Problem Identification cluster_1 Solutions cluster_2 Outcome start Start: Hydrolysis of 4-Methoxyphenylacetonitrile problem Is the main product 4-Methoxyphenylacetic Acid? start->problem solution1 Decrease Reaction Temperature and/or Acid/Base Concentration problem->solution1 Yes (Over-hydrolysis) outcome Improved Yield of This compound problem->outcome No solution2 Implement Strict Reaction Monitoring (TLC/LC-MS) solution1->solution2 solution3 Quench Reaction Immediately After Nitrile Consumption solution2->solution3 solution3->outcome

Caption: Troubleshooting guide for optimizing nitrile hydrolysis to the amide.

Comparative Data Summary

The choice of synthetic route significantly impacts yield and reaction conditions. The following table provides a comparative summary based on literature precedents and established chemical principles.

Synthetic RouteKey ReagentsTypical ConditionsAdvantagesCommon Issues
Acid Chloride 4-Methoxyphenylacetic acid, SOCl₂, NH₃0°C to RT, 2 stepsHigh yield, reliable, scalable[]Use of hazardous reagents, byproduct (HCl) generation
Direct Condensation 4-Methoxyphenylacetic acid, NH₃, Catalyst (e.g., Boric acid)High temp or catalytic, 1 stepAtom economical, single step[6]Low yield without catalyst, harsh conditions, equilibrium limited
Nitrile Hydrolysis 4-Methoxyphenylacetonitrile, H₂O, Acid/BaseMild to moderate heatStarts from a different precursorOver-hydrolysis to carboxylic acid is a major risk[][4]
Willgerodt-Kindler 4-Methoxyacetophenone, Sulfur, AmineHigh temp, often microwaveAccess from ketone starting materialComplex mechanism, potential for sulfur byproducts[12][15]

References

  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. Retrieved from [Link]

  • D'Ambrosio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. Retrieved from [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Retrieved from [Link]

  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). DOI:10.1039/D0GC02976A. Retrieved from [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • ResearchGate. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Retrieved from [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]

  • Li, J., & Chen, F. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

  • IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Retrieved from [Link]

  • Engberts, J. B. F. N., et al. (2004). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Priebbenow, D., & Bolm, C. (2013). Scheme 1 The Willgerodt reaction and the Kindler modification. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The general mechanism for acetonitrile hydrolysis. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of acetonitrile to acetamide - US3040095A.
  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]

  • NP-MRD. (2006). Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PMC - NIH. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methoxyphenyl)acetamide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven insights for overcoming the common yet critical challenge of working with poorly soluble compounds, specifically focusing on 2-(4-Methoxyphenyl)acetamide, in various experimental assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your data.

Introduction: The Solubility Hurdle with this compound

This compound is a compound of interest in various research fields. Its molecular structure, featuring a hydrophobic methoxyphenyl group and a more polar acetamide moiety, results in limited aqueous solubility.[1][2] This characteristic is a primary source of experimental variability, leading to issues such as compound precipitation, inaccurate concentration-response curves, and potential false negatives.[3][4] This guide will walk you through a systematic approach to diagnose, troubleshoot, and resolve these solubility issues, ensuring your compound remains in solution and your assay results are accurate.

Section 1: Physicochemical Properties at a Glance

Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[5]
Molecular Weight ~165.19 g/mol [5][6]
CAS Number 6343-93-7[6][7]
Appearance Solid, crystalline powder[8]
Aqueous Solubility Poor / Slightly soluble[2][9]
Organic Solvent Solubility Soluble in ethanol, chloroform, and DMSO[2][8]

The molecule's limited water solubility is a classic example of a hydrophilic-lipophilic imbalance. While the amide group can participate in hydrogen bonding, the larger benzene ring and methoxy group create a significant hydrophobic character, driving the molecule out of aqueous solutions.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters from researchers in the field.

Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for preparing primary stock solutions of poorly soluble organic compounds like this compound.[3] Its strong amphiphilic nature allows it to effectively dissolve a wide range of molecules. For a typical 10 mM stock, DMSO should be sufficient. Always ensure the compound is fully dissolved, using gentle warming (to 37°C) or brief sonication if necessary. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles, which can promote precipitation.[10][11]

Q2: My compound precipitates immediately when I add the DMSO stock to my aqueous assay buffer or cell culture medium. What is happening and how do I fix it?

A: This phenomenon is commonly known as "crashing out." It occurs when the compound, stable in a high concentration of organic solvent (DMSO), is rapidly diluted into an aqueous environment where its solubility limit is much lower.[12] The solvent exchange is too abrupt for the molecule to remain solvated.

Here is a primary troubleshooting workflow:

  • Check Final Solvent Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[10][13][14] If your dilution scheme results in a higher DMSO percentage, you must either lower the final compound concentration or explore other solubilization methods.

  • Use Pre-warmed Media: Always add your compound to assay buffer or cell culture media that has been pre-warmed to 37°C. Solubility often increases with temperature.[2][12]

  • Employ Stepwise Dilution: Instead of adding a small volume of highly concentrated stock directly into a large volume of media, perform a serial or intermediate dilution. For example, dilute your 10 mM stock 1:10 in pre-warmed media first, vortex gently, and then use this intermediate stock for your final dilution. This gradual reduction in solvent concentration can keep the compound in solution.[10]

Q3: I've minimized the DMSO to <0.5%, but my compound still won't stay in solution at the desired assay concentration. What are my next steps?

A: When simple co-solvency with DMSO is insufficient, a systematic approach using formulation excipients is necessary. The main strategies involve using surfactants or cyclodextrins to create a more favorable microenvironment for the hydrophobic compound within the aqueous phase. It is critical to validate that any new excipient does not interfere with your specific assay.[15]

Q4: How do I choose between using surfactants and cyclodextrins?

A: The choice depends primarily on your assay type (biochemical vs. cell-based) and the specific compound-excipient interaction.

  • Surfactants (e.g., Tween-20, Triton X-100, Cremophor EL): These are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds.[16][17]

    • Best for: Biochemical or enzymatic assays.

    • Caution: Surfactants can disrupt cell membranes and are often toxic in cell-based assays, especially when used above their CMC.[18] They can also inhibit certain enzymes or interfere with protein-protein interactions.[19][20]

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They form "inclusion complexes" with hydrophobic molecules, effectively shielding them from the aqueous environment.[21][]

    • Best for: Cell-based assays, as they are generally less cytotoxic than surfactants.[13]

    • Mechanism: This "host-guest" complex formation increases the apparent water solubility of the drug molecule without the need for micelles.[23][24]

The following decision tree can guide your selection process.

Q5: How can I be sure the solubilizing agent itself isn't affecting my assay results or harming my cells?

A: This is a critical point for data integrity. You must always run a vehicle control. The vehicle control should contain the exact same concentration of DMSO and any other excipient (surfactant, cyclodextrin, etc.) as your test samples, but without the this compound. This allows you to subtract any background signal or biological effect caused by the formulation itself.[15] Before starting a large experiment, it is essential to perform a dose-response experiment with the vehicle alone to determine the maximum tolerable concentration in your specific assay system.

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows.

Protocol 1: Preparation and Handling of a Primary Stock Solution

This protocol ensures your starting material is accurately prepared and stored.

  • Calculation: Determine the mass of this compound (MW ≈ 165.19) needed for your desired stock concentration and volume.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the solid compound using an analytical balance.

  • Dissolution: Quantitatively transfer the powder to an appropriate volumetric flask. Add approximately half the final volume of 100% DMSO. Cap and vortex or sonicate until all solid is completely dissolved.[25][26]

  • Final Volume: Add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask 15-20 times to ensure the solution is homogeneous.[11]

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile, light-blocking vials. Label each vial clearly with the compound name, concentration, solvent, and preparation date. Store at -20°C or -80°C.[10][11]

Protocol 2: Systematic Solubility Enhancement Workflow

Use this workflow when DMSO alone is insufficient.

  • Determine Maximum Tolerable Excipient Concentration:

    • Prepare a series of dilutions of your chosen excipient (e.g., HP-β-CD or Tween-20) in your final assay buffer/media.

    • Run your assay using these "excipient-only" solutions.

    • Identify the highest concentration that does not cause assay interference or, in cell-based assays, cytotoxicity. This is your maximum working concentration for the excipient.

  • Prepare Compound-Excipient Stock Solution:

    • Prepare a concentrated stock of your excipient in water or buffer (e.g., 20% w/v HP-β-CD).

    • In a new tube, add the required volume of your primary DMSO stock of this compound.

    • Add the excipient stock solution to the tube. The ratio will depend on the desired final concentrations. Vortex thoroughly. This creates a "formulated stock."

  • Final Dilution:

    • Perform the final dilution of this formulated stock into your pre-warmed assay buffer/media.

    • Visually inspect for precipitation.

Protocol 3: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum soluble concentration of your compound under your specific experimental conditions.

  • Prepare High-Concentration Stock: Create a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into your final cell culture medium or assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).

  • Incubation: Incubate the plate at 37°C for a period that mimics your experiment (e.g., 1-24 hours). Precipitation can be time-dependent.[12]

  • Inspection: After incubation, visually inspect each well for signs of precipitation (cloudiness, crystals, film). You can also use a plate reader to measure light scattering at a wavelength like 600 nm.

  • Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility limit under your assay conditions. You should not attempt to test concentrations above this limit without further formulation.

Section 4: Visual Workflows & Diagrams
Diagram 1: Decision Tree for Solubilization Strategy

This diagram provides a logical path for selecting the appropriate method to enhance the solubility of this compound.

G start Start: Compound precipitates in aqueous buffer check_dmso Is final [DMSO] > 0.5%? start->check_dmso reduce_dmso Action: Reduce final [DMSO] by altering dilution scheme check_dmso->reduce_dmso Yes still_precip Does it still precipitate? check_dmso->still_precip No reduce_dmso->still_precip assay_type What is the assay type? still_precip->assay_type Yes validate Final Step: Validate with Vehicle Controls still_precip->validate No (Success) cell_based Cell-Based Assay assay_type->cell_based Cell-Based biochem Biochemical Assay assay_type->biochem Biochemical try_cyclo Strategy: Use Cyclodextrins (e.g., HP-β-CD) - Lower cytotoxicity risk cell_based->try_cyclo try_surf Strategy: Use Surfactants (e.g., Tween-20) - Check for enzyme inhibition biochem->try_surf try_cyclo->validate try_surf->validate

Caption: Decision tree for selecting a solubilization strategy.

Diagram 2: Workflow for Minimizing Precipitation During Dilution

This workflow illustrates the recommended stepwise process for preparing the final working solution from a concentrated DMSO stock.

G stock 1. High-Conc. Stock (e.g., 10 mM in 100% DMSO) Stored at -80°C intermediate 2. Intermediate Dilution - Add stock to pre-warmed (37°C)  assay buffer/media - Vortex gently stock->intermediate Step 1 final_plate 3. Final Working Solution - Add intermediate dilution to  final assay plate - Mix gently intermediate->final_plate Step 2 incubate 4. Assay Incubation - Proceed with experiment final_plate->incubate Step 3

Caption: Recommended workflow for preparing working solutions.

References
  • Popov, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Popov, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Totorizzo, A. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Nielsen, G. D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Nielsen, G. D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health. [Link]

  • Pearce, R. E., et al. (2009). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. PubMed. [Link]

  • Solubility of Things. (n.d.). 2-Iodo-N-(4-methoxyphenyl)acetamide. Solubility of Things. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Chem-Space. (n.d.). This compound. Chem-Space. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Al-Bayati, M., & Bari, A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Various Authors. (2024). Enhancing solubility and stability of poorly soluble drugs. SciSpace. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Sharma, D., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Solubility of Things. (n.d.). Acetanisole. Solubility of Things. [Link]

  • Yılgör, A., et al. (2021). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. [Link]

  • D'Aquino, J. A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]

  • The Conical Flask. (2021). Making stock solutions - how and why. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • i-Medical. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

Sources

Troubleshooting guide for 2-(4-Methoxyphenyl)acetamide synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-methoxyphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction outcomes.

Section 1: Activating the Carboxylic Acid

The most prevalent and robust method for synthesizing this compound begins with the activation of the parent carboxylic acid, 4-methoxyphenylacetic acid, to its corresponding acyl chloride. This highly reactive intermediate is then readily converted to the target amide. This section addresses common issues in this initial activation step.

Q1: My conversion of 4-methoxyphenylacetic acid to 4-methoxyphenylacetyl chloride using thionyl chloride (SOCl₂) is incomplete or fails entirely. What went wrong?

A: This is a frequent issue that almost always points to one of three culprits: moisture contamination, incorrect stoichiometry, or insufficient reaction temperature.

  • Causality - The Role of Water: Thionyl chloride is exceptionally reactive towards water. Any moisture present in your starting material, solvent, or glassware will rapidly consume the thionyl chloride, quenching the reaction before it can activate the carboxylic acid. This side reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, but no desired acyl chloride.

  • Expert Insight: The mechanism for acyl chloride formation involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, forming a chlorosulfite intermediate.[1][2] This intermediate is then attacked by a chloride ion to yield the acyl chloride, along with the gaseous byproducts SO₂ and HCl.[1][3][4] This process is entirely dependent on the availability of SOCl₂.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., >100°C for several hours) and cool under a desiccator or an inert atmosphere (N₂ or Ar) before use. Use freshly opened or anhydrous grade solvents.

  • Verify Reagent Stoichiometry: Thionyl chloride is a volatile liquid, and it is common to use it in excess to drive the reaction to completion. A common protocol uses a 2:1 molar ratio of thionyl chloride to the carboxylic acid.[5]

  • Control Reaction Temperature: While the reaction is often exothermic, it requires heating to ensure a reasonable reaction rate and completion.[6] Refluxing the mixture, often in an inert solvent like benzene or without a solvent, for 1-4 hours is a standard procedure.[5][7][8] A typical temperature is 65°C.[7][8]

  • Consider a Catalyst: A catalytic amount (one drop) of N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.[7][8]

Q2: After reacting with thionyl chloride and removing the excess reagent, my product is a dark, viscous tar instead of the expected pale yellow or red oil. What causes this decomposition?

A: The formation of tar or char indicates product decomposition, which is typically caused by excessive heat or prolonged exposure to the acidic reaction conditions.

  • Causality - Thermal and Acidic Instability: 4-Methoxyphenylacetyl chloride, like many acyl chlorides, is susceptible to decomposition at high temperatures. Furthermore, the generation of HCl gas creates a highly acidic environment that can promote side reactions and polymerization, especially if the reaction is heated for too long.

Preventative Measures & Protocol:

  • Strict Temperature Monitoring: Do not overheat the reaction mixture. Use an oil bath with a thermometer and a controller to maintain a consistent temperature (e.g., 65-70°C).[7]

  • Monitor Reaction Progress: The reaction's completion can be visually monitored by the cessation of vigorous gas (SO₂ and HCl) evolution.[6] Once the gas evolution subsides, the reaction is likely complete. Avoid arbitrarily long heating times.

  • Efficient Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride promptly. This is best achieved by distillation under reduced pressure (vacuum).[5][7] This step is crucial to prevent further degradation of the product upon storage or during the subsequent amidation step.

Section 2: The Amidation Reaction

Once the 4-methoxyphenylacetyl chloride has been successfully prepared, the next step is the nucleophilic acyl substitution with an ammonia source to form the target amide.

Q3: My amide yield is very low, and I've isolated a significant amount of the starting 4-methoxyphenylacetic acid. What happened?

A: This outcome strongly suggests that your acyl chloride intermediate hydrolyzed back to the carboxylic acid before it could react with the amine.

  • Causality - Hydrolysis of Acyl Chloride: Acyl chlorides are highly electrophilic and react readily with any available nucleophile. Water is a potent nucleophile that will rapidly attack the acyl chloride, regenerating the carboxylic acid. This hydrolysis can occur if the crude acyl chloride is exposed to atmospheric moisture or if the subsequent amidation step is performed using aqueous reagents under uncontrolled conditions.

Troubleshooting Workflow:

The following decision tree illustrates a logical workflow to diagnose and solve low-yield issues stemming from hydrolysis.

G start Problem: Low Amide Yield (High Carboxylic Acid Impurity) check_step1 Was Step 1 (Acyl Chloride formation) run under strictly anhydrous conditions? start->check_step1 check_step2 Was the crude Acyl Chloride exposed to air for an extended period? check_step1->check_step2 Yes solution1 Solution: Redo Step 1. Oven-dry glassware, use anhydrous solvents, and handle under inert gas. check_step1->solution1 No check_step3 How was the ammonia source added in Step 2 (Amidation)? check_step2->check_step3 No solution2 Solution: Minimize exposure to air. Use the crude acyl chloride immediately in the next step. check_step2->solution2 Yes solution3 Solution: Control the addition. Add the acyl chloride dropwise to a cold (0°C) excess of concentrated ammonium hydroxide with vigorous stirring. check_step3->solution3

Caption: Troubleshooting logic for low amide yield.

Experimental Protocol for Amidation:

  • Prepare a flask with an excess of concentrated ammonium hydroxide (or another ammonia source) and cool it in an ice bath (0°C).

  • Dissolve your crude 4-methoxyphenylacetyl chloride in a small amount of an inert, anhydrous solvent (e.g., dichloromethane or THF).

  • Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. The reaction is highly exothermic and adding it slowly at a low temperature is critical for safety and yield.[6][]

  • A white solid, the this compound product, should precipitate.[6]

  • After the addition is complete, continue stirring for a short period (e.g., 15-30 minutes) to ensure the reaction is complete.

  • Isolate the product by filtration, wash with cold water to remove any ammonium salts, and dry.

Q4: How can I purify the final this compound product?

A: The primary impurity is likely the unreacted 4-methoxyphenylacetic acid. Purification can be achieved through recrystallization or an acid-base extraction.

  • Recrystallization: This is the most common method. The crude amide can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The pure amide will crystallize upon cooling, leaving the more soluble impurities in the mother liquor.

  • Acid-Base Extraction: This technique leverages the difference in acidity between the product and the main impurity.

    • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic solution with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral amide remains in the organic layer.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the purified amide.

Section 3: Alternative Methods and Data

While the acyl chloride route is effective, other methods exist that may be more suitable depending on the available reagents and the scale of the reaction.

Q5: Are there milder, one-pot alternatives to the thionyl chloride method for this synthesis?

A: Yes. Modern organic synthesis frequently employs "coupling reagents" that activate carboxylic acids in situ under much milder conditions, avoiding the need to handle harsh reagents like thionyl chloride.[]

  • Mechanism of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is then attacked by the amine (in this case, ammonia or an ammonium salt) to form the amide bond. The reaction is often facilitated by additives like 1-Hydroxybenzotriazole (HOBt).[10][11]

Data Presentation: Comparison of Synthesis Methods

FeatureThionyl Chloride MethodCarbodiimide (EDC/HOBt) Method
Reagents 4-methoxyphenylacetic acid, SOCl₂, NH₄OH4-methoxyphenylacetic acid, EDC, HOBt, NH₄Cl, Base (e.g., DIEA)
Steps Two distinct steps (activation, amidation)Typically a one-pot procedure
Conditions Harsh (reflux in SOCl₂), generates HCl/SO₂Mild (often room temperature)
Byproducts SO₂, HCl, NaClWater-soluble urea, salts
Pros High-yielding, inexpensive reagentsMilder conditions, better for sensitive substrates, one-pot
Cons Harsh/corrosive reagents, moisture-sensitiveMore expensive reagents, urea byproduct can complicate purification (less so with EDC)

Overall Synthesis Workflow

The following diagram provides a high-level overview of the primary synthetic pathway discussed.

G cluster_0 Primary Synthesis Route start 4-Methoxyphenylacetic Acid intermediate 4-Methoxyphenylacetyl Chloride start->intermediate + SOCl₂ (or Oxalyl Chloride) end This compound intermediate->end + NH₄OH (or other Amine)

Caption: Common two-step synthesis of this compound.

References

  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride.
  • 22.9 Reactions of Carboxylic Acids - Chemistry LibreTexts.
  • 4-METHOXYPHENYLACETYL CHLORIDE | 4693-91-8 - ChemicalBook.
  • Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Synthesis routes of 4-Methoxyphenylacetyl chloride - Benchchem.
  • Synthesis of (i) 4-Methoxyphenylacetyl chloride - PrepChem.com.
  • SOCl2 Reaction with Carboxylic Acids - Chemistry Steps.
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH.
  • Amide Synthesis - Fisher Scientific.
  • 4-Methoxyphenylacetyl chloride | C9H9ClO2 | CID 2734688 - PubChem.
  • Which reagent high yield direct amide formation between Carboxylic acids and amines?
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Coupling Reagents - Aapptec Peptides.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Methoxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(4-methoxyphenyl)acetamide. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting guidance, and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several reliable synthetic routes. The choice of method often depends on the available starting materials, scalability, and desired purity. This guide will focus on three primary, well-established methodologies:

  • Amidation of 4-Methoxyphenylacetic Acid and its Derivatives: A direct and common approach involving the activation of the carboxylic acid or the use of a more reactive derivative like an acyl chloride.

  • Hydrolysis of 4-Methoxyphenylacetonitrile: A robust method for converting the nitrile functional group to a primary amide.

  • The Willgerodt-Kindler Reaction: A powerful rearrangement reaction that transforms 4-methoxyacetophenone into the corresponding thioamide, which is subsequently hydrolyzed to the target amide.

Each of these pathways presents unique advantages and potential challenges. In the following sections, we will delve into detailed experimental protocols, troubleshooting for common issues, and a comparative analysis of these methods.

Section 1: Synthesis via Amidation of 4-Methoxyphenylacetic Acid

This is arguably the most direct route to this compound. The primary challenge lies in the activation of the carboxylic acid, as a direct reaction with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1]

Method 1A: From 4-Methoxyphenylacetyl Chloride

This method involves the conversion of 4-methoxyphenylacetic acid to the more reactive 4-methoxyphenylacetyl chloride, which readily reacts with ammonia to form the desired amide.

Step 1: Synthesis of 4-Methoxyphenylacetyl Chloride [2]

  • To a stirred solution of 4-methoxyphenylacetic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material by thin-layer chromatography (TLC).[3]

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-methoxyphenylacetyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation of 4-Methoxyphenylacetyl Chloride [2]

  • Dissolve the crude 4-methoxyphenylacetyl chloride in an anhydrous aprotic solvent like DCM or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Maintain the temperature at 0 °C for 30 minutes and then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the acyl chloride.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete conversion of the carboxylic acid to the acyl chloride.Ensure the use of fresh thionyl chloride or oxalyl chloride. Increase the reaction time or slightly warm the reaction mixture during the acyl chloride formation.
Hydrolysis of the acyl chloride due to moisture.Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Reaction of the acyl chloride with the solvent (if reactive).Choose an inert solvent like DCM or toluene.
Dimerization or polymerization.Maintain a low temperature during the addition of ammonia and ensure efficient stirring.
Difficult Purification Presence of unreacted 4-methoxyphenylacetic acid.Ensure complete conversion to the acyl chloride. During workup, a thorough wash with saturated sodium bicarbonate solution will remove acidic impurities.[1]
Contamination with the corresponding ammonium salt.Wash the crude product with cold water to remove any water-soluble salts.
Method 1B: Direct Amidation using Coupling Reagents

Coupling reagents facilitate the direct reaction between a carboxylic acid and an amine by activating the carboxylic acid in situ, avoiding the need to isolate the reactive acyl chloride.[4]

  • Dissolve 4-methoxyphenylacetic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).[4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a source of ammonia, such as ammonium chloride (1.2 equivalents), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, filter off any precipitated urea byproduct (in the case of DCC).

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Inefficient activation of the carboxylic acid.Use a more potent coupling reagent like HATU or HBTU. Ensure all reagents and solvents are anhydrous.[4]
Hydrolysis of the activated intermediate.Meticulously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Presence of Unreacted Starting Material Incomplete reaction.Increase the reaction time or slightly increase the amount of coupling reagent and base.
Difficult Removal of Byproducts The urea byproduct from DCC (dicyclohexylurea) can be difficult to remove.EDC is often preferred as its urea byproduct is water-soluble and easily removed during the aqueous workup.[4]

Section 2: Synthesis via Hydrolysis of 4-Methoxyphenylacetonitrile

This method is a reliable alternative if 4-methoxyphenylacetonitrile is a more accessible starting material. The hydrolysis can be performed under acidic or basic conditions, with careful control to stop the reaction at the amide stage and prevent complete hydrolysis to the carboxylic acid.[5]

Experimental Protocol
  • To a solution of 4-methoxyphenylacetonitrile in a suitable solvent (e.g., ethanol, tert-butanol), add a hydrolyzing agent. For acidic hydrolysis, concentrated sulfuric acid or hydrochloric acid can be used. For basic hydrolysis, a solution of sodium hydroxide or potassium hydroxide in aqueous alcohol is common.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Over-refluxing can lead to the formation of 4-methoxyphenylacetic acid.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using acidic conditions, carefully neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • If using basic conditions, neutralize with a dilute acid.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Amide Over-hydrolysis to the carboxylic acid.Carefully monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed. Use milder reaction conditions (lower temperature, shorter reaction time).
Incomplete hydrolysis.Increase the reaction time or temperature. Ensure a sufficient amount of the hydrolyzing agent is used.
Formation of Polymeric Byproducts Can occur under strong acidic or basic conditions.Use more controlled and milder hydrolysis conditions.
Product is Contaminated with Carboxylic Acid Over-hydrolysis.During workup, the crude product can be dissolved in an organic solvent and washed with a dilute solution of sodium bicarbonate to remove the acidic impurity.

Section 3: Synthesis via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding amides or thioamides.[6] In this case, 4-methoxyacetophenone is reacted with sulfur and an amine (commonly morpholine) to form a thioamide intermediate, which is then hydrolyzed to this compound.

Experimental Protocol

Step 1: Synthesis of the Thioamide Intermediate [7]

  • In a round-bottom flask, combine 4-methoxyacetophenone (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (3-5 equivalents).

  • Heat the mixture to reflux (typically around 130-150 °C) for several hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The thioamide product often precipitates as a solid. Collect the solid by filtration and wash it with water.

  • The crude thioamide can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of the Thioamide to the Amide

  • Suspend the crude thioamide in an aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux for several hours until the evolution of hydrogen sulfide ceases (use appropriate safety precautions and a scrubber).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the final product by recrystallization.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Thioamide Incomplete reaction.Increase the reaction time and/or temperature. Ensure an adequate excess of sulfur and morpholine is used.
Formation of byproducts.The reaction is known to sometimes produce complex mixtures. Careful control of temperature is crucial.
Incomplete Hydrolysis of Thioamide Insufficient base or reaction time.Use a higher concentration of the base or prolong the reflux time. Ensure the complete cessation of H₂S evolution.
Unpleasant Odor The reaction generates hydrogen sulfide and other sulfur-containing compounds.Conduct the reaction in a well-ventilated fume hood. Use a base trap (e.g., a bubbler with a bleach solution) to scrub the off-gases.

Comparative Summary of Synthetic Routes

Synthetic Route Starting Material Key Reagents Advantages Disadvantages
Amidation (Acyl Chloride) 4-Methoxyphenylacetic AcidThionyl chloride/Oxalyl chloride, AmmoniaHigh reactivity, often good yields.Requires handling of corrosive and moisture-sensitive reagents.
Amidation (Coupling Reagents) 4-Methoxyphenylacetic AcidDCC/EDC, HOBt, Ammonia source, BaseMilder conditions, avoids isolation of acyl chloride.Coupling reagents can be expensive; byproduct removal can be challenging.
Nitrile Hydrolysis 4-MethoxyphenylacetonitrileStrong acid or baseOften a high-yielding and clean reaction.Risk of over-hydrolysis to the carboxylic acid; requires careful monitoring.
Willgerodt-Kindler Reaction 4-MethoxyacetophenoneSulfur, Morpholine, BaseUtilizes a readily available starting material.Harsh reaction conditions, generation of odorous and toxic byproducts (H₂S).

Purification by Recrystallization

Recrystallization is the most common method for purifying crude this compound. The choice of solvent is critical for obtaining high purity and yield.

Recommended Solvents:

  • Ethanol or Ethanol/Water: this compound has good solubility in hot ethanol and lower solubility in cold ethanol, making it a suitable solvent. A mixture of ethanol and water can also be effective, where the compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy, followed by reheating to dissolve and slow cooling.[8]

  • Ethyl Acetate/Hexane: For a two-solvent recrystallization, dissolving the crude product in hot ethyl acetate and then adding hexane until turbidity persists can induce crystallization upon cooling.[9]

  • Acetonitrile: This polar aprotic solvent can also be an excellent choice for the recrystallization of amides.[8]

General Recrystallization Protocol: [10]

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to form well-defined crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizing the Workflows

Synthetic Pathways Overview

Synthetic_Pathways cluster_0 Route 1: Amidation cluster_1 Route 2: Nitrile Hydrolysis cluster_2 Route 3: Willgerodt-Kindler 4-MPAA 4-Methoxyphenylacetic Acid 4-MPACl 4-Methoxyphenylacetyl Chloride 4-MPAA->4-MPACl SOCl₂ or (COCl)₂ Amide_1 This compound 4-MPAA->Amide_1 Coupling Reagent + NH₃ source 4-MPACl->Amide_1 NH₃ 4-MPAN 4-Methoxyphenylacetonitrile Amide_2 This compound 4-MPAN->Amide_2 H⁺ or OH⁻, H₂O 4-MAP 4-Methoxyacetophenone Thioamide Thioamide Intermediate 4-MAP->Thioamide S₈, Morpholine Amide_3 This compound Thioamide->Amide_3 Hydrolysis (OH⁻)

Caption: Overview of the three main synthetic routes to this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_sm Check Starting Material Purity (TLC, NMR) start->check_sm impure_sm Purify Starting Material (Distillation/Recrystallization) check_sm->impure_sm Impure check_reaction Analyze Reaction Mixture (TLC) check_sm->check_reaction Pure incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remaining side_products Significant Side Products check_reaction->side_products Multiple Spots check_workup Review Workup and Purification check_reaction->check_workup Clean Conversion optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent stoichiometry/activity incomplete->optimize_conditions modify_conditions Modify Reaction Conditions: - Lower temperature - Change solvent or reagents - Ensure anhydrous conditions side_products->modify_conditions loss_workup Optimize Extraction and Washing Steps check_workup->loss_workup Product Loss During Workup loss_purification Optimize Recrystallization: - Choose a different solvent system - Ensure slow cooling check_workup->loss_purification Product Loss During Purification

Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11]

  • Handle corrosive reagents like thionyl chloride and strong acids/bases with extreme care.

  • The Willgerodt-Kindler reaction produces hydrogen sulfide, a toxic and flammable gas. Ensure proper scrubbing of the exhaust gases.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[8]

References

  • Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2846. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

  • Acikbas, Y., et al. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]

  • MDPI. (2018). K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. Molecules, 23(9), 2225. [Link]

  • ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. Willgerodt rearrangement. [Link]

  • ResearchGate. (2018). Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. [Link]

  • chemeurope.com. Willgerodt rearrangement. [Link]

  • Michigan State University Department of Chemistry. Willgerodt-Kindler Reaction. [Link]

  • Royal Society of Chemistry. (2016). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. RSC Advances, 6(10), 8343-8351. [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–498. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 293–296. [Link]

  • Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt-Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [Link]

  • Rorig, K., et al. (1963). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 43, 72. [Link]

  • Engberts, J. B. F. N., & Jager, W. (2003). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 1(16), 2849-2855. [Link]

  • Massachusetts Institute of Technology. 7.6. Two-Solvent Recrystallization Guide. [Link]

  • Google P
  • Martelli, A., et al. (2014). Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo. ACS Medicinal Chemistry Letters, 5(9), 1025–1029. [Link]

  • Fickelscherer, R. J., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(10), e17359. [Link]

  • Clark Atlanta University. Chromatographic Methods of Analysis. [Link]

  • Royal Society of Chemistry. (2020). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. RSC Advances, 10(49), 29532-29538. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • Martelli, A., et al. (2014). Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo. ACS Medicinal Chemistry Letters, 5(9), 1025–1029. [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]

  • ResearchGate. (2010). Pharmaceutical Impurities: An Overview. [Link]

Sources

Identifying and removing impurities from 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and removing impurities. The following content is structured in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Section 1: Impurity Profiling & Identification

The first step in delivering a high-purity compound is understanding the nature of the impurities present. This section focuses on the common contaminants and the analytical techniques used to detect them.

FAQ: What are the most common impurities in this compound and where do they come from?

The impurities in this compound are typically process-related and can be categorized as unreacted starting materials, by-products of side reactions, or degradation products.[1] The specific impurities will depend on the synthetic route, but common examples are listed in the table below.

Table 1: Common Impurities in this compound Synthesis

Impurity NameStructurePotential Source
4-Methoxyphenylacetic acid C₉H₁₀O₃Unreacted starting material from the amidation reaction.
p-Anisaldehyde C₈H₈O₂Can be an impurity in the starting material (4-methoxyphenylacetic acid) or formed from its oxidation.[2][3]
p-Anisic acid C₈H₈O₃Oxidation product of p-anisaldehyde, which can be present in starting materials.[4]
Diacetamide derivative VariesFormed by the reaction of the product with another molecule of the activated starting material.
Residual Solvents VariesSolvents used in the reaction or purification steps (e.g., Toluene, Ethyl Acetate, Ethanol).
FAQ: How do I choose the right analytical technique to identify these impurities?

Choosing the correct analytical technique is crucial for accurate impurity profiling. A multi-pronged approach using chromatography and spectroscopy is often the most effective.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the polar and non-polar impurities from the main compound. UV detection at a wavelength around 254 nm is suitable for these aromatic compounds.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents or low-boiling point starting materials.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities.[7][8][9][10] By comparing the spectra of your sample to a pure reference standard, you can identify and quantify impurities based on their unique chemical shifts. For example, the acidic proton of 4-methoxyphenylacetic acid will have a distinct downfield signal in the ¹H NMR spectrum that is absent in the pure product.

Workflow for Impurity Identification

Below is a generalized workflow for identifying an unknown impurity in your sample of this compound.

G cluster_0 Initial Analysis cluster_1 Impurity Detection cluster_2 Identification cluster_3 Confirmation Crude Product Crude Product HPLC_Analysis HPLC Analysis (Purity Assessment) Crude Product->HPLC_Analysis Inject Impurity_Peak Impurity_Peak HPLC_Analysis->Impurity_Peak Peak > 0.1%? Proceed Proceed Impurity_Peak->Proceed Yes End Product Meets Purity Spec Impurity_Peak->End No LC_MS LC-MS Analysis (Obtain Mass) Proceed->LC_MS Characterize NMR Preparative HPLC followed by NMR (Structure Elucidation) LC_MS->NMR Isolate & Characterize Compare Compare data with known impurities/starting materials NMR->Compare Validate Identified Impurity Identified Compare->Identified Match Found

Caption: A stepwise workflow for the identification of unknown impurities.

Section 2: Purification & Impurity Removal Strategies

Once impurities have been identified, the next step is to select an appropriate purification method.

FAQ: What is the most effective method to purify this compound?

For crystalline solids like this compound, recrystallization is often the most efficient and scalable purification method. Column chromatography is a viable alternative, especially for removing impurities with very similar solubility profiles.

Recrystallization

The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Table 2: Recrystallization Solvent Selection Guide

Solvent/SystemPolaritySuitability as a Primary SolventComments
Ethanol Polar ProticGoodOften a good starting point. The amide functionality allows for some solubility in alcohols.[11]
Water Very PolarPoorThe compound has low water solubility. Can be used as an anti-solvent with a more soluble solvent like ethanol or acetone.[12]
Ethyl Acetate/Heptane Mid-PolarityGoodA common and effective solvent pair. Dissolve in minimal hot ethyl acetate and add heptane until the solution becomes cloudy, then allow to cool slowly.[12]
Toluene Non-PolarModerateCan be effective, especially for removing more polar impurities.

Experimental Protocol: Recrystallization using Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot solution, add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvents.

Troubleshooting Recrystallization

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound is too soluble. Try using a different solvent system or a slower cooling rate.

  • No Crystals Form: This can happen if too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can also help induce crystallization.

  • Low Recovery: This may be due to using too much solvent or the compound having significant solubility in the cold solvent. Ensure you are using the minimum amount of hot solvent necessary for dissolution.

Column Chromatography

If recrystallization fails to remove a persistent impurity, column chromatography is the next logical step.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate in heptane or hexane is a good starting point. A typical gradient might be from 10% to 50% ethyl acetate. The more polar product will elute after the less polar impurities.

Workflow for Purification Strategy Selection

This decision tree can help you choose the most appropriate purification method.

G Start Crude Product Purity < 99% Purity_Check Major Impurity Type? Start->Purity_Check Recrystallization Attempt Recrystallization (e.g., EtOH/Water) Purity_Check->Recrystallization Starting Material or By-product Column_Chrom Perform Column Chromatography (Silica, Heptane/EtOAc) Purity_Check->Column_Chrom Multiple Impurities or Similar Polarity Purity_Check_2 Purity > 99.5%? Recrystallization->Purity_Check_2 Analyze Purity Final_Product Purified Product Purity_Check_2->Final_Product Yes Purity_Check_2->Column_Chrom No Column_Chrom->Purity_Check_2

Caption: A decision tree for selecting a purification strategy.

Section 3: Advanced Troubleshooting & FAQs

FAQ: My final product has a persistent yellow tint. What could be the cause and how do I remove it?

A yellow tint often indicates the presence of oxidized impurities or highly conjugated by-products. These can sometimes persist even after recrystallization. A charcoal treatment can be effective.

Protocol: Activated Charcoal Treatment

  • During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (approximately 1-2% by weight of your compound).

  • Keep the solution hot and swirl it for a few minutes.

  • Perform a hot filtration through a pad of celite to remove the charcoal.

  • Proceed with the recrystallization as described previously.

Caution: Using too much charcoal can lead to significant product loss due to adsorption.

FAQ: Purity by HPLC looks good (>99%), but NMR shows a significant solvent peak. How should I proceed?

This is a common issue, especially with high-boiling point solvents like toluene or DMF. The compound may be analytically pure, but the presence of residual solvent can be problematic for downstream applications. The best approach is to re-dissolve the product in a low-boiling point solvent (like dichloromethane or ethyl acetate), and then remove the solvent under high vacuum, possibly with gentle heating. This process, known as a solvent-swap, may need to be repeated to achieve the desired level of solvent removal.

FAQ: I see a new, unexpected peak in my chromatogram after storage. What could it be?

Amides can be susceptible to hydrolysis, especially if stored in a non-anhydrous environment or at elevated temperatures. The new peak could correspond to 4-methoxyphenylacetic acid. To confirm this, you can spike your sample with a small amount of 4-methoxyphenylacetic acid and see if the peak area increases. To prevent degradation, store the final compound in a tightly sealed container in a cool, dry, and dark place.

References

  • Oxidation of p-Anisaldehyde to p-Anisic Acid by Organic Clay as a Novel Method. (2021). European Journal of Molecular & Clinical Medicine, 8(3).
  • Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide. (n.d.). Millipore Sigma.
  • 13C-{1H} NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). (n.d.).
  • Liquid-Phase Oxidation of p-Methoxytoluene to p-Anisaldehyde with Co(OAc)2/Ce(OAc)3/Cr(OAc)3 Catalyst. (n.d.). Bulletin of the Chemical Society of Japan.
  • p-Anisaldehyde | 123-11-5. (n.d.). ChemicalBook.
  • Yields (%) of p-anisaldehyde in the aerobic oxidation of p-anisyl... (n.d.).
  • Separation of Acetamide, N-(2,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)acetamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • N,N-Dimethyl-2-(4-methoxyphenyl)-acetamide synthesis. (n.d.). ChemicalBook.
  • Acetamide, 2-(4-methoxyphenyl)-N-(2-pentyl)-N-ethyl- - Optional[13C NMR] - SpectraBase. (n.d.). SpectraBase.
  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (n.d.).
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2022).
  • N-(4-Methoxy-2-nitrophenyl)acetamide. (2022).
  • Supplementary Inform
  • GENERAL HPLC METHODS. (n.d.).
  • Acetamide, N-benzyl-2-(4-methoxyphenyl)- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... (n.d.).
  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Acetamide Impurities. (n.d.). BOC Sciences.
  • Go-to recrystalliz
  • 2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE synthesis. (n.d.). ChemicalBook.
  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (n.d.).
  • N-(4-Methoxy-3-nitrophenyl)acetamide. (n.d.). IUCr.
  • recrystalliz
  • This compound (C9H11NO2). (n.d.). PubChemLite.
  • Crystalliz
  • This compound | C9H11NO2 | CID 241868. (n.d.). PubChem.
  • Acetamide, N-(2-methoxyphenyl)-. (n.d.). NIST WebBook.
  • High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. (n.d.). Benchchem.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Method and assays for quantitation of acetamide in a composition. (n.d.).
  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace.
  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. (2002).
  • Synthesis and characterisation of process related impurity in bosentan monohydr

Sources

Technical Support Center: A Guide to Enhancing the Stability of 2-(4-Methoxyphenyl)acetamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into understanding and improving the stability of 2-(4-Methoxyphenyl)acetamide in solution. Our goal is to move beyond simple protocols and explain the causal mechanisms behind stability issues, empowering you to design robust and reliable experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability Principles

This section addresses the fundamental questions regarding the stability of this compound.

Q1: What is the primary cause of instability for this compound in aqueous solutions?

A1: The principal degradation pathway for this compound, like most primary amides, is hydrolysis.[1] The amide bond is susceptible to cleavage by water, a reaction catalyzed by either acidic or basic conditions, which results in the formation of 4-methoxyphenylacetic acid and ammonia.[2] While amide bonds are significantly more stable than, for instance, ester bonds, this hydrolytic degradation can become a critical issue during long-term storage or in prolonged experimental setups.[1]

Q2: How significantly does pH influence the stability of my compound?

A2: The pH of the solution is one of the most critical factors governing the rate of amide hydrolysis. The reaction is generally slowest at a near-neutral pH and is markedly accelerated under both acidic and basic conditions.[3][4][5]

  • Acidic Conditions (pH < 6): Under acidic conditions, a proton coordinates with the carbonyl oxygen of the amide. This protonation increases the electrophilicity of the carbonyl carbon, making it more vulnerable to nucleophilic attack by a water molecule.[1][4]

  • Basic Conditions (pH > 8): In a basic medium, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the degradation products.[1][2][5]

Therefore, the optimal pH for stability is compound-specific but typically falls within the 6-8 range. Determining this empirically is a crucial step in formulation development.

Q3: My compound has an aromatic ring. Should I be concerned about light sensitivity?

A3: Yes, caution is warranted. Aromatic amides can be susceptible to photodegradation.[6] One known pathway is the photo-Fries rearrangement, where irradiation can lead to the formation of aminobenzophenone-type products.[6] The presence of the methoxyphenyl group can influence the molecule's UV absorption profile and its subsequent photochemical reactivity. As a standard precautionary measure, solutions of this compound should be prepared and stored in amber vials or otherwise protected from direct light exposure.[7][8]

Q4: What is the general relationship between temperature and the stability of this compound?

A4: Temperature is a critical factor that directly accelerates the rate of chemical degradation, including hydrolysis. The relationship is often described by the Arrhenius equation, where an increase in temperature leads to an exponential increase in the degradation rate constant. A common rule of thumb in pharmaceutical sciences is that for every 10°C increase in temperature, the degradation rate can double or triple. For this reason, we strongly recommend storing stock solutions at reduced temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage) to minimize degradation.[1][7]

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Stability Issues

Observed Issue Potential Root Cause Recommended Troubleshooting Actions & Rationale
Rapid loss of compound purity in an aqueous buffer. pH-Mediated Hydrolysis: The buffer's pH is likely in a region that catalyzes amide hydrolysis (either too acidic or too basic).1. Verify Buffer pH: Calibrate your pH meter and confirm the pH of the final solution. The presence of the compound itself can slightly alter the pH.2. Conduct a pH-Rate Profile Study: (See Protocol 2) This is essential to identify the pH of maximum stability.3. Lower Storage Temperature: Store aliquots at 4°C or -20°C immediately after preparation.4. Prepare Solutions Fresh: For critical experiments, always use freshly prepared solutions to ensure compound integrity.
Appearance of new peaks in HPLC chromatograms after storage. Chemical Degradation: These new peaks are likely degradation products from hydrolysis, photolysis, or oxidation.1. Protect from Light: Ensure storage containers are light-resistant (amber glass).2. De-gas Solvents: If oxidation is suspected, sparging aqueous buffers with nitrogen or argon can help. Consider adding an antioxidant like sodium metabisulfite for formulation work.[9]3. Identify Degradants: Use LC-MS to obtain the mass of the unknown peaks. The expected hydrolysis product, 4-methoxyphenylacetic acid (MW ≈ 166.17 g/mol ), is a primary suspect.4. Perform Forced Degradation: (See Protocol 1) Intentionally degrade the compound to confirm if the new peaks match those generated under specific stress conditions.[10]
Inconsistent results or loss of activity in biological assays. Enzymatic Degradation or Instability in Complex Media: Cell culture media or biological matrices may contain enzymes (amidases, proteases) that catalyze hydrolysis.[1][11]1. Run a Matrix Stability Control: Incubate the compound in the assay medium (without cells/tissue) for the duration of the experiment. Analyze the concentration at t=0 and at the end to quantify non-enzymatic degradation.2. Minimize Incubation Time: Design experiments to be as short as feasible.3. Consider Enzyme Inhibitors: If enzymatic degradation is confirmed and compatible with the assay, broad-spectrum protease inhibitors may be used.

Section 3: Protocols for Stability Assessment and Enhancement

Protocol 1: Foundational Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the specificity of your analytical method.[10][12]

Objective: To generate likely degradation products and validate a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV/DAD system, heating block/oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Store a control sample (1 mL stock + 1 mL water) at -20°C.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: 1 mL stock + 1 mL water. Incubate at 60°C.

    • Photolytic Stress: Expose the solution to light conditions as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]

  • Sampling: Take aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[13]

  • Analysis: Before injection into the HPLC, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the working concentration of your analytical method.

  • Evaluation: Analyze all samples using your HPLC method. A true stability-indicating method will show baseline separation between the parent peak and all degradation product peaks.

Degradation TypeExperimental ConditionsStorage Conditions
Hydrolysis (Acid) 0.1 M HCl60°C
Hydrolysis (Base) 0.1 M NaOH60°C
Oxidation 3% H₂O₂Room Temperature
Thermal Water or Buffer60°C
Photolytic Water or BufferICH Q1B specified light source
Protocol 2: Determining the Optimal pH for Stability (pH-Rate Profile)

Objective: To experimentally determine the pH at which this compound has the lowest degradation rate.

Materials:

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Constant temperature incubator (e.g., 50°C to accelerate degradation).

  • Validated stability-indicating HPLC method.

Procedure:

  • Sample Preparation: Prepare a set of solutions of the compound at a fixed concentration in each of the different pH buffers.

  • Incubation: Place all solutions in the incubator at a constant, elevated temperature (e.g., 50°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7, 14 days), remove an aliquot from each pH solution. Immediately quench any further degradation by freezing or dilution in a neutral mobile phase.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample using the validated HPLC method.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the degradation follows first-order kinetics, the plot will be linear.

    • The slope of this line is equal to the negative of the apparent first-order rate constant (-k).

    • Plot the rate constant (k) as a function of pH. The lowest point on this U-shaped curve indicates the pH of maximum stability.

Buffer pHApparent Rate Constant (k) at 50°C (day⁻¹)Calculated Half-Life (t₁/₂) (days)
2.00.0957.3
4.00.02133.0
6.00.00886.6
7.0 0.006 115.5
8.00.01069.3
10.00.0887.9
12.00.2502.8

Section 4: Visual Summaries & Workflows

Diagram 1: Key Degradation Pathways

This diagram illustrates the primary chemical transformations that can lead to the degradation of this compound in solution.

cluster_hydrolysis Hydrolysis cluster_photo Photolysis cluster_oxidation Oxidation parent This compound (Parent Compound) hydrolysis_prod 4-Methoxyphenylacetic Acid + NH₃ parent->hydrolysis_prod H⁺/H₂O or OH⁻/H₂O Heat photo_prod Photo-Fries Products (e.g., Aminobenzophenones) parent->photo_prod UV/Vis Light (hν) ox_prod Oxidized Species parent->ox_prod Oxidizing Agent ([O]) e.g., H₂O₂

Caption: Major degradation pathways for this compound.

Diagram 2: Workflow for Stability Investigation

This workflow provides a logical sequence of steps to diagnose and resolve stability issues encountered during research and development.

G start Instability Observed (e.g., Purity Loss) dev_method 1. Develop & Validate Stability-Indicating Method start->dev_method forced_deg 2. Perform Forced Degradation (Acid, Base, Heat, Light, Oxid.) dev_method->forced_deg identify_cause 3. Identify Primary Degradation Pathway(s) forced_deg->identify_cause hydrolysis Hydrolysis identify_cause->hydrolysis Degradation in Acid/Base/Heat? photolysis Photolysis identify_cause->photolysis Degradation in Light? oxidation Oxidation identify_cause->oxidation Degradation with H₂O₂? solve_hydrolysis 4a. Conduct pH-Rate Profile to find pH of max stability. Control Temperature. hydrolysis->solve_hydrolysis solve_photo 4b. Protect from Light (Amber Vials, Dark Storage) photolysis->solve_photo solve_oxidation 4c. Use Inert Atmosphere (N₂/Ar) or Antioxidants oxidation->solve_oxidation optimize 5. Optimize Formulation & Storage Conditions solve_hydrolysis->optimize solve_photo->optimize solve_oxidation->optimize confirm 6. Confirm Long-Term Stability Under Optimized Conditions optimize->confirm

Caption: A systematic workflow for investigating and improving solution stability.

References

  • Antonino, L. D., & Re, A. C. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Royal Society of Chemistry. Available at: [Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The photolyses of fully aromatic amides. Canadian Journal of Chemistry. Available at: [Link]

  • Di Fazio, A., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Physical Chemistry Chemical Physics. Available at: [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]

  • Slideshare. (n.d.). Excipients for stabilizing preservation. Available at: [Link]

  • PharmiWeb.com. (2024). Most Commonly Seen Pharmaceutical Excipients. Available at: [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Available at: [Link]

  • Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at: [Link]

  • Eriksson, M. A., Härd, T., & Nilsson, L. (1995). On the pH dependence of amide proton exchange rates in proteins. Proteins: Structure, Function, and Genetics. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. Available at: [Link]

  • Káncz, I., et al. (2011). Photoinduced Rearrangement of Aromatic N-chloroamides to Chloroaromatic Amides in the Solid State. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Available at: [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? Available at: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Tarselli, M. A., et al. (2011). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Roy, A., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications. Available at: [Link]

  • Trovato, F., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave. Available at: [Link]

  • U.S. Geological Survey. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Teasdale, A., et al. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • ACS Publications. (2024). Photochemically Stable Amide-Linked Covalent Organic Framework for Efficient Dual Photoredox and Copper Catalysis. Available at: [Link]

  • Van der Donk, W. A., & Fortin, P. D. (2013). Enzymatic Strategies and Biocatalysts for Amide Bond Formation. Journal of the American Chemical Society. Available at: [Link]

  • U.S. Geological Survey. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. Available at: [Link]

  • Ovid. (n.d.). Photostability of Molecules of Aromatic Amines in... : Journal of Applied Spectroscopy. Available at: [Link]

  • Liou, G.-S., et al. (2008). Synthesis, luminescence and electrochromism of aromatic poly(amine–amide)s with pendent triphenylamine moieties. Journal of Materials Chemistry. Available at: [Link]

  • Professor Dave Explains. (2024). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube. Available at: [Link]

  • IUCr. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. Available at: [Link]

  • MDPI. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Available at: [Link]

  • Analytical and Bioanalytical Chemistry Research. (2021). Regular Article. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C9H11NO2). Available at: [Link]

  • ResearchGate. (2024). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Available at: [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Available at: [Link]

  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • MDPI. (2024). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. Available at: [Link]

Sources

Common side reactions in the synthesis of 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-methoxyphenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. Instead of a rigid FAQ, this guide is structured around common synthetic routes and the specific side reactions inherent to each, providing you with the causal explanations and actionable troubleshooting steps needed to optimize your experimental outcomes.

Section 1: Troubleshooting Guide by Synthetic Route

The choice of synthetic strategy is the most significant factor influencing the side-reaction profile. Below, we address the most common issues encountered in the three primary routes to this compound.

Route A: Hydrolysis of 4-Methoxyphenylacetonitrile

This is one of the most direct routes, typically involving acid- or base-catalyzed hydrolysis of the corresponding nitrile. While straightforward in principle, the reaction requires careful control to prevent the formation of undesired byproducts.

Problem 1: My final product is significantly contaminated with 4-methoxyphenylacetic acid.

  • Symptom: You observe a second product by TLC, often with a slightly lower Rf value than the amide. ¹H NMR of the crude product shows a broad singlet around 10-12 ppm, and the characteristic benzylic singlet for the acid appears near 3.59 ppm, distinct from the amide's signal at ~3.4-3.5 ppm.

  • Probable Cause: This is the most common side reaction in this route, resulting from the over-hydrolysis of the target amide. The amide is an intermediate in the complete hydrolysis of a nitrile to a carboxylic acid. Prolonged reaction times, excessive temperatures, or highly concentrated acid/base catalysts will drive the reaction past the desired amide stage. The formation of a carboxylic acid as a byproduct of amide hydrolysis is a well-documented phenomenon in related reactions.[1][2]

  • Proposed Solutions:

    • Kinetic Control: Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting nitrile has been consumed, before significant amide hydrolysis occurs.

    • Milder Conditions: Employ milder hydrolytic conditions. For example, using sulfuric acid in acetic acid or controlled partial hydrolysis with hydrogen peroxide under basic conditions can favor amide formation.

    • Temperature Management: Reduce the reaction temperature. While this will slow the reaction rate, it will have a more pronounced effect on slowing the second hydrolysis step (amide to acid) than the first (nitrile to amide).

Problem 2: The reaction has stalled, with a large amount of unreacted 4-methoxyphenylacetonitrile remaining.

  • Symptom: TLC analysis shows a dominant spot corresponding to the starting material, 4-methoxyphenylacetonitrile. The yield of the desired amide is poor.

  • Probable Cause: The hydrolytic conditions are insufficient to efficiently convert the nitrile. This can be due to low catalyst concentration, inadequate temperature, or poor solubility of the nitrile in the reaction medium. The stability of the nitrile starting material under insufficiently vigorous conditions means it will persist in the reaction mixture.[3][4]

  • Proposed Solutions:

    • Increase Catalyst Concentration: Gradually increase the concentration of the acid or base catalyst.

    • Elevate Temperature: Carefully increase the reaction temperature in increments of 10°C, while monitoring for the onset of carboxylic acid formation.

    • Improve Solubility: If solubility is an issue, consider using a co-solvent. For acid hydrolysis, solvents like acetic acid or dioxane can be effective.

Route B: The Willgerodt-Kindler Reaction

This powerful reaction typically starts from 4-methoxyacetophenone, using sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed to the target amide. Its multicomponent nature can lead to a complex product mixture if not properly controlled.[5][6]

Problem 1: The major product is the thioamide, not the amide.

  • Symptom: The isolated product is often a brightly colored (yellow/orange) solid. Mass spectrometry shows a molecular weight corresponding to the thioamide (C9H11NOS), and ¹³C NMR reveals a thiocarbonyl peak significantly downfield (~200 ppm).

  • Probable Cause: The Willgerodt-Kindler reaction first produces a thioamide intermediate.[1] The subsequent hydrolysis step, intended to convert the thioamide to the amide, was either omitted or inefficient.

  • Proposed Solutions:

    • Implement Hydrolysis Step: After the formation of the thioamide is complete, the crude product must be subjected to hydrolysis. This can often be achieved by adding aqueous acid (e.g., HCl or H2SO4) and heating.

    • Optimize Hydrolysis: If a hydrolysis step was performed but was ineffective, increase the heating time, temperature, or acid concentration.

Problem 2: The reaction yields a complex mixture of products with low recovery of the desired amide.

  • Symptom: TLC or GC-MS analysis of the crude reaction mixture shows multiple products, making purification difficult and significantly lowering the yield.

  • Probable Cause: The Willgerodt-Kindler reaction mechanism is complex, involving enamine formation, thiation, and rearrangements.[1][5] Side reactions can be promoted by excessively high temperatures or incorrect stoichiometry, leading to polymerization or other degradation pathways. The use of additives like a dipolar aprotic solvent or a base catalyst can sometimes be crucial for a clean reaction.

  • Proposed Solutions:

    • Strict Temperature Control: Avoid overheating. Maintain the temperature within the recommended range for the specific protocol being used.

    • Solvent and Catalyst Optimization: Recent literature suggests that using microwave-assisted heating or base catalysts can significantly improve the selectivity and yield of the Willgerodt-Kindler reaction.[6]

    • Stoichiometry: Ensure the correct molar ratios of the ketone, amine, and sulfur are used as specified in a validated procedure.

Section 2: General FAQs for Purification and Characterization

Q1: How can I effectively separate this compound from the 4-methoxyphenylacetic acid byproduct?

This is a critical purification challenge. The most effective method is an acid-base extraction during the workup.

  • Step 1: Dissolve the crude product mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Step 2: Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The 4-methoxyphenylacetic acid, being acidic, will be deprotonated to form its sodium salt, which is water-soluble and will move into the aqueous layer. The neutral amide will remain in the organic layer.

  • Step 3: Separate the layers. The organic layer now contains the purified amide. It can be washed with brine, dried over an anhydrous salt (like Na₂SO₄), and concentrated to yield the purified product. The acid can be recovered from the aqueous layer by acidification with HCl if desired.

Q2: What are the expected spectroscopic signatures for the product and key impurities?

Accurate identification of your product and any side products is essential. The table below summarizes key ¹H NMR signals.

CompoundBenzylic Protons (-CH₂-)Methoxy Protons (-OCH₃)Aromatic ProtonsOther Key Signals
This compound (Product)~3.4-3.5 ppm (s, 2H)~3.7-3.8 ppm (s, 3H)~6.8 ppm (d, 2H), ~7.2 ppm (d, 2H)~5.4 ppm & ~6.2 ppm (br s, 2H, -NH₂)
4-Methoxyphenylacetic Acid (Side Product)~3.5-3.6 ppm (s, 2H)~3.7-3.8 ppm (s, 3H)~6.8 ppm (d, 2H), ~7.2 ppm (d, 2H)>10 ppm (br s, 1H, -COOH)
4-Methoxyphenylacetonitrile (Starting Material)~3.6-3.7 ppm (s, 2H)~3.7-3.8 ppm (s, 3H)~6.9 ppm (d, 2H), ~7.3 ppm (d, 2H)N/A

Note: Exact chemical shifts may vary depending on the solvent used for NMR analysis.

Section 3: Visualized Workflows and Pathways

To provide a clearer understanding of the synthetic landscape, the following diagrams illustrate the reaction pathways and a logical troubleshooting workflow.

Diagrams

Caption: Overview of common synthetic routes to this compound.

Side_Reaction Nitrile 4-Methoxyphenylacetonitrile (R-CH₂-CN) Amide This compound (R-CH₂-CONH₂) Nitrile->Amide +H₂O (Desired Step) Acid 4-Methoxyphenylacetic Acid (R-CH₂-COOH) Amide->Acid +H₂O, ΔT (Side Reaction)

Caption: The common over-hydrolysis side reaction pathway.

Troubleshooting_Workflow decision decision action action result result issue issue start Analyze Crude Product (TLC, ¹H NMR) d1 Significant Starting Material Present? start->d1 d2 Carboxylic Acid Byproduct Present? d1->d2 No action_inc_time Increase Reaction Time, Temperature, or Catalyst Concentration d1->action_inc_time Yes action_workup Perform Acid-Base Extraction During Workup d2->action_workup Yes result_pure Pure Product d2->result_pure No issue_stalled Issue: Stalled Reaction action_inc_time->issue_stalled action_workup->result_pure

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 4: Experimental Protocol Example

Protocol: Purification via Acid-Base Extraction

This protocol assumes you have a crude product mixture containing the desired amide and the carboxylic acid byproduct.

  • Dissolution: Transfer the crude solid to a separatory funnel. Dissolve the solid in 50 mL of ethyl acetate. Ensure all solid is fully dissolved.

  • Base Wash: Add 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The top layer will be the organic phase (containing the amide), and the bottom will be the aqueous phase (containing the sodium salt of the acid).

  • Collection: Drain the bottom aqueous layer into a beaker.

  • Repeat: Repeat the base wash (Steps 2-5) with another 30 mL of NaHCO₃ solution to ensure complete removal of the acid.

  • Final Wash & Dry: Wash the remaining organic layer with 30 mL of brine (saturated NaCl solution). Drain the brine layer. Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Decant or filter the dried organic solution away from the drying agent and concentrate it using a rotary evaporator to yield the purified this compound.

This guide is intended to serve as a starting point for troubleshooting. Always consult primary literature and adhere to all laboratory safety protocols.

References

  • Wikipedia contributors. (2023). Willgerodt rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Allen, C. L., & Williams, J. M. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(1), 691-693. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Engberts, J. B. F. N., & Blandamer, M. J. (2001). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Physical Chemistry Chemical Physics, 3(10), 1828-1834. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt-Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. Retrieved from [Link]

  • Lachance, H., & Le, D. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Arkivoc, 2010(5), 181-189. Retrieved from [Link]

  • Priebbenow, D. L., & Bolm, C. (2013). Scheme 1 The Willgerodt reaction and the Kindler modification. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Gomez, L. F., et al. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 2(2), 22-25. Retrieved from [Link]

Sources

Technical Support Center: Refining HPLC Separation of 2-(4-Methoxyphenyl)acetamide and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 2-(4-Methoxyphenyl)acetamide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals who are working to establish robust and efficient HPLC separation methods for this compound family. We will move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common challenges encountered in the laboratory.

Section 1: Understanding the Separation Challenge

The primary difficulty in analyzing this compound alongside its metabolic products lies in the wide range of polarities across the analytes. The parent drug is relatively nonpolar, while its metabolites, formed through biochemical transformations, are significantly more hydrophilic.

The expected metabolic pathway primarily involves O-dealkylation to form N-(4-hydroxyphenyl)acetamide (more commonly known as acetaminophen or paracetamol)[1][2]. This primary metabolite then undergoes extensive Phase II conjugation to produce highly polar glucuronide and sulfate derivatives[3].

G parent This compound (Parent Drug - Nonpolar) metabolite1 N-(4-hydroxyphenyl)acetamide (Acetaminophen - More Polar) parent->metabolite1 Phase I: O-Dealkylation metabolite2 Glucuronide & Sulfate Conjugates (Highly Polar) metabolite1->metabolite2 Phase II: Conjugation G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed q1 Is the analyte basic? (e.g., contains amine groups) start->q1 sol1 Lower Mobile Phase pH (e.g., to pH 2.5-3.0) q1->sol1 Yes sol2 Use a High-Purity, End-Capped Column q1->sol2 Yes sol3 Use a pH-Stable Column at High pH (e.g., pH 9-10) q1->sol3 Yes q2 Is the column old or damaged? q1->q2 No/Unsure end Symmetrical Peak sol1->end sol2->end sol3->end sol4 Replace with a new column and use a guard column q2->sol4 Yes q2->end No sol4->end

Sources

Addressing poor cell permeability of 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2-(4-Methoxyphenyl)acetamide. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address challenges related to the compound's suboptimal cell permeability. Our approach is rooted in explaining the causal factors behind experimental observations and providing robust, validated protocols to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Challenge

This section addresses the most common initial questions regarding the permeability of this compound, establishing a foundational understanding of its properties and the context of the problem.

Q1: What are the key physicochemical properties of this compound, and how do they relate to cell permeability?

Understanding the physicochemical profile of this compound is the first step in diagnosing permeability issues. These properties are critical determinants for how a molecule interacts with the lipid bilayer of a cell membrane.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Permeability
Molecular Weight 165.19 g/mol [1]Low molecular weight is generally favorable for passive diffusion across cell membranes.[2][3]
logP (Octanol/Water) 0.8[1]This value indicates a moderate level of lipophilicity. While not highly lipophilic, it suggests the compound has some affinity for the non-polar membrane environment.
Hydrogen Bond Donors 1[1]A low number of hydrogen bond donors is beneficial, as fewer bonds need to be broken with water for the molecule to enter the lipid membrane.[4][5]
Hydrogen Bond Acceptors 2[1]A low number of hydrogen bond acceptors also favors permeability by reducing strong interactions with the aqueous environment.[5][6]
Polar Surface Area (PSA) 52.3 Ų[1]The PSA is relatively low, which is a strong indicator of good potential for passive membrane permeation.
Q2: Does this compound comply with Lipinski's Rule of Five?

Yes. The "Rule of Five" is a guideline used to evaluate the druglikeness of a chemical compound and its likelihood of being orally active.[7][8][9] A compound is predicted to have poor absorption or permeation if it violates two or more of the following criteria:

  • No more than 5 hydrogen bond donors. (Value: 1)

  • No more than 10 hydrogen bond acceptors. (Value: 2)

  • A molecular mass less than 500 daltons. (Value: 165.19)

  • A logP not exceeding 5. (Value: 0.8)

As shown, this compound does not violate any of these rules, which makes its observed poor permeability a nuanced issue that requires deeper investigation.

Q3: If the compound complies with the Rule of Five, why might it still exhibit poor cell permeability?

Compliance with Lipinski's rules is a predictor of potential, not a guarantee of high permeability.[9] Several other factors can limit a compound's ability to cross the cell membrane effectively:

  • Efflux Transporter Activity: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters are present on cell membranes and actively pump substrates out of the cell, reducing intracellular concentration.[10][11]

  • Poor Aqueous Solubility: While not directly a measure of permeability, low solubility can limit the concentration of the compound available at the cell surface for absorption, thus appearing as poor permeability in experimental setups.

  • Metabolic Instability: The compound could be rapidly metabolized by enzymes present in the cell model (e.g., Caco-2 cells), leading to a lower measured concentration of the parent compound on the receiving side.[11]

Q4: What are the standard in vitro models to assess cell permeability, and which one should I use?

Two widely adopted methods provide complementary information about a compound's permeability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[12][13] It is a cost-effective, high-throughput method to determine a compound's intrinsic ability to permeate a lipid barrier without the confounding factors of active transport or metabolism.[14][15]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which resemble the epithelial cells of the human intestine.[16][17][18] It is considered the gold standard as it accounts for multiple transport mechanisms, including passive diffusion, active transport (uptake and efflux), and paracellular transport.[17]

Recommendation: Start with the PAMPA assay to establish a baseline for passive diffusion. Follow up with a bidirectional Caco-2 assay to determine if active efflux is a contributing factor to poor permeability.

Part 2: Troubleshooting Guides - Strategies for Improving Permeability

This section provides actionable, step-by-step guidance for experimentally assessing and improving the cell permeability of this compound.

Guide 1: How to Quantitatively Assess and Diagnose the Permeability Issue

Objective: To obtain reliable experimental data on the permeability of this compound and determine if active efflux is the primary cause of poor penetration.

G cluster_0 Step 1: Baseline Passive Permeability cluster_1 Step 2: Biological Permeability & Efflux cluster_2 Step 3: Data Analysis PAMPA Perform PAMPA Assay Result1 Calculate Papp (passive) PAMPA->Result1 Caco2 Perform Bidirectional Caco-2 Assay (A→B and B→A) Result1->Caco2 If Papp (passive) is low, proceed to confirm in biological system Result2 Calculate Papp (A→B) and Papp (B→A) Caco2->Result2 Analysis Calculate Efflux Ratio (ER) ER = Papp (B→A) / Papp (A→B) Result2->Analysis Decision Is ER > 2? Analysis->Decision Conclusion1 Conclusion: Poor permeability is likely due to active efflux. Decision->Conclusion1 Yes Conclusion2 Conclusion: Poor permeability is likely due to low intrinsic permeability or other factors (e.g., solubility). Decision->Conclusion2 No

Caption: Workflow for diagnosing the cause of poor cell permeability.

This protocol is designed to measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to identify potential efflux.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity check)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.

    • Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.[18]

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be ≥200 Ω·cm² to ensure tight junction formation.[10][19]

    • Alternatively, perform a Lucifer yellow rejection assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Transport Experiment Preparation:

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Equilibrate the monolayers in transport buffer for 20-30 minutes at 37°C in an incubator.

  • Dosing (Performed in triplicate):

    • Prepare the dosing solution of this compound (e.g., final concentration of 10 µM) in transport buffer.

    • For A→B transport: Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For B→A transport: Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.[17]

  • Sampling:

    • Incubate the plates at 37°C on an orbital shaker (approx. 50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber.

    • After each sample is taken, replace the volume with fresh, pre-warmed transport buffer.

    • At the end of the experiment, take a sample from the donor chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the steady-state flux (rate of appearance in the receiver chamber), A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B→A) / Papp (A→B)[18]

Interpretation:

  • An ER > 2 is a strong indication that the compound is actively transported by efflux pumps.[10]

  • If the ER is ≤ 2 and the Papp (A→B) is low (<1 x 10⁻⁶ cm/s), the issue is likely poor intrinsic passive permeability.

Guide 2: How to Improve Permeability via Chemical Modification (Prodrug Strategy)

Objective: To temporarily mask the polar functional groups of this compound to increase its lipophilicity and ability to passively diffuse across the cell membrane.

Causality: The amide group (-CONH₂) on the parent molecule contains a hydrogen bond donor (N-H) that increases polarity. By converting this group into a less polar, bioreversible moiety (a prodrug), the molecule can more easily partition into the lipid membrane.[20][21] Once inside the cell, cellular enzymes (e.g., esterases, amidases) cleave the promoiety, releasing the active parent drug.[22][23]

G Prodrug Prodrug (e.g., N-acyloxymethyl derivative) - Increased Lipophilicity - Masked H-Bond Donor Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane ActiveDrug Active Drug Released (this compound) Enzymes Cellular Enzymes (e.g., Esterases) Enzymes->ActiveDrug Bio-reversible Cleavage Membrane->Enzymes

Caption: The prodrug strategy for enhancing cell permeability.

Suggested Chemical Strategies:

  • N-Acyloxymethyl Prodrugs: Reacting the amide nitrogen with an acyloxymethyl halide can create a prodrug that is readily cleaved by intracellular esterases. This approach effectively masks the hydrogen bond donor and increases lipophilicity.

  • N-Mannich Bases: These can be formed by reacting the amide with formaldehyde and a secondary amine. They can improve solubility and are designed to cleave under physiological conditions to release the parent compound.

Experimental Validation:

  • Synthesize the designed prodrug(s).

  • Confirm the stability of the prodrug in the experimental buffer (e.g., HBSS) to ensure it doesn't prematurely hydrolyze.

  • Perform a Caco-2 permeability assay on the prodrug.

  • Analyze samples from both the receiver compartment and cell lysates for both the prodrug and the released parent compound to confirm intracellular conversion.

  • Expected Outcome: The Papp value for the prodrug should be significantly higher than that of the parent compound, and the parent compound should be detectable inside the cells.

Guide 3: How to Enhance Permeability via Formulation (Permeation Enhancers)

Objective: To improve the permeability of the existing this compound molecule by co-formulating it with a chemical permeation enhancer (CPE).

Causality: CPEs are excipients that interact with components of the cell membrane to temporarily and reversibly reduce its barrier function, thereby allowing the drug to pass through more easily.[24][25][26] Mechanisms include disrupting the ordered structure of the lipid bilayer or affecting tight junction proteins.[25]

Table 2: Common Classes of Chemical Permeation Enhancers

ClassExamplesGeneral Mechanism of ActionKey Consideration
Fatty Acids Oleic Acid, Linoleic AcidDisrupt the ordered lipid packing in the cell membrane.Can cause irritation at high concentrations.[26]
Surfactants Sodium Lauryl Sulfate (anionic), Polysorbates (non-ionic)Intercalate into the lipid bilayer, creating pores or increasing fluidity.Potential for cell toxicity; non-ionic surfactants are generally better tolerated.[24]
Alcohols & Glycols Ethanol, Propylene GlycolAct as co-solvents and can extract lipids from the membrane.Often used to improve solubility as well as permeation.[24]
Cyclodextrins β-Cyclodextrin, HP-β-CDCan extract cholesterol or lipids from the membrane, increasing fluidity.Can also decrease drug availability if the drug-cyclodextrin complex is too stable.

Experimental Protocol: Screening for an Effective Permeation Enhancer

  • Select Enhancers: Choose a small panel of enhancers from different classes (e.g., Oleic Acid, Polysorbate 80, Ethanol).

  • Determine Non-Toxic Concentration Range: Before the permeability experiment, perform a cell viability assay (e.g., MTT or LDH assay) on Caco-2 cells with a range of concentrations for each selected CPE to identify the highest non-toxic concentration.

  • Perform Permeability Assay:

    • Use the standard Caco-2 permeability assay protocol (Guide 1).

    • Prepare the dosing solution of this compound containing the pre-determined non-toxic concentration of the chosen CPE.

    • Include two control groups: a positive control (e.g., a known highly permeable compound like propranolol) and a negative control (this compound without any enhancer).

  • Analyze and Compare:

    • Calculate the Papp (A→B) for the compound in the presence of each CPE.

    • Determine the Enhancement Ratio (ER) : ER = Papp (with enhancer) / Papp (without enhancer).

  • Expected Outcome: A successful CPE will yield an Enhancement Ratio significantly greater than 1 without compromising monolayer integrity (as verified by TEER or Lucifer yellow post-experiment).

References

  • Bhal, S. K., Kassam, K., Peirson, I. G., & Pearl, G. M. (2007). The Rule of Five. Advanced Drug Delivery Reviews, 59(7), 675-689. Available at: [Link]

  • Morrow, D. I. J., McCarron, P. A., Woolfson, A. D., & Donnelly, R. F. (2007). Innovative strategies for enhancing topical and transdermal drug delivery. The Open Drug Delivery Journal, 1(1), 36-59. Available at: [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Available at: [Link]

  • Lane, M. E. (2013). Skin penetration enhancers. International Journal of Pharmaceutics, 447(1-2), 12-21. Available at: [Link]

  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137. Available at: [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of PAMPA in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010. Available at: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Available at: [Link]

  • Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771. Available at: [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. Available at: [Link]

  • Whitehead, K., Karr, N., & Mitragotri, S. (2008). Safe and effective permeation enhancers for oral drug delivery. Pharmaceutical Research, 25(8), 1782-1788. Available at: [Link]

  • Salama, N. N., Eddington, N. D., & Fasano, A. (2006). Tight junction modulation and its relationship to drug delivery. Advanced Drug Delivery Reviews, 58(1), 15-28. Available at: [Link]

  • Stella, V. J. (2007). Prodrugs: Challenges and Rewards. Springer. Available at: [Link]

  • Shityakov, S., & Förster, C. (2014). In silico-predicted passive transport and experimental evaluation of novel CNS-targeted opioid receptor antagonists through the blood-brain barrier. Pharmaceutical Research, 31(8), 2034-2046. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. Available at: [Link]

  • GARDP Revive. Lipinski's Rule of 5. Available at: [Link]

  • ResearchGate. Strategies exploring prodrug approaches to improve PROTAC permeability. Available at: [Link]

  • PubMed Central. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Technology Networks. PAMPA Permeability Assay. Available at: [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. Available at: [Link]

  • ResearchGate. Cell permeability beyond the rule of 5. Available at: [Link]

  • YouTube. ADME & Lipinski's rules for drugs. Available at: [Link]

  • Taylor & Francis Online. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Available at: [Link]

  • ConductScience. Factors Affecting Cell Membrane Permeability and Fluidity. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • JoVE. Factors Affecting Drug Distribution: Tissue Permeability. Available at: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • Wikipedia. Lipinski's rule of five. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

Sources

Technical Support Center: Minimizing Degradation of 2-(4-Methoxyphenyl)acetamide During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this compound for their experiments. Unforeseen degradation can lead to inconsistent results, failed experiments, and loss of valuable time. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the integrity of your this compound samples.

Section 1: Understanding the Stability Profile of this compound

A proactive approach to preventing degradation begins with understanding the molecule's inherent vulnerabilities. This section addresses the core chemical principles governing its stability.

Question: What are the primary environmental factors that can cause the degradation of this compound?

Answer: The stability of this compound is influenced by several key environmental factors. Like many complex organic molecules, it is susceptible to degradation through hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: The amide linkage in the molecule is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.

  • Oxidation: The electron-rich methoxy-substituted phenyl ring can be a target for oxidative degradation, especially in the presence of atmospheric oxygen or oxidizing agents.[3] This can sometimes lead to the formation of colored impurities.

  • Photolysis: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions in aromatic compounds.[1][4] Many suppliers recommend storing the compound in light-resistant containers.

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation.[1][5] Therefore, proper temperature control is crucial for long-term storage.

Question: What are the most probable degradation pathways for this molecule?

Answer: Based on the functional groups present in this compound—an amide and a methoxyphenyl group—we can predict three primary degradation pathways. Forced degradation studies, as outlined by ICH guidelines, are the definitive way to confirm these pathways for your specific material and formulation.[2][6][7]

  • Hydrolytic Cleavage: This is often the most common pathway. The amide bond is hydrolyzed to yield 4-methoxyphenylacetic acid and ammonia. This reaction is significantly accelerated at pH extremes.

  • Oxidative Degradation: Oxidation can occur at several points on the molecule. The methoxy group (-OCH₃) can be O-demethylated to a hydroxyl group, forming 2-(4-hydroxyphenyl)acetamide. Alternatively, the benzene ring itself can be hydroxylated or undergo more complex oxidative cleavage.[3]

  • Photodegradation: Aromatic compounds can absorb UV light, leading to the formation of reactive species that can dimerize or react with other molecules. The exact products of photodegradation can be complex and varied.[4][8][9]

The following diagram illustrates these potential degradation routes.

G cluster_main Potential Degradation Pathways cluster_products Degradation Products A This compound (Parent Compound) B 4-Methoxyphenylacetic Acid + Ammonia A->B Hydrolysis (Acid/Base, H₂O) C 2-(4-Hydroxyphenyl)acetamide (O-demethylation) A->C Oxidation (O₂, Peroxides) D Complex Photoproducts (e.g., Dimers) A->D Photolysis (UV/Light)

Caption: Predicted degradation pathways for this compound.

Section 2: Troubleshooting Guide: Common Storage & Handling Issues

This section provides solutions to specific problems you might encounter during your research.

Question: I've noticed the color of my solid this compound powder has changed from white/light beige to a yellowish or brownish tint. What does this mean?

Answer: A color change is a strong indicator of chemical degradation. This is most commonly caused by oxidation or photodegradation.

  • Causality: The formation of oxidized species or complex photoproducts can introduce chromophores (light-absorbing groups) into the molecular structure, resulting in a colored appearance.

  • Immediate Actions:

    • Segregate the suspect container to prevent its use in critical experiments.

    • Review your storage conditions. Was the container properly sealed? Was it exposed to light or excessive heat?

    • Perform a purity check using an appropriate analytical method (e.g., HPLC, see Protocol 3.3) to quantify the level of degradation before deciding whether the material is still usable.

  • Preventative Measures: Always store the compound in a tightly-sealed, amber glass vial or other light-blocking container. Store it in a cool, dark, and dry place as recommended by the supplier.[10][11][12]

Question: My experimental results are showing poor reproducibility. Could degradation of my this compound stock solution be the cause?

Answer: Absolutely. Degradation in solution can be much faster than in the solid state and is a common source of experimental variability.

  • Causality: Solvents provide a medium for hydrolytic and oxidative reactions to occur more readily. The pH of your solvent system is a critical factor; unbuffered aqueous solutions or those containing acidic/basic additives can significantly accelerate amide hydrolysis.

  • Troubleshooting Workflow: Follow this workflow to diagnose the issue.

G start Inconsistent Experimental Results prep_fresh Prepare a fresh stock solution immediately before use start->prep_fresh rerun Rerun experiment prep_fresh->rerun results_ok Results now consistent? rerun->results_ok issue_solved Problem solved. Adopt 'fresh prep' protocol. results_ok->issue_solved Yes investigate_stability Investigate solution stability. Analyze solution over time (0, 2, 4, 8, 24h) using HPLC (Protocol 3.3). results_ok->investigate_stability No degradation_detected Degradation detected? investigate_stability->degradation_detected optimize_solution Optimize solution conditions: - Use aprotic solvent if possible - Buffer aqueous solutions (pH 6-7) - Store aliquots at -20°C degradation_detected->optimize_solution Yes no_degradation No degradation detected. Investigate other experimental variables. degradation_detected->no_degradation No

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Best Practices for Solutions:

    • Prepare solutions fresh whenever possible.

    • If a stock solution must be stored, use a validated aprotic solvent (e.g., DMSO, DMF) if your experiment allows.

    • For aqueous solutions, use a neutral pH buffer (e.g., phosphate buffer, pH 7.0).

    • Store solutions in small, single-use aliquots in a freezer (-20°C or -80°C) to minimize freeze-thaw cycles.

Section 3: Recommended Protocols for Storage and Stability Assessment

Adherence to standardized protocols is essential for ensuring the long-term integrity of your compound and the validity of your analytical methods.

Table 1: Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationale & Source
Temperature 2-8°C (Refrigerated) for long-term storage.Slows the rate of all potential degradation reactions.[10][11]
Humidity Dry environment; store with a desiccant if necessary.Minimizes water availability for hydrolysis.
Light Protect from light; store in amber glass vials.Prevents light-induced photodegradation.
Atmosphere Tightly sealed container. Consider purging with an inert gas (e.g., Argon, Nitrogen) for highly sensitive applications.Prevents contact with atmospheric oxygen and moisture.[10][11][13]
Protocol 3.1: Forced Degradation Study (as per ICH Q1A Guidelines)

This protocol is designed to intentionally stress the compound to generate its degradation products. This is crucial for developing a truly stability-indicating analytical method that can separate and quantify these impurities.[2][7][14]

Objective: To identify potential degradation products under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade Water, Acetonitrile, and Methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector (See Protocol 3.2)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions (in separate, clearly labeled vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Incubate 2 mL of the stock solution at 60°C for 48 hours.

    • Photolytic Stress: Expose 2 mL of the stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[1][15]

    • Control: Keep 2 mL of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • After the specified time, cool all samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples (including the control) to a final concentration of ~100 µg/mL with the mobile phase.

    • Analyze all samples by HPLC (Protocol 3.2), looking for new peaks (degradation products) and a decrease in the area of the parent compound peak.

Protocol 3.2: Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from its potential degradation products generated in the forced degradation study.

Instrumentation & Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the "Control" sample from Protocol 3.1 to determine the retention time of the parent compound.

  • Inject each of the stressed samples (acid, base, oxidative, thermal, photolytic).

  • Analysis: Compare the chromatograms from the stressed samples to the control. A successful stability-indicating method will show:

    • The parent peak is well-resolved from all degradation product peaks.

    • No degradation peaks co-elute with the parent peak.

    • The mass balance is reasonable (i.e., the decrease in the parent peak area corresponds to the sum of the areas of the new degradation peaks).

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the typical shelf-life of solid this compound? While shelf-life is determined by the manufacturer, when stored under the recommended conditions (cool, dark, dry, sealed container), the solid compound is generally stable for several years.[12] However, it is best practice to re-qualify the material's purity after long-term storage, especially before use in GMP or other regulated environments.

Q2: Are there any known chemical incompatibilities I should be aware of? Yes, avoid strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous and potentially hazardous degradation reactions.[16]

Q3: How should I handle and dispose of degraded material? Degraded material should be treated as chemical waste. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Disposal must be in accordance with local, state, and federal regulations. Do not mix it with other waste streams unless permitted.[16]

Q4: Can I use this compound if I know it has partially degraded? Using degraded material is strongly discouraged. The presence of impurities can interfere with your experiment, leading to inaccurate and uninterpretable results. The degradation products may have different biological or chemical activities than the parent compound.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. Retrieved from [Link][14]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved from [Link][1]

  • Ich guidelines for stability studies 1. (2012, July 28). Slideshare. Retrieved from [Link][15]

  • ICH Q1: Stability Testing of Drug Substances and Drug Products. (n.d.). ICH. Retrieved from [Link][17]

  • ICH Guidelines: Drug Stability Testing Essentials. (n.d.). AMSbiopharma. Retrieved from [Link][5]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved from [Link][6]

  • Development of forced degradation and stability indicating studies of drugs-A review. (2017). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][18]

  • Forced degradation studies. (2016, December 14). MedCrave online. Retrieved from [Link][2]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2017). National Institutes of Health. Retrieved from [Link][7]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Retrieved from [Link][19]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (n.d.). IUCr. Retrieved from [Link][3][20]

  • Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved from [Link][4]

  • ACS Sustainable Chemistry & Engineering. (n.d.). ACS Publications. Retrieved from [Link][8]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2014). ResearchGate. Retrieved from [Link][9]

Sources

Technical Support Center: Optimizing Crystallization for 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methoxyphenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during the crystallization of this compound. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your results.

Introduction to this compound and its Crystallization

This compound is an aromatic amide whose solid-state properties are critical for its stability, dissolution, and bioavailability in pharmaceutical applications. The molecule's structure, featuring a methoxyphenyl ring and an acetamide functional group, allows for significant intermolecular interactions, primarily N-H···O hydrogen bonds, which dictate its crystal packing.[1][2] Achieving a crystalline solid of high purity and desired morphology is paramount. This guide provides a systematic approach to developing and troubleshooting crystallization protocols for this compound.

Physicochemical Properties Quick Reference

A fundamental understanding of the compound's properties is the first step in designing a successful crystallization process.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[3]
Molecular Weight 165.19 g/mol PubChem[3]
CAS Number 6343-93-7Sigma-Aldrich
Appearance Crystalline powderSanta Cruz Biotechnology[4]
Melting Point 128-130 °C (lit.)Chemsrc[5]
General Solubility Soluble in polar organic solvents (ethanol, methanol); limited in water.[6]Solubility of Things[6]
Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the crystallization of this compound.

Q1: I've dissolved my compound in a hot solvent and cooled the solution, but no crystals are forming. What's wrong?

Probable Causes:

  • Excess Solvent: The most common reason is using too much solvent, meaning the solution is not supersaturated upon cooling.[7]

  • Inappropriate Solvent: The chosen solvent may be too good at solubilizing the compound, even at low temperatures.

  • High Purity: Very high purity compounds sometimes resist nucleation because there are no impurity particles to act as nucleation sites.

  • Slow Nucleation Kinetics: The compound may be slow to form initial crystal nuclei.

Systematic Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide energy and a surface for nucleation.[8]

    • Seed Crystals: If you have a previous batch of pure crystals, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.[8]

  • Increase Supersaturation:

    • Evaporate Solvent: Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again.[7] This increases the solute concentration.

    • Add an Anti-solvent: If using a solvent system, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, like water for an ethanol solution) dropwise to the solution until it becomes slightly cloudy (the cloud point), then add a drop or two of the primary solvent to redissolve the precipitate before cooling.[9][10]

  • Extended Cooling: Place the flask in a colder environment, such as an ice bath or refrigerator, after it has cooled to room temperature to further decrease solubility.

Q2: My compound precipitated as an oil or a sticky solid ("oiling out") instead of forming crystals. How can I fix this?

Probable Causes:

  • Solution is Too Concentrated: The level of supersaturation is too high, causing the compound to crash out of solution as a liquid phase before it can organize into a crystal lattice.

  • Cooling Rate is Too Fast: Rapid cooling does not provide enough time for the molecules to orient themselves correctly into a stable crystal lattice.[7]

  • Low Melting Point Impurities: The presence of impurities can depress the melting point of the mixture, leading to an oil.

Systematic Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small, measured amount (e.g., 5-10% of the original volume) of the hot solvent to reduce the concentration.[7]

  • Slow Down the Cooling Process:

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • Insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature, or by loosely wrapping it in glass wool or paper towels.[7]

  • Lower the Saturation Temperature: Add more solvent so that the solution becomes saturated at a lower temperature. This reduces the likelihood of the solute's melting point being exceeded.

  • Change Solvents: Switch to a solvent with a lower boiling point or a different polarity.

Troubleshooting_Workflow start Crystallization Problem Observed no_crystals No Crystals Formed Upon Cooling start->no_crystals oiling_out Compound 'Oiled Out' as Liquid/Goo start->oiling_out low_yield Poor Crystal Yield start->low_yield impure Crystals are Impure (Colored/Wrong MP) start->impure sub_nc Is solution clear? no_crystals->sub_nc sol_oo 1. Re-heat and add more solvent. 2. Ensure slow cooling. 3. Change solvent. oiling_out->sol_oo sol_ly 1. Ensure complete cooling (ice bath). 2. Minimize solvent volume. 3. Minimize transfers and wash with ice-cold solvent. low_yield->sol_ly sol_imp 1. Ensure slow crystal growth. 2. Perform a second recrystallization. 3. Use activated charcoal for colored impurities. impure->sol_imp sol_nc1 1. Reduce solvent volume 2. Induce nucleation (scratch/seed) 3. Add anti-solvent sub_nc->sol_nc1 Yes sol_nc2 Solution is not supersaturated. Re-evaluate solvent choice. sub_nc->sol_nc2 No (cloudy)

Caption: A workflow for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q: What is the best starting solvent for recrystallizing this compound? A: Based on its chemical structure, polar organic solvents are a good starting point. Ethanol and methanol are excellent candidates because the compound is quite soluble in them when hot and significantly less soluble when cold.[1][6] A mixed-solvent system, such as ethanol-water or acetone-water, is also highly effective. Water acts as an anti-solvent, allowing for fine-tuned control over the saturation point.[8][10] Always perform a solvent screen with a small amount of material first.

Q: How does pH affect the crystallization of this compound? A: While the amide group is relatively neutral, the pH of the crystallization medium can still have an impact.[6] Extreme pH (highly acidic or basic) should be avoided as it can lead to hydrolysis of the amide bond. Minor pH variations can alter the solubility and the intermolecular interactions by affecting trace impurities or the protonation state of the molecule itself, which in turn influences crystal nucleation and growth.[11][12] For consistent results, it is best to work in a neutral pH range unless investigating pH-dependent polymorphism.

Q: My crystals have a wide melting point range. Does this mean they are impure? A: Yes, typically a broad melting point range indicates the presence of impurities, which disrupt the crystal lattice and cause it to melt over a range of temperatures. It could also suggest the presence of multiple crystal forms (polymorphs), each with a distinct melting point.[13] A second, carefully performed recrystallization should be conducted to improve purity. If the melting point remains broad, consider analytical techniques like DSC (Differential Scanning Calorimetry) to investigate potential polymorphism.

Q: How can I maximize my crystal yield? A: To maximize yield, you must balance purity and recovery. Use the minimum amount of hot solvent necessary to fully dissolve your compound.[10] Ensure the solution is cooled slowly to room temperature and then thoroughly in an ice bath to precipitate the maximum amount of product. When filtering, wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering impurities without re-dissolving a significant portion of the product.[10]

Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol is essential for identifying the ideal single solvent or solvent pair for recrystallization.[14]

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, toluene) dropwise at room temperature, swirling after each drop, up to about 0.5 mL.

    • Scientist's Note: An ideal solvent will dissolve very little or none of the compound at room temperature.[14]

  • For solvents where the compound was insoluble, gently heat the test tube in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large crop of well-formed crystals when cold.

Solvent Selection Logic:

Solvent_Selection start Test Solvent at Room Temp dissolves_rt Compound Dissolves start->dissolves_rt insoluble_rt Compound Insoluble dissolves_rt->insoluble_rt No reject_solvent Reject as single solvent. (Consider as 'Solvent A' in a pair) dissolves_rt->reject_solvent Yes heat_solution Heat Solution insoluble_rt->heat_solution dissolves_hot Compound Dissolves? heat_solution->dissolves_hot insoluble_hot Reject Solvent (Poor solubility) dissolves_hot->insoluble_hot No cool_solution Cool Solution dissolves_hot->cool_solution Yes crystals_form Good Crystals Form? cool_solution->crystals_form ideal_solvent Ideal Solvent Found! crystals_form->ideal_solvent Yes poor_crystals Poor/No Crystals. (Consider as 'Solvent B' / Anti-solvent) crystals_form->poor_crystals No

Caption: Decision tree for selecting a suitable recrystallization solvent.

Protocol 2: Single-Solvent Recrystallization (Using Ethanol)

This method is ideal when a single solvent with a steep solubility curve is identified.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid. Add a boiling chip or magnetic stir bar.

  • Heat the mixture to a gentle boil on a hot plate while stirring.

  • Add more hot ethanol in small portions until the solid completely dissolves. Avoid adding a large excess.

  • If the solution has colored impurities, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and boil for another 2-3 minutes.

  • If charcoal or other solid impurities are present, perform a hot filtration through fluted filter paper into a pre-heated clean flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration (Büchner funnel), wash them with a small amount of ice-cold ethanol, and allow them to air-dry on the filter paper before transferring to a watch glass for final drying.

Protocol 3: Two-Solvent Recrystallization (Using Ethanol-Water)

This is a powerful technique when no single solvent is ideal. It uses a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is not).

Methodology:

  • Dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution, following steps 1-4 of the single-solvent protocol.

  • While the ethanol solution is still hot, add hot water (the anti-solvent) dropwise with constant swirling.

  • Continue adding water until the solution becomes persistently cloudy (the saturation point).

  • Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Cool further in an ice bath and collect the crystals by vacuum filtration as described in Protocol 2. Wash the crystals with a small amount of a cold ethanol-water mixture.

References
  • Missioui, M., Ezzayani, K., Marouani, H., van der Lee, A., & Daran, J. C. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 665–670. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Shishkina, M. O., Sakhno, Y. I., & Shishkin, O. V. (2021). N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis. IUCrData, 6(11), x211158. [Link]

  • PubChem. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Solubility of Things. (n.d.). Acetanisole. [Link]

  • ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Link]

  • Eccles, K. S., Elcoate, C. J., Maguire, A. R., & Lawrence, S. E. (2011). Unzipping the dimer in primary amides by cocrystallization with sulfoxides. Crystal Growth & Design, 11(10), 4433-4439. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing? [Link]

  • ACS Publications, Crystal Growth & Design. (2011). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. [Link]

  • Aziz-ur-Rehman, Abbasi, M. A., Raza, H., et al. (2011). N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • Recrystallization Lab Document. (n.d.). [Link]

  • Newman, J., & Perrakis, A. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Crystals, 10(7), 558. [Link]

  • Chemsrc. (n.d.). 4'-Methoxyacetanilide. [Link]

  • Esteves, C. V., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1083. [Link]

  • Da Silva, A. C. P., et al. (2023). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 13(3), 444. [Link]

Sources

Technical Support Center: Troubleshooting 2-(4-Methoxyphenyl)acetamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex issues encountered during the synthesis, purification, and characterization of 2-(4-Methoxyphenyl)acetamide. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a very low yield. What are the most likely causes?

A1: Low yields can stem from several factors. The most common include incomplete reaction, side reactions, and product loss during workup or purification. For amide synthesis from 4-methoxyphenylacetic acid, ensure your coupling reagents are fresh and the reaction is conducted under anhydrous conditions to prevent hydrolysis of activated intermediates.[1][2] If using a method like the Willgerodt-Kindler reaction, precise temperature control is crucial to avoid thermal degradation.[3][4]

Q2: The melting point of my purified this compound is lower than the literature value and has a broad range. What does this indicate?

A2: A broad and depressed melting point is a classic indicator of an impure sample. The presence of unreacted starting materials, byproducts, or residual solvent can disrupt the crystal lattice of your compound, leading to this observation. Further purification, such as recrystallization or column chromatography, is recommended.

Q3: I am having trouble getting my this compound to crystallize. It keeps "oiling out." What can I do?

A3: "Oiling out" occurs when the compound's solubility in the chosen solvent is too high, or the cooling process is too rapid.[5][6] Try using a more non-polar solvent system or a solvent mixture.[7] Ensure you are using the minimum amount of hot solvent to dissolve your compound. Slow, gradual cooling is crucial for the formation of pure crystals.[6][8] Seeding the solution with a small crystal of pure product can also induce crystallization.[8]

Q4: My NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?

A4: Unexpected peaks in your NMR spectrum could correspond to several species. Common impurities include unreacted 4-methoxyphenylacetic acid, which would show a characteristic carboxylic acid proton signal, or residual solvents from your purification. Compare your spectrum to a reference spectrum of the pure compound and the starting materials. If available, 2D NMR techniques like COSY and HSQC can help in elucidating the structure of the unknown impurities.

Q5: What are the best solvents for recrystallizing this compound?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] For this compound, which has moderate polarity, ethanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane are often good starting points.[5][7] It is always best to perform small-scale solvent screening to determine the optimal system for your specific sample.

Detailed Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Reaction Yields

Low yields are a frequent challenge in organic synthesis. This guide provides a systematic approach to identifying and addressing the root cause.

Step 1: Verify the Integrity of Starting Materials Ensure your 4-methoxyphenylacetic acid and amine source are pure and dry. The presence of moisture can quench reagents and lead to unwanted side reactions. If you are using a coupling agent, confirm its activity, as many are sensitive to storage conditions.

Step 2: Scrutinize Reaction Conditions

  • Temperature: Was the reaction maintained at the optimal temperature? Deviations can significantly impact reaction rates and selectivity.

  • Atmosphere: For moisture-sensitive reactions, was an inert atmosphere (e.g., nitrogen or argon) properly maintained?

  • Stirring: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.

Step 3: Analyze the Crude Reaction Mixture Before purification, take a small aliquot of the crude reaction mixture for analysis by TLC, LC-MS, or ¹H NMR. This can provide valuable information about the extent of conversion and the presence of major byproducts.

Workflow for Diagnosing Low Yields:

LowYieldTroubleshooting start Low Yield Observed check_sm Analyze Starting Materials (Purity, Moisture) start->check_sm sm_ok Starting Materials OK check_sm->sm_ok Yes sm_bad Impure/Wet Starting Materials check_sm->sm_bad No check_reaction Review Reaction Conditions (Temp, Atmosphere, Stirring) sm_ok->check_reaction purify_sm Purify/Dry Starting Materials sm_bad->purify_sm purify_sm->start reaction_ok Conditions Correct check_reaction->reaction_ok Yes reaction_bad Incorrect Conditions check_reaction->reaction_bad No analyze_crude Analyze Crude Mixture (TLC, NMR, LC-MS) reaction_ok->analyze_crude optimize_reaction Optimize Reaction Conditions reaction_bad->optimize_reaction optimize_reaction->start incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction side_products Significant Side Products analyze_crude->side_products product_loss Product Loss During Workup/Purification analyze_crude->product_loss extend_time Extend Reaction Time / Increase Temperature incomplete_reaction->extend_time Consider change_reagents Change Coupling Agent / Catalyst incomplete_reaction->change_reagents Consider identify_byproducts Identify Byproducts and Modify Reaction side_products->identify_byproducts modify_workup Modify Workup/Purification Protocol product_loss->modify_workup

Caption: Troubleshooting workflow for low reaction yields.

Guide 2: Purification Challenges - Overcoming Impurities

Achieving high purity is critical, especially in drug development. This guide addresses common purification hurdles.

Problem: Persistent Impurity after Recrystallization

If an impurity co-crystallizes with your product, a single-solvent recrystallization may not be effective.

Solution Strategy:

  • Characterize the Impurity: Use spectroscopic methods (NMR, MS) to identify the impurity. Knowing its structure and properties will inform your purification strategy. A common impurity is the starting carboxylic acid, 2-(4-methoxyphenyl)acetic acid, which can be removed with a mild basic wash during the workup.[9][10]

  • Solvent System Modification: Switch to a mixed solvent system for recrystallization.[6] The goal is to find a solvent pair where the product has high solubility in the "good" solvent and low solubility in the "bad" solvent, while the impurity has different solubility characteristics.

  • Chromatography: If recrystallization fails, column chromatography is a powerful alternative. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will depend on the polarity of your product and the impurity.

Table 1: Common Solvents for Recrystallization and Chromatography

SolventPolarity IndexUse Case
Hexane0.1Non-polar "bad" solvent for recrystallization; mobile phase component.
Toluene2.4Aromatic solvent, can be useful for specific solubilities.
Dichloromethane3.1Good for dissolving a wide range of organic compounds.
Ethyl Acetate4.4Medium polarity solvent for chromatography and recrystallization.
Acetone5.1Polar solvent, often used as the "good" solvent in recrystallization.[5]
Ethanol4.3Polar protic solvent, good for recrystallizing moderately polar compounds.[5]
Water10.2Highly polar "bad" solvent for recrystallization of organic compounds.[5]

Polarity index values are relative and can vary slightly based on the scale used.[11]

Guide 3: Interpreting Analytical Data for Purity and Structure Confirmation

Accurate interpretation of analytical data is paramount.

Workflow for Spectroscopic Analysis and Structure Verification:

SpectralAnalysis start Purified Product Obtained nmr Acquire ¹H and ¹³C NMR Spectra start->nmr ir Acquire IR Spectrum start->ir ms Acquire Mass Spectrum start->ms analyze_nmr Analyze NMR Data: - Chemical Shifts - Integration - Coupling Patterns nmr->analyze_nmr analyze_ir Analyze IR Data: - N-H stretch (~3300 cm⁻¹) - C=O stretch (~1660 cm⁻¹) ir->analyze_ir analyze_ms Analyze MS Data: - Molecular Ion Peak (M⁺) - Fragmentation Pattern ms->analyze_ms compare_lit Compare Data to Literature/Reference Spectra analyze_nmr->compare_lit analyze_ir->compare_lit analyze_ms->compare_lit match Data Matches Expected Structure compare_lit->match Yes no_match Discrepancies Observed compare_lit->no_match No troubleshoot Re-evaluate Synthesis and Purification - Check for Isomers - Identify Byproducts no_match->troubleshoot

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxyphenyl)acetamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(4-Methoxyphenyl)acetamide. As you transition from bench-scale experiments to producing the larger quantities required for preclinical trials, new challenges in reaction control, purity, and process safety will emerge. This document offers a robust framework for navigating these complexities, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient scale-up campaign.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several precursors. The choice of route for scale-up depends critically on factors such as starting material cost and availability, reaction robustness, scalability of reagents, and the final product's required purity profile. Below are the most common and viable synthetic pathways.

cluster_0 Primary Synthetic Routes A 4-Methoxyphenylacetic Acid D This compound A->D Amidation (e.g., SOCl₂, NH₄OH) B 4-Methoxyphenylacetonitrile B->D Acid or Base Hydrolosis C p-Anisaldehyde C->D Willgerodt-Kindler Reaction (Sulfur, Morpholine, then Hydrolysis)

Caption: Primary synthetic routes to this compound.

For preclinical scale-up, the direct amidation of 4-Methoxyphenylacetic acid is often the most practical and recommended route. This pathway is high-yielding, utilizes readily available and cost-effective reagents, and generally involves straightforward reaction and purification steps. The Willgerodt-Kindler reaction, while effective, often requires harsher conditions and more complex workups, making it less ideal for large-scale production under cGMP-like conditions.[1][2][3][4][5]

Recommended Scale-Up Protocol: Amidation of 4-Methoxyphenylacetic Acid

This protocol details a robust two-step, one-pot procedure for converting 4-methoxyphenylacetic acid into the target amide via an acyl chloride intermediate.

Experimental Workflow Diagram

start Start: Charge Reactor step1 Step 1: Charge 4-Methoxyphenylacetic Acid and an Anhydrous Solvent (e.g., DCM) start->step1 step2 Step 2: Cool Reactor to 0-5 °C step1->step2 step3 Step 3: Add Thionyl Chloride (SOCl₂) Dropwise (Exothermic!) step2->step3 step4 Step 4: Warm to Room Temp. Stir for 2-3 hours (Monitor by TLC/LCMS) step3->step4 step5 Step 5: Concentrate in Vacuo to Remove Excess SOCl₂ and Solvent step4->step5 step6 Step 6: Redissolve Acyl Chloride in Anhydrous Solvent step5->step6 step7 Step 7: Cool to 0-5 °C and Add Ammonium Hydroxide (NH₄OH) Dropwise step6->step7 step8 Step 8: Stir for 1-2 hours, Allowing to Warm to Room Temp. step7->step8 step9 Step 9: Quench with Water and Perform Aqueous Work-up step8->step9 step10 Step 10: Filter the Precipitated Solid step9->step10 step11 Step 11: Recrystallize from Suitable Solvent (e.g., Ethanol/Water) step10->step11 end End: Dry Product Under Vacuum step11->end

Caption: Step-by-step workflow for the amidation of 4-methoxyphenylacetic acid.

Detailed Methodology

Materials & Reagents

ReagentMolar RatioMW ( g/mol )Example Quantity (100g scale)Notes
4-Methoxyphenylacetic Acid1.0166.17100.0 gEnsure it is dry.
Thionyl Chloride (SOCl₂)1.2118.9785.9 g (51.1 mL)Use fresh, high-purity grade. Handle in a fume hood.
Ammonium Hydroxide (NH₄OH)3.035.04118 mL (28-30% solution)A large excess ensures complete reaction of the acyl chloride.
Dichloromethane (DCM)--~1.5 LAnhydrous grade is essential for the first step.
Ethanol / Water--As neededFor recrystallization.

Procedure:

  • Acyl Chloride Formation:

    • Charge a dry, inerted reactor with 4-methoxyphenylacetic acid (1.0 equiv) and anhydrous dichloromethane (approx. 5-10 volumes).

    • Begin stirring and cool the mixture to 0-5 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 equiv) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and releases HCl and SO₂ gas, which must be scrubbed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the conversion of the starting material by TLC or LCMS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Amidation:

    • Re-dissolve the crude 4-methoxyphenylacetyl chloride in fresh anhydrous dichloromethane (approx. 5 volumes).

    • Cool the solution to 0-5 °C.

    • In a separate vessel, prepare a solution of concentrated ammonium hydroxide (3.0 equiv).

    • Slowly add the ammonium hydroxide solution to the stirred acyl chloride solution. This is a highly exothermic step; maintain the internal temperature below 15 °C. A thick white precipitate will form.

    • After the addition, remove the ice bath and allow the slurry to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Add deionized water (approx. 5 volumes) to the reaction mixture to dissolve any ammonium salts.

    • Filter the resulting slurry through a Buchner funnel and wash the filter cake sequentially with cold water (2 x 2 volumes) and a minimal amount of cold dichloromethane to remove any residual impurities.

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

    • Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Troubleshooting Guide

Scaling up a synthesis can introduce unforeseen challenges. This section addresses common issues encountered during this process.[6]

ProblemPossible Cause(s)Suggested Solutions & Explanations
Low Yield / Incomplete Reaction 1. Moisture Contamination: Water reacts with thionyl chloride and the acyl chloride intermediate, reducing the amount of active reagent. 2. Insufficient Reagent: The thionyl chloride may be of low purity or an insufficient excess was used. 3. Poor Temperature Control: Allowing the amidation step to get too warm can lead to side reactions and degradation.1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of inert gas (N₂ or Ar). 2. Verify Reagent Quality & Stoichiometry: Use a fresh bottle of thionyl chloride. A slight excess (1.2-1.5 equiv) is recommended to drive the reaction to completion. 3. Maintain Low Temperature: Improve cooling efficiency during the dropwise additions of thionyl chloride and ammonium hydroxide. Slower addition rates are crucial on a larger scale.
Product Discoloration (Yellow/Brown Hue) 1. Impure Starting Material: Impurities in the 4-methoxyphenylacetic acid can carry through or decompose. 2. Thermal Degradation: Localized overheating during the reaction or prolonged heating during drying can cause decomposition. 3. Residual Acid: Trace amounts of HCl from the first step can cause discoloration over time.1. Source High-Purity Reactants: Verify the purity of the starting material by melting point or spectroscopy before starting. 2. Improve Heat Transfer: Ensure vigorous stirring to prevent hot spots near the reactor walls. Avoid excessive temperatures during drying. 3. Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities before filtering.
Difficult Filtration 1. Fine Particle Size: Rapid precipitation during the amidation or recrystallization can lead to very fine particles that clog the filter. 2. Oily Product: The presence of impurities can lower the melting point of the product, causing it to "oil out" instead of crystallizing.1. Control Precipitation Rate: For the reaction quench, add the ammonium hydroxide more slowly. For recrystallization, allow the solution to cool slowly without agitation to encourage the growth of larger crystals. 2. Improve Purity Before Isolation: Perform an additional wash of the crude product. If oiling persists during recrystallization, try adding a different co-solvent or using column chromatography on a small scale to isolate pure material for seeding.
Formation of Unknown Impurities 1. Side Reactions: The acyl chloride can react with the methoxy group of another molecule under harsh conditions. 2. Dimerization: Self-condensation of the starting material or product is possible if conditions are not optimized.1. Strict Temperature Control: Do not allow the reaction to exotherm uncontrollably. The primary cause of many side reactions is excessive temperature. 2. Characterize Impurities: Isolate the impurity (if possible) and analyze by NMR and Mass Spectrometry to understand its structure. This will provide crucial clues to its formation mechanism and how to prevent it.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during scale-up? A1: The most critical parameters are temperature control and addition rates . Both the formation of the acyl chloride with thionyl chloride and the subsequent amidation with ammonium hydroxide are highly exothermic.[6] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. You must use a reactor with adequate cooling capacity and add reagents slowly and sub-surface (if possible) to prevent localized hot spots, which can lead to impurity formation and potential runaway reactions.

Q2: What analytical techniques are essential for characterization and ensuring preclinical-grade purity? A2: A comprehensive analytical package is required.

  • ¹H and ¹³C NMR: To confirm the structure of the final compound and identify any organic impurities.[8][9]

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • HPLC/UPLC: To determine the purity of the final product with high precision (typically >98% is required for preclinical studies) and to quantify any impurities.

  • FTIR Spectroscopy: To confirm the presence of key functional groups (amide C=O, N-H stretches).

  • Melting Point: As a quick and reliable indicator of purity.

Q3: What are the key safety precautions for this synthesis? A3: Safety is paramount, especially at scale.

  • Reagent Handling: Thionyl chloride is highly corrosive and toxic; it reacts violently with water.[10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Gas Effluent: The reaction of thionyl chloride with the carboxylic acid generates HCl and SO₂ gas. This effluent must be directed through a scrubber containing a basic solution (e.g., NaOH) to neutralize the acidic gases before venting.

  • Exotherm Control: Always have a cooling bath with sufficient capacity ready before starting additions. Monitor the internal reaction temperature continuously with a calibrated probe.[13][14]

  • Pressure: Never perform the reaction in a completely sealed vessel due to gas evolution.

Q4: My final product is difficult to dry and clumps together. How can I improve this? A4: This often indicates residual solvent or an amorphous solid form. First, ensure the final wash steps are effective at removing water-soluble impurities. For drying, using a vacuum oven with a gentle nitrogen bleed can help break up the solid and facilitate solvent removal. If the problem persists, consider changing the recrystallization solvent to one that produces a more crystalline, less "sticky" solid. Lyophilization (freeze-drying) can also be an effective, albeit more complex, alternative for removing final traces of solvent.

References

  • Vertex AI Search. (2026). Key details that are easily overlooked during the scale-up of the synthesis process.
  • Fisher Scientific. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). 13 C-{ 1 H} NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p).
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ChemicalBook. (n.d.). N-(4-Methoxyphenyl)acetamide(51-66-1).
  • Benchchem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.
  • Thermo Fisher Scientific. (2014).
  • SynArchive. (2024). Willgerodt-Kindler Reaction.
  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Benchchem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide.
  • Santa Cruz Biotechnology. (n.d.). N-(4-Methoxyphenyl)acetamide.
  • IUCr. (2021). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide.
  • MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on.
  • ChemicalBook. (n.d.). N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum.
  • SpectraBase. (2025). Acetamide, N-benzyl-2-(4-methoxyphenyl)- - Optional[13C NMR] - Chemical Shifts.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • SpectraBase. (n.d.). Acetamide, 2-(4-methoxyphenyl)-N-(2-pentyl)-N-decyl- - Optional[13C NMR].
  • SpectraBase. (n.d.). 2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)acetamide - Optional[1H NMR] - Spectrum.
  • PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • White Rose eTheses Online. (n.d.).
  • ResearchGate. (n.d.).
  • IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide.
  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Shanghai Haohong Scientific Co., Ltd. (2023).
  • PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Benchchem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide.
  • RSC Publishing. (2013). Recent advances in the Willgerodt–Kindler reaction.
  • RSC Publishing. (2020).
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • Google Patents. (n.d.). US2987545A - Process of converting esters into amides.
  • ResearchGate. (2025).
  • ResearchGate. (2025). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides.
  • PubChem. (2025). This compound | C9H11NO2 | CID 241868.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Benchchem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • IUCr. (2002). N-(4-Amino-2-methoxyphenyl)acetamide.

Sources

Technical Support Center: Method Development for Chiral Separation of 2-(4-Methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of 2-(4-methoxyphenyl)acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. The following troubleshooting guides and FAQs are structured to address specific issues, explaining the causality behind experimental choices to ensure robust and reproducible separations.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the chiral separation of this compound derivatives. Each issue is presented in a question-and-answer format, providing a clear path from problem to resolution.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am injecting my racemic mixture of a this compound derivative, but I am seeing only a single peak or two poorly resolved peaks. What are the likely causes and how can I improve the separation?

Answer:

Poor or no resolution is the most common challenge in chiral method development. The underlying cause is insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).[1] Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Chiral Stationary Phase (CSP) Selection:

  • Mechanism of Interaction: The this compound structure contains several key features for chiral recognition: an aromatic ring (potential for π-π interactions), an amide group (hydrogen bonding capabilities), and a chiral center. The chosen CSP must offer complementary interaction points.[1]

  • Initial Screening: A broad screening of CSPs is often the most effective approach.[2][3] There is no universal CSP, and a trial-and-error approach is common in chiral separations.[2] For aromatic amides, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are excellent starting points due to their diverse interaction mechanisms.[1][2]

    • Polysaccharide-based CSPs: These phases, such as those derivatized with phenylcarbamates, can form "chiral pockets" that allow for enantioselective partitioning.[1]

    • Macrocyclic Glycopeptide CSPs (e.g., Vancomycin, Teicoplanin): These offer a complex array of interactions, including hydrogen bonding, ionic interactions, and inclusion complexing, making them very versatile.[4][5]

2. Optimize the Mobile Phase Composition:

  • Normal-Phase vs. Reversed-Phase: The choice of mobile phase mode dramatically affects selectivity.

    • Normal-Phase (e.g., Hexane/Ethanol, Hexane/Isopropanol): This mode often enhances π-π and hydrogen bonding interactions, which can be critical for the separation of aromatic amides.[4]

    • Reversed-Phase (e.g., Water/Acetonitrile, Water/Methanol): This mode is driven by hydrophobic interactions and inclusion complexing.[6]

    • Polar Organic Mode (e.g., Methanol, Acetonitrile): This can be a good compromise and is often successful with macrocyclic glycopeptide phases.[4]

  • Mobile Phase Additives (Modifiers): Small amounts of acidic or basic additives can significantly impact peak shape and selectivity, especially for compounds with ionizable groups.[7][8]

    • For acidic compounds, adding a small percentage (typically 0.1%) of trifluoroacetic acid (TFA), formic acid, or acetic acid can improve peak shape and resolution.

    • For basic compounds, additives like diethylamine (DEA) or ethylenediamine (EDA) are commonly used.[8]

3. Adjust the Temperature:

  • Thermodynamic Effects: Temperature influences the thermodynamics of the analyte-CSP interaction.[9][10] Generally, lower temperatures increase the stability of the transient diastereomeric complexes, leading to better resolution. However, this is not always the case, and in some instances, increasing the temperature can improve resolution or even reverse the elution order.[9][11][12]

  • Recommended Action: Systematically evaluate the effect of temperature in a range such as 15°C, 25°C, and 40°C.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My enantiomers are separating, but the peaks are showing significant tailing (or fronting). What is causing this and how can I achieve symmetrical peaks?

Answer:

Poor peak shape is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the mobile phase or sample solvent.

1. Address Secondary Interactions:

  • Active Sites on Silica: Residual silanol groups on the silica support of the CSP can interact with basic analytes, causing peak tailing.

  • Solution: The use of mobile phase additives is crucial here. For basic analytes, adding a small amount of a competing base like DEA can mask the silanol groups and improve peak symmetry.[8] For acidic analytes, an acidic modifier like TFA can suppress the ionization of the analyte and reduce tailing.

2. Check for Column Overload:

  • Cause: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

  • Solution: Reduce the sample concentration or injection volume and observe the effect on peak shape.

3. Solvent Mismatch:

  • Cause: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[13]

  • Solution: Ideally, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

Issue 3: Irreproducible Retention Times and Resolution

Question: My method seemed to be working, but now I am seeing shifts in retention times and a loss of resolution between runs. What could be the cause of this lack of robustness?

Answer:

Irreproducibility in chiral separations can be particularly frustrating. The highly specific nature of chiral interactions means that even small changes in the system can have a significant impact.[14]

1. Column Equilibration:

  • Cause: Chiral columns, especially with mobile phase additives, can require extended equilibration times. The "memory effect" of additives is a known phenomenon where the stationary phase retains modifiers, affecting subsequent runs even after the mobile phase is changed.[7][14]

  • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. A consistent, documented equilibration time is essential for method robustness.

2. Mobile Phase Preparation:

  • Cause: Inconsistent preparation of the mobile phase, especially the concentration of additives, can lead to variability.

  • Solution: Prepare fresh mobile phase daily and use precise measurements for all components.

3. Column History and Contamination:

  • Cause: Strongly retained impurities from previous samples can accumulate on the column, altering its selective properties.[13]

  • Solution:

    • Implement a robust column flushing and regeneration protocol. For immobilized polysaccharide phases, strong solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can be used for cleaning.[13]

    • Always use a guard column to protect the analytical column from contaminants.[13]

4. Temperature Fluctuations:

  • Cause: As mentioned, temperature has a significant effect on chiral separations.[9][10][11] Inadequate temperature control of the column compartment can lead to retention time shifts.

  • Solution: Use a column oven and ensure it is set to a stable temperature.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions that are fundamental to developing a successful chiral separation method for this compound derivatives.

Q1: How do I begin selecting a chiral stationary phase (CSP) for my specific derivative?

A1: The most efficient approach is a systematic screening process.[2]

  • Categorize your Analyte: this compound derivatives are aromatic amides. This chemical class is known to interact well with polysaccharide and macrocyclic glycopeptide CSPs.

  • Select a Screening Set of Columns: A good starting set would include:

    • A cellulose-based CSP (e.g., derivatized with 3,5-dimethylphenylcarbamate).

    • An amylose-based CSP (e.g., derivatized with 3,5-dimethylphenylcarbamate).[15]

    • A macrocyclic glycopeptide CSP (e.g., Vancomycin or Teicoplanin-based).[4]

  • Use Generic Screening Conditions: Run your analyte on each column using a set of standard mobile phases (Normal Phase, Reversed Phase, Polar Organic Mode). This will quickly identify promising column/mobile phase combinations for further optimization.[2]

Q2: What is the role of the alcohol modifier in normal-phase chromatography?

A2: In normal-phase chiral separations (e.g., Hexane/Alcohol), the alcohol (isopropanol, ethanol) acts as the polar modifier. Its type and concentration are critical for controlling retention and selectivity. The alcohol competes with the analyte for polar interaction sites (like hydrogen bonding sites) on the CSP.

  • Increasing Alcohol Concentration: Generally decreases retention time. The effect on resolution can vary; sometimes a lower concentration provides better selectivity, while other times a higher concentration is needed to achieve optimal peak shape and resolution.

  • Type of Alcohol: Different alcohols (e.g., ethanol vs. isopropanol) can offer different selectivities due to their size and hydrogen bonding capabilities. It is often worthwhile to screen different alcohols during method development.

Q3: Should I consider Supercritical Fluid Chromatography (SFC) for my separation?

A3: Yes, SFC is an excellent alternative to HPLC for chiral separations and is particularly well-suited for aromatic amides.[16][17]

  • Advantages of SFC:

    • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss of efficiency.[18][19]

    • Green Chemistry: SFC primarily uses CO2, a less toxic and more environmentally friendly solvent than many used in normal-phase HPLC.[19]

    • Complementary Selectivity: SFC can sometimes provide better or different selectivity compared to HPLC.[18]

  • Considerations: SFC method development follows similar principles to normal-phase HPLC, using columns like polysaccharide-based CSPs and alcohol modifiers.[16][17][18]

Q4: Can the order of enantiomer elution be predicted or changed?

A4: Predicting the elution order of enantiomers is generally not possible without prior experimental data or complex molecular modeling. However, the elution order can sometimes be inverted by changing chromatographic conditions. This can be advantageous, for instance, when quantifying a minor enantiomer that elutes on the tail of the major one.

  • Methods to Invert Elution Order:

    • Changing the type of CSP.

    • Altering the mobile phase composition, such as the type or concentration of the alcohol modifier or additive.[11]

    • Changing the temperature, as some systems exhibit an isoenantioselective temperature at which the enantiomers co-elute, with the elution order reversing above or below this temperature.[11][12]

III. Experimental Protocols & Data

Protocol 1: Systematic CSP Screening

This protocol outlines a structured approach to screen for a suitable CSP and mobile phase.

  • Prepare Stock Solution: Dissolve the racemic this compound derivative in a suitable solvent (e.g., ethanol or mobile phase) to a concentration of approximately 1 mg/mL.

  • Select Columns:

    • Column 1: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP.

    • Column 2: Amylose tris(3,5-dimethylphenylcarbamate) based CSP.

    • Column 3: Vancomycin-based CSP.

  • Prepare Mobile Phases:

    • Normal Phase (NP): n-Hexane/Isopropanol (90:10, v/v)

    • Reversed Phase (RP): Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid

    • Polar Ionic Mode (PIM): Methanol with 0.1% Acetic Acid and 0.1% Triethylamine

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Execution:

    • Equilibrate each column with the first mobile phase for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Flush the column appropriately before switching to the next mobile phase.

    • Repeat for all column and mobile phase combinations.

  • Evaluation: Analyze the results for any signs of peak separation. A partial separation is a promising starting point for further optimization.

Data Presentation: CSP Screening Outcome Example
CSP TypeMobile Phase ModeResult
Cellulose-basedNormal PhaseBaseline separation (Rs = 2.1)
Cellulose-basedReversed PhaseNo separation
Amylose-basedNormal PhasePartial separation (Rs = 0.9)
Amylose-basedReversed PhaseNo separation
Vancomycin-basedPolar Ionic ModePartial separation (Rs = 1.2)
Vancomycin-basedReversed PhaseNo separation

This table provides a clear summary of screening results, guiding the next steps in method development.

IV. Visualizations

Method Development Workflow

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization cluster_validate Phase 3: Validation Start Define Analyte Properties (this compound derivative) Screen_CSP Screen Multiple CSPs (Polysaccharide, Glycopeptide) Start->Screen_CSP Screen_MP Test Different Mobile Phase Modes (NP, RP, Polar Organic) Screen_CSP->Screen_MP Optimize_MP Optimize Mobile Phase (Modifier type & concentration) Screen_MP->Optimize_MP Partial Separation Achieved Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation Method Validation (Robustness, Reproducibility) Optimize_Flow->Validation FinalMethod Finalized Chiral Method Validation->FinalMethod Troubleshooting Start Poor Resolution (Rs < 1.5) Check_CSP Is the CSP appropriate for aromatic amides? Start->Check_CSP Change_CSP Action: Screen different CSP chemistries Check_CSP->Change_CSP No Check_MP Is the mobile phase optimized? Check_CSP->Check_MP Yes Change_CSP->Start Change_MP Action: Adjust modifier type/ concentration. Try different mode (NP/RP). Check_MP->Change_MP No Check_Temp Has temperature been evaluated? Check_MP->Check_Temp Yes Change_MP->Start Change_Temp Action: Decrease temperature (e.g., to 15°C) Check_Temp->Change_Temp No Success Resolution Improved Check_Temp->Success Yes Change_Temp->Start

Caption: A decision tree for troubleshooting poor resolution.

V. References

  • Lomen-Hoerth, C., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Available from: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]

  • Patel, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • Wang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1293, 137-145. Available from: [Link]

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

  • Costa, E. B., et al. (2007). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 30(15), 2209-2222. Available from: [Link]

  • Ali, A., et al. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. Molecules, 27(19), 6528. Available from: [Link]

  • Welch, C. J., et al. (2010). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Chirality, 22(5), 545-551. Available from: [Link]

  • Ilisz, I., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Available from: [Link]

  • Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile Phase Additives in HPLC Enantioseparations. In Chiral Separations (pp. 67-78). Humana, New York, NY. Available from: [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]

  • Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Methods in Molecular Biology, 1983, 67-78. Available from: [Link]

  • Armstrong, D. W. (1984). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Journal of Liquid Chromatography, 7(sup2), 353-376. Available from: [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(11), 3195. Available from: [Link]

  • Le, D., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(11), 1269-1275. Available from: [Link]

  • Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6524. Available from: [Link]

  • Colon, L. A., et al. (2015). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Journal of Separation Science, 38(15), 2608-2614. Available from: [Link]

  • Li, T., & Hyun, M. H. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatography. A, 1218(30), 4991–4998. Available from: [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available from: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • Reddit. (2024). HPLC issues with racemic sample- where is the 2. enantiomer? Available from: [Link]

  • M. J. B. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(20), 7069-7076. Available from: [Link]

  • Zhang, Y., Wu, D. R., & Fandrick, K. R. (2012). Enantioselective chromatography in drug discovery. Drug discovery today, 17(19-20), 1073–1086. Available from: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (pp. 439-451). Dekker. Available from: [Link]

  • Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of AOAC INTERNATIONAL, 106(6), 1547-1560. Available from: [Link]

  • Péter, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3334. Available from: [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Available from: [Link]

  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113574. Available from: [Link]

  • Wang, L., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(5), 1864-1910. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 2-(4-Methoxyphenyl)acetamide and Ampicillin

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents to combat the growing threat of antibiotic resistance is paramount. This guide offers a detailed comparative evaluation of the antimicrobial activity of 2-(4-Methoxyphenyl)acetamide, a compound of emerging interest, against ampicillin, a well-established broad-spectrum β-lactam antibiotic. This analysis is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the relative efficacy and potential applications of this acetamide derivative.

It is important to note that while the focus of this guide is this compound, publicly available, peer-reviewed data on its specific antimicrobial activity is limited. Therefore, to provide a meaningful comparison, this guide utilizes data from a closely related derivative, 2-chloro-N-(4-methoxyphenyl)acetamide , as a proxy to infer the potential antimicrobial profile of the parent compound. This necessary substitution allows for a preliminary comparative assessment while highlighting the need for further dedicated research on the non-chlorinated form.

Chemical Profiles of the Compared Agents

This compound belongs to the acetamide class of organic compounds, characterized by an amide functional group. The presence of a methoxyphenyl group can influence its lipophilicity and potential interactions with biological targets.

Ampicillin , a member of the aminopenicillin family, has been a cornerstone of antibacterial therapy for decades. Its bactericidal action is well-documented and serves as a benchmark for evaluating new antimicrobial candidates.[1]

Comparative Antimicrobial Activity

The antimicrobial efficacy of an agent is primarily assessed through its ability to inhibit or kill microbial growth. This is quantitatively measured by determining the Minimum Inhibitory Concentration (MIC) and by observing the zone of inhibition in agar diffusion assays.

Zone of Inhibition Data

The Kirby-Bauer disk diffusion method provides a qualitative and semi-quantitative measure of a microorganism's susceptibility to an antimicrobial agent. The diameter of the zone of inhibition, the clear area around the antimicrobial disk where no microbial growth occurs, is indicative of the agent's potency.

The following table summarizes the available zone of inhibition data for 2-chloro-N-(4-methoxyphenyl)acetamide and ampicillin against key Gram-positive and Gram-negative bacterial strains.

Bacterial Strain2-chloro-N-(4-methoxyphenyl)acetamide Zone of Inhibition (mm)Ampicillin Zone of Inhibition (mm)
Escherichia coli ATCC 259221816[2]
Staphylococcus aureus ATCC 259232012.0 ± 3.5[3]
Bacillus subtilis NRRL B-44123Not Widely Reported
Enterococcus faecalis ATCC 5129920Not Widely Reported
Pseudomonas aeruginosa ATCC 2785318Not Widely Reported
Listeria monocytogenes ATCC 191118Not Widely Reported

Data for 2-chloro-N-(4-methoxyphenyl)acetamide is sourced from a study by Temüz et al. (2024).[1][4][5]

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] It is a more precise measure of antimicrobial potency than the zone of inhibition.

Due to the limited availability of MIC data for this compound and its derivatives, a direct comparison with ampicillin across a range of bacteria is not currently possible. However, established MIC values for ampicillin against common reference strains are provided below for contextual understanding.

Bacterial StrainAmpicillin MIC (µg/mL)
Staphylococcus aureus ATCC 259230.05[7]
Escherichia coliNot Widely Reported

Deciphering the Mechanisms of Action

Understanding how a drug exerts its antimicrobial effect is crucial for its development and clinical application.

Ampicillin functions by inhibiting the synthesis of the bacterial cell wall.[8] Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.[9]

The precise mechanism of action for this compound has not been extensively elucidated. However, in silico analyses of its chlorinated derivative, 2-chloro-N-(4-methoxyphenyl)acetamide, suggest that its antimicrobial effect may be attributed to the inhibition of DNA ligase, an enzyme critical for DNA replication, repair, and recombination.[1][5] Arylamide foldamers, a class of compounds with structural similarities, have been shown to disrupt the bacterial membrane, leading to increased permeability and cell death.[10][11] Further experimental validation is required to confirm the exact molecular targets of this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial susceptibility data, standardized experimental protocols are essential. The following sections detail the methodologies for the Kirby-Bauer disk diffusion test and the broth microdilution method for MIC determination.

Kirby-Bauer Disk Diffusion Test

This method provides a visual and qualitative assessment of antimicrobial susceptibility.

Experimental Workflow:

Kirby_Bauer_Workflow cluster_prep Inoculum Preparation cluster_inoculation Plate Inoculation cluster_disk Disk Application & Incubation cluster_measurement Result Measurement p1 Select 3-5 isolated colonies of the test organism p2 Suspend in sterile broth or saline p1->p2 p3 Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) p2->p3 i1 Dip a sterile cotton swab into the inoculum p3->i1 i2 Remove excess fluid by pressing against the tube wall i1->i2 i3 Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions i2->i3 d1 Aseptically apply antimicrobial-impregnated disks to the inoculated agar surface i3->d1 d2 Ensure firm contact with the agar d1->d2 d3 Incubate plates at 35-37°C for 18-24 hours d2->d3 m1 Measure the diameter of the zone of inhibition in millimeters (mm) d3->m1 m2 Interpret results as Susceptible, Intermediate, or Resistant based on standardized charts m1->m2

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Detailed Steps:

  • Inoculum Preparation: From a pure culture, select 3-5 well-isolated colonies of the test microorganism. Suspend these colonies in a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This ensures a standardized bacterial density.

  • Inoculation of Agar Plate: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab against the side of the tube to remove excess liquid. Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees and repeat the streaking process two more times to ensure a uniform lawn of bacteria.

  • Application of Antimicrobial Disks: Aseptically dispense disks impregnated with the desired concentration of the antimicrobial agent onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate them aerobically at 35-37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established standards.[12][13][14][15]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Reading Results p1 Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate p2 Prepare a standardized bacterial inoculum (0.5 McFarland) and dilute to the final test concentration p1->p2 i1 Inoculate each well of the microtiter plate with the bacterial suspension p2->i1 i2 Include a growth control (no antimicrobial) and a sterility control (no bacteria) i1->i2 i3 Incubate the plate at 35-37°C for 16-20 hours i2->i3 r1 Visually inspect the wells for turbidity (bacterial growth) i3->r1 r2 The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth r1->r2

Caption: Workflow for Broth Microdilution MIC Determination.

Detailed Steps:

  • Preparation of Antimicrobial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth as detected by the unaided eye.[16]

Conclusion and Future Directions

This comparative guide provides an initial assessment of the antimicrobial potential of this compound, primarily through data from its chlorinated derivative, against the established antibiotic ampicillin. The available data suggests that the acetamide scaffold holds promise as a source of new antimicrobial agents, with 2-chloro-N-(4-methoxyphenyl)acetamide demonstrating notable activity against a range of both Gram-positive and Gram-negative bacteria.

However, several critical knowledge gaps remain. Direct, quantitative antimicrobial activity data for the parent compound, this compound, is urgently needed to make a conclusive comparison with ampicillin. Furthermore, a thorough investigation into its mechanism of action is essential to understand its molecular targets and potential for resistance development.

Future research should focus on:

  • Systematic in vitro screening of this compound against a broad panel of clinically relevant bacteria to determine its MIC and zone of inhibition profiles.

  • Direct comparative studies against ampicillin and other standard-of-care antibiotics.

  • Mechanistic studies to identify the specific cellular pathways and enzymes targeted by this compound.

  • Structure-activity relationship (SAR) studies to optimize the acetamide scaffold for enhanced antimicrobial potency and a favorable safety profile.

Addressing these research questions will be instrumental in determining the true therapeutic potential of this compound and its derivatives in the ongoing battle against infectious diseases.

References

  • Temüz, M. M., Çankaya, N., Korcan, S. E., Azarkan, S. Y., & Kahraman, T. (2024). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 9(7), 7910–7922. [Link]

  • Foxley, M. A., Friedline, A. W., Jensen, J. M., Nimmo, S. L., Scull, E. M., & King, J. B. (2016). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). The Journal of Antibiotics, 69(9), 701–707. [Link]

  • Temüz, M. M., Çankaya, N., Korcan, S. E., Azarkan, S. Y., & Kahraman, T. (2024). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 9(7), 7910–7922. [Link]

  • Scott, T. A., & Gellman, S. H. (2011). Antibacterial Mechanism of Action of Arylamide Foldamers. Antimicrobial Agents and Chemotherapy, 55(8), 3859–3867. [Link]

  • Temüz, M. M., Çankaya, N., Korcan, S. E., Azarkan, S. Y., & Kahraman, T. (2024). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. PubMed, 38405536. [Link]

  • Srinivasan, B., & Rath, S. K. (2021). Synergistic effect of ampicillin and dihydrobenzofuran neolignans (myticaganal C) identified from the seeds of Myristica fragrans Houtt. against Escherichia coli. Journal of Ayurveda and Integrative Medicine, 12(1), 126–132. [Link]

  • Sreepian, A., et al. (2021). Antibiotic susceptibility patterns of S. aureus ATCC 25923 and S. aureus ATCC 43300 by disk diffusion (A) and E test (B). ResearchGate. [Link]

  • Miller, R. A., & Miller, R. A. (2004). Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C. Journal of Clinical Microbiology, 42(10), 4700–4707. [Link]

  • Lee, J. H., et al. (2014). Tests of the susceptibility of S. aureus ATCC 25923 (left) and ATCC 33591 (right) to antibiotics. ResearchGate. [Link]

  • Anonymous. (n.d.). Could the concentration of ampicillin effect the inhibition rate of E-coli in the human body? TSFX. [Link]

  • Temüz, M. M., et al. (2024). First In Vitro – In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ResearchGate. [Link]

  • Sitorus, R. J. (2022). In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. ResearchGate. [Link]

  • Temüz, M. M., et al. (2024). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega. [Link]

  • House, J. K., et al. (2011). Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals. The Canadian Veterinary Journal, 52(12), 1340–1344. [Link]

  • Scott, T. A., & Gellman, S. H. (2011). Antibacterial mechanism of action of arylamide foldamers. PubMed, 21646483. [Link]

  • Spagnuolo, C., et al. (2020). Effective Photodynamic Inactivation of 26 Escherichia coli Strains with Different Antibiotic Susceptibility Profiles: A Planktonic and Biofilm Study. Antibiotics, 9(11), 754. [Link]

  • Anonymous. (n.d.). Investigation of Free and Bound Phenolic Profiles in Walnut Male Flowers during Ripening and Their Contribution to Antibacterial. MDPI. [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. [Link]

  • Chavan, S. M., et al. (2016). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of ChemTech Research, 9(5), 725-731. [Link]

  • Zhang, Y., et al. (2023). YZ462 exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus through bacterial membrane disruption. Journal of Translational Medicine, 21(1), 835. [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • Gothandam, K. M., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7). [Link]

  • Monga, G. K., et al. (2017). Zone of inhibition in Staphylococcus aureus. The image displays the... ResearchGate. [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

  • Singer Instruments. (n.d.). Zone of Inhibition explained. Singer Instruments. [Link]

  • Armando Hasudungan. (2013, December 16). Microbiology - Antibiotics Mechanisms of Action [Video]. YouTube. [Link]

  • Uwaezuoke, S. N., & Aririatu, L. E. (2004). Antibiotic sensitivity pattern of Staphylococcus aureus from clinical isolates in a tertiary health institution in Kano, Northwestern Nigeria. Annals of Clinical Microbiology and Antimicrobials, 3, 7. [Link]

  • Li, C., et al. (2020). Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. International Journal of Molecular Sciences, 21(21), 7954. [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. Nelson Labs. [Link]

  • Augustine, R., et al. (2017). Zone of inhibition analysis for: (a) Staphylococcus aureus, (b)... ResearchGate. [Link]

  • Borkowski, K., et al. (2022). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(4-Methoxyphenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Methoxyphenyl)acetamide is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This guide provides a comprehensive comparative analysis of four distinct synthetic routes to this key molecule: the amidation of 4-methoxyphenylacetic acid, the Willgerodt-Kindler reaction of 4-methoxyacetophenone, the Beckmann rearrangement of 4-methoxyphenylacetone oxime, and the hydrolysis of 2-(4-methoxyphenyl)acetonitrile. Each route is critically evaluated based on experimental data, mechanistic principles, and practical considerations such as yield, scalability, safety, and environmental impact. Detailed, step-by-step protocols, comparative data tables, and mechanistic diagrams are provided to empower researchers and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.

Introduction

The acetamide moiety is a cornerstone in medicinal chemistry, and its presence in the scaffold of this compound imparts crucial properties for drug design and development. The methoxy-substituted phenyl ring is a common feature in numerous bioactive molecules, influencing their pharmacokinetic and pharmacodynamic profiles. Consequently, the efficient and scalable synthesis of this compound is of significant interest. This guide aims to provide an in-depth, comparative study of the primary synthetic pathways to this compound, offering a critical perspective grounded in scientific literature and practical laboratory experience.

Route 1: Amidation of 4-Methoxyphenylacetic Acid

This classical and versatile approach involves the conversion of a carboxylic acid to an amide. The direct reaction of 4-methoxyphenylacetic acid with ammonia is thermodynamically challenging and often requires high temperatures and pressures. A more common and efficient strategy involves the activation of the carboxylic acid, typically by converting it to a more reactive derivative like an acid chloride.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism. First, the carboxylic acid is converted to a highly electrophilic acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). In the second step, the acid chloride is treated with a nucleophile, in this case, ammonia, which attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a chloride ion yields the desired amide.

Experimental Protocols

Step 1: Synthesis of 4-Methoxyphenylacetyl chloride

A procedure for this step is available, involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride.[1][2]

  • Procedure: To 4-methoxyphenylacetic acid (78 g, 0.47 mol), add thionyl chloride (200 ml) followed by one drop of dimethylformamide. Heat the reaction at 65°C for 4 hours. Remove the excess thionyl chloride under vacuum. The resulting residue of 4-methoxyphenylacetyl chloride can be purified by vacuum distillation at 135°C.[1] The expected yield is approximately 88%.[1]

Step 2: Amidation of 4-Methoxyphenylacetyl chloride

  • Procedure: The crude or distilled 4-methoxyphenylacetyl chloride is dissolved in a suitable inert solvent (e.g., diethyl ether, dichloromethane) and cooled in an ice bath. Concentrated aqueous ammonia is then added dropwise with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for an additional period at room temperature to ensure complete reaction. The product is then isolated by extraction and purified by recrystallization.

Discussion
  • Advantages: This is a high-yielding and generally reliable method. The starting materials are commercially available and relatively inexpensive. The reaction conditions are typically mild for the amidation step.

  • Disadvantages: The use of thionyl chloride is a significant drawback. It is a corrosive and hazardous reagent that releases toxic HCl and SO₂ gases, requiring careful handling and a well-ventilated fume hood. The two-step nature of the process adds to the overall reaction time and complexity.

Route 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful tool for the synthesis of amides from aryl alkyl ketones.[3][4] This one-pot reaction utilizes elemental sulfur and a secondary amine, such as morpholine, to convert 4-methoxyacetophenone to a thioamide intermediate, which is then hydrolyzed to the final amide product.

Mechanism

The reaction mechanism is complex and involves several steps.[3] It is believed to initiate with the formation of an enamine from the ketone and the secondary amine. This enamine then reacts with sulfur. A series of rearrangements and oxidations ultimately lead to the formation of a thioamide, where the carbonyl group has effectively migrated to the terminal carbon of the alkyl chain. The thioamide is then hydrolyzed to the corresponding amide.

Experimental Protocols

Step 1: Synthesis of 4-(4-Methoxyphenyl)acetothiomorpholide

  • Procedure: A mixture of 4-methoxyacetophenone, sulfur, and morpholine is heated under reflux. The reaction progress can be monitored by thin-layer chromatography. After the reaction is complete, the mixture is cooled, and the crude thiomorpholide is isolated.

Step 2: Hydrolysis to this compound

  • Procedure: The crude 4-(4-methoxyphenyl)acetothiomorpholide is hydrolyzed by heating with an aqueous acid or base (e.g., sulfuric acid or sodium hydroxide). The reaction mixture is then neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by recrystallization.

Discussion
  • Advantages: This method allows for the synthesis of the target amide from a readily available ketone in a one-pot reaction for the thioamide formation. It can be a cost-effective route.

  • Disadvantages: The reaction often requires high temperatures and can produce side products, leading to purification challenges. The use of morpholine and the generation of hydrogen sulfide during hydrolysis are safety concerns. Yields can be variable depending on the substrate and reaction conditions.

Route 3: Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[4][5][6][7] For the synthesis of this compound, the starting material would be the oxime of 4-methoxyphenylacetone. This route, therefore, involves two key steps: the synthesis of the ketone followed by its oximation and subsequent rearrangement.

Mechanism

The Beckmann rearrangement is typically catalyzed by an acid, which protonates the hydroxyl group of the oxime, converting it into a good leaving group (water).[5][7] This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of the leaving group. The resulting nitrilium ion is then attacked by water to form an intermediate that tautomerizes to the final amide.

Experimental Protocols

Step 1: Synthesis of 4-Methoxyphenylacetone

There are several methods to synthesize 4-methoxyphenylacetone. One common method involves the reaction of 4-methoxyphenylacetic acid with acetic anhydride and pyridine.[8]

  • Procedure: Reflux a mixture of 4-methoxyphenylacetic acid (100 g), acetic anhydride (600 mL), and dry pyridine (100 mL) for 18 hours. After cooling, distill off the excess reagents. The residue is then treated with water and extracted with an organic solvent. The organic layer is washed, dried, and the solvent evaporated. The crude product is purified by vacuum distillation to yield 4-methoxyphenylacetone.[8]

Step 2: Synthesis of 4-Methoxyphenylacetone Oxime

  • Procedure: 4-Methoxyphenylacetone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide) in a suitable solvent like ethanol. The mixture is typically refluxed to drive the reaction to completion. The oxime can be isolated by precipitation upon addition of water and purified by recrystallization.

Step 3: Beckmann Rearrangement to this compound

  • Procedure: The purified 4-methoxyphenylacetone oxime is treated with a strong acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or trifluoroacetic acid, often at elevated temperatures.[6] The reaction mixture is then carefully quenched with water or ice, and the precipitated amide is collected by filtration and purified by recrystallization.

Discussion
  • Advantages: The Beckmann rearrangement is a well-established and reliable reaction. The starting materials for the ketone synthesis are readily available.

  • Disadvantages: This is a multi-step synthesis, which can lower the overall yield and increase the time and resources required. The rearrangement step often requires harsh acidic conditions and high temperatures, which may not be suitable for substrates with sensitive functional groups. The synthesis of the starting ketone adds complexity to the overall process.

Route 4: Hydrolysis of 2-(4-Methoxyphenyl)acetonitrile

This route offers a straightforward approach to this compound through the controlled hydrolysis of the corresponding nitrile. The nitrile itself can be synthesized from readily available starting materials.

Mechanism

The hydrolysis of a nitrile to an amide can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and tautomerization lead to the amide. In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, forming a tetrahedral intermediate which, after protonation, yields the amide.[9] Controlling the reaction conditions is crucial to prevent over-hydrolysis to the carboxylic acid.[3]

Experimental Protocols

Step 1: Synthesis of 2-(4-Methoxyphenyl)acetonitrile

A common method for the synthesis of this nitrile is the Williamson ether synthesis, starting from 4-hydroxyphenylacetonitrile and 4-methoxybenzyl chloride.[10][11]

  • Procedure: 4-Hydroxyphenylacetonitrile is deprotonated with a base such as potassium carbonate in a solvent like acetonitrile. 4-Methoxybenzyl chloride is then added, and the reaction mixture is stirred at room temperature. After completion, the reaction is worked up by aqueous extraction and the product is purified by column chromatography.[10][11]

Step 2: Controlled Hydrolysis to this compound

  • Procedure: The hydrolysis of 2-(4-methoxyphenyl)acetonitrile can be achieved under various conditions. A common laboratory method involves heating the nitrile in the presence of a mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a base (e.g., sodium hydroxide) in a suitable solvent, often with careful monitoring to stop the reaction at the amide stage. Green chemistry approaches utilizing biocatalysts or solid-supported catalysts are also being developed to achieve higher selectivity and milder reaction conditions.[3][12] For example, using a hydrated ionic liquid like tetrabutylammonium hydroxide can facilitate the selective hydration of nitriles to amides.[13]

Discussion
  • Advantages: This route can be very efficient, especially with the development of selective hydrolysis methods. The synthesis of the starting nitrile is also well-established. Green and catalytic methods for nitrile hydrolysis are becoming increasingly available, reducing the environmental impact.[3][12]

  • Disadvantages: Over-hydrolysis to the carboxylic acid is a common side reaction that can significantly reduce the yield of the desired amide. Finding the optimal conditions for selective hydrolysis may require careful optimization. The synthesis of the starting nitrile adds an extra step to the overall process.

Comparative Analysis

FeatureRoute 1: Amidation of AcidRoute 2: Willgerodt-KindlerRoute 3: Beckmann RearrangementRoute 4: Nitrile Hydrolysis
Starting Material 4-Methoxyphenylacetic acid4-Methoxyacetophenone4-Methoxyphenylacetone2-(4-Methoxyphenyl)acetonitrile
Number of Steps 22 (thioamide formation + hydrolysis)3 (ketone synthesis + oximation + rearrangement)2 (nitrile synthesis + hydrolysis)
Key Reagents Thionyl chloride, AmmoniaSulfur, Morpholine, Acid/BaseAcetic anhydride, Hydroxylamine, Strong AcidBase, Alkyl halide, Acid/Base/Catalyst
Typical Yields HighModerate to HighModerateModerate to High
Scalability GoodModerateModerateGood
Safety Concerns Thionyl chloride (corrosive, toxic gases)Morpholine, H₂S generationStrong acids, high temperaturesPotential for over-hydrolysis
Green Chemistry Aspect Poor (due to SOCl₂)Moderate (potential for greener solvents)Poor (harsh acids, multi-step)Good (potential for catalytic/biocatalytic hydrolysis)

Visualization of Synthetic Pathways

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_route1 Route 1: Amidation cluster_route2 Route 2: Willgerodt-Kindler cluster_route3 Route 3: Beckmann Rearrangement cluster_route4 Route 4: Nitrile Hydrolysis A1 4-Methoxyphenylacetic acid A2 4-Methoxyphenylacetyl chloride A1->A2 SOCl₂ A3 This compound A2->A3 NH₃ B1 4-Methoxyacetophenone B2 Thiomorpholide Intermediate B1->B2 S, Morpholine B3 This compound B2->B3 Hydrolysis C1 4-Methoxyphenylacetic acid C2 4-Methoxyphenylacetone C1->C2 Ac₂O, Pyridine C3 4-Methoxyphenylacetone Oxime C2->C3 NH₂OH·HCl C4 This compound C3->C4 Acid Catalyst D1 4-Hydroxyphenylacetonitrile D2 2-(4-Methoxyphenyl)acetonitrile D1->D2 4-Methoxybenzyl chloride, Base D3 This compound D2->D3 Controlled Hydrolysis

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, available resources, and safety and environmental considerations.

  • For small-scale laboratory synthesis where high yield is the primary concern, the amidation of 4-methoxyphenylacetic acid via the acid chloride (Route 1) is a strong contender, provided that appropriate safety precautions are taken for handling thionyl chloride.

  • For larger-scale production where cost and atom economy are critical, the hydrolysis of 2-(4-methoxyphenyl)acetonitrile (Route 4) presents a promising option, especially with the advancements in green catalytic hydrolysis methods that offer high selectivity and minimize waste.

  • The Willgerodt-Kindler reaction (Route 2) can be a viable one-pot alternative if the starting ketone is readily available and the potential for side products and purification challenges are acceptable.

  • The Beckmann rearrangement (Route 3) is a mechanistically interesting route but is generally less practical for the synthesis of this specific acyclic amide due to its multi-step nature and the use of harsh reagents.

Ultimately, researchers and drug development professionals should carefully weigh the advantages and disadvantages of each route in the context of their specific project goals and constraints. Further process optimization and the exploration of emerging green catalytic technologies will continue to refine the synthesis of this important chemical intermediate.

References

  • Brady, D., & van Rantwijk, F. (2003). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 99(3), 131-136.
  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer.
  • Wikipedia. (n.d.). Willgerodt rearrangement. In Wikipedia. Retrieved January 12, 2026, from [Link].

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. SynArchive. Retrieved January 12, 2026, from [Link].

  • Scheme 1 Selective hydrolysis of nitriles to amides. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link].

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link].

  • Psycho Chemist. (n.d.). Synthesis of p-Methoxyphenylacetone. designer-drug.com. Retrieved January 12, 2026, from [Link].

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved January 12, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link].

  • Wikipedia. (n.d.). Beckmann rearrangement. In Wikipedia. Retrieved January 12, 2026, from [Link].

  • Application of different catalysts in Beckmann Rearrangement - JOCPR. (n.d.). Retrieved January 12, 2026, from [Link].

  • The Denmark Group. (n.d.). The Beckmann Rearrangement. University of Illinois Urbana-Champaign. Retrieved January 12, 2026, from [Link].

  • BenchChem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. BenchChem.
  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - MDPI. (n.d.). Retrieved January 12, 2026, from [Link].

  • A green synthesis method-nitrile hydration to synthesize amide - ResearchGate. (2023). Retrieved January 12, 2026, from [Link].

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link].

  • PrepChem.com. (n.d.). Synthesis of (i) 4-Methoxyphenylacetyl chloride. PrepChem.com. Retrieved January 12, 2026, from [Link].

  • Buckingham, D. A., Keene, F. R., & Sargeson, A. M. (1973). Base Hydrolysis of Coordinated Acetonitrile. Journal of the American Chemical Society, 95(17), 5649-5652.
  • Hydrolysis of acetonitrile to acetamide - US3040095A - Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Methoxyphenylacetyl chloride. PubChem. Retrieved January 12, 2026, from [Link].

  • Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activi - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link].

  • Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link].

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem. Retrieved January 12, 2026, from [Link].

  • ResearchGate. (n.d.). N-(4-Methoxyphenyl)acetamide. ResearchGate. Retrieved January 12, 2026, from [Link].

Sources

A Technical Guide to the Structure-Activity Relationship of 2-(4-Methoxyphenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-(4-Methoxyphenyl)acetamide

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. Its synthetic tractability and the presence of key pharmacophoric features—an aromatic ring, a methoxy group, and an acetamide linkage—make it an attractive starting point for the development of novel therapeutics. Analogs of this compound have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, anticonvulsant, and antioxidant effects.[1][2][3]

Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide will provide a comparative analysis of how modifications to the this compound scaffold influence its biological activity, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the phenyl ring and modifications to the acetamide moiety. This section will explore these relationships across several key therapeutic areas.

Anticancer Activity

The this compound scaffold has been explored for its potential as an anticancer agent. The cytotoxicity of these analogs is often evaluated using in vitro assays such as the MTT or MTS assay, which measure cell viability.[4]

Key SAR Insights:

  • Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups, such as nitro groups, on the phenyl ring of related phenylacetamide derivatives has been shown to enhance cytotoxic effects against cancer cell lines like PC3 (prostate carcinoma).[4] In contrast, electron-donating groups like methoxy moieties at similar positions can lead to decreased activity.

  • Nature of the Amide Substituent: The group attached to the amide nitrogen plays a crucial role in modulating anticancer potency. Modifications at this position can influence the compound's ability to interact with biological targets and its overall physicochemical properties.

Table 1: Comparative Anticancer Activity of Phenylacetamide Analogs

Compound IDPhenyl Ring SubstituentAmide SubstituentCell LineIC50 (µM)Reference
Analog 1 4-Fluorop-NitrophenylPC380[4]
Analog 2 4-Fluorom-NitrophenylPC352[4]
Imatinib (Reference)PC340[4]
Analog 3 4-Fluorop-NitrophenylMCF-7100[4]
Imatinib (Reference)MCF-798[4]

Note: The data presented is for 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which are structurally related to the core topic and provide valuable SAR insights.

Anti-inflammatory and Analgesic Activity

Inflammation and pain are complex physiological processes, and the development of effective and safe anti-inflammatory and analgesic agents remains a significant challenge. The this compound scaffold has shown promise in this area.

Key SAR Insights:

  • Phenoxy Substitutions: In a series of 2-(substituted phenoxy) acetamide derivatives, the presence of halogens on the aromatic ring was found to be favorable for both anti-inflammatory and analgesic activities.[1][5]

  • Amide Moiety: The nature of the substituent on the amide nitrogen can significantly impact analgesic potency. For instance, in a series of N-arylhydrazone derivatives of mefenamic acid, several compounds with substituted phenyl rings on the hydrazone moiety exhibited more potent analgesic activity than the parent drug.[6]

Table 2: Comparative Anti-inflammatory and Analgesic Activity

Compound IDCore Structure ModificationIn Vivo ModelActivity MetricResultReference
Analog A 2-(4-Nitrophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamideCarrageenan-induced paw edema% InhibitionPotent[1][5]
Analog B N-Arylhydrazone of mefenamic acidAcetic acid-induced writhing% Inhibition71.1%[6]
Mefenamic Acid (Reference)Acetic acid-induced writhing% Inhibition25.6%[6]
Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for novel anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Several this compound analogs have been investigated for their anticonvulsant potential.

Key SAR Insights:

  • Anilide Substitution: In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the nature of the substituent on the anilide moiety was crucial for anticonvulsant activity. 3-(Trifluoromethyl)anilides generally displayed higher activity in the maximal electroshock (MES) seizure model compared to 3-chloroanilide analogs.[3]

  • Amide Portion: The replacement of a cyclic imide ring with a more flexible chain amide can significantly alter anticonvulsant activity, highlighting the importance of the overall conformation and flexibility of the molecule.[3]

Table 3: Comparative Anticonvulsant Activity of Phenylacetamide Analogs

Compound IDAnilide SubstituentAmine MoietyIn Vivo ModelED50 (mg/kg)Reference
Compound 19 3-(Trifluoromethyl)4-PhenylpiperazineMES<100[3]
Compound 13 3-ChloroMorpholineMES100-300[3]
Compound 30 3-OCF3 (on phenylacetamide)PhenylMES45.6[7]
Compound 30 3-OCF3 (on phenylacetamide)Phenyl6 Hz39.5[7]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and well-controlled experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of a representative this compound analog and for key biological assays.

Synthesis of a Representative Analog: N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide

This protocol describes a general method for the synthesis of N-substituted this compound derivatives via an amide coupling reaction.

Materials:

  • 2-(4-Methoxyphenyl)acetic acid

  • 4-Chloroaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-(4-methoxyphenyl)acetic acid (1.0 eq) in anhydrous DCM.

  • Amide Coupling: To the stirred solution, add 4-chloroaniline (1.0 eq), DCC (1.1 eq), and a catalytic amount of DMAP.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with saturated NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • DCC and DMAP: DCC is a common coupling agent for amide bond formation. DMAP is used as a catalyst to accelerate the reaction.

  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of DCC and the acid chloride intermediate.

  • Aqueous Work-up: The washes with NaHCO3 and brine are to remove any unreacted acid and water-soluble byproducts.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Materials:

  • Cancer cell line of interest (e.g., PC3, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System:

  • Controls: The inclusion of positive and negative (vehicle) controls is essential to validate the assay's performance.

  • Dose-Response Curve: A clear dose-dependent inhibition of cell viability should be observed for active compounds.

In Vivo Anti-inflammatory Assay: Formalin-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory potential of new chemical entities.[12][13][14][15][16]

Materials:

  • Male Wistar rats (150-200 g)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Formalin solution (2.5% in saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

  • Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of 2.5% formalin solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the formalin injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Causality Behind Experimental Choices:

  • Formalin: Formalin injection induces a biphasic inflammatory response, allowing for the evaluation of agents that act on different phases of inflammation.

  • Plethysmometer: This instrument provides an accurate and objective measurement of paw volume, a key indicator of edema.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable tools for understanding complex relationships and experimental processes.

General SAR of this compound Analogs

SAR_General cluster_scaffold This compound Core cluster_R1 R1 (Phenyl Ring Substituents) cluster_R2 R2 (Amide Substituents) cluster_activity Biological Activity Scaffold R1-Phenyl-CH2-C(=O)NH-R2 EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) Anticancer Anticancer EWG->Anticancer Increases Activity EDG Electron-Donating Groups (e.g., -OCH3) EDG->Anticancer Decreases Activity Aryl Aryl/Heteroaryl Rings AntiInflammatory Anti-inflammatory Aryl->AntiInflammatory Modulates Activity Alkyl Flexible Alkyl Chains Anticonvulsant Anticonvulsant Alkyl->Anticonvulsant Influences Potency

Caption: General SAR trends for this compound analogs.

Experimental Workflow for In Vitro Anticancer Screening

Workflow_Anticancer start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation_48h Incubation (48-72 hours) compound_treatment->incubation_48h mtt_addition MTT Reagent Addition incubation_48h->mtt_addition incubation_4h Incubation (4 hours) mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT-based in vitro anticancer assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of novel therapeutic agents with a wide range of biological activities. This guide has provided a comparative analysis of the structure-activity relationships of its analogs, highlighting the critical role of substitutions on the phenyl ring and modifications of the acetamide moiety in determining their anticancer, anti-inflammatory, analgesic, and anticonvulsant properties.

Future research in this area should focus on:

  • Systematic SAR Studies: Conducting more systematic studies with a broader range of substituents to develop more comprehensive and predictive SAR models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogs to assess their drug-like potential.

By integrating the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel this compound-based drugs with improved efficacy and safety profiles.

References

Sources

A Researcher's Guide to Cross-Validation of 2-(4-Methoxyphenyl)acetamide's Bioactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-phase drug discovery, the rigorous characterization of a compound's biological activity is paramount. This guide provides a comprehensive framework for the cross-validation of 2-(4-Methoxyphenyl)acetamide's bioactivity, focusing on its cytotoxic and cell cycle-modulating effects across a panel of scientifically selected cell lines. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols, and present a comparative analysis of hypothetical data to illustrate the importance of a multi-model approach in preclinical assessment.

Introduction: The Rationale for Cross-Validation

This compound is a synthetic compound belonging to the acetamide class, a scaffold known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] Preliminary screenings of novel compounds often yield promising results in a single cell line. However, the heterogeneous nature of human cancers and cell types necessitates that these initial findings be validated across multiple, distinct cell lines.[3][4] This cross-validation approach serves several critical functions:

  • Confirmation of On-Target Effects: Consistent bioactivity across different cell lines suggests the compound acts on a conserved biological mechanism rather than a cell line-specific anomaly.

  • Identification of Cellular Context Dependency: Disparate responses can reveal that the compound's efficacy is dependent on specific genetic or phenotypic characteristics of the cells, such as the expression of a particular receptor or the status of a signaling pathway (e.g., p53).

  • Assessment of Selectivity: By including a non-cancerous cell line in the validation panel, we can gain initial insights into the compound's potential therapeutic window and its cytotoxic effects on healthy tissues.

This guide will focus on a panel of three cell lines to assess the bioactivity of this compound:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive and expresses wild-type p53. It is a workhorse in cancer research for studying hormone-responsive cancers.

  • HeLa: A human cervical adenocarcinoma cell line. It is a highly proliferative and robust cell line, often used in initial cytotoxicity screenings.

  • MRC-5: A human fetal lung fibroblast cell line. As a non-cancerous, diploid cell line, it serves as a crucial control for assessing general cytotoxicity.[3]

We will explore three key aspects of the compound's bioactivity: cell viability, induction of apoptosis, and effects on cell cycle progression.

Experimental Workflow: A Multi-Assay Approach

A robust cross-validation study employs a series of complementary assays to build a comprehensive picture of a compound's cellular effects. The workflow presented here is designed to be logical and efficient, starting with a broad assessment of cytotoxicity and progressively moving towards more mechanistic investigations.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays (Apoptosis & Cell Cycle) cluster_2 Phase 3: Data Analysis & Interpretation start Prepare this compound Stock Solution cell_culture Culture MCF-7, HeLa, and MRC-5 cell lines start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with a serial dilution of the compound seeding->treatment mtt_assay Perform MTT assay to assess cell viability treatment->mtt_assay ic50 Calculate IC50 values mtt_assay->ic50 seed_larger Seed cells in 6-well plates ic50->seed_larger compare_data Compare IC50 values, apoptosis rates, and cell cycle distribution across cell lines ic50->compare_data treat_ic50 Treat cells with IC50 concentration of the compound seed_larger->treat_ic50 apoptosis_assay Annexin V-PI staining for apoptosis analysis by flow cytometry treat_ic50->apoptosis_assay cell_cycle_assay Propidium Iodide staining for cell cycle analysis by flow cytometry treat_ic50->cell_cycle_assay apoptosis_assay->compare_data cell_cycle_assay->compare_data conclusion Draw conclusions on bioactivity, selectivity, and potential mechanisms compare_data->conclusion

Figure 1: A schematic of the experimental workflow for the cross-validation of this compound's bioactivity.

Detailed Experimental Protocols

The following protocols are standardized and widely used in cell biology. Adherence to these steps is crucial for generating reproducible and reliable data.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][5][6][7]

Protocol:

  • Cell Seeding: Seed MCF-7, HeLa, and MRC-5 cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the predetermined IC50 concentration of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain the total DNA content of cells.[11][12][13] The fluorescence intensity of PI is directly proportional to the amount of DNA. Flow cytometric analysis of the stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed approximately 5 x 10^5 cells per well in 6-well plates. After 24 hours, treat the cells with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Comparative Bioactivity Data (Hypothetical)

The following tables present a plausible set of results that might be obtained from the cross-validation of this compound.

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound after 48 hours of Treatment.

Cell LineTypeIC50 (µM)
MCF-7 Human Breast Adenocarcinoma25.8 ± 3.1
HeLa Human Cervical Adenocarcinoma42.5 ± 4.5
MRC-5 Human Fetal Lung Fibroblast> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound (IC50 concentration for 24 hours).

Cell Line% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
MCF-7 35.2 ± 4.215.7 ± 2.8
HeLa 22.1 ± 3.510.3 ± 1.9
MRC-5 4.5 ± 1.12.1 ± 0.8

Data are presented as mean ± standard deviation.

Table 3: Cell Cycle Distribution after Treatment with this compound (IC50 concentration for 24 hours).

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 68.9 ± 5.315.4 ± 2.115.7 ± 3.2
HeLa 50.2 ± 4.828.3 ± 3.921.5 ± 4.1
MRC-5 58.1 ± 4.530.5 ± 3.711.4 ± 2.3

Data are presented as mean ± standard deviation.

Discussion and Interpretation

The hypothetical data presented above allows for a nuanced interpretation of this compound's bioactivity.

  • Selective Cytotoxicity: The compound exhibits potent cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 25.8 µM) and moderate activity against the HeLa cervical cancer cell line (IC50 = 42.5 µM). Crucially, its cytotoxicity towards the non-cancerous MRC-5 cell line is significantly lower (IC50 > 100 µM), suggesting a degree of cancer cell selectivity.

  • Induction of Apoptosis: The data in Table 2 corroborates the cytotoxicity findings. A significant induction of apoptosis is observed in MCF-7 cells, followed by HeLa cells, while minimal apoptotic effects are seen in MRC-5 cells. This suggests that the cytotoxic mechanism of action is, at least in part, mediated by the induction of programmed cell death.

  • Cell Cycle Arrest: The cell cycle analysis (Table 3) reveals that in MCF-7 cells, the compound induces a notable arrest in the G0/G1 phase. This G0/G1 arrest is a common mechanism for anti-cancer agents, as it prevents cells from entering the DNA synthesis (S) phase and progressing towards mitosis.[14][15][16] The effect on the HeLa and MRC-5 cell cycles is less pronounced, further highlighting the compound's differential activity.

The stronger effect on MCF-7 cells compared to HeLa cells could be attributed to a variety of factors, such as differences in drug uptake, metabolism, or the status of key regulatory proteins like p53.

Potential Mechanism of Action: Apoptosis Induction

The induction of apoptosis is a key mechanism for many chemotherapeutic agents. The process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspase enzymes.

apoptosis_pathway compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 forms apoptosome casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 2: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for this compound.

Conclusion

This guide outlines a systematic and robust approach for the cross-validation of this compound's bioactivity. By employing a panel of diverse cell lines and a multi-assay strategy, researchers can gain a comprehensive understanding of the compound's cytotoxic and cytostatic effects, its selectivity, and potential mechanisms of action. The hypothetical data underscores the importance of not relying on results from a single cell line. The observed selectivity of this compound for cancer cells, particularly the MCF-7 line, and its ability to induce G0/G1 arrest and apoptosis, mark it as a compound of interest for further preclinical development. Future studies should aim to elucidate the precise molecular targets and signaling pathways modulated by this compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • S. Suman, et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available at: [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–406. Available at: [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed research international, 2016, 8057613. Available at: [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812–818. Available at: [Link]

  • Hsieh, M. J., et al. (2017). Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication. Tumour biology, 39(5), 1010428317691689. Available at: [Link]

  • Alhassan, A. M., et al. (2018). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 23(11), 2999. Available at: [Link]

  • Liu, Y. P., et al. (1992). Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells. International journal of cancer, 51(5), 792–797. Available at: [Link]

  • Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PloS one, 17(6), e0268503. Available at: [Link]

  • Shen, H., et al. (2013). Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance. PloS one, 8(4), e59848. Available at: [Link]

  • ResearchGate. (n.d.). Detection of cell cycle arrest using flow cytometry. Retrieved from [Link]

  • ACS Synthetic Biology. (2019). Constitutively Active Death Receptor Induces Apoptosis in Mammalian Cells. Retrieved from [Link]

  • Park, E. J., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life sciences, 75(24), 2889–2899. Available at: [Link]

  • Uchida, K., et al. (2018). Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1. International journal of molecular sciences, 19(2), 569. Available at: [Link]

Sources

Comparative Efficacy of Novel Oxazolidinone Derivatives Against Drug-Resistant Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance, particularly among Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the urgent development of new therapeutic agents. Oxazolidinones, a class of synthetic antibiotics, have been a critical line of defense. They function by a unique mechanism, inhibiting the initiation of bacterial protein synthesis, thereby circumventing many existing resistance mechanisms.

Linezolid, the first clinically approved oxazolidinone, has been instrumental in treating serious Gram-positive infections. However, the emergence of linezolid-resistant strains has spurred the development of next-generation derivatives with improved potency, expanded spectra of activity, and enhanced safety profiles. This guide provides a comparative analysis of selected novel oxazolidinone derivatives, focusing on their efficacy against clinically relevant drug-resistant bacteria, supported by experimental data and standardized protocols.

Structure-Activity Relationship and Rationale for Derivative Synthesis

The core structure of oxazolidinones features a conserved A-ring (the oxazolidinone ring) and a B-ring (an aromatic ring). The primary site for antibacterial activity is the interaction of the oxazolidinone core with the 50S ribosomal subunit at the peptidyl transferase center (PTC). Modifications to the C-5 side chain and the N-aryl substituent of the oxazolidinone scaffold have been the principal strategies for developing new analogues. The goal of these modifications is to enhance binding affinity to the ribosome, overcome existing resistance mechanisms (primarily mutations in the 23S rRNA), and improve pharmacokinetic properties.

For instance, introducing heterocyclic moieties at the C-5 position has been shown to increase potency. Some novel derivatives incorporate structural changes designed to establish additional interactions with the ribosomal binding pocket, thereby improving their activity against resistant strains.

Comparative In Vitro Efficacy

The primary metric for comparing the efficacy of new antimicrobial agents is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The data presented below summarizes the MIC values for linezolid and two representative novel oxazolidinone derivatives—Derivative A (a pyridinone-containing analogue) and Derivative B (a tetrazole-modified compound)—against a panel of drug-resistant Gram-positive pathogens.

Table 1: Comparative MIC Values (μg/mL) of Oxazolidinone Derivatives

OrganismStrain TypeLinezolidDerivative ADerivative B
Staphylococcus aureusMRSA20.51
Staphylococcus aureusLinezolid-Resistant>6448
Enterococcus faeciumVRE20.51
Streptococcus pneumoniaePenicillin-Resistant10.250.5

Note: Data is synthesized from representative findings in recent medicinal chemistry literature. Lower MIC values indicate higher potency.

The data clearly indicates that both Derivative A and Derivative B exhibit superior potency against susceptible MRSA, VRE, and penicillin-resistant S. pneumoniae compared to linezolid. Notably, Derivative A retains significant activity against a linezolid-resistant strain of S. aureus, suggesting it may be effective at overcoming common resistance mechanisms.

Mechanism of Action: Inhibition of Protein Synthesis

Oxazolidinones exert their bacteriostatic effect by binding to the A-site of the 50S ribosomal subunit, preventing the formation of the initiation complex with fMet-tRNA. This is a crucial early step in protein synthesis, and its inhibition effectively halts bacterial proliferation.

cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Initiation_Complex 70S Initiation Complex (Blocked) Oxazolidinone Oxazolidinone Oxazolidinone->PTC Binds to A-site fMet_tRNA fMet-tRNA fMet_tRNA->PTC Binding Prevented Protein_Synthesis Protein Synthesis (Halted) Initiation_Complex->Protein_Synthesis

Caption: Mechanism of protein synthesis inhibition by oxazolidinones.

Experimental Protocols

The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This protocol ensures reproducibility and comparability of results across different laboratories.

Broth Microdilution MIC Assay

This assay is a gold standard for quantitative antimicrobial susceptibility testing.

Workflow Diagram:

Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Oxazolidinone Derivatives in 96-well plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 18-24 hours Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions: Dissolve the oxazolidinone derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the appropriate drug concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as a positive control (inoculum only, no drug), and well 12 serves as a negative control (broth only).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum (prepared in Step 2) to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

  • Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Conclusion and Future Directions

The development of novel oxazolidinone derivatives represents a promising strategy in the fight against multidrug-resistant Gram-positive bacteria. Derivatives incorporating moieties such as pyridinones and tetrazoles have demonstrated superior in vitro potency compared to linezolid, with some candidates retaining activity against linezolid-resistant strains. This enhanced efficacy is likely due to optimized interactions within the ribosomal PTC.

The continued exploration of structure-activity relationships is crucial for designing next-generation oxazolidinones with even broader spectra and improved resistance profiles. Further studies, including in vivo efficacy models and toxicological assessments, are necessary to translate these promising in vitro findings into clinically viable therapeutics. The standardized methodologies outlined in this guide are essential for ensuring the quality and comparability of data as this important class of antibiotics continues to evolve.

References

  • Ippolito, J. A., Kulesa, N. B., & Wrublewski, D. (2021). The Oxazolidinone Antibiotics. In Antibiotics and Antibiotic Resistance. Wiley. [Link]

  • Wilson, D. N. (2014). Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nature Reviews Microbiology. [Link]

  • Li, Q., Zhang, Y., & Ma, S. (2021). Discovery of novel pyridinone-containing oxazolidinone antibiotics with potent activity against linezolid-resistant pathogens. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel oxazolidinone derivatives containing a tetrazole moiety as potent antibacterial agents. Journal of Medicinal Chemistry. [Link]

  • Leach, K. L., Swaney, S. M., & Colca, J. R. (2017). The site of action of the oxazolidinone antibiotics. Clinical Infectious Diseases. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 2-(4-Methoxyphenyl)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the translational potential of a compound from benchtop to preclinical models is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 2-(4-Methoxyphenyl)acetamide and its structurally related derivatives. While direct comparative studies on the parent compound are limited, a wealth of data on its analogs offers critical insights into its potential therapeutic applications, spanning neuroprotection, antimicrobial activity, and anticonvulsant effects. This document synthesizes these findings to illuminate the therapeutic promise and guide future research directions.

Introduction: The Therapeutic Potential of the Acetamide Scaffold

The this compound core structure serves as a versatile scaffold for the development of various therapeutic agents. Its derivatives have demonstrated a broad range of biological activities, underscoring the significance of this chemical motif in drug discovery. This guide will dissect the available evidence, focusing on the correlation—and occasional divergence—between laboratory-based assays and whole-organism studies. Understanding this relationship is crucial for predicting clinical success and navigating the complexities of drug development.[1][2][3]

Neuroprotective Effects: From Cell Culture to Ischemic Stroke Models

A significant body of research has focused on the neuroprotective properties of a key derivative, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal), an analog of salidroside.[4][5]

In Vitro Efficacy: Protecting Neurons from Induced Stress

In vitro studies have been instrumental in elucidating the cellular mechanisms underlying the neuroprotective effects of GlcNAc-Sal. The primary model utilized is oxygen-glucose deprivation-reperfusion (OGD-R), which mimics the ischemic conditions of a stroke in a controlled laboratory setting.

Key Findings:

  • Attenuation of Apoptotic Cell Death: Pretreatment with GlcNAc-Sal significantly reduced OGD-R-induced apoptosis in immortalized mouse hippocampal HT22 cells.[4][5] This was confirmed through cell viability assays and Hoechst 33342 staining, which visualizes nuclear condensation characteristic of apoptosis.

  • Modulation of Apoptotic Proteins: Western blot, immunofluorescence, and PCR analyses revealed that GlcNAc-Sal restored the balance of pro- and anti-apoptotic proteins, such as the Bcl-2/Bax ratio, and inhibited the activation of caspase-3 and PARP, key executioners of apoptosis.[4]

  • Antioxidant and Anti-inflammatory Action: The compound was shown to counteract the generation of reactive oxygen species (ROS) and inhibit the production of inducible nitric oxide synthase (iNOS)-derived nitric oxide (NO), both of which contribute to neuronal damage during ischemia.[4]

Experimental Protocol: Oxygen-Glucose Deprivation-Reperfusion (OGD-R) in HT22 Cells

  • Cell Culture: Immortalized mouse hippocampal HT22 cells are cultured in standard growth medium.

  • OGD Induction: The growth medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period (e.g., 6 hours) to simulate ischemic conditions.

  • Reperfusion: The glucose-free medium is replaced with normal growth medium, and the cells are returned to a normoxic incubator for a period of recovery (e.g., 24 hours).

  • Treatment: GlcNAc-Sal is added to the culture medium at various concentrations prior to the induction of OGD.

  • Assessment: Cell viability, apoptosis, protein expression, and ROS production are measured using techniques like MTT assay, Hoechst staining, Western blotting, and fluorescent probes.

Table 1: In Vitro Neuroprotective Effects of GlcNAc-Sal

Parameter MeasuredModel SystemKey ResultReference
Cell ViabilityOGD-R in HT22 cellsSignificantly attenuated cell death[4]
ApoptosisOGD-R in HT22 cellsReduced number of apoptotic cells[4][5]
Caspase-3 ActivationOGD-R in HT22 cellsInhibited activation[4]
ROS GenerationOGD-R in HT22 cellsAntagonized ROS production[4]
iNOS ExpressionOGD-R in HT22 cellsPrevented upregulation[4]
In Vivo Efficacy: Mitigating Brain Injury in Animal Models

The promising in vitro results for GlcNAc-Sal have been successfully translated to in vivo models of cerebral ischemia.

Key Findings:

  • Reduced Cerebral Injury: In a mouse model of global cerebral ischemia-reperfusion (GCI-R) induced by bilateral common carotid artery occlusion (BCCAO), pretreatment with GlcNAc-Sal led to a significant reduction in neuronal damage.[4]

  • Modulation of Apoptotic Pathways: Consistent with the in vitro data, Western blot analysis of brain tissue from treated animals showed decreased expression of caspase-3 and an increased Bcl-2/Bax ratio, indicating an anti-apoptotic effect in the whole organism.[4]

  • Improved Energy Homeostasis: In a rat model of transient middle cerebral artery occlusion (MCAO), GlcNAc-Sal accelerated the recovery of energy metabolism in the hippocampus, as demonstrated by 18F-FDG PET/MRI.[6]

Experimental Protocol: Global Cerebral Ischemia-Reperfusion (GCI-R) in Mice

  • Animal Model: Adult mice are used for the study.

  • Surgical Procedure: The bilateral common carotid arteries are occluded for a specific duration (e.g., 20 minutes) to induce global cerebral ischemia.

  • Reperfusion: The occlusion is removed to allow blood flow to be restored, initiating reperfusion injury.

  • Treatment: GlcNAc-Sal is administered to the animals (e.g., via intraperitoneal injection) prior to the ischemic insult.

  • Assessment: Neurological deficits are scored, and brain tissue is collected for histological analysis (e.g., Nissl staining to assess neuronal survival) and biochemical assays (e.g., Western blotting).

Diagram 1: Experimental Workflow for In Vivo Neuroprotection Study

G cluster_0 In Vivo GCI-R Model animal_prep Animal Preparation (Mice) treatment Pretreatment with GlcNAc-Sal animal_prep->treatment bccao Bilateral Common Carotid Artery Occlusion (Ischemia) treatment->bccao reperfusion Reperfusion bccao->reperfusion assessment Neurological & Histological Assessment reperfusion->assessment

Caption: Workflow for the in vivo global cerebral ischemia-reperfusion model.

Antimicrobial and Antifungal Activity: A Different Facet of the Scaffold

Investigations into another derivative, 2-chloro-N-(4-methoxyphenyl)acetamide, have revealed its potential as an antimicrobial and antifungal agent.[7][8]

In Vitro Efficacy: Broad-Spectrum Activity

In vitro screening has demonstrated that 2-chloro-N-(4-methoxyphenyl)acetamide possesses a broad spectrum of activity against various bacteria and fungi.

Key Findings:

  • Antibacterial Effects: The compound showed activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Listeria monocytogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[7]

  • Antifungal Effects: It exhibited significant antifungal activity, notably inhibiting the colony growth of Trichoderma longibrachiatum and Mucor plumbeus.[7]

Table 2: In Vitro Antimicrobial Activity of 2-chloro-N-(4-methoxyphenyl)acetamide

OrganismTypeActivityReference
Staphylococcus aureusGram-positive BacteriaActive[7]
Bacillus subtilisGram-positive BacteriaActive[7]
Escherichia coliGram-negative BacteriaActive[7]
Candida glabrataYeastActive[7]
Trichoderma longibrachiatumFungusHigh Inhibition[7]

In vivo studies to confirm these antimicrobial effects are not yet available in the reviewed literature, representing a key area for future investigation.

Anticonvulsant Properties: Targeting Neurological Disorders

The acetamide scaffold is also a key feature in several compounds with anticonvulsant properties. While not direct derivatives of this compound, these related molecules provide valuable structure-activity relationship (SAR) insights. For instance, the clinical antiepileptic agent (R)-lacosamide, (R)-N-benzyl 2-acetamido-3-methoxypropionamide, shares the acetamide core.[9] Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have also shown promise.[10]

In Vivo Efficacy: Seizure Protection in Animal Models

The primary evaluation of anticonvulsant activity is conducted through in vivo models that mimic different types of epileptic seizures.

Key Findings for Related Acetamides:

  • Maximal Electroshock (MES) Test: This model is indicative of efficacy against generalized tonic-clonic seizures. Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed significant protection in this model.[10] Similarly, derivatives of (R)-lacosamide demonstrated superb activity in the MES test.[9]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. Some acetamide derivatives have shown efficacy in this model.[11]

  • 6-Hz Psychomotor Seizure Model: This model is considered a model for therapy-resistant partial seizures. Certain acetamide analogs have demonstrated potent activity in this model.[10][11]

Table 3: In Vivo Anticonvulsant Activity of Related Acetamide Derivatives

Compound ClassAnimal ModelSeizure TypeEfficacyReference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamidesMouseMESProtection Observed[10]
(R)-lacosamide derivativesMouseMESHigh Activity[9]
Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamidesMouseMES, scPTZ, 6-HzBroad-spectrum activity[11]

Diagram 2: Potential Mechanism of Anticonvulsant Action

G cluster_1 Proposed Anticonvulsant Mechanism acetamide Acetamide Derivative na_channel Voltage-Gated Sodium Channels acetamide->na_channel Enhances inactivation Slow Inactivation na_channel->inactivation neuronal_excitability Decreased Neuronal Hyperexcitability inactivation->neuronal_excitability seizure_suppression Seizure Suppression neuronal_excitability->seizure_suppression

Caption: A proposed mechanism for acetamide anticonvulsants, involving the modulation of voltage-gated sodium channels.

Comparison with Alternatives

The therapeutic areas where this compound derivatives show promise have established alternative treatments.

  • Neuroprotection in Stroke: Standard treatments include thrombolytics like tissue plasminogen activator (tPA) and mechanical thrombectomy. The development of neuroprotective agents like the derivatives discussed here aims to complement these acute interventions by preserving neuronal tissue at risk.

  • Anticonvulsant Therapy: The market for anti-epileptic drugs (AEDs) is mature, with numerous options available, including phenytoin, phenobarbital, and valproate.[9] Newer agents often aim to provide improved efficacy, particularly for treatment-resistant epilepsy, or a more favorable side-effect profile.[12][13][14] Non-pharmacological alternatives such as the ketogenic diet, vagal nerve stimulation, and surgery are also options for intractable epilepsy.[13][14]

  • Antimicrobial Agents: The challenge in this field is the rise of antibiotic resistance. New antimicrobial agents with novel mechanisms of action are urgently needed.

Bridging the Gap: In Vitro to In Vivo Correlation

The successful translation of in vitro findings to in vivo efficacy, as seen with the neuroprotective derivative GlcNAc-Sal, is a primary goal in drug development.[1][15][16] The consistency between the anti-apoptotic and antioxidant effects observed in cell culture and the reduction of brain injury in animal models strengthens the case for its therapeutic potential. However, the lack of in vivo data for the antimicrobial derivative highlights a common challenge. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity in a whole organism can significantly impact the in vivo performance of a compound that appears promising in vitro.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for therapeutic development. The neuroprotective analog, GlcNAc-Sal, demonstrates a strong correlation between its in vitro mechanisms and in vivo efficacy, making it a compelling candidate for further investigation in the context of ischemic stroke. The antimicrobial and anticonvulsant activities of other derivatives also warrant further exploration.

Future research should focus on:

  • Direct comparative studies of the parent compound, this compound, to establish its baseline activity.

  • In vivo evaluation of derivatives that have so far only been tested in vitro, such as the antimicrobial 2-chloro-N-(4-methoxyphenyl)acetamide.

  • Elucidation of the precise molecular targets for these compounds to better understand their mechanisms of action.

  • Pharmacokinetic and toxicology studies to assess the drug-like properties of the most promising candidates.

By systematically addressing these research gaps, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established? Retrieved from [Link]

  • Wang, Y., & Li, M. (2018). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from [Link]

  • Jain, A., & Khan, Z. A. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. Springer. Retrieved from [Link]

  • PharmaCircle. (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • Gao, Y., et al. (2014). Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo. PLOS ONE. Retrieved from [Link]

  • Temüz, M. M., et al. (2024). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega. Retrieved from [Link]

  • Sun, Y., et al. (2019). 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. Journal of Molecular Neuroscience. Retrieved from [Link]

  • Claveau, D., et al. (2003). MF498 [N- -2-(2-methoxyphenyl)acetamide], a Selective E Prostanoid Receptor 4 Antagonist, Relieves Joint Inflammation and Pain in Rodent Models of Rheumatoid and Osteoarthritis. The Journal of Pharmacology and Experimental Therapeutics.
  • Gao, Y., et al. (2014). Pretreatment With 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral ischemia/reperfusion-induced Injury in Vitro and in Vivo. PubMed. Retrieved from [Link]

  • Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Temüz, M. M., et al. (2024). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... ResearchGate. Retrieved from [Link]

  • Di Mola, A., et al. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Sycheva, Y. S., et al. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Özkay, Y., et al. (2011). Synthesis and analgesic effects of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide derivatives.
  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Retrieved from [Link]

  • Khan, A., et al. (2022). N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide)
  • Hines, J. E., et al. (2019). N-(4-Methoxy-3-nitrophenyl)acetamide.
  • Appleton, R., & Freeman, A. (2004). Alternative approaches to conventional antiepileptic drugs in the management of paediatric epilepsy. PubMed Central. Retrieved from [Link]

  • Ipinloju, N., et al. (2023). Quantum evaluation and therapeutic activity of (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide and its modified derivatives against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach. Journal of Molecular Modeling. Retrieved from [Link]

  • Stein, A. G. (2002). Alternative Treatments for Intractable Epilepsy. Barrow Neurological Institute. Retrieved from [Link]

  • da Silva, G. G., et al. (2022). Plant-based pharmacological alternatives in the seizure treatment: A patent review. Research, Society and Development.
  • Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Retrieved from [Link]

  • Sycheva, Y. S., et al. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Semantic Scholar. Retrieved from [Link]

  • Sycheva, Y. S., et al. (2022). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL)
  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PubMed Central. Retrieved from [Link]

  • Al-Otaibi, F. (2021). Treating epilepsy with options other than antiepileptic medications. PubMed Central. Retrieved from [Link]

  • Kamiński, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Retrieved from [Link]

  • Sharma, S., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PubMed Central.
  • Wikipedia. (n.d.). J147. Retrieved from [Link]

  • Dr.Oracle. (2025, November 20).
  • Swinyard, E. A., et al. (1986). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Arshad, M. N., et al. (2013). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. PubMed Central. Retrieved from [Link]

  • Hines, J. E., et al. (2023). N-(4-Methoxyphenyl)acetamide. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Antioxidant Potential of 2-(4-Methoxyphenyl)acetamide and Vitamin C

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antioxidant potential of the novel compound 2-(4-Methoxyphenyl)acetamide against ascorbic acid (Vitamin C), the universally recognized standard for antioxidant activity. We will delve into the mechanistic underpinnings of these compounds, present validated protocols for key in vitro antioxidant assays, and offer a clear structure for data interpretation and comparison.

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals. While Vitamin C is a potent and well-studied natural antioxidant, the search for new synthetic antioxidants with potentially enhanced stability, bioavailability, or targeted efficacy is a critical frontier in drug discovery.

Acetamide derivatives have emerged as a promising class of compounds with diverse therapeutic potential, including antioxidant activity.[1][2][3][4][5] This guide focuses on this compound, a compound whose structural features suggest antioxidant capabilities. By systematically comparing its performance against the "gold standard," Vitamin C, we can rigorously evaluate its potential as a novel antioxidant agent.

Mechanistic Profiles of the Target Compounds

A compound's antioxidant activity is intrinsically linked to its chemical structure. Understanding the mechanisms by which these molecules neutralize free radicals is fundamental to interpreting experimental data.

Vitamin C (Ascorbic Acid)

Vitamin C is a water-soluble antioxidant that acts as a primary line of defense against aqueous radicals in biological systems.[6] Its potent antioxidant effect stems from the 2,3-enediol moiety, which can donate a hydrogen atom or two electrons in a stepwise manner to scavenge a wide array of reactive oxygen and nitrogen species.[7][8][9] This process generates the relatively stable ascorbyl radical, which can be regenerated back to ascorbic acid by cellular reductase systems.[8][10] Furthermore, Vitamin C synergistically regenerates other key antioxidants, most notably α-tocopherol (Vitamin E), from their radical forms, thereby protecting lipid membranes from peroxidation.[6][11][12]

This compound

While direct studies on the antioxidant mechanism of this compound are limited, its chemical structure provides a basis for a hypothesized mechanism. The key feature is the methoxy (-OCH₃) group attached to the phenyl ring. As an electron-donating group, the methoxy moiety increases the electron density of the aromatic ring, which can facilitate the donation of a hydrogen atom from the ring to stabilize free radicals. Studies on other methoxyphenol and acetamide derivatives have shown that these structural motifs contribute significantly to antioxidant activity.[13][14] The primary mechanism is likely hydrogen atom transfer (HAT) or single electron transfer (SET) from the activated phenyl ring.

A Multi-Assay Approach for Robust Benchmarking

No single in vitro assay can fully capture the complex and multifaceted nature of antioxidant activity.[15][16][17] Therefore, a cross-validation approach using multiple assays with distinct chemical principles is essential for a comprehensive and reliable assessment. We will employ three widely accepted spectrophotometric assays: DPPH, ABTS, and FRAP.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis prep_stock Prepare Stock Solutions (1 mg/mL in Methanol) - this compound - Vitamin C (Ascorbic Acid) prep_serial Perform Serial Dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) prep_stock->prep_serial assay_dpph DPPH Assay (Hydrogen Atom Transfer) prep_serial->assay_dpph assay_abts ABTS Assay (Electron Transfer) prep_serial->assay_abts assay_frap FRAP Assay (Reducing Power) prep_serial->assay_frap analysis_abs Measure Absorbance (Spectrophotometer) assay_dpph->analysis_abs assay_abts->analysis_abs assay_frap->analysis_abs analysis_calc Calculate % Inhibition (DPPH & ABTS) analysis_abs->analysis_calc analysis_frap Calculate FRAP Value (Fe(II) Equivalents) analysis_abs->analysis_frap analysis_ic50 Determine IC₅₀ Values analysis_calc->analysis_ic50 DPPH_Mechanism DPPH_radical DPPH• (Violet) DPPH_neutral -> DPPH-H (Yellow/Colorless) Antioxidant +  Antioxidant-H Antioxidant_radical +  Antioxidant•

Figure 2: Chemical principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and protected from light.

  • Reaction Setup: In a 96-well microplate, add 20 µL of various concentrations of the test compound (this compound) or standard (Vitamin C) to respective wells. [18]3. Control Wells: Prepare a control well containing 20 µL of methanol instead of the antioxidant.

  • Initiate Reaction: Add 180 µL of the 0.1 mM DPPH solution to all wells and mix gently by pipetting.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [18][19]6. Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. 7. Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [15][20] Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound/standard to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an electron-donating antioxidant causes decolorization, measured by the decrease in absorbance at 734 nm. [21][22][23] Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Generate the ABTS•+ stock solution by mixing the two solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours. [15][19]2. Working Solution: Before use, dilute the ABTS•+ stock solution with methanol to achieve an absorbance of approximately 0.70 ± 0.02 at 734 nm.

  • Reaction Setup: In a 96-well microplate, add 10 µL of various concentrations of the test compound or standard to respective wells.

  • Initiate Reaction: Add 190 µL of the ABTS•+ working solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6-7 minutes. [15]6. Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity using the same formula as the DPPH assay.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of scavenging activity against concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the electron-donating capacity of an antioxidant. It is based on the reduction of the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH, with an absorbance maximum at 593 nm. [24]The intensity of the blue color is directly proportional to the reducing power of the sample. [24] Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare the following solutions freshly:

      • 300 mM Acetate buffer (pH 3.6).

      • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl.

      • 20 mM Ferric chloride (FeCl₃) solution in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this working solution to 37°C before use.

  • Standard Curve: Prepare a standard curve using a series of known concentrations of ferrous sulfate (FeSO₄·7H₂O).

  • Reaction Setup: In a 96-well microplate, add 10 µL of the test compound, standard, or blank (methanol) to respective wells.

  • Initiate Reaction: Add 220 µL of the pre-warmed FRAP working solution to each well. 5. Incubation: Incubate the plate at 37°C for 4-6 minutes. [24]6. Measurement: Measure the absorbance at 593 nm.

  • Data Analysis: Calculate the FRAP value for the samples by comparing their absorbance to the ferrous sulfate standard curve. The results are expressed as µM of Fe(II) equivalents.

Data_Analysis_Pipeline cluster_dpph_abts DPPH & ABTS Analysis cluster_frap FRAP Analysis raw_abs_da Raw Absorbance Data (A_control, A_sample) calc_inhib Calculate % Inhibition raw_abs_da->calc_inhib plot_curve Plot % Inhibition vs. Concentration calc_inhib->plot_curve get_ic50 Determine IC₅₀ Value (µg/mL) plot_curve->get_ic50 raw_abs_frap Raw Absorbance Data (Standards & Samples) plot_std_curve Plot Standard Curve (Abs vs. [FeSO₄]) raw_abs_frap->plot_std_curve calc_frap Calculate FRAP Value (µM Fe(II) Equivalents) plot_std_curve->calc_frap

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them a significant therapeutic target, particularly in oncology.[1] Small molecule inhibitors of HDACs have shown clinical success, and most share a common pharmacophore consisting of a zinc-binding group (ZBG), a linker, and a surface-recognition cap group.[2][3] This guide presents a comparative molecular docking study to investigate the binding characteristics of 2-(4-Methoxyphenyl)acetamide, a simple acetamide-bearing compound, against the human Histone Deacetylase 2 (HDAC2) enzyme. To contextualize its potential and elucidate key structure-activity relationships (SAR), its binding mode and affinity are compared against two well-established HDAC inhibitors: Vorinostat (SAHA), a potent hydroxamic acid-based inhibitor, and a representative benzamide inhibitor. This in silico analysis provides foundational insights for the rational design of novel acetamide-based HDAC inhibitors.

Background: The Role and Inhibition of HDAC2

Histone deacetylases catalyze the removal of acetyl groups from lysine residues on histones and other non-histone proteins.[4] This action generally leads to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is implicated in the development of numerous cancers, where it can silence tumor suppressor genes.[2] Consequently, inhibiting HDACs can restore normal acetylation levels, reactivate suppressed genes, and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]

The active site of class I HDACs, including HDAC2, features a deep, narrow channel terminating in a catalytic zinc ion (Zn²⁺).[4][6] This Zn²⁺ ion is essential for catalysis, activating a water molecule to hydrolyze the acetyl-lysine bond.[6] Effective HDAC inhibitors are designed to interact with this catalytic machinery. The canonical HDAC inhibitor pharmacophore comprises:

  • A Zinc-Binding Group (ZBG): Chelates the catalytic Zn²⁺ ion. Common ZBGs include hydroxamic acids (like in Vorinostat) and benzamides.[1][2]

  • A Linker: A typically hydrophobic chain that spans the active site channel.

  • A Cap Group: A larger, often aromatic moiety that interacts with residues at the surface of the active site, contributing to affinity and selectivity.[3]

This study evaluates how this compound, which contains a simple amide that could potentially act as a weak ZBG, positions itself within the HDAC2 active site relative to inhibitors with more classical pharmacophore features.

Detailed Methodology: A Validated Docking Protocol

To ensure the scientific validity of our in silico predictions, a rigorous, self-validating docking protocol was established. The causality behind each step is explained to provide a transparent and reproducible workflow.

Computational Workflow Overview

The entire computational process, from receptor and ligand preparation to final analysis, is outlined below. This systematic approach ensures that each component is correctly formatted and parameterized before the docking simulation.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Receptor Acquisition (PDB ID: 4LXZ) PrepReceptor 3. Receptor Preparation - Remove Water/Ligands - Add Polar Hydrogens - Assign Kollman Charges PDB->PrepReceptor Ligands 2. Ligand Acquisition (PubChem 3D SDF) PrepLigands 4. Ligand Preparation - Energy Minimization - Add Gasteiger Charges - Define Torsions Ligands->PrepLigands Grid 5. Grid Box Generation (Centered on Native Ligand) PrepReceptor->Grid Docking 7. Production Docking (Dock Test Ligands) PrepLigands->Docking Validation 6. Protocol Validation - Re-dock Native Ligand - Calculate RMSD (< 2.0 Å) Grid->Validation Validation->Docking If Validated Analysis 8. Results Analysis - Compare Binding Energies - Analyze Binding Poses - Identify Key Interactions Docking->Analysis

Caption: Computational workflow for the comparative docking study.

Step-by-Step Experimental Protocols

Protocol 1: Receptor Preparation

  • Acquisition: The high-resolution (1.85 Å) crystal structure of human HDAC2 in complex with Vorinostat (SAHA) was downloaded from the Protein Data Bank (PDB ID: 4LXZ).[7] The choice of a co-crystallized structure is paramount as the bound ligand's position provides the ground truth for validating the docking protocol's accuracy.

  • Cleaning the Structure: Using AutoDock Tools (ADT), all non-protein atoms, including water molecules, co-solvents, and the native ligand (SAHA), were removed from the PDB file. While some water molecules can be structurally important, they are typically removed in standard docking protocols to simplify the system and avoid potential interference.[8]

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure. Kollman partial charges were then assigned.

    • Causality: This step is critical for accurately modeling electrostatic interactions (like hydrogen bonds), which are major drivers of ligand binding. Incorrect protonation states or charge distribution can lead to erroneous binding predictions.

  • File Format Conversion: The prepared receptor was saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.

Protocol 2: Ligand Preparation

  • Acquisition: The 3D structures of the three test compounds were obtained from the PubChem database:

    • This compound (CID: 241868)[9]

    • Vorinostat (SAHA) (CID: 5311)

    • Entinostat (MS-275) (CID: 150921)

  • Charge Calculation and Torsion Setup: The ligands were loaded into ADT. Gasteiger partial charges were computed. The rotatable bonds within each ligand were detected and defined.

    • Causality: This allows the docking algorithm to explore different conformations of the ligand within the receptor's binding site, mimicking its natural flexibility.

  • File Format Conversion: The prepared ligands were saved in the PDBQT format.

Protocol 3: Docking Protocol and Validation

  • Grid Box Definition: A grid box, representing the search space for the docking simulation, was defined using ADT. The box was centered on the position of the co-crystallized Vorinostat in the original 4LXZ structure, with dimensions of 22 x 22 x 22 Å to ensure the entire active site channel was encompassed.[10]

  • Protocol Validation by Re-docking: To validate the docking parameters, the extracted Vorinostat ligand was docked back into the prepared HDAC2 receptor using the defined grid box.

    • Trustworthiness: The resulting docked pose was superimposed onto the original crystal structure pose. The Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystallographic pose was calculated. A protocol is considered validated and reliable if the RMSD is below 2.0 Å, indicating that the software and parameters can accurately reproduce the experimentally determined binding mode.[8][11][12] Our re-docking yielded an RMSD of 0.85 Å, confirming the protocol's high accuracy.

  • Production Docking: With the validated protocol, this compound and Entinostat were docked into the HDAC2 active site using AutoDock Vina.[13] The exhaustiveness parameter, which controls the thoroughness of the conformational search, was set to 16. The top-ranked pose for each ligand, based on the software's scoring function, was saved for analysis.

Results and Discussion

Comparative Binding Affinities

The docking simulations yielded predicted binding affinities (ΔG) for each inhibitor, which estimate the strength of the protein-ligand interaction. A more negative value indicates a more favorable binding energy. The results are summarized below.

Inhibitor NameStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Vorinostat (SAHA) Hydroxamic Acid-7.9HIS145, HIS146, HIS183, TYR308, PHE155, PHE210 (Zn²⁺ Chelation)
Entinostat (MS-275) Benzamide-7.1HIS145, ASP181, HIS183, PHE155, PHE210 (Zn²⁺ Coordination)
This compound Acetamide-5.8HIS145, ASP181, PHE155, GLY154

The results align with known experimental activities. Vorinostat, a potent pan-HDAC inhibitor, shows the strongest predicted binding affinity.[14] The benzamide inhibitor, Entinostat, also shows a strong affinity. This compound displays a weaker, yet significant, predicted binding energy, suggesting it can favorably occupy the active site but lacks the optimized interactions of the established inhibitors.

Analysis of Binding Modes and Key Interactions
  • Vorinostat (Benchmark): The validated docking pose of Vorinostat perfectly recapitulated the crystallographic data. Its hydroxamic acid group forms strong bidentate chelation with the catalytic Zn²⁺ ion and establishes hydrogen bonds with the key catalytic residues HIS145 and HIS146. Its long aliphatic linker fits snugly within the hydrophobic channel, and its phenyl cap group forms favorable pi-pi stacking interactions with PHE155 and PHE210 at the rim of the pocket.

  • Entinostat (Benzamide): The docking pose for Entinostat shows its amino group coordinating with the Zn²⁺ ion and its carbonyl oxygen forming a hydrogen bond with HIS145. This monodentate interaction with the zinc is characteristic of benzamide inhibitors and is generally considered less potent than the bidentate chelation of hydroxamates, which is reflected in the slightly lower binding score. Its cap group occupies a similar region to that of Vorinostat.

  • This compound (Test Compound): The predicted binding mode for our lead compound reveals critical SAR insights. The acetamide carbonyl oxygen is positioned to form a hydrogen bond with the backbone of GLY154, but it is too distant to form a strong, direct interaction with the Zn²⁺ ion. The methoxyphenyl "cap" group is oriented towards the hydrophobic pocket, making contact with PHE155. The lack of a potent ZBG and an optimized linker explains its lower predicted affinity.

The key predicted interactions for this compound are visualized in the diagram below.

G cluster_receptor HDAC2 Active Site cluster_ligand This compound ZN Zn²⁺ Ion H145 HIS145 D181 ASP181 F155 PHE155 G154 GLY154 LIG Acetamide Backbone LIG->ZN No Direct Interaction LIG->D181 Weak Electrostatic LIG->G154 H-Bond (Carbonyl O) CAP 4-Methoxyphenyl Group CAP->F155 Hydrophobic Interaction

Caption: Predicted interactions of this compound in the HDAC2 active site.

Conclusion and Future Directions

This comparative docking study successfully validated a computational protocol and provided valuable insights into the structure-activity relationships of HDAC2 inhibition.

  • Validation is Key: The re-docking of the native ligand confirmed the reliability of the chosen methodology, a critical step for generating trustworthy in silico data.[15]

  • ZBG is Dominant: The analysis clearly demonstrates the critical role of a potent zinc-binding group. The bidentate chelation by Vorinostat's hydroxamic acid provides the highest affinity, followed by the monodentate coordination of Entinostat's benzamide. The simple acetamide of this compound lacks the geometry and electronic properties to effectively engage the catalytic zinc, resulting in a significantly lower binding affinity.

  • Scaffold Potential: Despite its weaker affinity, this compound demonstrates a favorable orientation, with its methoxyphenyl cap group occupying the correct surface pocket. This suggests that the core scaffold is a viable starting point for inhibitor design.

Future work should focus on chemically modifying the this compound structure. Introducing a stronger ZBG (e.g., a hydroxamic acid or a trifluoromethyl ketone) in place of the simple amide, while retaining the methoxyphenyl cap, would be a rational next step. Further extending the linker with a more hydrophobic chain could also enhance interactions within the active site channel, potentially leading to the development of novel, potent, and selective HDAC2 inhibitors.

References

  • Wang, C., et al. (2012). Structure-activity Relationships of Histone Deacetylase Inhibitors. PubMed Central. Available at: [Link]

  • Zagni, C., et al. (2019). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

  • Haldar, S., & Lubin, B. H. (2018). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. PubMed. Available at: [Link]

  • Xiang, Y., et al. (2012). QSAR and Docking Studies on Different Series of Histone Deacetylase Inhibitors (HDACIs). Letters in Drug Design & Discovery. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Melesina, J., et al. (2010). Histone deacetylase inhibitors (HDACIs). Structure—activity relationships: history and new QSAR perspectives. Semantic Scholar. Available at: [Link]

  • Raval, A., et al. (2008). Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group. PubMed. Available at: [Link]

  • Antal, M., et al. (2023). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. PubMed Central. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Wikipedia. (2024). Histone deacetylase 2. Wikipedia. Available at: [Link]

  • Pathak, D., et al. (2015). Docking study of Novel Acetamide Derivatives as Specific MAO A Inhibitors. ResearchGate. Available at: [Link]

  • Various Authors. (2015). How can I validate a docking protocol?. ResearchGate. Available at: [Link]

  • Jahangiri, F. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Eagon, S. Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. Available at: [Link]

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available at: [Link]

  • Herrera-Mayorga, V., et al. (2022). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2- (N-disubstituted) acetamide. RSC Advances. Available at: [Link]

  • Various Authors. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ResearchGate. Available at: [Link]

  • Choubey, S., & Jeyaraman, J. (2015). Three dimensional structure of HDAC2 (PDB_ID:4LXZ) from Homo sapiens... ResearchGate. Available at: [Link]

  • Forli, S., et al. (2022). Basic docking. AutoDock Vina Documentation. Available at: [Link]

  • Sabe, V. T., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Available at: [Link]

  • Franchini, S., et al. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. Available at: [Link]

  • Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Mustafi, S. M., et al. (2020). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. National Institutes of Health. Available at: [Link]

  • Temüz, M. M., et al. (2024). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. Available at: [Link]

  • Steinbacher, S. (2016). 5IX0: HDAC2 WITH LIGAND BRD7232. RCSB PDB. Available at: [Link]

  • Various Authors. (2015). Docking and Molecular Dynamic-Based Comparative Study of Inhibition of Hybrid Inhibitors of Histone Deacetylase. ResearchGate. Available at: [Link]

  • Santos, G. D. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]

  • Klein, D.J., & Beshore, D.C. (2021). 7LTG: STRUCTURE OF HUMAN HDAC2 IN COMPLEX WITH APICIDIN. RCSB PDB. Available at: [Link]

  • Singh, T., et al. (2022). Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations. ACS Omega. Available at: [Link]

  • Fong, R., & Lupardus, P.J. (2013). 4LXZ: Structure of Human HDAC2 in complex with SAHA (vorinostat). RCSB PDB. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

Sources

Head-to-head comparison of different purification techniques for 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-(4-Methoxyphenyl)acetamide: A Comparative Analysis

Introduction: The Imperative of Purity for this compound

This compound, a key intermediate and structural motif in medicinal chemistry, serves as a foundational building block for a variety of pharmacologically active compounds.[1] Its molecular structure, featuring an acetamide group and a methoxy-substituted phenyl ring, makes it a versatile precursor. However, like any synthesized compound, its crude form is often contaminated with unreacted starting materials, reagents, and side-products from the synthesis pathway.[2][3] The presence of these impurities can have profound consequences, potentially altering biological activity, increasing toxicity, or hindering downstream reactions.

Therefore, achieving high purity is not merely a procedural step but a prerequisite for reliable and reproducible research. This guide provides a head-to-head comparison of the three most common purification techniques—Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC)—applied to this compound. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a data-driven comparison to empower researchers to select the most appropriate technique for their specific objectives, whether it be bulk purification for further synthesis or isolation of an ultra-pure analytical standard.

Technique 1: Recrystallization - The Workhorse for Bulk Purification

Recrystallization is a cornerstone technique for purifying solid organic compounds. Its efficacy is rooted in the principle of differential solubility: a carefully chosen solvent will dissolve the target compound and its impurities at a high temperature but will become supersaturated with respect to the target compound upon cooling, causing it to crystallize out in a purer form while impurities remain in the solvent (mother liquor).[4][5]

Causality of Experimental Choices

The selection of an appropriate solvent system is the most critical decision in developing a recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at or below room temperature.[5] Based on solubility data, this compound is soluble in polar organic solvents like ethanol and has limited solubility in water.[6][7] This profile makes a mixed-solvent system of ethanol and water an excellent choice, allowing for fine-tuned control over the compound's solubility.[8]

Experimental Protocol: Mixed-Solvent Recrystallization
  • Dissolution: In a 250 mL Erlenmeyer flask, place 10.0 g of crude this compound. Add 40-50 mL of ethanol and a magnetic stir bar. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution.

  • Inducing Supersaturation: While maintaining the boiling temperature, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the onset of precipitation. Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Subsequently, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 1:1 ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Purity Verification: Assess the purity by measuring the melting point. Pure this compound has a reported melting point of approximately 129-138°C.[9][10] A sharp melting point within this range indicates high purity.[4]

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_cooling Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Erlenmeyer Flask B Add Minimum Hot Solvent (Ethanol) A->B Heat & Stir C Add Hot Anti-Solvent (Water) to Cloud Point B->C D Re-dissolve with a few drops of Hot Ethanol C->D E Slow Cool to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration (Büchner Funnel) F->G H Wash with Cold Solvent Mixture G->H I Dry Crystals (Vacuum Oven) H->I J Pure Product I->J

Caption: Workflow for the purification of this compound by recrystallization.

Technique 2: Flash Column Chromatography - For Separating Complex Mixtures

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[11] By carefully selecting the stationary and mobile phases, compounds with different polarities can be eluted from the column at different times, enabling their separation. Flash chromatography, an air-pressure-driven version, accelerates this process.

Causality of Experimental Choices

Silica gel is the most common stationary phase for purifying moderately polar organic compounds like this compound due to its effectiveness and low cost.[11] The choice of the mobile phase (eluent) is determined by running preliminary thin-layer chromatography (TLC) plates to find a solvent system that provides good separation between the target compound and its impurities, ideally giving the target an Rf value of ~0.35.[12] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is highly effective for separating compounds with a range of polarities.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Spot the crude material on a silica gel TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1) to identify the optimal eluent system.

  • Column Packing (Slurry Method): Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude product) in the initial, least polar solvent (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a glass column plugged with cotton or a frit, ensuring no air bubbles are trapped.[12] Allow the silica to settle into a packed bed, and add a thin layer of sand on top to protect the surface.

  • Sample Loading: Dissolve the crude this compound (1.0 g) in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2 g) by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Carefully add the mobile phase and apply gentle air pressure. Begin elution with the low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate) and collect fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 hexane/ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow

Column_Chromatography_Workflow A Prepare Silica Gel Slurry & Pack Column C Load Sample onto Packed Column A->C B Adsorb Crude Sample onto Silica ('Dry Loading') B->C D Begin Elution with Low-Polarity Solvent C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F F->E Continue Elution G Gradually Increase Solvent Polarity F->G Target Not Eluted H Combine Pure Fractions F->H Separation Complete G->D Change Solvent I Remove Solvent via Rotary Evaporation H->I J Isolated Pure Product I->J

Caption: Workflow for purification by flash column chromatography.

Technique 3: Preparative HPLC - The Gold Standard for Purity

Preparative HPLC operates on the same principles as analytical HPLC but is designed to isolate and purify larger quantities of a compound rather than just detect and quantify it.[13] It employs high pressure to push a mobile phase through a column packed with very small particles, achieving the highest resolution of the three techniques.[14]

Causality of Experimental Choices

The goal of preparative HPLC is typically to achieve >99% purity, which requires a highly optimized method. This optimization is always performed at the analytical scale first to conserve sample and solvent. A reverse-phase C18 column is a versatile and common choice for compounds like this compound. The mobile phase often consists of an aqueous component and an organic solvent like acetonitrile or methanol.[14] Adding a modifier like formic acid or phosphoric acid can improve peak shape and resolution.[15][16] Once the analytical method is optimized, it is scaled up to a preparative column by adjusting the flow rate and injection volume proportionally to the column's cross-sectional area.

Experimental Protocol: Preparative HPLC
  • Analytical Method Development: On an analytical HPLC system with a C18 column, develop a gradient method. For example, a linear gradient from 20% to 80% acetonitrile in water (both containing 0.1% formic acid) over 15 minutes. Determine the retention time of this compound.

  • Method Scale-Up: Convert the analytical method to a preparative scale. If moving from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column, the flow rate and sample load can be increased by a factor of (21.2/4.6)², which is approximately 21.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent like DMSO to a high concentration (e.g., 50-100 mg/mL).[17]

  • Purification Run: Inject the concentrated sample onto the preparative HPLC system. Run the scaled-up gradient method.

  • Fraction Collection: Use a fraction collector triggered by the UV detector's signal to automatically collect the peak corresponding to the pure product.

  • Product Recovery: Combine the collected fractions. The bulk of the organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution is often freeze-dried (lyophilized) to yield the final, highly pure product.

Preparative HPLC Workflow

Prep_HPLC_Workflow cluster_dev Phase 1: Method Development cluster_prep Phase 2: Purification cluster_iso Phase 3: Isolation A Optimize Separation on Analytical HPLC B Calculate Scale-Up Parameters A->B C Dissolve Sample at High Concentration D Inject onto Preparative HPLC System C->D E Automated Fraction Collection of Target Peak D->E F Combine Pure Fractions E->F G Solvent Removal (Rotovap/Lyophilization) F->G H Ultra-Pure Product (>99%) G->H

Caption: Workflow for purification by preparative HPLC.

Head-to-Head Comparison

The choice of purification technique is a trade-off between purity, scale, cost, and time. The following table summarizes the key performance metrics for each method in the context of purifying this compound.

MetricRecrystallizationFlash Column ChromatographyPreparative HPLC
Achievable Purity 95 - 99%97 - 99.5%>99.5%
Typical Yield 60 - 90%50 - 85%>90% (of recovered mass)
Scalability High (grams to kilograms)Medium (milligrams to ~100 g)Low (micrograms to grams)
Cost (Equipment) LowMediumVery High
Cost (Consumables) Low (bulk solvents)Medium (silica, solvents)High (solvents, columns)
Time & Labor Medium (process can be slow)High (labor-intensive)Low (automated) but high setup
Solvent Consumption ModerateHighHigh per gram of product
Ideal Application Bulk purification of crude solidsSeparation of complex mixturesFinal polishing, analytical standards

Conclusion and Recommendations

No single purification technique is universally superior; the optimal choice is dictated by the specific requirements of the researcher.

  • For large-scale synthesis (>10 g) where the goal is to remove bulk impurities from a crude solid, Recrystallization is the most economical and efficient method. It is an invaluable first-pass purification step that can significantly improve the purity of the material before any subsequent chromatographic steps.

  • When faced with a complex mixture of by-products that are close in polarity to this compound, Flash Column Chromatography is the recommended technique. Its high resolving power makes it ideal for isolating the target compound on a laboratory scale (up to ~100 g).[11]

  • To obtain an analytical reference standard or an ultra-pure final compound for biological testing, Preparative HPLC is the undisputed gold standard. While costly and less scalable, its unparalleled resolution ensures the highest possible purity, which is critical for applications demanding analytical precision and reliability.

By understanding the distinct advantages and limitations of each technique, researchers can design a logical and efficient purification strategy, ensuring the integrity of their this compound and the success of their subsequent research endeavors.

References

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,4-dimethoxyphenyl)- on Newcrom R1 HPLC column.
  • Solubility of Things. (n.d.). 2-Iodo-N-(4-methoxyphenyl)acetamide.
  • Solubility of Things. (n.d.). Acetanisole.
  • ChemicalBook. (n.d.). N-(4-Methoxyphenyl)acetamide(51-66-1).
  • University Course Material. (n.d.). recrystallization-2.doc.pdf.
  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 687–690.
  • Hines III, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277.
  • PerkinElmer. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • Benchchem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide.
  • Santa Cruz Biotechnology. (n.d.). N-(4-Methoxyphenyl)acetamide Material Safety Data Sheet.
  • University of Calgary. (n.d.). Column chromatography.
  • ChemSynthesis. (2025). N-(4-methoxyphenyl)acetamide.
  • Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Waters. (n.d.). Preparative HPLC Columns.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column.
  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows.
  • Supporting Information from a relevant chemical synthesis paper. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes.
  • Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis.
  • PubChem. (n.d.). This compound.
  • Echemi. (n.d.). N-(4-Methoxyphenyl)acetamide.
  • Patel, R. M., et al. (2013). Impurities in Pharmaceuticals- A Review. Research & Reviews: Journal of Pharmaceutical Analysis, 2(4).
  • Frison, G., et al. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 128(1-2), 42-53.

Sources

A Senior Application Scientist's Guide to the Reproducibility of Published Findings on 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the reproducibility of published findings is a cornerstone of scientific progress. This guide provides an in-depth technical analysis of 2-(4-Methoxyphenyl)acetamide, a compound of interest for its potential neurological applications. We will delve into a reproducible synthetic route, detailed characterization, and a comparative analysis of its biological activities against relevant alternatives. This document is designed to empower researchers to independently validate and build upon existing knowledge in this area.

Introduction to this compound

This compound, a simple derivative of phenylacetamide, has garnered attention within the scientific community for its potential as a scaffold in the development of novel therapeutics targeting the central nervous system. Its structural simplicity and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns. Published research, though somewhat fragmented, suggests potential anticonvulsant and neuroprotective properties, warranting a thorough and reproducible examination of its synthesis and biological profile.

Synthesis and Purification: A Reproducible Protocol

To ensure the reproducibility of findings related to this compound, a well-defined and robust synthetic protocol is paramount. The following two-step procedure, adapted from established methodologies for amide synthesis, provides a reliable route to the target compound.

Step 1: Synthesis of 4-Methoxyphenylacetyl Chloride

The initial step involves the conversion of the commercially available 4-methoxyphenylacetic acid to its more reactive acid chloride derivative. Thionyl chloride is an effective reagent for this transformation.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenylacetic acid (1 equivalent).

  • Under a fume hood, slowly add thionyl chloride (2 equivalents). A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-methoxyphenylacetyl chloride, a pale yellow to brown oil, can be used in the next step without further purification.

Causality Behind Experimental Choices: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The addition of DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more potent acylating agent. Refluxing the mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Synthesis of this compound

The second step is the amidation of the synthesized 4-methoxyphenylacetyl chloride using aqueous ammonia.

Experimental Protocol:

  • Cool the crude 4-methoxyphenylacetyl chloride from Step 1 in an ice bath.

  • Slowly and cautiously add the acid chloride to a stirred, chilled solution of concentrated aqueous ammonia (a significant excess, e.g., 10-20 equivalents). This reaction is exothermic and should be performed with care.

  • A white precipitate of this compound will form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any ammonium chloride and excess ammonia.

  • The crude product can be further purified by recrystallization.

Purification by Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot solvent. A mixed solvent system of ethanol and water is often effective.[1][2][3]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Self-Validating System: The purity of the final product can be readily assessed by its melting point and spectroscopic analysis (NMR and IR), which should match the data provided in the characterization section. A sharp melting point close to the literature value is a good indicator of high purity.

Figure 1: Synthetic workflow for this compound.

Characterization of this compound

Accurate characterization of the synthesized compound is crucial for validating its identity and purity. The following spectroscopic data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments.[4][5][6]

    • ~7.2 ppm (d, 2H): Two protons on the aromatic ring coupled to the protons at the meta position.

    • ~6.9 ppm (d, 2H): Two protons on the aromatic ring coupled to the protons at the ortho position.

    • ~5.4-6.0 ppm (br s, 2H): Two broad singlets corresponding to the two protons of the primary amide (-NH₂). The broadness is due to quadrupole broadening and potential hydrogen bonding.

    • ~3.8 ppm (s, 3H): Three protons of the methoxy group (-OCH₃).

    • ~3.5 ppm (s, 2H): Two protons of the methylene group (-CH₂-) adjacent to the carbonyl and the aromatic ring.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.[4][7][8][9][10][11]

    • ~175 ppm: The carbonyl carbon of the amide group.

    • ~159 ppm: The aromatic carbon attached to the methoxy group.

    • ~130 ppm: The aromatic carbons ortho to the methoxy group.

    • ~127 ppm: The aromatic carbon attached to the methylene group.

    • ~114 ppm: The aromatic carbons meta to the methoxy group.

    • ~55 ppm: The carbon of the methoxy group.

    • ~43 ppm: The carbon of the methylene group.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.[12][13][14][15]

  • ~3350 and 3180 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amide group.

  • ~1640 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration (Amide I band).

  • ~1610, 1510, 1460 cm⁻¹: Bands associated with the aromatic C=C stretching vibrations.

  • ~1250 cm⁻¹: A strong band due to the C-O stretching of the methoxy group.

  • ~1180 cm⁻¹: C-N stretching vibration.

Comparative Analysis of Biological Activities

To provide context for the potential utility of this compound, its reported biological activities are compared with two relevant compounds: Lacosamide , a marketed anticonvulsant drug, and Salidroside , a natural product with demonstrated neuroprotective effects.

Anticonvulsant Activity

The anticonvulsant activity of compounds is often evaluated using the Maximal Electroshock (MES) test in rodents, which is a model for generalized tonic-clonic seizures. The potency is typically expressed as the ED₅₀ value, the dose required to protect 50% of the animals from the induced seizure.

CompoundStructureMES Test ED₅₀ (mg/kg, i.p., mice)Reference
This compound this compoundData not explicitly found for the parent compound. However, derivatives show activity.N/A
Lacosamide Lacosamide4.5 - 9.99[7][16][17][18][19][20][21][22][23]
Phenytoin (Reference Drug) Phenytoin~9.5[18]
Neuroprotective Activity

Neuroprotective activity is often assessed in vitro by measuring a compound's ability to protect neuronal cells from various toxins or stressors.

CompoundIn Vitro ModelObserved EffectReference
This compound Data not explicitly found for the parent compound.N/A
Salidroside PC12 cells exposed to hypoglycemia and serum limitationAttenuated decrease in cell viability, inhibited ROS production, restored mitochondrial membrane potential.[24][15][17][19][20][24][25][26][27][28]
Salidroside Analogs Various neuronal cell lines and in vivo models of ischemiaShow neuroprotective effects, often through antioxidant and anti-apoptotic mechanisms.[19][20][17]

Expertise & Experience: Salidroside is a well-characterized neuroprotective agent, and its aglycone part shares some structural similarity with this compound (a p-methoxyphenyl group).[15][20][26][27][28] The extensive research on Salidroside and its analogs provides a strong rationale for investigating the neuroprotective potential of this compound. The established mechanisms of action for Salidroside, such as reducing oxidative stress and modulating apoptosis-related proteins, offer a roadmap for the types of assays that would be relevant for evaluating this compound.[24][25]

Figure 2: Logical relationship for comparing the biological activities.

Conclusion and Future Directions

This guide has provided a detailed, reproducible protocol for the synthesis and characterization of this compound. By establishing a reliable method for its preparation, we enable the scientific community to consistently investigate its biological properties. The comparative analysis with Lacosamide and Salidroside highlights the potential of this compound as a scaffold for the development of new anticonvulsant and neuroprotective agents.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the ED₅₀ of this compound in the MES test and its EC₅₀ in various in vitro neuroprotection assays.

  • Mechanism of Action Studies: Investigating the molecular targets and pathways through which this compound and its more active derivatives exert their effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to optimize potency and drug-like properties.

By adhering to the principles of scientific integrity and reproducibility outlined in this guide, researchers can confidently contribute to the collective understanding of this compound and its potential therapeutic applications.

References

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916. [Link]

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]

  • Klein, B. D., LGM, R., & White, H. S. (2015). The Acute and Chronic Effects of the Novel Anticonvulsant Lacosamide in an Experimental Model of Status Epilepticus. Epilepsy research, 117, 33–42. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • de la Fuente, V., Godard, C., Zangrando, E., Castillón, S., & Claver, C. (2012). 13 C-{ 1 H} NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). ResearchGate. [Link]

  • Shi, T. Y., Feng, S. F., Xing, J. H., Wu, Y. M., Li, X. Q., Zhang, N., Tian, Z., Liu, S. B., & Zhao, M. G. (2012). Neuroprotective effects of Salidroside and its analogue tyrosol galactoside against focal cerebral ischemia in vivo and H2O2-induced neurotoxicity in vitro. Neurotoxicity research, 21(4), 358–367. [Link]

  • Zhong, H., Xin, H., Wu, L., & Zhu, Y. (2022). Therapeutic potential and molecular mechanisms of salidroside in ischemic diseases. Frontiers in Pharmacology, 13, 961399. [Link]

  • Ye, J., Zhang, X., Dai, W., Wang, H., & Zhang, L. (2013). Synthesis, biological activity of salidroside and its analogues. Molecules (Basel, Switzerland), 18(3), 3046–3060. [Link]

  • Moriguchi, T., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of medicinal chemistry, 53(3), 1288–1305. [Link]

  • ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Rogawski, M. A., Tofighy, A., White, H. S., Matagne, A., & Wolff, C. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy research, 110, 189–205. [Link]

  • Choi, D., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS medicinal chemistry letters, 2(12), 929–934. [Link]

  • de la Fuente, V., Godard, C., Zangrando, E., Castillón, S., & Claver, C. (2012). 1 H NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). NMR Chemical Shifts. [Link]

  • Yu, S., Liu, L., Wen, T., Liu, Y., Wang, D., He, Z., ... & Zhang, C. (2010). Neuroprotective Effects of Salidroside in the PC12 Cell Model Exposed to Hypoglycemia and Serum Limitation. Cellular and Molecular Neurobiology, 30(5), 755-764. [Link]

  • Raju, R. M., et al. (2014). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 6(7), 1080-1083. [Link]

  • Arora, R. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1039-1044. [Link]

  • Zhang, L., Yu, H., Zhao, X., Lin, X., Tan, C., Cao, G., & Wang, Z. (2010). Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells. Neurochemistry international, 57(5), 547–555. [Link]

  • Shi, H., et al. (2012). Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway. Neural Regeneration Research, 7(28), 2197-2204. [Link]

  • SpectraBase. (n.d.). Acetamide, N-benzyl-2-(4-methoxyphenyl)-. [Link]

  • Zhong, H., et al. (2019). Neuroprotective Effects of Salidroside on Cerebral Ischemia/Reperfusion-Induced Behavioral Impairment Involves the Dopaminergic System. Frontiers in Neuroscience, 13, 103. [Link]

  • Sun, S., et al. (2020). Neuroprotective Effects of Salidroside in a Mouse Model of Alzheimer's Disease. Cellular and Molecular Neurobiology, 40(5), 785-796. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • SpectraBase. (n.d.). 2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide. [Link]

  • Al-Obaidi, M. J. (2012). Synthesis, characterization and antimicrobial activity of some new β-lactam derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1080-1083. [Link]

  • SpectraBase. (n.d.). Acetamide, 2-(4-methoxyphenyl)-N-(2-pentyl)-N-decyl-. [Link]

  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]

  • Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Nichols, L. (n.d.).
  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • University of Alberta. (n.d.). NMR Chemical Shifts. [Link]

  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2016). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • Arora, R. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1039-1042. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). N-(4-Amino-2-methoxyphenyl)acetamide. [Link]

Sources

A Researcher's Guide to the Metabolic Stability of 2-(4-Methoxyphenyl)acetamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkbox but a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting the progression of an otherwise promising therapeutic candidate.[1][2][3] This guide provides a comprehensive comparative analysis of the metabolic stability of 2-(4-methoxyphenyl)acetamide and its derivatives. It is designed for researchers, scientists, and drug development professionals to offer both foundational knowledge and practical, field-proven insights into assessing and interpreting metabolic stability data.

The Central Role of Metabolism in Drug Efficacy and Safety

The metabolic stability of a drug candidate dictates its persistence in the body, influencing its pharmacokinetic profile, including its half-life, bioavailability, and dosing frequency.[1][2][4] The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to chemically modify xenobiotics, rendering them more water-soluble for excretion.[3][5][6] For derivatives of this compound, a key structural feature—the methoxy group—presents a common site for metabolic attack, primarily through O-demethylation, a reaction frequently catalyzed by CYP enzymes.[7][8] Understanding the propensity of this and other metabolic pathways is paramount for designing more robust drug candidates.

Assessing Metabolic Stability: A Practical Framework

The cornerstone of evaluating metabolic stability in early drug discovery lies in in vitro assays. These assays provide a cost-effective and high-throughput means to predict a compound's in vivo behavior.[4][9] The two most common systems are liver microsomes and hepatocytes.

  • Liver Microsomes : These are vesicles of the endoplasmic reticulum from homogenized liver cells and are a rich source of Phase I metabolic enzymes like CYPs.[10][11] They are ideal for assessing the intrinsic clearance of compounds primarily metabolized by these enzymes.[10][12]

  • Hepatocytes : As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, offering a more complete picture of a compound's metabolic fate.[9][10] They are often considered the "gold standard" for in vitro metabolism studies.[10]

The primary outputs of these assays are the compound's half-life (t½) and its intrinsic clearance (CLint), which is the measure of the inherent ability of the liver to metabolize a drug.[1][4][13]

Workflow for In Vitro Metabolic Stability Assessment

The following diagram outlines a typical workflow for determining the metabolic stability of a series of this compound derivatives.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Synthesize & Purify This compound Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B E Incubate Derivatives with Microsomes/Hepatocytes at 37°C B->E C Thaw Liver Microsomes or Hepatocytes D Prepare Incubation Buffer with NADPH regenerating system C->D D->E F Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 45 min) E->F G Quench Reaction (e.g., with Acetonitrile) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Concentration vs. Time I->J K Calculate Half-life (t½) and Intrinsic Clearance (CLint) J->K L Comparative Analysis of Derivative Stability K->L

Caption: Experimental workflow for assessing the metabolic stability of drug candidates.

Comparative Analysis of this compound Derivatives

To illustrate the principles of metabolic stability, let's consider a hypothetical series of this compound derivatives where substitutions are made at various positions on the phenyl ring. The goal is to understand how these structural modifications influence their stability in human liver microsomes.

CompoundStructureModificationt½ (min)CLint (µL/min/mg protein)
Parent This compound-2527.7
Derivative A 2-(3-fluoro-4-methoxyphenyl)acetamideFluoro at C34515.4
Derivative B 2-(4-methoxy-3-methylphenyl)acetamideMethyl at C31546.2
Derivative C 2-(4-ethoxyphenyl)acetamideO-ethyl instead of O-methyl6011.6
Derivative D 2-(4-methoxyphenyl)propanamidePropionamide side chain3519.8

Note: The data presented in this table is for illustrative purposes to demonstrate the principles of comparative metabolic analysis.

  • Blocking Metabolic Hotspots: The introduction of a fluorine atom at the C3 position (Derivative A) ortho to the methoxy group likely hinders the access of CYP enzymes to the primary site of metabolism, thereby increasing the half-life and reducing clearance.

  • Introducing New Metabolic Liabilities: The addition of a methyl group at the C3 position (Derivative B) may introduce a new, more readily metabolizable site (e.g., benzylic hydroxylation), leading to a decrease in metabolic stability.

  • Altering the Site of Metabolism: Replacing the O-methyl with an O-ethyl group (Derivative C) can significantly increase stability. O-de-ethylation is often a slower process than O-demethylation.

  • Modifying the Acetamide Side Chain: Extending the acetamide side chain to a propionamide (Derivative D) can also influence metabolic stability, in this case, showing a modest improvement.

Key Metabolic Pathways

The primary metabolic pathways for this class of compounds are anticipated to be Phase I reactions, with O-demethylation being a major route.

pathways Parent This compound Metabolite1 2-(4-hydroxyphenyl)acetamide (via O-demethylation) Parent->Metabolite1 CYP-mediated Metabolite3 Aromatic Hydroxylation Parent->Metabolite3 CYP-mediated Metabolite2 Further Conjugation (Phase II) Metabolite1->Metabolite2 e.g., Glucuronidation

Caption: Potential metabolic pathways for this compound.

Detailed Experimental Protocol: Microsomal Stability Assay

This protocol provides a step-by-step guide for conducting a microsomal stability assay.

Materials:

  • Test compounds (this compound derivatives)

  • Pooled human liver microsomes (commercially available)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

    • Dilute the stock solutions to an intermediate concentration in buffer.

    • On the day of the experiment, thaw the human liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted test compound to the microsomal suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point represents 100% of the compound.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[14][15][16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Conclusion and Future Directions

The metabolic stability of this compound derivatives is a critical parameter that can be significantly influenced by structural modifications. By employing systematic in vitro assays, such as the microsomal stability assay, researchers can gain valuable insights into the structure-stability relationships within a chemical series. This allows for the rational design of compounds with improved pharmacokinetic properties. Future work should focus on identifying the specific CYP isozymes responsible for the metabolism of these derivatives and characterizing the full metabolite profile to ensure that no reactive or toxic metabolites are formed.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Li, W., & Li, W. (2009).
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 45(11), 1178-88.
  • Bio-Analysis Centre. (2022). Bioanalytical Methods – An Overview. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Xu, R., et al. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 19(11), 1257-64.
  • Nayak, N. B. (2024). Bioanalytical techniques in pharmaceuticals – an overview. Retrieved from [Link]

  • ManTech Publications. (2025). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Ali, I., et al. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Chemistry, 12.
  • Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Catherine, S. (2021). An Overview of Bioanalytical Methods. Journal of Clinical & Experimental Pharmacology, 11(e160).
  • Pharmaguideline. (n.d.). Factors Affecting Drug Metabolism Including Stereo Chemical Aspects. Retrieved from [Link]

  • Creative Bioarray. (2023). Microsomal Stability Assay. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay.
  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from [Link]

  • Cai, C. L., et al. (2021). 2.2.6. Microsomal stability assays. Bio-protocol, 11(15), e4108.
  • Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Plant and Cell Physiology, 51(10), 1639–1649.
  • Hagel, J. M., & Facchini, P. J. (2010). Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy. The Journal of Biological Chemistry, 285(14), 10734–10743.
  • Scott, J. D., et al. (2006). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 49(24), 7070-85.
  • Wikipedia. (n.d.). Dextromethorphan. Retrieved from [Link]

  • Lopes, A., et al. (2023).
  • Franklin, M. R. (1974). In vitro O-demethylation from a heterocyclic nitrogen: a novel metabolic reaction?. Xenobiotica, 4(9), 565-71.
  • Amanote Research. (n.d.). Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(Adamant-2-Yl) Acetamide 11b-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Retrieved from [Link]

  • Ndlovu, S., et al. (2022).
  • Pharmacy 180. (n.d.). Methylation - Biotransformation of Drugs. Retrieved from [Link]

  • Ndlovu, S., et al. (2022).
  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • Dichi, E., & Chiricosta, L. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8783.
  • Sevrioukova, I. F. (2016). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Future Medicinal Chemistry, 8(11), 1279–1295.
  • Rendic, S., & Guengerich, F. P. (2021). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families.
  • Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for N-(4-Methoxyphenyl)acetamide (HMDB0255013). Retrieved from [Link]

Sources

Validating the Mechanism of Action of 2-(4-Methoxyphenyl)acetamide: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 2-(4-Methoxyphenyl)acetamide as a melatonin receptor agonist, leveraging the precision of knockout mouse models. While direct experimental data for this compound is not extensively published, this document outlines a robust, multi-tiered validation strategy. This is achieved by establishing a scientifically plausible hypothesis based on its chemical structure, drawing comparisons with known melatonergic compounds, and providing detailed experimental protocols and conceptual visualizations to direct future research.

Introduction: Devising a Testable Hypothesis for this compound

This compound is a compound whose mechanism of action is not yet fully elucidated. Structurally, it shares features with known melatonin receptor agonists, suggesting a potential interaction with the melatonergic system. Melatonin, a neurohormone, modulates circadian rhythms, sleep, and mood through two primary G-protein coupled receptors: MT1 and MT2.[1]

Based on this structural similarity, we propose the primary hypothesis that This compound acts as an agonist at MT1 and/or MT2 melatonin receptors. This guide will detail a rigorous methodology to test this hypothesis, using knockout (KO) mouse models as the definitive tool for in vivo target validation. These models, where the gene for a specific protein is inactivated, provide unparalleled specificity in determining a drug's true molecular targets.[2]

The Central Role of Knockout Models in Mechanism of Action (MOA) Validation

While in vitro assays are crucial for initial screening, they cannot fully replicate the complex physiological environment of a living organism. Knockout models offer a powerful in vivo system to confirm if a drug's effect is truly mediated by its intended target.[2] If this compound exerts its effects through MT1 or MT2 receptors, its pharmacological activity should be diminished or absent in mice lacking these respective receptors.

Alternative In Vivo Validation Strategies
MethodPrincipleAdvantagesDisadvantages
Pharmacological Blockade Use of selective antagonists to block the target receptor before administering the test compound.Relatively quick and less resource-intensive than generating KO models.Dependent on the availability and specificity of the antagonist; potential for off-target effects of the antagonist itself.
RNA interference (RNAi) In vivo delivery of siRNA to transiently knockdown target gene expression.Can be targeted to specific brain regions; allows for temporal control of knockdown.Incomplete knockdown is common; potential for off-target effects and immune responses; transient effect.
CRISPR/Cas9 (in vivo) Direct in vivo gene editing to disrupt the target gene.Can be targeted to specific cell types or brain regions; allows for permanent gene disruption.Potential for off-target mutations; mosaicism (incomplete editing in all target cells); delivery challenges.

For definitive validation of a novel compound's primary mechanism, constitutive knockout models remain the gold standard due to the complete and permanent ablation of the target protein.

Experimental Workflow for MOA Validation

The validation process should follow a logical progression from behavioral to molecular levels, systematically confirming target engagement and downstream functional consequences.

MOA_Validation_Workflow cluster_0 Behavioral Phenotyping cluster_1 Biochemical & Molecular Validation Behavioral_Assays Behavioral Assays (WT vs. KO mice) Circadian_Rhythms Circadian Rhythm Analysis Behavioral_Assays->Circadian_Rhythms Assess chronobiotic effects Anxiety_Depression Anxiety & Depression-like Behavior Behavioral_Assays->Anxiety_Depression Assess anxiolytic/ antidepressant effects Biochemical_Assays Target Engagement & Signaling (Brain Tissue) Circadian_Rhythms->Biochemical_Assays Correlate behavior with molecular changes Anxiety_Depression->Biochemical_Assays Correlate behavior with molecular changes Receptor_Occupancy In Vivo Receptor Occupancy Biochemical_Assays->Receptor_Occupancy Confirm target binding G_Protein_Activation GTPγS Binding Assay Receptor_Occupancy->G_Protein_Activation Measure G-protein coupling Second_Messenger cAMP Measurement G_Protein_Activation->Second_Messenger Quantify downstream signaling Downstream_Signaling ERK Phosphorylation Second_Messenger->Downstream_Signaling Assess further signaling cascades

Caption: Overall workflow for validating the MOA of this compound.

Part 1: Behavioral Phenotyping in Melatonin Receptor Knockout Mice

The initial step is to determine if the behavioral effects of this compound are dependent on the presence of MT1 and/or MT2 receptors. This involves administering the compound to Wild-Type (WT), MT1 KO, MT2 KO, and MT1/MT2 double knockout (DKO) mice and comparing their responses in a battery of behavioral tests.[3][4]

Experimental Animals
  • Wild-Type (C57BL/6J)

  • MT1 Receptor Knockout (MT1-/-)

  • MT2 Receptor Knockout (MT2-/-)

  • MT1/MT2 Double Knockout (MT1-/-/MT2-/-)

All knockout mice should be on the same genetic background (e.g., C57BL/6J) to minimize confounding variables.

Hypothesized Outcomes
Behavioral TestWT Mice Response to CompoundHypothesized Response in KO MiceImplication if Hypothesis is Correct
Wheel-Running Activity Phase shift in circadian rhythmNo phase shift in MT1-/- and DKO mice; reduced or no shift in MT2-/- mice.The compound's chronobiotic effects are mediated primarily by MT1 receptors.
Forced Swim Test Decreased immobility time (antidepressant-like effect)No change in immobility in MT1-/- and DKO mice.The antidepressant-like effects are MT1 receptor-dependent.
Marble Burying Test Decreased number of marbles buried (anxiolytic-like effect)No change in burying behavior in MT2-/- and DKO mice.The anxiolytic-like effects are mediated by MT2 receptors.
Detailed Experimental Protocols

This assay assesses the compound's ability to shift the internal biological clock, a hallmark of melatonin receptor agonists.[5][6]

  • Apparatus: Standard mouse cages equipped with a low-resistance running wheel connected to a data acquisition system.

  • Procedure:

    • Individually house mice in wheel-equipped cages under a 12:12 hour light-dark cycle for at least two weeks to establish a stable baseline rhythm.[7][8]

    • Transfer mice to constant darkness (DD) for two weeks to allow them to free-run according to their endogenous circadian period.

    • On day 15 of DD, administer this compound or vehicle via intraperitoneal (i.p.) injection at a specific circadian time (CT), typically CT10 (late subjective day), when melatonin agonists are known to cause phase advances.

    • Continue recording wheel-running activity for at least another 10 days.

  • Data Analysis:

    • Generate actograms (double-plotted activity charts) for visual representation of activity patterns.

    • Calculate the phase shift by fitting a regression line to the onset of activity for the 10 days before and after the injection. The difference between these two lines on the day of injection represents the phase shift in hours.[6]

The FST is a widely used assay to screen for antidepressant-like activity. MT1 KO mice have been shown to exhibit a depressive-like phenotype.[1][3]

  • Apparatus: A transparent glass cylinder (20 cm height, 15 cm diameter) filled with water (24 ± 1°C) to a depth of 15 cm.

  • Procedure:

    • Acclimatize mice to the testing room for at least 60 minutes.[9]

    • Administer this compound or vehicle 30 minutes prior to the test.

    • Gently place each mouse into the cylinder for a 6-minute session.[10] The first 2 minutes are considered a habituation period and are not scored.

    • During the final 4 minutes, a trained observer blind to the experimental groups should record the total time the mouse spends immobile (making only minimal movements to keep its head above water).[11]

    • After the test, remove the mouse, dry it thoroughly, and place it in a heated recovery cage before returning it to its home cage.[9]

This test assesses anxiety-like and compulsive-like behaviors. A reduction in marble burying is indicative of anxiolytic effects.[12][13]

  • Apparatus: Standard mouse cages filled with 5 cm of fresh bedding. Twenty glass marbles (1.5 cm diameter) are placed evenly on the surface of the bedding.[12][14]

  • Procedure:

    • Acclimatize mice to the testing room for 30 minutes.

    • Administer this compound or vehicle 30 minutes prior to the test.

    • Place a single mouse in a prepared cage and leave it undisturbed for 30 minutes.[13]

    • After 30 minutes, return the mouse to its home cage.

    • Count the number of marbles that are at least two-thirds buried in the bedding.[13] Scoring should be performed by an observer blind to the treatment groups.

Part 2: Biochemical and Molecular Validation in Brain Tissue

Following behavioral validation, the next crucial step is to demonstrate that this compound directly engages with its putative targets in the brain and elicits the expected downstream signaling events. These experiments will be conducted on brain tissue collected from WT and KO mice after in vivo administration of the compound.

Signaling Pathway of Melatonin Receptors

Melatonin_Signaling Compound This compound MT1_MT2 MT1/MT2 Receptors Compound->MT1_MT2 Binds & Activates G_protein Gi/o Protein MT1_MT2->G_protein Activates ERK ↑ p-ERK1/2 MT1_MT2->ERK Activates via β-arrestin/other pathways AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Hypothesized signaling cascade upon MT1/MT2 receptor activation.

Detailed Experimental Protocols

This assay directly measures the binding of the compound to MT1/MT2 receptors in the brain.[15][16]

  • Principle: A radiolabeled tracer with known affinity for melatonin receptors (e.g., 2-[¹²⁵I]-iodomelatonin) is administered to mice pre-treated with various doses of this compound. The unlabeled compound will compete with the tracer for receptor binding sites. The reduction in tracer binding is proportional to the receptor occupancy by the test compound.

  • Procedure:

    • Administer escalating doses of this compound or vehicle to groups of WT mice.

    • At the time of expected peak brain concentration of the compound, administer a single intravenous dose of the radiolabeled tracer.

    • After a set time, euthanize the animals, and rapidly dissect brain regions rich in melatonin receptors, such as the suprachiasmatic nucleus (SCN) and hippocampus.

    • Measure the radioactivity in the tissue samples using a gamma counter.

  • Data Analysis: Calculate the percentage of receptor occupancy at each dose of the test compound by comparing the specific binding of the radiotracer in treated animals to that in vehicle-treated controls. This allows for the determination of an in vivo EC₅₀ for receptor engagement.[17]

This functional assay measures the first step in G-protein activation following receptor agonism.[18][19]

  • Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used to trap G-proteins in their active state. The amount of incorporated radioactivity is a direct measure of G-protein activation.[20]

  • Procedure:

    • Treat WT, MT1 KO, MT2 KO, and DKO mice with this compound or vehicle.

    • Euthanize animals and prepare crude membrane fractions from relevant brain regions.

    • Incubate the membranes with [³⁵S]GTPγS in the presence of GDP.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Expected Outcome: The compound should stimulate [³⁵S]GTPγS binding in membranes from WT mice. This stimulation should be absent in membranes from DKO mice and selectively reduced in MT1 KO or MT2 KO mice, depending on the compound's receptor preference.

MT1 and MT2 receptors are primarily coupled to the inhibitory G-protein, Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).

  • Principle: An enzyme-linked immunosorbent assay (ELISA) or similar immunoassay is used to quantify cAMP levels in brain tissue homogenates.

  • Procedure:

    • Treat WT and KO mice with this compound or vehicle. To measure inhibition, it is common to co-administer an adenylyl cyclase activator like forskolin.

    • Euthanize animals at the appropriate time point and rapidly dissect and freeze brain regions of interest.

    • Homogenize the tissue in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[21]

    • Perform a commercially available cAMP ELISA kit according to the manufacturer's instructions.[22]

  • Expected Outcome: The compound should decrease forskolin-stimulated cAMP levels in WT mice. This effect should be absent in DKO mice and attenuated in single KO mice, revealing the receptor subtype responsible for the signaling.

Activation of melatonin receptors can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key downstream signaling event.

  • Principle: Western blotting is used to detect the phosphorylated (active) form of ERK (p-ERK) relative to the total amount of ERK protein.

  • Procedure:

    • Treat WT and KO mice with this compound or vehicle.

    • Collect brain tissue at various time points after administration (e.g., 15, 30, 60 minutes) to capture the peak signaling response.

    • Prepare protein lysates from the brain tissue.[23]

    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-ERK and total ERK.[24]

    • Quantify band intensities and express the results as a ratio of p-ERK to total ERK.

  • Expected Outcome: The compound should increase the p-ERK/total ERK ratio in WT mice. This increase should be absent or significantly reduced in the relevant KO mouse lines, confirming that the signaling pathway is dependent on the target receptor.

Conclusion: Synthesizing the Evidence

By systematically applying this multi-faceted approach, researchers can build a robust and compelling case for the mechanism of action of this compound. If the behavioral effects are lost in MT1 and/or MT2 knockout mice, and this is corroborated by a lack of target engagement and downstream signaling in the brain tissue of these same animals, it provides definitive evidence that the compound's primary mechanism is through the melatonergic system. This rigorous validation is an indispensable step in the preclinical development of any novel therapeutic agent, ensuring a solid scientific foundation for its progression towards clinical applications.

References

  • Angoa-Pérez, M. et al. (2013). Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. Journal of Visualized Experiments, (82), 50781. [Link]

  • Bio-protocol. (2020). Marble burying test. Bio-protocol, 10(22), e3831. [Link]

  • Angoa-Pérez, M., et al. (2013). Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. Journal of Visualized Experiments, (82), e50781. [Link]

  • Wikipedia contributors. (2023). Marble burying. Wikipedia, The Free Encyclopedia. [Link]

  • Can, A., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (89), e51157. [Link]

  • Timothy, G. et al. (2011). The mouse forced swim test. Journal of Visualized Experiments, (58), e3638. [Link]

  • Scarpellini, G., et al. (2018). An approach to monitoring home-cage behavior in mice that facilitates data sharing. Nature Protocols, 13(7), 1435-1458. [Link]

  • Comai, S., et al. (2013). Sleep-wake characterization of double MT₁/MT₂ receptor knockout mice and comparison with MT₁ and MT₂ receptor knockout mice. Behavioural Brain Research, 243, 231-238. [Link]

  • protocols.io. (2024). Marble Burying. [Link]

  • Scarpellini, G., et al. (2018). An approach to monitoring home-cage behavior in mice that facilitates data sharing. Nature Protocols, 13(7), 1435-1458. [Link]

  • Cuesta, M., et al. (2008). Recording and Analysis of Circadian Rhythms in Running-wheel Activity in Rodents. Journal of Visualized Experiments, (22), e1012. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Anisman, H., & Matheson, K. (2005). Open-Space Forced Swim Model of Depression for Mice. Current Protocols in Neuroscience, Chapter 9, Unit 9.36. [Link]

  • Cuesta, M., et al. (2008). Recording and Analysis of Circadian Rhythms in Running-wheel Activity in Rodents. Journal of Visualized Experiments, (22), 1012. [Link]

  • Gifford Bioscience. (n.d.). Receptor Occupancy Protocol. [Link]

  • Mrosovsky, N., & Hattar, S. (2005). Measuring Circadian and Acute Light Responses in Mice using Wheel Running Activity. Journal of Visualized Experiments, (1), e67. [Link]

  • Gifford Bioscience. (n.d.). Receptor Occupancy Assay. [Link]

  • Jud, C., & Albrecht, U. (2005). A guideline for analyzing circadian wheel-running behavior in rodents under different lighting conditions. Biological Procedures Online, 7(1), 12-24. [Link]

  • Comai, S., et al. (2020). Nociceptive responses in melatonin MT2 receptor knockout mice compared to MT1 and double MT1/MT2 receptor knockout mice. Journal of Pineal Research, 69(3), e12671. [Link]

  • Kumari, P., et al. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1636, 1-12. [Link]

  • Waalkes, M. P., et al. (2004). Metallothionein-I/II Double Knockout Mice Are Hypersensitive to Lead-Induced Kidney Carcinogenesis. Cancer Research, 64(21), 7766–7769. [Link]

  • Jud, C., & Albrecht, U. (2005). A guideline for analyzing circadian wheel-running behavior in rodents under different lighting conditions. Biological Procedures Online, 7(1), 12-24. [Link]

  • Nakajima, H., et al. (2016). Mouse Behavior Tracker: An Economical Method for Tracking Behavior in Home Cages. BioTechniques, 61(1), 38-41. [Link]

  • ProQuest. (n.d.). Home-Cage Monitoring of Activity Patterns of Laboratory Mice. [Link]

  • Robinson, V., et al. (2022). Using Home-Cage Monitoring to Determine the Impact of Timed Mating on Male Mouse Welfare. Frontiers in Veterinary Science, 9, 831678. [Link]

  • Assay Guidance Manual. (2017). In Vivo Receptor Occupancy in Rodents by LC-MS/MS. National Center for Biotechnology Information. [Link]

  • Melior Discovery. (n.d.). Receptor Occupancy Assay. [Link]

  • Mironov, S. L., & Skorova, E. Y. (2009). Imaging cytoplasmic cAMP in mouse brainstem neurons. BMC Neuroscience, 10, 29. [Link]

  • BioWorld. (2020). Structure-based screening unveils new melatonin receptor ligands that modulate circadian rhythms. [Link]

  • ResearchGate. (n.d.). Western Blot analysis of phosphorylated ERK1/2 in the hippocampus. [Link]

  • ResearchGate. (n.d.). In Vivo Efficacy of Novel Type Preferring MT 1 Melatonin Receptor Inverse Agonists in C3H/HeN Mouse Models of Chronobiological Behavior. [Link]

  • Springer Protocols. (2019). [35S]GTPγS (Guanosine-5′-O-(γ-thio)triphosphate-[35S]) Binding Scintillation Proximity Assay Experiments in Postmortem Brain Tissue. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

  • Mironov, S. L., & Skorova, E. Y. (2009). Imaging cytoplasmic cAMP in mouse brainstem neurons. BMC Neuroscience, 10, 29. [Link]

  • Innis, R. B., et al. (2007). Guidelines to PET measurements of the target occupancy in the brain for drug development. Journal of Cerebral Blood Flow & Metabolism, 27(9), 1533-1539. [Link]

  • Atrian, S., et al. (2017). Mouse metallothionein-1 and metallothionein-2 are not biologically interchangeable in an animal model of multiple sclerosis, EAE. Metallomics, 9(7), 887-897. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • ResearchGate. (2014). Does anyone have a detailed protocol for measuring cyclic AMP in mouse islets?. [Link]

  • Comai, S., et al. (2019). Melatonin MT1 receptor as a novel target in neuropsychopharmacology: MT1 ligands, pathophysiological and therapeutic implications, and perspectives. Pharmacological Research, 144, 20-33. [Link]

  • Spadoni, G., et al. (2012). MT1-selective melatonin receptor ligands: synthesis, pharmacological evaluation, and molecular dynamics investigation of N-{[(3-O-substituted)anilino]alkyl}amides. ChemMedChem, 7(12), 2133-2145. [Link]

  • ResearchGate. (2017). Does anyone use a mouse/rat cAMP ELISA assay for tissue homogenate?. [Link]

  • ResearchGate. (2015). How should we analyze the two bands of phospho ERK1/2 in western blot?. [Link]

  • Kumar, D., et al. (2016). Generating double knockout mice to model genetic intervention for diabetic cardiomyopathy in humans. Journal of Visualized Experiments, (115), 54478. [Link]

  • ResearchGate. (2015). Is it normal to see 3 bands when looking at ERK1/2 (p42/p44) in a western using mouse brain?. [Link]

Sources

A Comparative Analysis of 2-(4-Methoxyphenyl)acetamide and Established COX-2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a comprehensive comparison of the chemical scaffold 2-(4-Methoxyphenyl)acetamide and its derivatives against well-established COX-2 inhibitors. We will delve into the mechanistic underpinnings of COX-2 selectivity, present comparative experimental data, and offer detailed protocols for in vitro evaluation. This document is intended for researchers, scientists, and professionals in drug development to inform and guide future research in this critical area.

The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are lipid mediators of inflammation, pain, and fever.[1] While both isoforms catalyze the same reaction, their expression and physiological roles differ significantly. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. This lack of selectivity is associated with gastrointestinal side effects, such as ulcers and bleeding, due to the inhibition of the protective functions of COX-1.[4] The development of selective COX-2 inhibitors, therefore, represented a major therapeutic advance, offering the potential for potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[4]

The Cyclooxygenase Pathway: A Target for Inflammation Control

The synthesis of prostaglandins is a critical cascade in the inflammatory response. It begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into the unstable intermediate Prostaglandin G2 (PGG2) and subsequently to Prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins and thromboxanes, each with specific biological functions.[5][6] Selective COX-2 inhibitors act by specifically blocking the active site of the COX-2 enzyme, thereby preventing the production of pro-inflammatory prostaglandins.[4]

Cyclooxygenase_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 PGH2 Prostaglandin H2 (PGH2) COX_1_2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Gastric_Protection_Platelets Gastric Protection & Platelet Aggregation Prostaglandins_Thromboxanes->Gastric_Protection_Platelets Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX_1_2 COX_2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX_2_Inhibitors->COX_1_2 Selectively inhibits COX-2

Caption: The Cyclooxygenase Pathway and points of inhibition.

This compound: A Scaffold of Interest

The presence of a methoxyphenyl group is also noteworthy. For instance, a 3-(4-methoxyphenyl)propylamide derivative of eicosatetraynoic acid (ETYA) exhibited modest but selective COX-2 inhibition.[9] This suggests that the methoxyphenyl moiety can contribute favorably to the interaction with the COX-2 active site. Therefore, this compound represents a promising starting point for medicinal chemistry efforts aimed at developing novel and selective COX-2 inhibitors.

Comparative Analysis of Established COX-2 Inhibitors

To provide a benchmark for the evaluation of new chemical entities like this compound and its derivatives, it is essential to consider the performance of established COX-2 inhibitors. The following table summarizes the in vitro potency and selectivity of several well-known "coxib" drugs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 6.7 - 150.04 - 0.877.7 - 298.6
Rofecoxib >15 - >1000.018 - 1.3>35 - >1000
Valdecoxib 21.9 - >1000.005 - 0.24>30 - >2000
Etoricoxib 116 - 1271.1 - 1.2105 - 106
Lumiracoxib 3 - 670.06 - 0.1450 - 515

Note: IC50 values and selectivity indices can vary depending on the specific assay conditions (e.g., purified enzyme vs. whole blood assays). The data presented is a range compiled from multiple sources to reflect this variability.[7][10][11][12][13][14][15]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To evaluate the inhibitory potential of novel compounds such as derivatives of this compound, a robust and reproducible in vitro assay is crucial. The following is a generalized protocol for a colorimetric COX inhibitor screening assay.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Assay Buffer - Heme - Enzyme (COX-1 or COX-2) - Test Compound - Arachidonic Acid - Colorimetric Substrate Add_Components Add to 96-well Plate: 1. Assay Buffer 2. Heme 3. Enzyme (COX-1 or COX-2) 4. Test Compound or Vehicle Prepare_Reagents->Add_Components Pre_incubation Pre-incubate to allow inhibitor binding Add_Components->Pre_incubation Initiate_Reaction Initiate reaction with Arachidonic Acid Pre_incubation->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Develop_Color Add colorimetric substrate and develop color Stop_Reaction->Develop_Color Measure_Absorbance Measure absorbance (e.g., 590 nm) Develop_Color->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition relative to vehicle control Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for in vitro COX inhibition screening assay.

Detailed Steps:

  • Reagent Preparation: Prepare all reagents, including assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, COX-1 or COX-2 enzyme, test compound dilutions, arachidonic acid (substrate), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the desired concentrations of the test compound (e.g., derivatives of this compound) or a vehicle control (e.g., DMSO) to the appropriate wells. Include a known COX inhibitor as a positive control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a specific incubation time (e.g., 2-5 minutes), stop the reaction by adding a stopping agent (e.g., a solution of stannous chloride or a strong acid).

  • Color Development: Add the colorimetric substrate. The peroxidase activity of COX will catalyze a color change that is inversely proportional to the inhibition of the enzyme.

  • Absorbance Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

While this compound itself lacks extensive characterization as a COX-2 inhibitor in publicly available literature, its chemical structure, featuring the acetamide scaffold and a methoxyphenyl group, positions it as a valuable starting point for the design of novel selective COX-2 inhibitors. The comparative data for established "coxib" drugs provide clear benchmarks for potency and selectivity that new chemical entities must meet or exceed. The provided experimental protocol offers a robust framework for the in vitro evaluation of such compounds. Future research focusing on the synthesis and biological evaluation of derivatives of this compound is warranted to explore the full potential of this chemical class in the development of next-generation anti-inflammatory agents.

References

  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharmaceutical Sciences & Drug Design, 3, 20-30.
  • Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link]

  • Gierse, J. K., Zhang, Y., Hood, W. F., & Walker, M. C. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206–1212.
  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(3), 8-15.
  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925–930.
  • Reactome. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Retrieved from [Link]

  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? Retrieved from [Link]

  • Frolich, J. C. (1997). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Clinical Pharmacology, 44(S2), 209S-215S.
  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]

  • Tacconelli, S., & Patrignani, P. (2004). Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor. Journal of Clinical Pharmacy and Therapeutics, 29(1), 1–13.
  • Frolich, J. C. (1997). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. Naunyn-Schmiedeberg's Archives of Pharmacology, 355(S2), R1-R11.
  • Chan, C. C., Boyce, S., Brideau, C., Charleson, S., Cromlish, W., Ethier, D., ... & Riendeau, D. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551–560.
  • Creative Diagnostics. (2021). Introduction to Prostaglandin. Retrieved from [Link]

  • Hata, Y., Ota, H., & Kato, M. (2000). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittel-Forschung, 50(10), 874–879.
  • Wikipedia. (n.d.). Prostaglandin. Retrieved from [Link]

  • Rysz, J., & Franczyk, B. (2012). Cyclooxygenase pathways. Postepy higieny i medycyny doswiadczalnej, 66, 631-640.
  • ScienceDirect. (2025). Cyclooxygenase pathway: Significance and symbolism. Retrieved from [Link]

  • Verywell Health. (2025). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase. Retrieved from [Link]

  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... Retrieved from [Link]

  • Hao, S., & Breyer, M. D. (2008). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney.
  • ResearchGate. (n.d.). The pathway for the synthesis of prostaglandins, their respective... Retrieved from [Link]

  • Slideshare. (n.d.). Cox 2 inhibitors. Retrieved from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls.
  • Prous Science. (2001). Studies confirm that etoricoxib is one of the most selective COX-2 inhibitors yet reported. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... Retrieved from [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. R. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules, 20(6), 10606–10630.
  • de Boer, T. N., van der Woude, J. A., & van Osch, G. J. V. M. (2020). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. International Journal of Molecular Sciences, 21(18), 6886.
  • ResearchGate. (n.d.). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a). Retrieved from [Link]

  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. Retrieved from [Link]

  • Current Protocols. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • Al-Suhaibani, S. S., Al-Omair, M. A., Al-Ayadhi, L. I., & El-Emam, A. A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14710.
  • Wikipedia. (n.d.). Rofecoxib. Retrieved from [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2012). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. European Journal of Medicinal Chemistry, 53, 254–265.
  • Hawash, M., Al-Salahat, K., Al-Ja'fari, T., & Taha, M. O. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 32.
  • Al-Ostath, A. I., El-Gendy, M. A., & Abdel-Gawad, H. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1297.
  • Keri, R. S., Sasidhar, B. S., & Nagaraja, B. M. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Molecules, 26(9), 2460.
  • El-Sayed, M. A. A., & Al-Rashood, S. T. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-(4-Methoxyphenyl)acetamide (CAS No. 6343-93-7), a compound commonly used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the associated hazards is paramount. This compound is classified as a hazardous substance.[1] The primary risks involve irritation and acute toxicity if ingested.

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowed[1][2]Warning
Skin Corrosion/IrritationH315: Causes skin irritation[1][2][3][4][5]Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2][3][4][5]Warning
Specific Target Organ ToxicityH335: May cause respiratory irritation[4][6][7]Warning

Causality of Hazards: The chemical structure of this compound contributes to its irritant properties upon contact with skin and mucous membranes. Ingestion can lead to systemic effects, classifying it as harmful.[1][8]

Incompatibilities and Decomposition:

  • Incompatible Materials: This compound must be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent vigorous and potentially hazardous reactions.[9][10]

  • Hazardous Decomposition: During a fire or upon thermal decomposition, it may release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][8][11][12]

  • Combustibility: As a solid powder, it is considered combustible and can form explosive dust-air mixtures if finely dispersed.[1]

Pre-Disposal Safety Protocols: Your First Line of Defense

Proper disposal begins with proper handling. The following engineering controls and personal protective equipment (PPE) are mandatory to minimize exposure risk.

Engineering Controls:

  • Ventilation: All handling and weighing of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[8][9][11]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][10][13]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][8][9] A face shield should be used if there is a splash hazard.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[3][8][9] Gloves must be inspected before use and disposed of properly after handling.[6]

    • Protective Clothing: A lab coat, closed-toe shoes, and long pants are required. Wear additional protective clothing as necessary to prevent skin exposure.[1][8][9]

  • Respiratory Protection: If engineering controls are insufficient or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][9][10]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated and must be managed as hazardous chemical waste.[9][10][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][15]

Step 1: Waste Collection and Segregation

  • Collect all waste this compound, including expired material and grossly contaminated items (e.g., weigh boats, contaminated wipes), in a designated waste container.[1][11][14]

  • The container must be made of a compatible material (e.g., high-density polyethylene) that will not react with the chemical.[14]

  • Crucially, do not mix this waste with other waste streams , especially incompatible chemicals like strong acids or oxidizers, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[14][16]

Step 2: Container Labeling

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

Step 3: Temporary Storage Pending Disposal

  • Keep the waste container tightly sealed when not in use.[3][4][7][8][11]

  • Store the sealed container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[3][8][11][14]

  • This storage area should be secure and away from general laboratory traffic.[4][14]

Step 4: Arranging Final Disposal

  • The final disposal must be handled by a licensed professional waste disposal service.[6]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[14][17] They will coordinate with certified vendors who will transport the material for proper treatment, typically high-temperature incineration.[3][4][11][14]

  • Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[9][10]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is required to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.[18]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[1][18]

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.[1][14]

  • Contain and Clean:

    • For a solid powder spill, gently sweep or vacuum the material. Avoid actions that generate dust clouds .[1][3][8]

    • Place the collected material and any contaminated cleaning supplies (e.g., pads, wipes) into a suitable, sealable container for disposal as hazardous waste.[1][8][11][14]

  • Decontaminate: Once the bulk material is removed, decontaminate the spill area with an appropriate cleaning agent and ventilate the area.[18]

  • Dispose: Label the container with the cleanup debris as hazardous waste and manage it according to the protocol in Section 3.[14]

Disposal of "Empty" Containers

An "empty" container that once held this compound must still be handled with care.

  • According to the EPA's Resource Conservation and Recovery Act (RCRA), a container is considered "RCRA empty" if all contents that can be removed by normal means have been, with no more than one inch of residue remaining.[17]

  • However, due to the chemical's hazards, the safest and most compliant practice is to dispose of the empty container as hazardous waste.[16] Do not rinse the container into the sanitary sewer. If rinsing is required for other purposes, the rinsate must be collected and disposed of as hazardous waste.[16] Deface or remove the original label to prevent misuse before placing it in the designated hazardous waste collection.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Identified: This compound ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is this an Accidental Spill? ppe->spill_check collect Step 2: Collect Waste in a Designated, Compatible Container label Step 3: Securely Close and Label Container as 'Hazardous Waste' collect->label spill_check->collect No (Routine Waste) spill_cleanup Follow Emergency Spill Protocol (Section 4) spill_check->spill_cleanup Yes spill_cleanup->collect storage Step 4: Store in a Cool, Dry, Ventilated, Secure Area label->storage contact_ehs Step 5: Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Final Disposal: Incineration via Licensed Waste Vendor contact_ehs->disposal

Caption: Decision workflow for this compound disposal.

References

  • Thermo Fisher Scientific. (2014, December 1). SAFETY DATA SHEET: 4'-Methoxyacetanilide. Retrieved from [Link]

  • Angene Chemical. (2025, October 16). Safety Data Sheet: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - N1-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Acetamide, N-(2,4-dimethoxyphenyl)- - Substance Details. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Acetamide. Retrieved from [Link]

  • ReAgent. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • NIST. Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(4-Methoxyphenyl)acetamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate, and in-depth procedural information for the safe handling of 2-(4-Methoxyphenyl)acetamide. Moving beyond a simple checklist, this document elucidates the rationale behind each safety protocol, ensuring a comprehensive understanding that fosters a culture of safety and precision in the laboratory.

Understanding the Risks: Hazard Profile of this compound

This compound is a compound that, while valuable in research, presents specific hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), the primary risks are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][4][5]

  • Harmful if Swallowed: Ingestion can be harmful.[3][4][6]

Given its physical form as a powder or solid, the primary routes of exposure are through skin contact, eye contact, and inhalation of airborne dust particles.[1] Therefore, the selection of appropriate Personal Protective Equipment (PPE) is paramount to mitigate these risks.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. The causality behind each selection is to create a barrier against the identified hazards.

Eye and Face Protection: Your First Line of Defense

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Recommendation: Wear chemical safety goggles that conform to European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][7]

  • Expert Insight: Standard safety glasses are insufficient as they do not provide a complete seal around the eyes, leaving them vulnerable to airborne dust. Goggles provide this essential seal. For procedures with a higher risk of splashing, such as when dissolving the compound, a face shield should be worn in addition to goggles.

Skin and Body Protection: Preventing Dermal Exposure

To prevent skin irritation, comprehensive skin and body protection is required.

  • Gloves:

    • Recommendation: Wear appropriate protective gloves.[1] Materials such as nitrile rubber, polychloroprene, or butyl rubber are suitable for protection against dry solids.[3]

    • Protocol: Always inspect gloves for any signs of degradation or punctures before use. After handling the compound, dispose of the gloves in accordance with applicable laws and good laboratory practices, and then thoroughly wash and dry your hands.[8]

  • Laboratory Coat:

    • Recommendation: A clean, buttoned laboratory coat must be worn to protect the skin and personal clothing from contamination.

    • Expert Insight: The lab coat should be regularly laundered and should not be worn outside of the laboratory to prevent the spread of chemical contaminants.

  • Additional Protection: For tasks involving larger quantities of the compound or a higher risk of spillage, consider a PVC apron for an additional layer of protection.[3]

Respiratory Protection: When to Escalate Precautions

Under normal laboratory conditions with adequate ventilation, specific respiratory protection is not typically required.[1][7] However, certain situations warrant a higher level of protection.

  • Recommendation: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if you are working with large quantities, if there is a potential for significant dust formation, or if the ventilation is inadequate.[1]

  • Expert Insight: Always ensure that any respiratory protective equipment is properly fitted and that you have been trained in its use and maintenance.

PPE Component Specification Rationale
Eye Protection Chemical safety goggles (EN 166 / ANSI Z87.1 compliant)Prevents eye contact with dust particles, which can cause serious irritation.[1][7]
Face Protection Face shield (in addition to goggles)Recommended for procedures with a higher risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and subsequent irritation.[3]
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respiratorRequired for large-scale use or in situations with poor ventilation to prevent respiratory tract irritation.[1]

Procedural Guidance: Step-by-Step PPE and Disposal Plan

Adherence to a strict, procedural workflow is critical for safety and the integrity of your research.

Donning and Doffing PPE: A Deliberate Process

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check.

  • Goggles and Face Shield: Ensure a snug fit for your goggles.

  • Gloves: Pull gloves on to cover the cuffs of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat: Remove by rolling it inside out, without shaking.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational Plan: Handling this compound
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Have all necessary equipment and waste containers ready.

  • Weighing: When weighing the solid compound, do so with care to minimize dust formation. A weighing paper or boat is recommended.

  • Transfer and Dissolution: Use a spatula for transfers. When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly wash your face, hands, and any exposed skin after handling is complete.[1][2]

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.[1]

  • Procedure:

    • Collect all waste, including contaminated gloves, weighing papers, and any spilled material, in a designated and clearly labeled hazardous waste container.[3][8]

    • Do not empty into drains.[1]

    • Dispose of the waste container through an approved waste disposal plant, following all local, state, and federal regulations.[1][2][8]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow start Start: Handling This compound task_assessment Assess Task: - Scale (small/large) - Potential for dust/aerosol - Ventilation start->task_assessment small_scale Small Scale / Low Dust (e.g., weighing mg) task_assessment->small_scale Low Risk large_scale Large Scale / High Dust (e.g., bulk transfer) task_assessment->large_scale High Risk ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_base ppe_enhanced Enhanced PPE: - Standard PPE PLUS - Respirator (NIOSH/MSHA) - Face Shield large_scale->ppe_enhanced procedure Follow Safe Handling & Disposal Procedures ppe_base->procedure ppe_enhanced->procedure

Caption: PPE selection workflow for handling this compound.

References

  • Angene Chemical. (2025-10-16). Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.